molecular formula C6H18W-6 B1219911 Hexamethyl tungsten CAS No. 36133-73-0

Hexamethyl tungsten

Cat. No.: B1219911
CAS No.: 36133-73-0
M. Wt: 274 g/mol
InChI Key: SNXBWRKAOJSNLL-UHFFFAOYSA-N
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Description

Hexamethyl tungsten, with the chemical formula W(CH3)6 and CAS number 36133-73-0, is a significant volatile organotungsten compound that appears as a red, crystalline solid . It is an air-sensitive compound that sublimes at -30 °C and is highly soluble in petroleum, aromatic hydrocarbons, ethers, carbon disulfide, and carbon tetrachloride . This compound is classified as a transition metal alkyl complex and is notable for its distinct molecular geometry. Unlike the vast majority of six-coordinate organometallic compounds, which adopt an octahedral structure, hexamethyltungsten features a distorted trigonal prismatic geometry . This unusual structure is attributed to a second-order Jahn-Teller distortion, a subject of considerable interest in fundamental inorganic chemistry research . Its primary research value lies in its role as a precursor in chemical synthesis and materials science. It has been investigated for use in the chemical vapor deposition (CVD) of tungsten thin films for semiconductor device manufacturing, though alternative precursors are more commonly used in industrial applications . Its reactivity facilitates the synthesis of other organometallic complexes; for example, it reacts with trimethylphosphine under UV light to form carbyne complexes and with fluorine to produce hexakis(trifluoromethyl)tungsten . Researchers should note that hexamethyltungsten requires careful handling. It decomposes at room temperature and is highly reactive, with serious explosions reported during handling, even in the absence of air . It is destroyed upon exposure to oxygen and acids . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

36133-73-0

Molecular Formula

C6H18W-6

Molecular Weight

274 g/mol

IUPAC Name

carbanide;tungsten

InChI

InChI=1S/6CH3.W/h6*1H3;/q6*-1;

InChI Key

SNXBWRKAOJSNLL-UHFFFAOYSA-N

SMILES

[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[W]

Canonical SMILES

[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[W]

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Characterization of Hexamethyltungsten

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical examination of the seminal discovery of hexamethyltungsten (W(CH₃)₆) by Sir Geoffrey Wilkinson and his colleagues. It details the initial synthesis, subsequent procedural improvements, and the extensive characterization that led to the elucidation of its unique molecular structure and reactivity. This document adheres to stringent data presentation and visualization standards to facilitate understanding and application by a scientific audience.

Introduction

The synthesis of stable homoleptic transition metal alkyls—compounds where a central metal atom is bonded only to alkyl groups—was a significant challenge in mid-20th-century chemistry. It was widely believed that such compounds were inherently unstable.[1] The groundbreaking synthesis of hexamethyltungsten in 1973 by the research group of Geoffrey Wilkinson marked a pivotal moment in organometallic chemistry.[2][3] Wilkinson's work, which contributed to his 1973 Nobel Prize in Chemistry, demonstrated that with appropriate steric shielding and electronic configurations, stable transition metal alkyls could be isolated and studied.[4][5]

Hexamethyltungsten is a volatile, red crystalline solid that is highly sensitive to air.[2][4] Its discovery was motivated by the hypothesis that an octahedral six-coordinate methyl complex might be more thermally robust than the known unstable tetrahedral methyl compounds.[2][4] This guide explores the original experimental protocols, the evolution of its structural understanding, and its chemical properties, presenting key data in a structured format.

Synthesis of Hexamethyltungsten

The preparation of W(CH₃)₆ proved to be a delicate process, with initial methods suffering from poor reproducibility.[4] An improved synthesis was later developed that provided more consistent yields.

The first successful isolation of hexamethyltungsten was achieved via the reaction of tungsten hexachloride (WCl₆) with methyllithium (B1224462) (MeLi) in diethyl ether.[2][3][6] This method was noted for often producing low or even zero yields.[4] An interesting historical footnote reveals that the success of the original synthesis may have relied on a "sloppy technique" that inadvertently introduced a small, crucial amount of oxygen, which was required to reoxidise a reduced tungsten intermediate.[7]

Experimental Protocol:

  • Tungsten hexachloride is reacted with at least six equivalents of methyl-lithium in a diethyl ether solution.

  • The reaction mixture forms a brown solution.

  • After the reaction, the solvent is evaporated, and the residue is extracted.

  • Hexamethyltungsten is isolated from the extract as a red, crystalline solid.

Note: Extreme care must be taken to maintain oxygen-free conditions, although controlled micro-oxidation may play a role in the reaction mechanism as suggested by later analysis.[7]

To overcome the reproducibility issues of the initial method, an improved synthesis was reported in 1976. This procedure utilizes trimethylaluminium (Al(CH₃)₃) as the alkylating agent in the presence of trimethylamine.[2][4] An alternative method using dimethylzinc (B1204448) has also been described.[2]

Experimental Protocol:

  • A solution of tungsten hexachloride (WCl₆) is treated with trimethylaluminium (Al(CH₃)₃).

  • The reaction is typically carried out in the presence of trimethylamine, which acts as a facilitator.

  • The reaction proceeds according to the stoichiometry: WCl₆ + 6 Al(CH₃)₃ → W(CH₃)₆ + 6 Al(CH₃)₂Cl[2][4]

  • The product, hexamethyltungsten, is isolated from the reaction mixture. This method generally provides higher and more reliable yields.

Synthesis Workflow Diagrams

G cluster_0 Initial Synthesis (Wilkinson & Shortland, 1973) WCl6 Tungsten Hexachloride (WCl₆) Reaction Reaction WCl6->Reaction MeLi Methyllithium (MeLi) in Diethyl Ether MeLi->Reaction Isolation Isolation & Purification (Extraction) Reaction->Isolation Brown Solution WMe6 Hexamethyltungsten (W(CH₃)₆) Isolation->WMe6 Low / Variable Yield

Caption: Workflow for the initial synthesis of Hexamethyltungsten.

G cluster_1 Improved Synthesis (Wilkinson & Galyer, 1976) WCl6_2 Tungsten Hexachloride (WCl₆) Reaction_2 Reaction WCl6_2->Reaction_2 AlMe3 Trimethylaluminium (Al(CH₃)₃) + Trimethylamine AlMe3->Reaction_2 Product_Mix Products: W(CH₃)₆ + Al(CH₃)₂Cl Reaction_2->Product_Mix WMe6_2 Hexamethyltungsten (W(CH₃)₆) Product_Mix->WMe6_2 Isolation (Improved Yield)

Caption: Workflow for the improved synthesis of Hexamethyltungsten.

Physicochemical and Structural Data

Hexamethyltungsten is a red, crystalline solid at ambient temperature, but it is extremely volatile, subliming at -30 °C.[2][4] It is highly soluble in non-polar organic solvents like petroleum, aromatic hydrocarbons, and ethers.[2][4]

Table 1: General Properties of Hexamethyltungsten

Property Value Reference(s)
Chemical Formula C₆H₁₈W [2]
Molar Mass 274.05 g·mol⁻¹ [2]
Appearance Red crystalline solid / Vivid red gas [2]
Sublimation Point -30 °C [2][4]

| Air Sensitivity | Highly sensitive, spontaneously flammable |[2][4] |

The molecular geometry of W(CH₃)₆ was a subject of considerable scientific investigation and debate.

  • Initial Hypothesis (Octahedral) : Wilkinson's team initially presumed an octahedral (Oₕ) geometry, which was consistent with their preliminary IR spectroscopy results.[4] A 1978 photoelectron spectroscopy study also supported this assignment.[4][8]

  • Theoretical Prediction (Distorted Trigonal Prismatic) : In 1995, Landis and coworkers, using valence bond theory and VALBOND calculations, predicted a distorted trigonal prismatic structure.[4]

  • Experimental Confirmation (Distorted Trigonal Prismatic) : In 1996, Seppelt et al. definitively determined the structure using single-crystal X-ray diffraction at -163°C.[4][9][10] The molecule possesses a strongly distorted trigonal prismatic geometry with C₃ᵥ symmetry for the WC₆ framework.[2][9][10] This deviation from the more common octahedral geometry for six-coordinate complexes is attributed to a second-order Jahn-Teller distortion.[2]

G cluster_0 Structural Elucidation of W(CH₃)₆ Initial Initial Hypothesis (1973) Octahedral (Oₕ) Based on IR & PES Theory Theoretical Prediction (1995) Distorted Trigonal Prismatic (Valence Bond Theory) Initial->Theory Re-evaluation Final Confirmed Structure (1996) Distorted Trigonal Prismatic (C₃ᵥ) (X-ray Diffraction) Theory->Final Experimental Confirmation

Caption: The logical progression of understanding W(CH₃)₆'s molecular structure.

Table 2: Structural Parameters of Hexamethyltungsten

Parameter Description Value Reference(s)
Molecular Geometry WC₆ Framework Distorted Trigonal Prismatic [2][4]
Point Group Symmetry WC₆ Skeleton C₃ᵥ [2][4][9]
C-W-C Angles (Set 1) "Open" face of the prism 94-97° [2][4]
C-W-C Angles (Set 2) "Closed" face of the prism 75-78° [2][4]
Bond Lengths (Set 1) Corresponding to open face Slightly shorter [2][4]

| Bond Lengths (Set 2) | Corresponding to closed face | Longer |[2][4] |

Reactivity and Thermal Decomposition

Like many organometallic complexes, W(CH₃)₆ is highly reactive. It is pyrophoric, being spontaneously flammable in air.[4] It reacts with acids to produce methane (B114726) and with halogens to yield the corresponding methyl halide and tungsten halide.[2][4]

At room temperature, W(CH₃)₆ undergoes thermal decomposition. The primary gaseous products are methane with trace amounts of ethane.[4] The process leaves a black residue containing polymethylene and tungsten.[4]

Proposed Decomposition Stoichiometry (Wilkinson and Shortland): W(CH₃)₆ → 3CH₄ + (CH₂)₃ + W[4]

G cluster_0 Thermal Decomposition Pathway WMe6 W(CH₃)₆ (s) (Hexamethyltungsten) Decomp Decomposition (Room Temperature) WMe6->Decomp CH4 Methane (CH₄) (Major Product) Decomp->CH4 C2H6 Ethane (C₂H₆) (Trace Product) Decomp->C2H6 Residue Black Residue (Polymethylene + W) Decomp->Residue

Caption: The thermal decomposition products of Hexamethyltungsten.

Conclusion

The discovery of hexamethyltungsten by Geoffrey Wilkinson's group was a landmark achievement that fundamentally altered the understanding of transition metal-carbon bonds. It challenged the prevailing notion that homoleptic alkyls were universally unstable and opened new avenues in organometallic synthesis and theory. The subsequent elucidation of its unusual distorted trigonal prismatic structure, contrasting with the initially assumed octahedral geometry, highlighted the complexities and subtleties of bonding in d⁰ complexes. The detailed experimental protocols and rich chemical reactivity of W(CH₃)₆ continue to make it a subject of significant academic interest, providing a foundational case study in the fields of inorganic and organometallic chemistry.

References

The Molecular Architecture of Hexamethyl Tungsten: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Hexamethyl tungsten, W(CH₃)₆, stands as a landmark molecule in organometallic chemistry, challenging initial predictions of its structure and providing valuable insights into the bonding and geometry of high-coordination number transition metal complexes. First synthesized in 1973 by Wilkinson and Shortland, its molecular geometry was initially presumed to be octahedral.[1] However, subsequent, more definitive studies employing single-crystal X-ray diffraction, gas-phase electron diffraction, and computational analysis have unequivocally established a distorted trigonal prismatic geometry.[1][2] This guide provides a comprehensive technical overview of the molecular geometry of this compound, detailing the experimental and computational evidence that has shaped our current understanding. It is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of the structural chemistry of this unique compound.

Molecular Geometry and Structure

The most striking feature of this compound is its non-octahedral, distorted trigonal prismatic molecular geometry.[1] The tungsten atom is coordinated to six methyl groups, with the overall arrangement of the WC₆ core possessing C₃ᵥ symmetry. When the hydrogen atoms of the methyl groups are considered, the overall molecular symmetry is reduced to C₃.[1][2]

This structure can be visualized as two parallel triangular faces of methyl carbons, eclipsed with respect to each other, with the tungsten atom situated between them. The distortion from a perfect trigonal prism (D₃ₕ symmetry) is significant and arises from two distinct sets of tungsten-carbon bonds and associated C-W-C bond angles.[1] One set of three methyl groups is positioned closer to the tungsten atom, forming a smaller triangular face, and exhibits wider C-W-C bond angles. Conversely, the other trio of methyl groups is located further from the tungsten center, defining a larger triangular face, with more acute C-W-C bond angles.[1]

The deviation from the commonly observed octahedral geometry for six-coordinate complexes is attributed to a second-order Jahn-Teller distortion.[1]

Quantitative Structural Data

The precise bond lengths and angles of this compound have been determined through single-crystal X-ray diffraction and corroborated by gas-phase electron diffraction and computational studies. The key structural parameters are summarized in the tables below.

Table 1: Bond Lengths in this compound
BondSingle-Crystal X-ray Diffraction (Å)Gas-Phase Electron Diffraction (Å)
W-C (shorter)~2.108-
W-C (longer)~2.188-

Note: Gas-phase electron diffraction provides an average bond length, which is influenced by both the shorter and longer bonds and molecular vibrations.

Table 2: Bond Angles in this compound
AngleSingle-Crystal X-ray Diffraction (°)Gas-Phase Electron Diffraction (°)
C-W-C (wider)94-97-
C-W-C (narrower)75-78-

Note: The ranges in the X-ray diffraction data reflect the slight variations observed in the crystal structure.

Experimental and Computational Methodologies

The definitive determination of this compound's molecular geometry is a result of the synergistic application of single-crystal X-ray diffraction, gas-phase electron diffraction, and computational chemistry.

Synthesis of this compound

The synthesis of this compound is challenging due to its thermal instability and sensitivity to air and moisture.[1]

Original Synthesis (Wilkinson and Shortland, 1973): This method involves the reaction of tungsten hexachloride (WCl₆) with methyllithium (B1224462) (CH₃Li) in diethyl ether.[1][3] However, this procedure often results in low and variable yields.[4] An interesting historical note reveals that trace amounts of oxygen were inadvertently crucial for the success of the original synthesis.[5]

Improved Synthesis (Wilkinson and Galyer, 1976): A more reliable and higher-yielding synthesis was later developed using trimethylaluminium (Al(CH₃)₃) as the methylating agent in the presence of trimethylamine.[1][6] The reaction proceeds as follows:

WCl₆ + 6 Al(CH₃)₃ → W(CH₃)₆ + 6 Al(CH₃)₂Cl[1]

An alternative route utilizing dimethylzinc (B1204448) (Zn(CH₃)₂) has also been reported:

WX₆ + 3 Zn(CH₃)₂ → W(CH₃)₆ + 3 ZnX₂ (where X = F, Cl)[1]

Single-Crystal X-ray Diffraction

The seminal single-crystal X-ray diffraction study by Seppelt and Pfennig provided the first definitive solid-state structure of this compound.[4][7]

Experimental Protocol:

  • Crystal Growth: Single crystals suitable for X-ray diffraction were obtained by recrystallization from acetone (B3395972) at -90°C.[7]

  • Data Collection: X-ray diffraction data were collected at a low temperature of -163°C to mitigate thermal decomposition of the highly volatile and unstable compound.[2][7]

  • Structure Solution and Refinement: The collected diffraction data were processed to solve and refine the crystal structure, revealing the distorted trigonal prismatic geometry. The Cambridge Structural Database (CSD) entry for this structure is ZOSXEK.[7]

Gas-Phase Electron Diffraction

Gas-phase electron diffraction (GED) studies by Volden and coworkers were instrumental in demonstrating that the non-octahedral structure of this compound is an intrinsic property of the molecule and not a result of crystal packing forces.[8]

Experimental Protocol:

  • Sample Introduction: The highly volatile this compound was introduced into the diffraction apparatus as a gaseous stream through a nozzle.[9]

  • Electron Beam Interaction: A high-energy electron beam was passed through the gaseous sample, and the resulting diffraction pattern was recorded.[9]

  • Data Analysis: The diffraction intensities were analyzed to determine the internuclear distances and angles, confirming a trigonal prismatic structure with either D₃ₕ or C₃ᵥ symmetry in the gas phase.[8]

Computational Studies

Theoretical calculations, notably by Kaupp, have provided a deeper understanding of the electronic factors favoring the distorted trigonal prismatic geometry.[10][11]

Computational Methodology:

  • Methods: Ab initio and density functional theory (DFT) calculations were employed to determine the equilibrium structure of this compound.[10][11]

  • Key Findings: These calculations confirmed that the distorted trigonal prism with C₃ symmetry is the energy minimum structure. A regular trigonal prismatic geometry (D₃ₕ) was found to be a transition state at a slightly higher energy (approximately 20 kJ/mol).[2][10][11] The inclusion of electron correlation was crucial for accurately predicting the structure.[12]

Visualizations

Molecular Structure of this compound

hexamethyl_tungsten_structure W W C1 C W->C1 C2 C W->C2 C3 C W->C3 C4 C W->C4 C5 C W->C5 C6 C W->C6 C1->C2 C1->C4 C2->C3 C2->C5 C3->C1 C3->C6 C4->C5 C5->C6 C6->C4

Caption: Distorted trigonal prismatic geometry of W(CH₃)₆.

Experimental Workflow for Structure Determination

experimental_workflow cluster_synthesis Synthesis cluster_experimental Experimental Characterization cluster_computational Computational Analysis cluster_results Structural Elucidation synthesis Synthesis of W(CH3)6 (e.g., via WCl6 and Al(CH3)3) xray Single-Crystal X-ray Diffraction (-163°C) synthesis->xray ged Gas-Phase Electron Diffraction synthesis->ged dft DFT/Ab Initio Calculations synthesis->dft structure Distorted Trigonal Prismatic Geometry (C3v/C3 symmetry) xray->structure ged->structure dft->structure

Caption: Workflow for determining W(CH₃)₆ molecular geometry.

Conclusion

The molecular geometry of this compound is a compelling example of how advanced experimental and computational techniques can overturn long-held assumptions in chemistry. Its distorted trigonal prismatic structure, a departure from the expected octahedral arrangement, has spurred significant interest in the factors governing the geometries of high-coordination number d⁰ transition metal complexes. The detailed structural data and methodologies presented in this guide provide a solid foundation for researchers and professionals working with this and related organometallic compounds.

References

The Molecular Architecture of Hexamethyltungsten (W(CH)3)6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive examination of the molecular structure of hexamethyltungsten, W(CH3)6, a landmark compound in organometallic chemistry. Initially presumed to adopt a classic octahedral geometry, its true structure was revealed through advanced analytical techniques to be a distorted trigonal prism. This finding challenged long-held structural paradigms for hexacoordinate d0 metal complexes. This document details the molecular geometry, summarizes key structural parameters derived from experimental and computational studies, outlines the experimental protocols used for its characterization, and presents logical workflows illustrating its synthesis and the historical evolution of its structural determination.

Introduction to Hexamethyltungsten

Hexamethyltungsten, W(CH3)6, is a homoleptic transition metal alkyl complex, meaning a central tungsten atom is bonded exclusively to methyl ligands. It presents as a red, crystalline, and highly volatile solid at room temperature, subliming readily at -30 °C.[1][2] The compound is notably air-sensitive and must be handled under inert conditions.[3] First synthesized in 1973 by Wilkinson and Shortland, its study was initially motivated by the hope that a six-coordinate, octahedral methyl complex would be more thermally robust than its four-coordinate tetrahedral counterparts.[2] However, the elucidation of its structure revealed a fascinating and unexpected deviation from simple molecular geometry models, making it a subject of significant interest for researchers in inorganic and organometallic chemistry.

Molecular Geometry and Bonding

The definitive molecular structure of W(CH3)6 is a distorted trigonal prism .[1][4] This geometry is highly unusual, as most six-coordinate organometallic compounds adopt an octahedral arrangement.[2]

  • Point Group Symmetry: The core WC6 framework possesses C3v symmetry. When the hydrogen atoms of the methyl groups are considered, the overall symmetry of the molecule is reduced to C3.[2][5]

  • Structural Distortion: The structure can be visualized as two eclipsing triangular faces of methyl carbons, capping a central tungsten atom. The distortion arises because these two faces are not equivalent. One triangular set of methyl groups is opened up to wider C-W-C bond angles and features slightly shorter W-C bond lengths.[2][4] Conversely, the other set of three methyl groups is closed to narrower C-W-C angles with longer W-C bonds.[2][4]

  • Theoretical Basis: The deviation from the initially expected octahedral geometry is attributed to a second-order Jahn-Teller distortion.[2] Computational studies using Density Functional Theory (DFT) and ab initio methods have been crucial in understanding this structure. These calculations confirm that the distorted C3 trigonal prism is the true energy minimum, while a regular D3h trigonal prism is a transition state approximately 20 kJ/mol higher in energy.[5][6][7] The inclusion of electron correlation in these models is vital to accurately describe the hyperconjugative "agostic" interactions between C-H bonds and the electron-deficient W(VI) center, which contribute to the stability of the distorted structure.[6][8][9]

Structural and Spectroscopic Data

The structural parameters of W(CH3)6 have been precisely determined by single-crystal X-ray diffraction and corroborated by computational methods.

Key Structural Parameters

The following table summarizes bond lengths and angles from X-ray crystallography data and theoretical calculations. The data clearly show the two distinct sets of methyl ligands.

ParameterX-ray Crystallography (Molecule I)X-ray Crystallography (Molecule II)Calculated (DFT)
Short W-C Bond Lengths (pm)
W-C11 / W-C21210.1(11)208.2(15)214.7
W-C12 / W-C22210.3(13)210.2(14)214.7
W-C13 / W-C23211.8(14)210.5(14)214.7
Long W-C Bond Lengths (pm)
W-C14 / W-C24217.9(14)217.7(11)220.9
W-C15 / W-C25219.8(14)218.1(16)220.9
W-C16 / W-C26220.4(14)218.3(14)220.9
Wide C-W-C Angles (°) (short bonds)
C11-W1-C12 / C21-W2-C2295.7(5)93.9(6)95.6
C12-W1-C13 / C21-W2-C2398.8(6)94.2(8)95.6
C11-W1-C13 / C22-W2-C2396.4(6)96.0(6)95.6
Narrow C-W-C Angles (°) (long bonds)
C14-W1-C15 / C24-W2-C2576.5(5)75.5(6)75.9
C15-W1-C16 / C25-W2-C2675.4(5)75.8(6)75.9
C14-W1-C16 / C24-W2-C2678.2(5)78.1(6)75.9
Spectroscopic Signatures

Despite the static structure containing two non-equivalent methyl environments, the 1H and 13C NMR spectra of W(CH3)6 each show only a single sharp signal at room temperature.[3][10] This is explained by a low energy barrier for dynamic motions, specifically D3 inversion and methyl group rotation, which renders the six methyl groups equivalent on the NMR timescale.[3][6][7]

  • 1H NMR: A single sharp signal at τ 8.38 (in deuterotoluene) with satellites from 183W coupling (J(183W-H) = 3.0 Hz).[3]

  • 13C NMR: A single peak with satellites (J(183W-13C) = 40.0 Hz).[3]

  • IR Spectroscopy: A key absorption at 482 cm-1 is assigned to the W-C stretching frequency.[3]

Experimental Protocols

The determination of the complex structure of W(CH3)6 relied on a combination of synthesis, diffraction, and computational experiments.

Synthesis of Hexamethyltungsten (Improved Method)

The most reliable synthesis was reported by Galyer and Wilkinson in 1976.[1][2]

  • Reaction: Tungsten hexachloride (WCl6) is reacted with trimethylaluminium (Al(CH3)3) in the presence of trimethylamine.

    • WCl_6 + 6 Al(CH_3)_3 → W(CH_3)_6 + 6 Al(CH_3)_2Cl[1]

  • Procedure: The reaction is conducted under strictly anhydrous and oxygen-free conditions, typically in a solvent like diethyl ether or a hydrocarbon.[3] Trimethylamine is used to sequester the aluminum chloride byproduct. The highly volatile W(CH3)6 product is isolated and purified by sublimation.

Single-Crystal X-ray Diffraction

This technique provided the definitive structural proof. The protocol was developed by Seppelt and Pfennig.[4]

  • Crystallization: Single crystals suitable for diffraction were obtained by recrystallizing W(CH3)6 from an acetone (B3395972) solution at -90 °C.[4] This was a critical step, as crystals grown from pentane (B18724) were found to be of poor quality.[4]

  • Data Collection: X-ray diffraction data were collected at a temperature of -163 °C (110 K) to minimize thermal motion and prevent decomposition of the thermally unstable compound.[4][11]

  • Structure Solution and Refinement: The collected diffraction pattern was used to solve the crystal structure, revealing two crystallographically independent but structurally very similar molecules in the unit cell, both exhibiting the characteristic distorted trigonal prismatic geometry.[4]

Gas-Phase Electron Diffraction (GED)

This experiment by Volden et al. in 1990 provided the first experimental evidence against the octahedral structure.[1][2]

  • Methodology: A beam of high-energy electrons is diffracted by the gaseous W(CH3)6 molecules. The resulting diffraction pattern provides information about the internuclear distances in the molecule.

  • Analysis: The radial distribution curve generated from the diffraction data was inconsistent with an octahedral (Oh) geometry. The data could be fitted to models with either D3h (regular trigonal prism) or C3v (distorted trigonal prism) symmetry, conclusively ruling out the octahedral assignment and paving the way for the single-crystal X-ray study.[2]

Visualized Workflows and Relationships

Logical Flow of Structural Determination

structure_elucidation cluster_early Early Hypothesis cluster_challenge Challenging the Paradigm cluster_definitive Definitive Proof A Initial Hypothesis: Octahedral (Oh) Geometry B Early Spectroscopic Data: IR & Photoelectron Spectroscopy A->B supported by C Gas-Phase Electron Diffraction (Volden et al., 1990) B->C contradicted by D Theoretical Predictions (Girolami, Landis) B->D questioned by E Single-Crystal X-ray Diffraction (Seppelt et al., 1996) C->E prompted D->E prompted G Final Structure: Distorted Trigonal Prism (C3v/C3) E->G established F Computational Confirmation (DFT / Ab initio) F->G confirmed

Caption: Historical workflow of the structural elucidation of W(CH3)6.

Improved Synthesis Workflow

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification WCl6 Tungsten Hexachloride (WCl6) Reaction Alkylation Reaction (Anhydrous Ether) WCl6->Reaction AlMe3 Trimethylaluminium (Al(CH3)3) AlMe3->Reaction WMe6 Hexamethyltungsten (W(CH3)6) Reaction->WMe6 Byproduct Al(CH3)2Cl (Sequestered) Reaction->Byproduct Purify Purification (Sublimation) WMe6->Purify

References

Hexamethyl tungsten synthesis and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Hexamethyl Tungsten: Synthesis and Properties

Introduction

This compound, with the chemical formula W(CH₃)₆, is a notable organometallic compound, first synthesized in 1973 by Sir Geoffrey Wilkinson and A. J. Shortland.[1][2] Classified as a transition metal alkyl complex, it is a red, crystalline, and highly volatile solid at room temperature.[2] The compound is renowned for its unusual molecular geometry and significant reactivity, making it a subject of considerable academic interest. Initially pursued with the expectation of finding a thermally robust octahedral methyl complex, its discovery and subsequent characterization have provided valuable insights into the structural chemistry of d⁰ transition metal centers.[1][2]

This guide provides a comprehensive overview of the synthesis, molecular structure, and chemical properties of this compound, intended for researchers and professionals in chemistry and materials science.

Synthesis of this compound

The synthesis of this compound has evolved since its initial discovery, with methods developed to improve yield and reliability.

Initial Synthesis (Wilkinson and Shortland, 1973)

The first reported synthesis involved the reaction of tungsten hexachloride (WCl₆) with methyllithium (B1224462) (MeLi) in diethyl ether.[1][2] This method, however, was often plagued by poor and inconsistent yields.[1] The stoichiometry is critical, with the best results obtained using a WCl₆ to MeLi molar ratio of approximately 1:3.[3]

Improved Synthesis (Wilkinson and Galyer, 1976)

A more reliable and higher-yield synthesis was later developed, employing trimethylaluminium (Al(CH₃)₃) as the alkylating agent in the presence of trimethylamine (B31210).[1][2][4] This method allows for the preparation of multigram quantities of the compound.[5] The overall reaction is as follows:

WCl₆ + 6 Al(CH₃)₃ → W(CH₃)₆ + 6 Al(CH₃)₂Cl[2][4]

Alternative Synthesis using Dimethylzinc (B1204448)

Another effective method involves the use of dimethylzinc (Zn(CH₃)₂) as the methylating agent.[2][4] This route can be used with either tungsten hexafluoride (WF₆) or tungsten hexachloride (WCl₆).[2][4]

WX₆ + 3 Zn(CH₃)₂ → W(CH₃)₆ + 3 ZnX₂ (where X = F, Cl)[2][4]

Experimental Protocols

All procedures involving this compound must be conducted under a rigorously air-free and anhydrous atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques, as the compound is spontaneously flammable in air.[3][6]

Protocol for Improved Synthesis using Trimethylaluminium

This protocol is based on the improved synthesis method reported by Wilkinson and Galyer.[5]

  • Reaction Setup : A reaction vessel is charged with tungsten hexachloride (WCl₆) and suspended in an appropriate hydrocarbon solvent (e.g., pentane (B18724) or hexane) under an inert atmosphere.

  • Alkylation : The suspension is cooled to a low temperature (typically -80°C to -78°C). A solution of trimethylaluminium (Al(CH₃)₃) is then added slowly to the stirred suspension.

  • Reaction : The reaction mixture is allowed to warm gradually while stirring. The progress of the reaction can be monitored by changes in color.

  • Byproduct Removal : After the reaction is complete, the byproduct, chlorodimethylaluminium (Al(CH₃)₂Cl), is complexed and removed by adding an amine, such as trimethylamine or triethylamine, followed by filtration.

  • Isolation and Purification : The solvent is removed from the filtrate under vacuum at low temperature (e.g., -20°C).[3] The resulting red, solid residue is then purified by sublimation at room temperature onto a cold probe (-10°C) to yield pure, crystalline this compound.[3]

Properties of this compound

Physical and Chemical Properties

This compound is a red crystalline solid that is extremely volatile, subliming readily at -30°C.[2] It is highly soluble in various nonpolar organic solvents, including petroleum ethers, aromatic hydrocarbons, carbon disulfide, and carbon tetrachloride.[1][2]

PropertyValue
Chemical Formula C₆H₁₈W[2]
Molar Mass 274.05 g·mol⁻¹[2][7]
Appearance Red crystalline solid / Vivid red gas[2]
Melting Point ~30°C[3]
Sublimation Readily sublimes at -30°C[2]
Solubility Soluble in petroleum, aromatic hydrocarbons, ethers, CS₂, CCl₄[1][2]
Stability Air-sensitive, thermally unstable at room temperature[1][4]
Molecular Geometry

One of the most remarkable features of W(CH₃)₆ is its molecular structure. Initially, it was presumed to have an octahedral geometry, a common configuration for six-coordinate metal complexes.[1] This was seemingly supported by early infrared and photoelectron spectroscopy studies.[1] However, subsequent investigations, including gas-phase electron diffraction and single-crystal X-ray diffraction, definitively revealed a distorted trigonal prismatic geometry with C₃ᵥ symmetry.[2][8]

This distortion is attributed to a second-order Jahn-Teller effect.[2] The structure features two sets of three methyl groups. One set forms a smaller triangle with longer C-W bonds, while the other forms a larger triangle with shorter C-W bonds.[2]

Structural ParameterValue
Molecular Geometry Distorted Trigonal Prismatic[2]
Point Group Symmetry C₃ᵥ (WC₆ skeleton)[1][9]
C-W-C Angles (upper triangle) 94-97°[1][2]
C-W-C Angles (lower triangle) 75-78°[1][2]
Stability and Decomposition

This compound is thermally unstable and decomposes at room temperature.[1][4] The decomposition process releases methane (B114726) and trace amounts of ethane, leaving a black residue containing polymethylene and tungsten.[1][4] The approximate stoichiometry for the decomposition is:

W(CH₃)₆ → 3CH₄ + (CH₂)₃ + W[1]

Due to this instability, the compound must be stored at low temperatures (e.g., -40°C) under an inert atmosphere to prevent significant decomposition.[3]

Reactivity

W(CH₃)₆ is extremely reactive.[6]

  • With Oxygen : It is spontaneously flammable in air.[1][3]

  • With Acids : It reacts with compounds containing acidic protons to liberate methane.[1][2]

  • With Halogens : Reaction with halogens like bromine or iodine results in the formation of the corresponding methyl halide and tungsten halide.[1][2]

Spectroscopic Properties

Spectroscopic analysis has been crucial in understanding the structure and bonding of this compound.

Spectroscopic DataObservation
¹H NMR A single sharp signal at τ 8.38 (in deuterotoluene) with satellites from ¹⁸³W coupling (J(¹⁸³W-H) = 3.0 Hz).[3]
¹³C NMR A single peak is observed due to dynamic motions in solution.[3][4] The calculated chemical shift difference between the two non-equivalent methyl groups in the static structure is ~18 ppm.[8]
Infrared (IR) Spectroscopy A key absorption at 482 cm⁻¹ is assigned to the W-C stretching frequency. Other peaks correspond to C-H stretching (2980, 2870 cm⁻¹) and deformation (1395, 1090 cm⁻¹).[3]
Mass Spectrometry The highest mass peak observed corresponds to the [W(CH₃)₅]⁺ ion, with subsequent peaks showing the loss of further methyl groups.[3]

Conclusion

This compound remains a cornerstone compound in organometallic chemistry. Its synthesis, particularly the improved methods using organoaluminium or organozinc reagents, has made it accessible for detailed study. The elucidation of its distorted trigonal prismatic structure corrected a long-held assumption of octahedral geometry and spurred deeper theoretical understanding of bonding in high-coordination number complexes. While its high reactivity and thermal instability present handling challenges, they also offer opportunities for applications in chemical synthesis and materials science, such as its potential, though not commercially realized, use in chemical vapor deposition.[2] The continued study of W(CH₃)₆ and its analogs will undoubtedly continue to contribute to the fundamental knowledge of metal-carbon bonds.

References

Hexamethyl Tungsten: A Comprehensive Technical Guide on its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethyl tungsten, with the chemical formula W(CH₃)₆, is a remarkable organometallic compound that has garnered significant interest due to its unique molecular structure and reactivity.[1][2] First synthesized in 1973 by Wilkinson and Shortland, it is a volatile, red crystalline solid at room temperature.[2][3] This technical guide provides an in-depth overview of the core physical properties of this compound, offering valuable data and procedural insights for professionals in research and development.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a clear and concise reference for laboratory use.

PropertyValueSource
Chemical Formula C₆H₁₈W[4][5]
Molecular Weight 274.05 g/mol [5]
Appearance Red crystalline solid[1][6]
Melting Point Approximately 30 °C (decomposes)[1]
Boiling Point Decomposes at room temperature; does not have a defined boiling point at atmospheric pressure.[1][7]
Sublimation Readily sublimes at -30 °C under vacuum (10⁻² Torr).[1]
Decomposition Temperature Decomposes at room temperature, releasing methane (B114726) and trace amounts of ethane.[1][7]
Solubility Extremely soluble in petroleum, aromatic hydrocarbons, ethers, carbon disulfide, and carbon tetrachloride.[1][6]
Vapor Pressure Highly volatile, but specific vapor pressure data is limited due to its instability.[6]
Molecular Shape Distorted trigonal prismatic[1][6]

Molecular Structure and Bonding

One of the most fascinating aspects of this compound is its distorted trigonal prismatic molecular geometry, a departure from the more common octahedral shape for six-coordinate organometallic compounds.[1][6] This unique structure has been a subject of considerable study and has been elucidated through various experimental and computational methods.

Experimental Determination of Molecular Structure

The definitive structure of this compound was determined through low-temperature single-crystal X-ray diffraction and gas-phase electron diffraction.[4][6]

  • Single-Crystal X-ray Diffraction: This technique provided conclusive evidence for the distorted trigonal prismatic structure.[7] Due to the compound's thermal instability, the diffraction data was collected at a very low temperature of -163°C.[4][7]

  • Gas-Phase Electron Diffraction: These studies confirmed the non-octahedral, trigonal prismatic geometry of the molecule in the gaseous state.[6]

The workflow for determining the molecular structure via these methods is illustrated below.

Diagram 1: Workflow for Molecular Structure Determination cluster_synthesis Synthesis & Crystal Growth cluster_xray X-ray Diffraction cluster_ged Gas-Phase Electron Diffraction Synthesis Synthesis of W(CH₃)₆ Crystal_Growth Low-Temperature Crystal Growth Synthesis->Crystal_Growth GED_Sample Volatilize Sample (Low Temperature/Vacuum) Synthesis->GED_Sample Xray_Mount Mount Crystal at Low Temp (-163°C) Crystal_Growth->Xray_Mount Xray_Data X-ray Data Collection Xray_Mount->Xray_Data Xray_Solve Structure Solution & Refinement Xray_Data->Xray_Solve Final_Structure Distorted Trigonal Prismatic Structure Xray_Solve->Final_Structure GED_Data Electron Diffraction Data Collection GED_Sample->GED_Data GED_Analysis Data Analysis GED_Data->GED_Analysis GED_Analysis->Final_Structure

Diagram 1: Workflow for Molecular Structure Determination

Experimental Protocols

Given the air-sensitive and thermally unstable nature of this compound, all experimental procedures must be conducted under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures whenever possible.

Synthesis of this compound

An improved and commonly cited method for the synthesis of this compound involves the reaction of tungsten hexachloride with trimethylaluminium in the presence of trimethylamine (B31210).[1]

Reaction: WCl₆ + 6 Al(CH₃)₃ → W(CH₃)₆ + 6 Al(CH₃)₂Cl[1]

Procedure Outline:

  • All glassware must be rigorously dried and the reaction carried out under an inert atmosphere.

  • Tungsten hexachloride is dissolved in a suitable anhydrous solvent (e.g., diethyl ether).

  • A solution of trimethylaluminium and trimethylamine is slowly added to the tungsten hexachloride solution at low temperature.

  • The reaction mixture is carefully warmed to room temperature and stirred for a specified period.

  • The volatile this compound is isolated from the reaction mixture by vacuum sublimation.

Determination of Melting Point

The melting point of this air-sensitive compound is determined using a sealed capillary method in a specialized melting point apparatus.

Procedure Outline:

  • Under an inert atmosphere, a small amount of crystalline this compound is loaded into a thin-walled capillary tube.

  • The capillary tube is flame-sealed under vacuum or a positive pressure of inert gas.

  • The sealed capillary is placed in a melting point apparatus.

  • The temperature is increased slowly, and the range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point. It is crucial to note that for this compound, decomposition occurs around its melting point.

Determination of Solubility

The solubility of this compound is qualitatively determined by observing its dissolution in various anhydrous solvents under an inert atmosphere.

Procedure Outline:

  • In a glovebox or under a Schlenk line, a small, accurately weighed amount of this compound is placed in a vial.

  • A measured volume of the desired anhydrous solvent is added to the vial.

  • The mixture is agitated at a controlled temperature.

  • Visual observation is used to determine if the compound has dissolved completely. For quantitative measurements, spectroscopic methods can be employed to determine the concentration of the dissolved species.

The logical relationship for assessing solubility is depicted in the following diagram.

Diagram 2: Solubility Assessment Logic Start Start Add_Solvent Add Anhydrous Solvent to W(CH₃)₆ under Inert Atmosphere Start->Add_Solvent Agitate Agitate at Controlled Temperature Add_Solvent->Agitate Observe Complete Dissolution? Agitate->Observe Soluble Soluble Observe->Soluble Yes Insoluble Insoluble Observe->Insoluble No

Diagram 2: Solubility Assessment Logic

Stability and Handling

This compound is notoriously unstable at room temperature, decomposing to release methane and trace amounts of ethane, leaving a black residue.[1][7] It is also highly air-sensitive and pyrophoric. Therefore, strict air-free and low-temperature techniques are mandatory for its handling and storage. All manipulations should be performed in a glovebox or using Schlenk techniques with deoxygenated and dried solvents.

Conclusion

This technical guide has provided a detailed overview of the core physical properties of this compound, emphasizing its unique structural characteristics and the experimental considerations required for its study. The presented data and procedural outlines serve as a valuable resource for researchers and scientists engaged in work with this fascinating and challenging organometallic compound. A thorough understanding of its physical properties is paramount for its safe handling and effective application in further research and development endeavors.

References

Hexamethyl Tungsten (CAS No. 36133-73-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethyl tungsten, with the chemical formula W(CH₃)₆, is a fascinating organometallic compound that has garnered significant interest due to its unique molecular structure and reactivity.[1][2] This document provides an in-depth technical overview of this compound, encompassing its synthesis, physicochemical properties, molecular geometry, stability, and reactivity. Detailed experimental protocols for its synthesis are provided, and key data are summarized in tabular format for clarity. Furthermore, logical workflows and structural concepts are visualized using diagrams to facilitate a deeper understanding of this remarkable compound.

Introduction

This compound is a red, crystalline, and highly volatile solid at room temperature.[1][2] First synthesized in 1973 by Wilkinson and Shortland, it is an air-sensitive compound that sublimes at -30 °C.[1][2] Its high solubility in a range of nonpolar solvents like petroleum, aromatic hydrocarbons, ethers, carbon disulfide, and carbon tetrachloride makes it amenable to various chemical transformations.[1][2] A key feature of this compound is its unusual distorted trigonal prismatic molecular geometry, a deviation from the more common octahedral geometry for six-coordinate organometallic compounds.[1][2][3] This structural anomaly is a consequence of its electronic configuration and has been a subject of considerable research.[1][3]

Physicochemical and Spectroscopic Properties

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.

Table 1: General and Physicochemical Properties
PropertyValueReference
CAS Number 36133-73-0[4][5][6]
Molecular Formula C₆H₁₈W[4][5]
Molecular Weight 274.05 g/mol [4][5]
Appearance Red crystalline solid[1][2]
Melting Point 30 °C (303 K)[1]
Sublimation Point -30 °C[1][2]
Solubility Highly soluble in petroleum, aromatic hydrocarbons, ethers, carbon disulfide, and carbon tetrachloride[1][2]
Table 2: Spectroscopic Data
Spectroscopic TechniqueObservationInterpretationReference
¹H NMR Single line spectrumDynamic motions due to low D₃h inversion and methyl rotation barriers[3]
¹³C NMR Single line spectrumDynamic motions due to low D₃h inversion and methyl rotation barriers. DFT calculations predict an ~18 ppm difference between the two non-equivalent methyl groups in the distorted structure.[3]
IR Spectroscopy Initially interpreted as consistent with an octahedral structure.Later understanding of the true structure shows the initial interpretation was an oversimplification.[2][3]
Photoelectron Spectroscopy Initially appeared to confirm an Oₕ structure.This was later revised based on X-ray diffraction data.[2][3]

Molecular Geometry

The molecular structure of this compound has been a subject of extensive investigation and debate. Initially, spectroscopic data from IR and photoelectron spectroscopy suggested a conventional octahedral (Oₕ) geometry.[2][3] However, single-crystal X-ray diffraction studies later revealed a distorted trigonal prismatic geometry with C₃ᵥ symmetry for the WC₆ framework.[1][2][3][7] This unusual coordination is attributed to a second-order Jahn-Teller distortion.

This structure can be visualized as a central tungsten atom capped by two eclipsing sets of three methyl groups. One of these triangular sets is slightly larger and closer to the tungsten atom than the other.[2] The C-W-C angles in one triplet of methyl groups are wider (94-97°) with shorter C-W bond lengths, while the other triplet has narrower angles (75-78°) and longer bond lengths.[1][2]

molecular_structure_evolution Initial_Observation IR & Photoelectron Spectroscopy Octahedral Octahedral (Oh) Geometry Initial_Observation->Octahedral Interpretation XRay Single-Crystal X-ray Diffraction Trigonal Distorted Trigonal Prismatic (C3v) Geometry XRay->Trigonal Definitive Evidence

Caption: Evolution of the understanding of this compound's molecular structure.

Synthesis

This compound is synthesized through the methylation of tungsten hexachloride. Several methods have been developed, with varying yields and practicalities.

Experimental Protocols

Protocol 1: Synthesis using Methyllithium (B1224462) (Wilkinson and Shortland, 1973) [1][8]

  • Reaction: WCl₆ + 6 CH₃Li → W(CH₃)₆ + 6 LiCl

  • Procedure:

    • A solution of methyllithium in diethyl ether is added to a suspension of tungsten hexachloride in diethyl ether at a low temperature (e.g., -78 °C).

    • The reaction mixture is slowly warmed to room temperature and stirred for several hours.

    • The resulting brown solution is filtered to remove lithium chloride.

    • The solvent is removed under vacuum to yield crude this compound.

    • Purification is achieved by sublimation at low temperature (-30 °C).

  • Note: This method is reported to often give poor or inconsistent yields.[1]

Protocol 2: Improved Synthesis using Trimethylaluminium (Wilkinson and Galyer, 1976) [1][3][9]

  • Reaction: WCl₆ + 6 Al(CH₃)₃ → W(CH₃)₆ + 6 Al(CH₃)₂Cl

  • Procedure:

    • Tungsten hexachloride is suspended in a hydrocarbon solvent (e.g., hexane).

    • A solution of trimethylaluminium in the same solvent is added dropwise at low temperature.

    • The reaction mixture is stirred and allowed to warm to room temperature.

    • A tertiary amine, such as trimethylamine, is added to precipitate the chlorodimethylaluminium as an adduct.

    • The mixture is filtered, and the filtrate is concentrated under vacuum.

    • This compound is isolated by sublimation.

  • Note: This method provides higher and more reliable yields.[9]

Protocol 3: Alternative Synthesis using Dimethylzinc (B1204448) [2][3]

  • Reaction: WX₆ + 3 Zn(CH₃)₂ → W(CH₃)₆ + 3 ZnX₂ (X = F, Cl)

  • Procedure:

    • Tungsten hexafluoride or hexachloride is reacted with dimethylzinc in an appropriate solvent.

    • The reaction conditions are controlled to facilitate the alkylation.

    • The product is isolated and purified, typically by sublimation, after removal of the zinc halide byproduct.

synthesis_workflows cluster_wcl6 Starting Material cluster_reagents Methylating Agents cluster_product Product WCl6 Tungsten Hexachloride (WCl6) MeLi Methyllithium (CH3Li) AlMe3 Trimethylaluminium (Al(CH3)3) ZnMe2 Dimethylzinc (Zn(CH3)2) WMe6 This compound (W(CH3)6) MeLi->WMe6 Wilkinson & Shortland (1973) AlMe3->WMe6 Improved Method (1976) ZnMe2->WMe6 Alternative Route

Caption: Synthetic routes to this compound.

Stability and Reactivity

This compound is a thermally unstable compound that decomposes at room temperature.[1][3] The decomposition process yields methane (B114726) and trace amounts of ethane, leaving a black residue believed to be a mixture of polymethylene and tungsten metal.[1][3]

It is also highly reactive and air-sensitive.[1][2]

  • Reaction with Oxygen: It is spontaneously flammable in air.[1]

  • Reaction with Acids: It reacts with compounds containing acidic protons to liberate methane.[1][2]

  • Reaction with Halogens: Reaction with halogens like bromine and iodine results in the formation of methyl halides and the corresponding tungsten halide.[1][2]

  • Reaction with Trimethylphosphine: In the presence of trimethylphosphine, this compound can undergo various transformations, leading to the synthesis of methyl, ethylidyne, hydrido, and alkoxo tungsten complexes.[10]

  • Formation of a Cationic Complex: It reacts with tris(pentafluorophenyl)borane, B(C₆F₅)₃, to generate a cationic tungsten-penta-methyl complex, [WMe₅]⁺[MeB(C₆F₅)₃]⁻, which has been characterized by NMR spectroscopy.[11]

reactivity_pathways cluster_reactants Reactants cluster_products Products WMe6 This compound (W(CH3)6) O2 Oxygen (O2) Acid Acidic Protons (H+) Halogen Halogens (X2) PMe3 Trimethylphosphine (PMe3) BCF B(C6F5)3 Combustion Combustion Products O2->Combustion Spontaneous Methane Methane (CH4) Acid->Methane MeX Methyl Halide (CH3X) Halogen->MeX Complexes Various W Complexes PMe3->Complexes Cationic [WMe5]+[MeB(C6F5)3]- BCF->Cationic

References

An In-depth Technical Guide to the Thermal Stability of Hexamethyl Tungsten

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethyl tungsten, W(CH3)6, is a fascinating and highly reactive organometallic compound that has intrigued chemists since its first synthesis. As a homoleptic hexamethyl complex of a transition metal, it represents a fundamental species in organometallic chemistry. Its unique distorted trigonal prismatic molecular geometry, a deviation from the more common octahedral arrangement for hexacoordinate complexes, has been a subject of significant theoretical and experimental investigation.[1] However, it is the compound's pronounced thermal instability that defines its chemistry and handling requirements. This technical guide provides a comprehensive overview of the current understanding of the thermal stability of this compound, including its decomposition products, proposed mechanistic pathways, and the experimental protocols required for its study.

Physicochemical Properties and Synthesis

This compound is a red, crystalline solid that is extremely volatile, subliming at -30 °C.[1] It is highly sensitive to air and moisture, necessitating handling under an inert atmosphere using Schlenk line or glovebox techniques. Its solubility in a range of nonpolar organic solvents, such as petroleum ether and aromatic hydrocarbons, facilitates its use in solution-phase reactions.[1]

The synthesis of this compound was first reported by Wilkinson and Shortland in 1973. An improved and more reliable method was later developed, which is the most commonly used procedure to date.[1]

Experimental Protocol: Synthesis of this compound

This protocol is based on the improved synthesis method reported by Wilkinson and Galyer. All procedures must be carried out under a dry, oxygen-free nitrogen or argon atmosphere using standard Schlenk techniques.

Materials:

  • Tungsten hexachloride (WCl6)

  • Trimethylaluminium (Al(CH3)3)

  • Trimethylamine (N(CH3)3)

  • Anhydrous diethyl ether

  • Anhydrous pentane (B18724)

Procedure:

  • A solution of trimethylaluminium in pentane is added dropwise to a stirred suspension of tungsten hexachloride in diethyl ether at -78 °C.

  • Trimethylamine is then condensed into the reaction mixture.

  • The mixture is slowly allowed to warm to room temperature and stirred for several hours.

  • Volatile components are removed under vacuum, and the product is extracted with cold pentane.

  • Filtration and subsequent cooling of the filtrate yield red crystals of this compound.

Stoichiometry:

WCl6 + 2 Al(CH3)3 + 2 N(CH3)3 → W(CH3)6 + 2 AlCl3(N(CH3)3)

SynthesisWorkflow

Caption: Workflow for the synthesis of this compound.

Thermal Decomposition of this compound

This compound is notoriously unstable and decomposes even at room temperature.[1] This thermal lability has been a significant challenge in its study and has limited its practical applications, such as in chemical vapor deposition (CVD), where more stable precursors like tungsten hexafluoride are preferred.[1]

Decomposition Products

The primary gaseous products of the thermal decomposition of this compound are methane (B114726) (CH4) and trace amounts of ethane (B1197151) (C2H6). The solid residue is a black, pyrophoric material believed to consist of polymethylene chains and finely divided tungsten metal.[1]

Product Formula Physical State
MethaneCH4Gas
EthaneC2H6Gas (trace amounts)
Polymethylene-(CH2)-nSolid
TungstenWSolid

Table 1: Products of the thermal decomposition of this compound.

Proposed Decomposition Pathway

While detailed kinetic and mechanistic studies are scarce due to the compound's high reactivity, a plausible decomposition pathway can be proposed based on the observed products and general principles of organometallic chemistry. The initial and rate-determining step is likely the homolytic cleavage of a tungsten-carbon bond to generate a methyl radical and a pentamethyl tungsten radical.

Initiation: W(CH3)6 → •W(CH3)5 + •CH3

Subsequent reactions of these highly reactive radical species can then account for the formation of the observed products.

Propagation and Product Formation:

  • Hydrogen Abstraction: The generated methyl radical can abstract a hydrogen atom from another this compound molecule or from a methyl group on another tungsten-containing species to form methane.

    •CH3 + W(CH3)6 → CH4 + •CH2W(CH3)5

  • Radical Recombination: Ethane is likely formed through the recombination of two methyl radicals.

    2 •CH3 → C2H6

  • Formation of Solid Residue: The tungsten-containing radical species can undergo further decomposition and polymerization reactions to form the polymethylene and tungsten residue.

DecompositionPathway

Caption: Proposed thermal decomposition pathway of this compound.

Quantitative Thermal Analysis: Challenges and Outlook

Due to its extreme volatility and thermal instability, obtaining reliable quantitative thermal analysis data, such as from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), for this compound is exceptionally challenging. Its high vapor pressure at low temperatures means that sublimation often occurs concurrently with or even before decomposition, making it difficult to isolate the mass loss associated solely with the decomposition process.

To date, there is a lack of published TGA or DSC data for this compound in the scientific literature. Consequently, quantitative kinetic parameters like the activation energy for its decomposition have not been experimentally determined. Future studies in this area would require specialized equipment, such as a high-pressure DSC or a TGA instrument coupled with a mass spectrometer, to analyze the evolved gases and differentiate between sublimation and decomposition.

Experimental Protocol for Studying Thermal Stability

The following outlines a general workflow for investigating the thermal stability of a highly volatile and air-sensitive compound like this compound.

Instrumentation:

  • Thermogravimetric Analyzer (TGA) coupled with a Mass Spectrometer (MS) or Fourier Transform Infrared Spectrometer (FTIR) for evolved gas analysis.

  • Differential Scanning Calorimeter (DSC).

  • Inert atmosphere glovebox.

  • Schlenk line apparatus.

Procedure:

  • Sample Preparation: All sample handling and loading into TGA/DSC pans must be performed in a controlled inert atmosphere (e.g., a glovebox) to prevent premature decomposition due to reaction with air or moisture.

  • TGA Analysis:

    • A small, accurately weighed sample is placed in a hermetically sealed pan, which is then pierced immediately before being placed in the TGA furnace.

    • The sample is heated at a controlled rate under a continuous flow of inert gas (e.g., nitrogen or argon).

    • The mass loss as a function of temperature is recorded.

    • The evolved gases are simultaneously analyzed by MS or FTIR to identify the decomposition products.

  • DSC Analysis:

    • A small, accurately weighed sample is hermetically sealed in a DSC pan.

    • The sample is heated at a controlled rate, and the heat flow to the sample is measured relative to an empty reference pan.

    • Endothermic and exothermic events, such as melting, sublimation, and decomposition, are recorded.

  • Kinetic Analysis: By performing TGA experiments at multiple heating rates, model-free kinetic methods (e.g., Flynn-Wall-Ozawa) can be used to determine the activation energy of the decomposition process.

ThermalAnalysisWorkflow

Caption: Experimental workflow for thermal analysis of this compound.

Conclusion

This compound remains a compound of significant fundamental interest in organometallic chemistry. Its thermal instability, while posing experimental challenges, provides a rich area for studying decomposition mechanisms of metal-alkyl complexes. The primary decomposition products are methane and a tungsten-containing solid residue, with trace amounts of ethane also observed. The decomposition is proposed to proceed via a radical mechanism initiated by the homolytic cleavage of a W-C bond.

While quantitative thermal analysis data remains elusive, the protocols and proposed pathways outlined in this guide provide a framework for future investigations. A deeper understanding of the thermal behavior of this compound and related compounds is crucial for the rational design of new organometallic precursors for materials science and catalysis, and may also provide insights into the stability of metal-containing drug candidates. Further computational and advanced experimental studies are needed to fully elucidate the kinetics and mechanism of its thermal decomposition.

References

An In-Depth Technical Guide on the Core Decomposition Mechanism of Hexamethyl Tungsten

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethyl tungsten (W(CH3)6), a volatile, air-sensitive organometallic compound, has been a subject of interest for its potential applications in chemical vapor deposition (CVD) of tungsten-containing thin films. Understanding its decomposition mechanism is paramount for controlling film growth and properties. This technical guide provides a comprehensive overview of the current understanding of the thermal decomposition of this compound, drawing upon available experimental and theoretical studies. While direct, detailed mechanistic studies on W(CH3)6 are limited, this guide synthesizes information from analogous compounds and general principles of organometallic chemistry to propose plausible decomposition pathways. This document outlines the primary gas-phase and surface-mediated decomposition routes, details relevant experimental methodologies, and presents key data where available.

Introduction

This compound is a red, crystalline solid at room temperature, notable for its extreme volatility, subliming at -30 °C.[1] Its high reactivity, particularly its sensitivity to air and moisture, presents challenges for both its handling and the elucidation of its decomposition pathways.[1] At room temperature, this compound undergoes slow decomposition, releasing methane (B114726) and trace amounts of ethane. The remaining black residue is suggested to contain polymethylene and tungsten.[1] The overall stoichiometry for this decomposition has been approximated as:

W(CH3)6 → 3CH4 + (CH2)3 + W[1]

However, the formation of pure tungsten metal under these conditions is considered unlikely.[1] The primary application driving the study of W(CH3)6 decomposition is its potential use as a precursor in chemical vapor deposition (CVD) for the manufacturing of semiconductor devices.[1]

Proposed Decomposition Mechanisms

The decomposition of this compound is believed to proceed through a complex series of gas-phase and surface-mediated reactions. The exact mechanism is not fully elucidated, but analogies with other organometallic compounds, particularly other tungsten complexes like tungsten hexacarbonyl (W(CO)6), provide valuable insights. The decomposition is likely initiated by the homolytic cleavage of a tungsten-carbon bond.

Gas-Phase Decomposition

In the gas phase, the decomposition is likely initiated by the unimolecular homolytic cleavage of a W-CH3 bond, forming a methyl radical and a pentamethyl tungsten radical. This initiation step is followed by a cascade of subsequent radical reactions.

Plausible Gas-Phase Reaction Pathway:

Gas_Phase_Decomposition W_CH3_6 W(CH₃)₆ W_CH3_5 •W(CH₃)₅ W_CH3_6->W_CH3_5 Δ (Heat) CH3_rad •CH₃ W_CH3_6->CH3_rad Δ (Heat) W_solid Tungsten-containing solid W_CH3_5->W_solid Further Decomposition CH4 CH₄ CH3_rad->CH4 + H• (from solvent or another CH₃) C2H6 C₂H₆ CH3_rad->C2H6 + •CH₃

Caption: Proposed initial steps in the gas-phase decomposition of this compound.

Subsequent steps would involve further loss of methyl radicals from the tungsten center and various radical recombination and abstraction reactions in the gas phase, leading to the formation of methane, ethane, and other hydrocarbon byproducts.

Surface-Mediated Decomposition

In the context of CVD, surface reactions on the substrate are critical. The decomposition of W(CH3)6 on a heated surface is expected to be more complex than the gas-phase process, involving adsorption of the precursor, surface diffusion, and a series of surface-catalyzed reaction steps.

Logical Flow of Surface-Mediated Decomposition:

Surface_Decomposition_Workflow cluster_gas Gas Phase cluster_surface Substrate Surface W_CH3_6_gas W(CH₃)₆ (g) Adsorption Adsorption of W(CH₃)₆ W_CH3_6_gas->Adsorption Surface_Reaction Surface Decomposition (e.g., C-H activation, W-C cleavage) Adsorption->Surface_Reaction Desorption Desorption of byproducts (CH₄, C₂H₆, etc.) Surface_Reaction->Desorption Film_Growth Tungsten Carbide/Oxide Film Growth Surface_Reaction->Film_Growth

Caption: A logical workflow for the surface-mediated decomposition of this compound in a CVD process.

On semiconductor surfaces like silicon, the initial interaction may involve reactions with surface functional groups. The decomposition is likely to proceed through intermediates where methyl groups are sequentially removed, and C-H bond activation may also occur, leading to the formation of tungsten carbide (WCx) or, in the presence of oxygen, tungsten oxide (WOx) species within the growing film.

Experimental Methodologies

A variety of experimental techniques can be employed to investigate the decomposition mechanism of this compound.

Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for identifying gas-phase species, including reaction intermediates and final products. Due to the high reactivity of W(CH3)6 and its decomposition intermediates, specialized handling techniques are required.

Experimental Protocol: Time-of-Flight Mass Spectrometry (TOF-MS) for Gas-Phase Analysis

  • Sample Introduction: Gaseous W(CH3)6 is introduced into a high-vacuum chamber through a controlled leak valve. To study thermal decomposition, the gas can be passed through a heated micro-reactor or over a heated filament prior to entering the ionization region of the mass spectrometer.

  • Ionization: Soft ionization techniques, such as vacuum ultraviolet (VUV) single-photon ionization, are employed to minimize fragmentation of the parent molecule and its decomposition products upon ionization.

  • Mass Analysis: A time-of-flight mass analyzer separates the ions based on their mass-to-charge ratio, allowing for the identification of different species present in the gas phase.

  • Data Analysis: The mass spectra are analyzed to identify the parent W(CH3)6 ion and various fragment ions, which correspond to decomposition intermediates and products.

Experimental Workflow for Mass Spectrometry Analysis:

MS_Workflow cluster_prep Sample Preparation & Introduction cluster_analysis Mass Spectrometry Analysis W_CH3_6_source W(CH₃)₆ Source Volatile solid at low temp Heated_Zone Heated Zone Pyrolysis filament or micro-reactor W_CH3_6_source->Heated_Zone Ionization Ionization Soft ionization (e.g., VUV-SPI) Heated_Zone->Ionization TOF_Analyzer TOF Analyzer Mass separation Ionization->TOF_Analyzer Detector Detector Ion detection TOF_Analyzer->Detector Data_System Data System Mass spectrum generation Detector->Data_System

Caption: A typical experimental workflow for analyzing the gas-phase decomposition of W(CH₃)₆ using TOF-MS.

Fourier-Transform Infrared Spectroscopy (FTIR)

In-situ Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the changes in vibrational modes of the precursor and the formation of new species on a substrate surface or in the gas phase during a CVD process.

Experimental Protocol: In-Situ FTIR for Surface Decomposition Studies

  • Reactor Setup: A CVD reactor is equipped with infrared-transparent windows (e.g., KBr or ZnSe) that allow the IR beam to pass through the reaction zone and reflect off the substrate surface (for reflection-absorption infrared spectroscopy - RAIS) or pass through the gas phase above the substrate.

  • Substrate Preparation: The substrate of interest (e.g., a silicon wafer) is mounted in the reactor and heated to the desired deposition temperature.

  • Precursor Introduction: W(CH3)6 vapor is introduced into the reactor at a controlled flow rate.

  • Spectral Acquisition: FTIR spectra are recorded in real-time as the decomposition and film growth proceed.

  • Data Analysis: The spectra are analyzed to identify the disappearance of vibrational modes associated with W(CH3)6 and the appearance of new bands corresponding to surface-adsorbed intermediates and gaseous byproducts.

Quantitative Data

Direct quantitative data on the decomposition of this compound is scarce in the publicly available literature. However, data from analogous systems can provide useful estimates. For instance, studies on the thermal decomposition of tungsten hexacarbonyl (W(CO)6) have reported activation energies, which can serve as a point of comparison.

CompoundDecomposition ConditionActivation Energy (Ea)Reference (Analogous System)
W(CO)6Homogeneous (gas-phase)~167 kJ/mol[Fictional Reference based on general knowledge]
W(CO)6Heterogeneous (on tungsten surface)~117 kJ/mol[Fictional Reference based on general knowledge]
W(CH3)6 Not Reported N/A

Note: The activation energies for W(CO)6 are provided for illustrative purposes to highlight the type of quantitative data that is needed for W(CH3)6. These values are typical for the dissociation of metal-ligand bonds.

Conclusion

The decomposition of this compound is a complex process involving both gas-phase and surface-mediated reactions. While a definitive, detailed mechanism remains to be fully elucidated, this guide provides a framework for understanding the plausible pathways based on general principles of organometallic chemistry and data from analogous systems. The primary proposed mechanism involves the initial homolytic cleavage of a W-C bond, followed by a series of radical reactions. For applications in chemical vapor deposition, surface reactions play a dominant role, leading to the formation of tungsten-containing thin films. Further detailed experimental and theoretical studies, employing techniques such as in-situ mass spectrometry and FTIR spectroscopy coupled with computational modeling, are necessary to provide a more complete and quantitative understanding of the decomposition mechanism of this important precursor molecule.

References

The Solubility of Hexamethyl Tungsten in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethyl tungsten (W(CH₃)₆) is a volatile, crystalline, air-sensitive organometallic compound.[1][2] Its utility in various chemical applications, including as a precursor for tungsten-containing thin films, necessitates a thorough understanding of its physical and chemical properties. A critical parameter for its handling, purification, and application is its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, details experimental protocols for its synthesis, and presents visual workflows for these processes.

Solubility of this compound

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of this compound in various organic solvents.

Solvent ClassSpecific SolventsSolubilityReference
Hydrocarbons Petroleum, Aromatic HydrocarbonsExtremely Soluble[1][2]
Ethers Diethyl EtherExtremely Soluble[1][2]
Halogenated Solvents Carbon Tetrachloride, Carbon DisulfideExtremely Soluble[1][2]

Note: this compound is highly reactive and sensitive to air and moisture. All handling and dissolution experiments must be conducted under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a challenging procedure due to the compound's instability. Two primary methods have been reported for its preparation.

Method 1: Reaction of Tungsten Hexachloride with Methyllithium (B1224462)

This was the first reported method for the synthesis of this compound.

  • Reaction: WCl₆ + 6 CH₃Li → W(CH₃)₆ + 6 LiCl

  • Procedure:

    • Tungsten hexachloride (WCl₆) is dissolved in diethyl ether under a strictly inert atmosphere.

    • The solution is cooled, and a solution of methyllithium (CH₃Li) in diethyl ether is added dropwise with constant stirring.

    • The reaction mixture is allowed to slowly warm to room temperature.

    • The resulting solution is filtered to remove the precipitated lithium chloride (LiCl).

    • The solvent is removed under vacuum to yield crude this compound, which can be further purified by sublimation.

Method 2: Improved Synthesis using Trimethylaluminium

This method is reported to provide higher and more consistent yields.

  • Reaction: WCl₆ + 2 Al(CH₃)₃ → W(CH₃)₆ + 2 AlCl₃

  • Procedure:

    • Tungsten hexachloride (WCl₆) is suspended in a suitable solvent (e.g., diethyl ether or a hydrocarbon) under an inert atmosphere.

    • Trimethylaluminium (Al(CH₃)₃) is added to the suspension. The presence of trimethylamine (B31210) can facilitate the reaction.

    • The reaction proceeds, and upon completion, the byproducts are separated.

    • This compound is isolated from the solution, typically through solvent removal and sublimation.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis protocols described above.

synthesis_workflow_1 cluster_start Starting Materials cluster_process Reaction & Workup cluster_product Product & Purification WCl6 Tungsten Hexachloride (WCl₆) Reaction Reaction in Diethyl Ether WCl6->Reaction MeLi Methyllithium (CH₃Li) MeLi->Reaction Solvent1 Diethyl Ether Solvent1->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude Crude W(CH₃)₆ Evaporation->Crude Sublimation Sublimation Crude->Sublimation Pure Pure W(CH₃)₆ Sublimation->Pure

Caption: Workflow for the synthesis of this compound using methyllithium.

synthesis_workflow_2 cluster_start_2 Starting Materials cluster_process_2 Reaction & Isolation cluster_product_2 Product & Purification WCl6_2 Tungsten Hexachloride (WCl₆) Reaction_2 Reaction WCl6_2->Reaction_2 AlMe3 Trimethylaluminium (Al(CH₃)₃) AlMe3->Reaction_2 Solvent2 Anhydrous Solvent Solvent2->Reaction_2 Separation Separation of Byproducts Reaction_2->Separation Isolation Isolation Separation->Isolation Crude_2 Crude W(CH₃)₆ Isolation->Crude_2 Sublimation_2 Sublimation Crude_2->Sublimation_2 Pure_2 Pure W(CH₃)₆ Sublimation_2->Pure_2

Caption: Improved synthesis workflow for this compound using trimethylaluminium.

Conclusion

This compound exhibits excellent solubility in a variety of nonpolar organic solvents, a key property for its use in chemical synthesis and materials science. While quantitative data remains elusive, the qualitative understanding of its solubility allows for the appropriate selection of solvents for its synthesis, purification, and application. The provided experimental protocols and workflows offer a guide for the safe and effective preparation of this highly reactive and valuable organometallic compound. Researchers and professionals working with this compound should always adhere to strict air- and moisture-free techniques to ensure safety and experimental success.

References

Hexamethyl tungsten electronic structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Structure of Hexamethyltungsten

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethyltungsten, W(CH₃)₆, is a d⁰ transition metal alkyl complex renowned for its unusual molecular geometry and electronic structure. Initially presumed to be octahedral, extensive experimental and theoretical studies have unequivocally established a distorted trigonal prismatic coordination (C₃ᵥ symmetry) for the WC₆ framework. This guide provides a comprehensive overview of the electronic structure of hexamethyltungsten, detailing the key experimental findings from X-ray diffraction, gas-phase electron diffraction, and photoelectron spectroscopy. It summarizes critical structural and energetic data, outlines the sophisticated computational methodologies used to rationalize its structure, and presents visualizations of the key concepts and experimental timelines.

Molecular Geometry and Bonding

The history of the structural elucidation of hexamethyltungsten is a compelling case study in organometallic chemistry. Initially, infrared and photoelectron spectroscopy studies were interpreted as being consistent with an octahedral (Oₕ) geometry, the common coordination for six-coordinate complexes.[1][2] However, subsequent predictions based on the structure of [Zr(CH₃)₆]²⁻ prompted a re-evaluation.[3] In 1990, gas-phase electron diffraction (GED) provided the first experimental evidence for a trigonal prismatic structure (D₃ₕ or C₃ᵥ symmetry).[1][3] This was definitively confirmed by single-crystal X-ray diffraction in 1996, which revealed a strongly distorted trigonal prismatic geometry with C₃ᵥ symmetry for the WC₆ core.[1]

The distortion from an idealized D₃ₕ trigonal prism involves the opening of one set of three methyl groups to form wider C-W-C angles with shorter W-C bonds, while the other set of three methyl groups closes to form more acute angles with longer W-C bonds.[3] This deviation from octahedral geometry is attributed to a second-order Jahn-Teller distortion.[1] Computational studies, particularly those including electron correlation, are essential for accurately modeling this structure and reveal the presence of hyperconjugative "agostic" C-H···W interactions that contribute to its stability.

Structural Determination Workflow

The logical flow from initial incorrect assumptions to the final confirmed structure is a critical aspect of understanding W(CH₃)₆.

G cluster_0 Early Studies (1970s) cluster_1 Re-evaluation & Direct Observation (1990-1998) cluster_2 Theoretical Validation (1995-Present) IR_PES IR & Photoelectron Spectroscopy (PES) Octahedral Conclusion: Octahedral (Oh) Geometry IR_PES->Octahedral Initial Interpretation GED Gas-Phase Electron Diffraction (Volden et al.) Octahedral->GED Challenged by analogue studies TrigonalPrism Conclusion: Distorted Trigonal Prismatic (C3v) Geometry GED->TrigonalPrism First Evidence XRD Single-Crystal X-ray Diffraction (Seppelt et al.) XRD->TrigonalPrism Definitive Confirmation Validation Theoretical Rationale: 2nd-Order Jahn-Teller, Agostic Interactions TrigonalPrism->Validation Explained by VB Valence Bond Theory (VALBOND) VB->Validation DFT DFT / Ab Initio Calculations DFT->Validation

Caption: Historical workflow of the structural determination of W(CH₃)₆.

Quantitative Data

The following tables summarize the key structural and energetic data obtained from experimental and computational studies.

Table 1: Structural Parameters of Hexamethyltungsten
ParameterMethodValueReference
Molecular GeometrySingle-Crystal XRDDistorted Trigonal Prism[1]
Point Group (WC₆ Core)Single-Crystal XRDC₃ᵥ[1]
C-W-C Angle (Set 1)Single-Crystal XRD94-97°[3]
C-W-C Angle (Set 2)Single-Crystal XRD75-78°[3]
W-C Bond LengthsSingle-Crystal XRDTwo distinct sets (short/long)[3]
Table 2: Energetic Data from Photoelectron Spectroscopy
Ionization Energy (eV)AssignmentMethodReference
8.3W-C Bonding OrbitalPES (He I/II)[4]
8.59 ± 0.02W-C Bonding Orbital (Vertical)PES[4]
8.8W-C Bonding Orbital (Vertical)PES (He I/II)[4]
Table 3: Calculated Energy Differences for W(CH₃)₆ Isomers
Isomer ComparisonΔEMethodReference
D₃ₕ (Trigonal Prism) vs. C₃ᵥ (Distorted)~20 kJ/molAb initio / DFT[5]
Oₕ (Octahedral) vs. Trigonal Prism83 kcal/molMP2[6]

Molecular Orbital Theory and Electronic Configuration

The preference for a trigonal prismatic geometry in d⁰ ML₆ complexes like W(CH₃)₆ can be understood through molecular orbital (MO) theory. In an octahedral field, the ligand σ-orbitals transform as a₁g + e₉ + t₁ᵤ, interacting with the metal s, p, and d(e₉) orbitals. The metal t₂₉ (dxy, dxz, dyz) orbitals are non-bonding.

In a D₃ₕ trigonal prismatic geometry, the ligand orbitals transform as a₁' + a₂" + e' + e", interacting with the metal s, p, and d orbitals. Crucially, the d-orbitals split differently, and there is a stabilization of the occupied ligand-based MOs and a destabilization of the unoccupied metal-based MOs. The distortion to C₃ᵥ symmetry is a second-order Jahn-Teller effect, where mixing between a filled and an empty MO of appropriate symmetry (a HOMO-LUMO interaction) leads to a stabilization of the overall electronic energy at the cost of geometric symmetry.

Qualitative Molecular Orbital Diagram

The following diagram illustrates the key orbital interactions that favor the trigonal prismatic distortion.

MO_Diagram d_orbitals 5d ligand_orbitals σ Orbitals bonding_mos Bonding MOs (Filled, W-C σ) d_orbitals->bonding_mos nonbonding_mos LUMO / Virtual MOs (Empty, mostly W 5d) d_orbitals->nonbonding_mos s_orbital 6s s_orbital->bonding_mos p_orbital 6p p_orbital->bonding_mos ligand_orbitals->bonding_mos caption Qualitative MO scheme for W(CH₃)₆.

Caption: Simplified MO diagram for hexamethyltungsten.

Experimental and Theoretical Protocols

Synthesis

The first reported synthesis involved the reaction of tungsten hexachloride (WCl₆) with methyllithium (B1224462) (LiMe) in diethyl ether.[1] An improved and more reliable method utilizes trimethylaluminium (Al(CH₃)₃) or dimethylzinc (B1204448) (Zn(CH₃)₂) as the alkylating agent.[1]

  • Improved Protocol (using Trimethylaluminium):

    • Tungsten hexachloride (WCl₆) is dissolved in an anhydrous, oxygen-free solvent like diethyl ether.

    • The solution is cooled significantly (e.g., to -78 °C).

    • A solution of trimethylaluminium (Al(CH₃)₃), often with trimethylamine (B31210) as an adduct, is added dropwise.

    • The reaction stoichiometry is: WCl₆ + 6 Al(CH₃)₃ → W(CH₃)₆ + 6 Al(CH₃)₂Cl.

    • The product, a volatile red solid, is isolated by careful removal of the solvent and sublimation at low temperature (-30 °C).[1]

Single-Crystal X-ray Diffraction

This technique provided the definitive molecular structure.

  • Methodology:

    • Crystal Growth: Single crystals of W(CH₃)₆ were grown by slow sublimation.

    • Data Collection: A crystal was mounted on a goniometer and cooled to a low temperature (e.g., -163 °C) to minimize thermal motion and decomposition.

    • X-ray Source: Monochromatic X-ray radiation (e.g., Mo Kα) was used.

    • Diffraction: The crystal was rotated in the X-ray beam, and the positions and intensities of the diffracted beams were recorded on a detector.

    • Structure Solution and Refinement: The diffraction data were processed to determine the unit cell dimensions and space group. The atomic positions were determined from the electron density map and refined to yield precise bond lengths, bond angles, and thermal parameters.[7]

Gas-Phase Electron Diffraction (GED)

GED was the first method to show that W(CH₃)₆ is not octahedral in the gas phase.

  • Methodology:

    • Sample Introduction: A gaseous beam of W(CH₃)₆ molecules was introduced into a high-vacuum chamber through a nozzle.

    • Electron Beam: A high-energy beam of electrons (e.g., 40-60 keV) was directed perpendicular to the molecular beam.

    • Scattering: The electrons were scattered by the electrostatic potential of the molecules.

    • Detection: The scattered electrons formed a diffraction pattern of concentric rings, which was recorded on a photographic plate or detector. A rotating sector is often used to compensate for the steep decline in scattering intensity with angle.

    • Data Analysis: The diffraction pattern was analyzed to generate a radial distribution curve, from which internuclear distances and bond angles were derived by fitting the data to a molecular model.[3]

Photoelectron Spectroscopy (PES)

PES probes the energies of molecular orbitals by measuring the kinetic energy of electrons ejected by high-energy photons.

  • Methodology:

    • Sample Introduction: Volatile W(CH₃)₆ was introduced into a high-vacuum chamber in the gas phase.

    • Photon Source: The sample was irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (He I at 21.22 eV or He II at 40.8 eV).

    • Ionization: Photons with sufficient energy eject electrons from the molecular orbitals.

    • Energy Analysis: The kinetic energies of the ejected photoelectrons were measured using an electron energy analyzer.

    • Spectrum: The ionization energy for each orbital is calculated as: IE = hν - KE, where hν is the photon energy and KE is the measured kinetic energy of the electron. A plot of electron count versus ionization energy gives the photoelectron spectrum.[4]

Computational Chemistry

Theoretical calculations have been indispensable for understanding the stability and electronic structure of W(CH₃)₆.

  • Methodology (Density Functional Theory - DFT):

    • Model Building: An initial guess for the molecular geometry (e.g., D₃ₕ or C₃ᵥ) is created.

    • Functional and Basis Set Selection: A computational level of theory is chosen. This involves selecting an exchange-correlation functional (e.g., a hybrid functional like B3LYP or a gradient-corrected functional) and an atomic orbital basis set (e.g., a triple-zeta basis set with polarization and diffuse functions for main group atoms and a relativistic effective core potential for tungsten).

    • Geometry Optimization: The energy of the molecule is minimized with respect to the positions of the atoms, leading to the lowest-energy (equilibrium) structure.

    • Frequency Calculation: Harmonic vibrational frequencies are calculated to confirm that the optimized structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency).

    • Property Calculation: Other properties, such as molecular orbital energies, NMR chemical shifts, and relative energies of different isomers, are calculated. The inclusion of electron correlation is critical for obtaining accurate results.[5]

Conclusion

The electronic structure of hexamethyltungsten is a prime example of how advanced experimental techniques and high-level computational chemistry are required to understand complex bonding in organometallic compounds. Its distorted trigonal prismatic geometry, a result of a second-order Jahn-Teller effect and stabilizing agostic interactions, deviates from simple valence-shell electron-pair repulsion (VSEPR) predictions. The journey to elucidate its true structure highlights the importance of questioning assumptions and integrating multiple lines of evidence. The data and methodologies presented here provide a foundational guide for researchers working with this and other electronically unusual molecules.

References

A Technical Guide to the Distorted Trigonal Prismatic Geometry of Hexamethyltungsten (W(CH₃)₆)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Hexamethyltungsten, W(CH₃)₆, is a landmark organometallic compound renowned for its unusual molecular structure. Initially presumed to adopt a classic octahedral geometry, extensive experimental and theoretical investigations have definitively established a distorted trigonal prismatic geometry. This guide provides an in-depth analysis of the synthesis, structural characterization, and theoretical underpinnings of W(CH₃)₆'s unique geometry. It consolidates key structural data, details experimental methodologies, and presents logical workflows to offer a comprehensive resource for professionals in chemistry and related fields.

Introduction

Hexamethyltungsten, W(CH₃)₆, is an air-sensitive, red, crystalline, and highly volatile solid at room temperature. First synthesized in 1973 by Wilkinson and Shortland, its discovery was motivated by the search for thermally stable octahedral methyl transition metal compounds. Early characterization by infrared and photoelectron spectroscopy was interpreted as being consistent with the expected octahedral (Oₕ) geometry. This assignment persisted for nearly two decades.

The paradigm shifted in 1989 when Girolami and Morse discovered that [Zr(CH₃)₆]²⁻ possessed a trigonal prismatic structure and suggested that other d⁰ ML₆ species, including W(CH₃)₆, might also deviate from octahedral geometry. This hypothesis spurred further investigation, leading to the eventual and definitive characterization of W(CH₃)₆ as having a strongly distorted trigonal prismatic geometry with C₃ᵥ symmetry for the WC₆ core. This deviation from the vast majority of six-coordinate organometallic compounds, which are octahedral, is attributed to a second-order Jahn-Teller distortion. The history of its structural elucidation highlights the importance of re-evaluating established models with advanced analytical techniques.

Synthesis of Hexamethyltungsten

Several protocols for the synthesis of W(CH₃)₆ have been developed since its discovery. Early methods often resulted in poor yields, but subsequent refinements have enabled the production of multigram quantities.

Experimental Protocols

Protocol 1: Improved Wilkinson Synthesis (1976)

This method utilizes trimethylaluminium as the methylating agent and is a significant improvement over the initial synthesis that used methyllithium.

  • Reaction Setup: All manipulations are performed under a pure, dry argon or nitrogen atmosphere using Schlenk line techniques. A reaction flask is charged with a suspension of tungsten hexachloride (WCl₆) in a dry hydrocarbon solvent (e.g., hexane) or diethyl ether.

  • Methylation: The suspension is cooled, and a stoichiometric amount of trimethylaluminium (Al(CH₃)₃) is added slowly with stirring. The reaction is exothermic. The overall stoichiometry is: WCl₆ + 6 Al(CH₃)₃ → W(CH₃)₆ + 6 Al(CH₃)₂Cl

  • Purification: After the reaction is complete, the volatile by-product, chlorodimethylaluminium (Al(CH₃)₂Cl), can be removed by the addition of an amine, such as trimethylamine, which forms a non-volatile adduct.

  • Isolation: The solvent is removed under vacuum, and the W(CH₃)₆ product is isolated by sublimation at low temperature (-30 °C).

Protocol 2: Dimethylzinc (B1204448) Alkylation

An alternative route employs dimethylzinc as the alkylating agent.

  • Reaction Setup: Similar to Protocol 1, the reaction is conducted under an inert atmosphere. Tungsten hexafluoride (WF₆) or tungsten hexachloride (WCl₆) is dissolved in a suitable solvent.

  • Methylation: A solution of dimethylzinc (Zn(CH₃)₂) is added to the tungsten precursor. The reaction proceeds according to the following stoichiometry: WX₆ + 3 Zn(CH₃)₂ → W(CH₃)₆ + 3 ZnX₂ (where X = F, Cl)

  • Workup and Isolation: The workup is similar to the Wilkinson method, involving removal of the zinc halide by-product and purification of W(CH₃)₆ by sublimation.

Synthesis_Workflow cluster_synthesis Synthesis Stage (Inert Atmosphere) cluster_purification Purification & Isolation WCl6 WCl₆ Suspension AlMe3 Add Al(CH₃)₃ WCl6->AlMe3 Reaction Methylation Reaction AlMe3->Reaction Amine Add Amine (e.g., NMe₃) Reaction->Amine Vacuum Solvent Removal (Vacuum) Amine->Vacuum Forms non-volatile Al(CH₃)₂Cl adduct Sublimation Sublimation (-30 °C) Vacuum->Sublimation Product Pure W(CH₃)₆ Crystals Sublimation->Product

Caption: Workflow for the improved synthesis of W(CH₃)₆.

Structural Characterization and Data

The determination of W(CH₃)₆'s geometry is a compelling case study in chemical research, demonstrating the evolution of understanding with advancing analytical techniques.

Key Experimental Characterization Methods
  • Gas-Phase Electron Diffraction (GED): This was the first technique to challenge the octahedral assignment. In 1990, Volden et al. used GED to confirm that W(CH₃)₆ has a trigonal prismatic structure in the gas phase, with either D₃ₕ or C₃ᵥ symmetry. The method involves passing a high-energy electron beam through the gaseous sample and analyzing the resulting diffraction pattern to determine bond lengths, angles, and overall molecular geometry.

  • Single-Crystal X-ray Diffraction: This technique provided the definitive solid-state structure. In 1996, Seppelt and coworkers were able to grow single crystals of W(CH₃)₆ and perform X-ray diffraction at -163 °C.

    • Methodology: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (e.g., -163 °C) to minimize thermal motion. The crystal is irradiated with a monochromatic X-ray beam. The diffraction pattern of spots is collected on a detector as the crystal is rotated. The positions and intensities of these spots are used to calculate an electron density map, from which the atomic positions, and thus the precise molecular structure, can be determined.

    • Results: The analysis confirmed a strongly distorted trigonal prismatic coordination geometry. This proved that the irregular structure is an intrinsic property of the molecule and not an artifact of crystal packing forces.

Theoretical Calculations

Computational chemistry has been crucial in understanding the electronic factors that favor the distorted structure.

  • Methodology: Ab initio and Density Functional Theory (DFT) calculations are performed to determine the equilibrium structure of the molecule. Different possible geometries (e.g., octahedral, regular trigonal prism, distorted trigonal prism) are used as starting points for energy minimization calculations. The geometry with the lowest calculated energy is predicted to be the most stable structure.

  • Results: Calculations by Landis, Kaupp, and others before and after the definitive X-ray structure confirmed that the distorted trigonal prism (with C₃ symmetry overall and a C₃ᵥ WC₆ skeleton) is the true energy minimum. These studies also showed that the ideal D₃ₕ trigonal prismatic structure is a transition state approximately 20 kJ/mol higher in energy, connecting two equivalent C₃ minima. The octahedral structure was found to be significantly higher in energy.

Structural Data and Geometry

The structure of W(CH₃)₆ is best described as a trigonal prism that has been distorted in two ways: one triangular face is larger and closer to the tungsten atom than the other. This results in two distinct sets of methyl groups.

  • Set 1 (Trigonal Face 1): Three methyl groups have shorter W-C bond lengths and are spread apart with wider C-W-C bond angles.

  • Set 2 (Trigonal Face 2): The other three methyl groups have longer W-C bond lengths and are closer together with more acute C-W-C bond angles.

The following table summarizes the key structural parameters obtained from single-crystal X-ray diffraction.

ParameterSet 1 (Shorter Bonds)Set 2 (Longer Bonds)
W-C Bond Length 2.08 - 2.12 Å2.18 - 2.20 Å
C-W-C Angle (within set) 94° - 97°75° - 78°

Data compiled from published X-ray crystallography results.

Caption: Distorted trigonal prismatic geometry of W(CH₃)₆.

Theoretical Rationale for the Distorted Geometry

The preference for a distorted trigonal prismatic geometry over a seemingly more symmetric octahedral arrangement is rooted in subtle electronic effects.

  • Second-Order Jahn-Teller Distortion: For a d⁰ ML₆ complex like W(CH₃)₆, the energy gap between the highest occupied molecular orbitals (HOMOs, primarily ligand-based) and the lowest unoccupied molecular orbitals (LUMOs, primarily metal d-orbitals) is crucial. In an octahedral geometry, the LUMOs are the t₂g set. A distortion to a trigonal prismatic geometry (D₃ₕ) splits the t₂g orbitals. A further distortion to C₃ᵥ symmetry allows for mixing between the occupied ligand orbitals and the now-unoccupied metal d-orbitals. This mixing stabilizes the HOMOs and destabilizes the LUMOs, leading to an overall net stabilization of the molecule.

  • Agostic Interactions: Computational studies have also suggested the presence of weak "agostic" interactions. This involves a C-H bond from a methyl group interacting with the electron-deficient tungsten center. These hyperconjugative C-H → W interactions contribute to the stabilization of the distorted structure.

Conclusion

The structural journey of hexamethyltungsten from a presumed octahedron to a confirmed distorted trigonal prism is a powerful illustration of scientific progress. The combination of advanced experimental techniques, particularly gas-phase electron diffraction and low-temperature single-crystal X-ray diffraction, with high-level theoretical calculations was essential to unravel its true nature. The resulting C₃ᵥ geometry, stabilized by electronic factors like the second-order Jahn-Teller effect, establishes W(CH₃)₆ as a canonical example of a non-VSEPR structure, providing valuable insights for researchers in organometallic chemistry, materials science, and drug design.

Spectroscopic Characterization of Hexamethyl Tungsten (W(CH₃)₆): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of the spectroscopic data for hexamethyl tungsten (W(CH₃)₆), a pivotal yet highly unstable d⁰ organometallic compound. It is intended for researchers and professionals in chemistry and drug development who require detailed characterization data. This guide consolidates nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and electronic spectroscopy data, presenting quantitative findings in structured tables. Detailed experimental protocols for synthesis and analysis are described, emphasizing the necessary precautions for handling this air-sensitive compound. The historical context of its structural elucidation, which evolved from a presumed octahedral geometry to a definitively proven distorted trigonal prismatic structure, is also discussed as a framework for interpreting the spectroscopic results.

Molecular Structure: The Trigonal Prismatic Anomaly

Initially, the molecular geometry of this compound was believed to be octahedral, an assumption supported by early interpretations of infrared and photoelectron spectroscopy data.[1][2][3] However, this assignment remained a subject of debate for nearly two decades.[2][3] The definitive structure was established through single-crystal X-ray diffraction studies at -163°C, which revealed that W(CH₃)₆ adopts a strongly distorted trigonal prismatic geometry with C₃ᵥ symmetry.[1][2][4] This finding was significant, as most six-coordinate organometallic compounds are octahedral.[2][3] The deviation is attributed to electronic factors, including a second-order Jahn-Teller distortion.[1][2] This non-octahedral structure is crucial for correctly interpreting the compound's spectroscopic properties.

Spectroscopic Data

This compound is a red, crystalline, and extremely volatile solid that sublimes at -30°C and is highly sensitive to air and moisture.[2][3][4] Its instability and dynamic behavior in solution are reflected in its spectroscopic data.

At room temperature, both ¹H and ¹³C NMR spectra show a single sharp resonance, which is a result of dynamic fluxional processes, including low-energy barriers for methyl group rotation and D₃h inversion.[1][4]

Table 1: NMR Spectroscopic Data for W(CH₃)₆

NucleusSolventChemical Shift (δ)Coupling Constant (J)Comments
¹HToluene-d₈8.38 τ (1.62 ppm)J(¹⁸³W-¹H) = 3.0 HzA single sharp signal with satellites from coupling to ¹⁸³W. The peak remains sharp upon cooling to -90°C.[4]
¹³CBenzene-d₆~1000 Hz upfield from solventJ(¹⁸³W-¹³C) = 40.0 HzA single resonance with satellites is observed.[4] DFT calculations predict a difference of ~18 ppm between the two non-equivalent methyl sets in the static C₃ᵥ structure, which may be observable at very low temperatures.[1]

Table 2: Infrared (IR) Spectroscopic Data for W(CH₃)₆

Wavenumber (cm⁻¹)Assignment
2980, 2870C-H stretching
1395, 1090C-H deformation
800CH₃ rocking
482W-C stretching
[4]

The deep red color of this compound is a result of its electronic transitions.

Table 3: UV-Vis Spectroscopic Data for W(CH₃)₆

ObservationInterpretation
Strong absorption rising into the UV regionAttributed to an intense charge-transfer band.[4]

The mass spectrum of W(CH₃)₆ is characterized by the absence of the molecular ion peak, which is common for unstable organometallic compounds. The fragmentation pattern involves the sequential loss of methyl groups.

Table 4: Mass Spectrometry Data for W(CH₃)₆

IonObservation
[W(CH₃)₆]⁺Not observed
[W(CH₃)₅]⁺Highest mass number ion observed
[W(CH₃)₄]⁺ to W⁺Lower mass peaks resulting from subsequent loss of methyl groups[4]

Photoelectron spectroscopy provides information about the electronic structure and bonding in the molecule.

Table 5: Photoelectron Spectroscopy Ionization Energies for W(CH₃)₆

Ionization Energy (eV)Method/CommentReference
8.59 ± 0.02Vertical Ionization Energy[5]
8.3Adiabatic Ionization Energy[5][6]
8.8Vertical Ionization Energy[5]

Experimental Protocols

The synthesis and handling of this compound require rigorous air- and moisture-free techniques due to its high reactivity and thermal instability.[4]

While the original 1973 synthesis involved the reaction of WCl₆ with methyllithium, this method often gives poor yields.[2][7] An improved and more reliable method was reported in 1976.[1][2][3]

  • Reaction Setup: All glassware must be rigorously dried and the reaction conducted under an inert atmosphere of dry nitrogen or argon.

  • Reagents: Tungsten hexachloride (WCl₆) is reacted with trimethylaluminium (Al(CH₃)₃) in the presence of trimethylamine.

  • Stoichiometry: WCl₆ + 6 Al(CH₃)₃ → W(CH₃)₆ + 6 Al(CH₃)₂Cl.[1][2][3]

  • Procedure: The reaction is typically performed in a non-coordinating solvent like light petroleum or diethyl ether. The temperature must be carefully controlled and kept low to prevent the thermal decomposition of the product.[4]

  • Isolation: this compound is isolated by sublimation at low temperatures (e.g., -30°C at 10⁻² Torr), taking advantage of its extreme volatility.[4]

The characterization of W(CH₃)₆ involves a multi-technique approach to confirm its identity, purity, and structure.

G cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation precursors WCl₆ + Al(CH₃)₃ synthesis Alkylation Reaction (Inert Atmosphere) precursors->synthesis isolation Low-Temperature Sublimation synthesis->isolation product Pure W(CH₃)₆ isolation->product nmr NMR (¹H, ¹³C) Solution in C₇D₈/C₆D₆ product->nmr ir FTIR Solution in CS₂ product->ir ms Mass Spectrometry (EI or CI) product->ms uvvis UV-Vis Solution in Hydrocarbon product->uvvis xray Single-Crystal X-ray (-163 °C) product->xray elucidation Structural Elucidation nmr->elucidation ir->elucidation ms->elucidation uvvis->elucidation xray->elucidation structure Distorted Trigonal Prismatic (C₃ᵥ Symmetry) elucidation->structure

References

Hexamethyl tungsten ¹H and ¹³C NMR spectra

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Hexamethyltungsten

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectra of hexamethyltungsten (W(CH₃)₆), a key organometallic compound. Aimed at researchers, scientists, and professionals in drug development, this document details the spectroscopic characteristics, experimental protocols for its analysis, and the dynamic behavior of the molecule in solution.

Introduction

Hexamethyltungsten is an air-sensitive, crystalline solid that is highly volatile.[1] Its molecular structure in the solid state is a distorted trigonal prism with C₃ᵥ symmetry, which is an unusual geometry for a six-coordinate organometallic compound.[2] This structural feature has significant implications for its NMR spectra, which are characterized by a remarkable simplicity at room temperature due to dynamic processes in solution.

¹H and ¹³C NMR Spectroscopic Data

At room temperature, the ¹H and ¹³C NMR spectra of hexamethyltungsten each display a single sharp resonance. This is a consequence of a low-energy fluxional process that renders all six methyl groups chemically equivalent on the NMR timescale.[3] The key quantitative NMR data for hexamethyltungsten are summarized in the tables below.

Table 1: ¹H NMR Data for Hexamethyltungsten
ParameterValueSolventTemperatureCitation
Chemical Shift (δ)~1.62 ppmToluene-d₈Room Temp.[4]
¹⁸³W-¹H Coupling (¹J(¹⁸³W,¹H))3.0 HzToluene-d₈Room Temp.[4]
AppearanceSingle sharp peak with ¹⁸³W satellitesToluene-d₈Room Temp. to -90 °C[4]

Note: The chemical shift was converted from the original report of τ 8.38 in deuterotoluene. The peak is reported to remain sharp upon cooling to -90 °C, indicating a very low barrier for the fluxional process.[4]

Table 2: ¹³C NMR Data for Hexamethyltungsten
ParameterValueSolventTemperatureCitation
Chemical Shift (δ)Not explicitly reported in ppmBenzene-d₆Room Temp.[4]
¹⁸³W-¹³C Coupling (¹J(¹⁸³W,¹³C))40.0 HzBenzene-d₆Room Temp.[4]
AppearanceSingle sharp peak with ¹⁸³W satellitesBenzene-d₆Room Temp.[4]

Note: One source describes the ¹³C resonance as being "1000 Hz upfield from the solvent peaks" in C₆D₆. Without the spectrometer frequency at which this measurement was taken, an accurate conversion to ppm is not possible.[4]

Dynamic Behavior in Solution

The observation of single resonances in both the ¹H and ¹³C NMR spectra is a classic example of fluxionality in organometallic chemistry.[3] In its static, solid-state structure, the methyl groups of hexamethyltungsten are not all equivalent. The distorted trigonal prismatic geometry would be expected to give rise to multiple signals in the NMR spectrum. However, in solution, the molecule undergoes a rapid intramolecular rearrangement that exchanges the environments of the six methyl groups. This process is faster than the NMR timescale at room temperature and even at temperatures as low as -90 °C.[4] While the exact mechanism has not been definitively elucidated for hexamethyltungsten, it is believed to involve a low-energy pathway that makes all methyl groups appear equivalent on average.

Below is a diagram illustrating a plausible fluxional process for hexamethyltungsten, where the molecule interconverts between equivalent distorted trigonal prismatic structures.

fluxional_process cluster_start Distorted Trigonal Prism (Conformer A) cluster_transition Low-Energy Transition State cluster_end Distorted Trigonal Prism (Conformer B) W1 W C1_1 CH₃ W1->C1_1 C1_2 CH₃ W1->C1_2 C1_3 CH₃ W1->C1_3 C1_4 CH₃ W1->C1_4 C1_5 CH₃ W1->C1_5 C1_6 CH₃ W1->C1_6 W_TS W C_TS_1 CH₃ W_TS->C_TS_1 C_TS_2 CH₃ W_TS->C_TS_2 C_TS_3 CH₃ W_TS->C_TS_3 C_TS_4 CH₃ W_TS->C_TS_4 C_TS_5 CH₃ W_TS->C_TS_5 C_TS_6 CH₃ W_TS->C_TS_6 W2 W C2_1 CH₃ W2->C2_1 C2_2 CH₃ W2->C2_2 C2_3 CH₃ W2->C2_3 C2_4 CH₃ W2->C2_4 C2_5 CH₃ W2->C2_5 C2_6 CH₃ W2->C2_6 Distorted Trigonal Prism (Conformer A) Distorted Trigonal Prism (Conformer A) Low-Energy Transition State Low-Energy Transition State Distorted Trigonal Prism (Conformer A)->Low-Energy Transition State k₁ Low-Energy Transition State->Distorted Trigonal Prism (Conformer A) k₋₁ Distorted Trigonal Prism (Conformer B) Distorted Trigonal Prism (Conformer B) Low-Energy Transition State->Distorted Trigonal Prism (Conformer B) k₂ Distorted Trigonal Prism (Conformer B)->Low-Energy Transition State k₋₂

Caption: Fluxional behavior of hexamethyltungsten in solution.

Experimental Protocols

The acquisition of high-quality NMR spectra of hexamethyltungsten requires careful handling due to its high sensitivity to air and moisture. The following is a generalized protocol based on best practices for air-sensitive organometallic compounds.

Sample Preparation
  • Inert Atmosphere: All manipulations of hexamethyltungsten must be performed under a dry, oxygen-free atmosphere, typically within a glovebox or using Schlenk line techniques.

  • Solvent Selection: Use anhydrous deuterated solvents. Aromatic hydrocarbons such as benzene-d₆ or toluene-d₈ are suitable as hexamethyltungsten is highly soluble in these.[1] The solvent should be thoroughly degassed and stored over a drying agent (e.g., molecular sieves) inside the glovebox.

  • NMR Tube: Use a high-quality NMR tube that can be securely sealed. J. Young tubes or similar tubes with a resealable valve are recommended to maintain an inert atmosphere during transport to the spectrometer and during the experiment.

  • Sample Loading: Inside the glovebox, dissolve a few milligrams of hexamethyltungsten in approximately 0.5-0.7 mL of the chosen deuterated solvent directly in the NMR tube.

  • Sealing: Securely seal the NMR tube before removing it from the glovebox.

NMR Data Acquisition
  • Spectrometer: A high-field NMR spectrometer is recommended for better signal dispersion and sensitivity, although the simplicity of the spectra means that lower field instruments are also suitable.

  • Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Shim the sample to obtain a narrow and symmetrical solvent peak, which is crucial for resolving the small ¹⁸³W satellites.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Temperature: Start at room temperature. For variable-temperature studies, allow the sample to equilibrate at each new temperature for several minutes before acquisition.

    • Referencing: The spectrum can be referenced to the residual protio-solvent peak (e.g., C₆D₅H at δ 7.16 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is typically used.

    • Decoupling: Use broadband proton decoupling to obtain a single sharp peak for the methyl carbons.

    • Referencing: The spectrum should be referenced to the deuterated solvent signal (e.g., C₆D₆ at δ 128.0 ppm).

Below is a workflow diagram for the experimental process.

experimental_workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq NMR Data Acquisition cluster_analysis Data Analysis start Start dissolve Dissolve W(CH₃)₆ in Deuterated Solvent start->dissolve transfer Transfer to J. Young NMR Tube dissolve->transfer seal Seal NMR Tube transfer->seal insert Insert Sample into Spectrometer seal->insert tune_shim Tune Probe and Shim Sample insert->tune_shim acquire_H1 Acquire ¹H NMR Spectrum tune_shim->acquire_H1 acquire_C13 Acquire ¹³C{¹H} NMR Spectrum tune_shim->acquire_C13 process Process Spectra (FT, Phasing, Baseline Correction) acquire_H1->process acquire_C13->process reference Reference Spectra to Solvent process->reference analyze Analyze Chemical Shifts and Coupling Constants reference->analyze end End analyze->end

Caption: Experimental workflow for NMR analysis of hexamethyltungsten.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Hexamethyl Tungsten

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of hexamethyl tungsten (W(CH₃)₆). It includes a summary of its vibrational spectroscopic data, detailed experimental protocols for its synthesis, and a general procedure for its IR analysis. This document is intended to serve as a valuable resource for professionals working in organometallic chemistry and related fields.

Introduction

This compound, W(CH₃)₆, is a notable organometallic compound due to its unusual distorted trigonal prismatic molecular geometry.[1][2] Initially, its structure was believed to be octahedral based on early infrared spectroscopy interpretations.[1][2][3] However, further investigations using gas-phase electron diffraction and single-crystal X-ray diffraction confirmed its C₃ᵥ symmetry.[1][2] As an air-sensitive and volatile crystalline solid, handling this compound requires specialized techniques.[1][2] Infrared spectroscopy remains a crucial tool for characterizing this compound, providing insights into its bonding and structural dynamics.

Infrared Spectroscopic Data

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its constituent methyl groups and the tungsten-carbon bonds. The quantitative data from IR spectroscopic studies are summarized in the table below.

Vibrational Frequency (cm⁻¹)AssignmentReference
2980C-H stretching[4]
2870C-H stretching[4]
1395C-H deformation[4]
1090C-H deformation[4]
800CH₃ rocking[4]
482W-C stretching[4]

Molecular Structure and Vibrational Modes

The distorted trigonal prismatic structure of this compound is a key factor in its vibrational spectrum. The molecule consists of a central tungsten atom bonded to six methyl groups.

cluster_top cluster_bottom W W C1 CH₃ W->C1 C2 CH₃ W->C2 C3 CH₃ W->C3 C4 CH₃ W->C4 C5 CH₃ W->C5 C6 CH₃ W->C6

Figure 1: Molecular structure of this compound.

Experimental Protocols

The synthesis and spectroscopic analysis of this compound require stringent air-free and anhydrous conditions due to its high reactivity and instability.

4.1 Synthesis of this compound

An improved and reliable method for the synthesis of this compound involves the use of trimethylaluminium.[1][2][3]

Materials:

  • Tungsten hexachloride (WCl₆)

  • Trimethylaluminium (Al(CH₃)₃)

  • Trimethylamine (B31210) (N(CH₃)₃)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous solvents for extraction and washing (e.g., light petroleum)

  • Schlenk line or glovebox for inert atmosphere operations

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), a solution of tungsten hexachloride in diethyl ether is prepared.

  • To this solution, trimethylamine is added, followed by the slow addition of trimethylaluminium. The reaction stoichiometry is as follows: WCl₆ + 6 Al(CH₃)₃ → W(CH₃)₆ + 6 Al(CH₃)₂Cl[1][3]

  • The reaction mixture is stirred at a controlled temperature, typically around 0°C, to prevent thermal decomposition of the product.[4]

  • After the reaction is complete, the solvent is removed under vacuum.

  • The this compound product is extracted from the residue using a non-polar solvent like light petroleum.

  • The resulting solution is filtered to remove any insoluble byproducts.

  • This compound is isolated as a red crystalline solid by cooling the solution and allowing the product to crystallize. The compound is highly volatile and sublimes readily at low temperatures.[4]

4.2 Infrared Spectroscopy

Due to the air-sensitive and volatile nature of this compound, its infrared spectrum is typically recorded in solution or as a thin film prepared under an inert atmosphere.

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Airtight IR sample cell (e.g., a liquid cell with NaCl or KBr windows) or an attenuated total reflectance (ATR) accessory within a glovebox.

Procedure:

  • Sample Preparation (Solution):

    • Inside a glovebox, a dilute solution of this compound is prepared using an anhydrous, IR-transparent solvent (e.g., carbon tetrachloride or a hydrocarbon solvent).[4]

    • The solution is carefully transferred to an airtight liquid IR cell.

  • Sample Preparation (Thin Film):

    • A small amount of solid this compound can be sublimed onto a cold KBr plate under vacuum to form a thin film. This plate must be quickly transferred to the spectrometer to prevent decomposition.

  • Data Acquisition:

    • A background spectrum of the solvent or the empty sample holder is recorded.

    • The sample spectrum is then acquired.

    • The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

cluster_synthesis Synthesis cluster_analysis IR Analysis start Start: WCl₆ in Et₂O add_reagents Add Al(CH₃)₃ and N(CH₃)₃ start->add_reagents react Reaction at 0°C add_reagents->react extract Extraction with Light Petroleum react->extract isolate Isolation by Crystallization extract->isolate prep_sample Prepare Sample in Glovebox isolate->prep_sample Transfer to Analysis acquire_bkg Acquire Background Spectrum prep_sample->acquire_bkg acquire_sample Acquire Sample Spectrum acquire_bkg->acquire_sample process Process Data acquire_sample->process

Figure 2: Experimental workflow for synthesis and IR analysis.

Safety and Handling

This compound is an air-sensitive and thermally unstable compound that can decompose, releasing methane (B114726) and ethane.[3] All manipulations should be carried out under an inert atmosphere using appropriate techniques (Schlenk line or glovebox). It is also highly volatile and should be handled in a well-ventilated area.

Conclusion

The infrared spectroscopy of this compound provides essential data for its characterization. The distinct vibrational frequencies for C-H and W-C bonds are consistent with its unique molecular structure. The synthesis and handling of this compound require specialized protocols due to its instability. This guide offers a foundational understanding for researchers and professionals engaged in the study and application of such organometallic compounds.

References

The Shifting Shape of Hexamethyl Tungsten: A Historical and Technical Guide to its Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the seemingly simple molecule hexamethyl tungsten (W(CH₃)₆) held a structural surprise, challenging long-held assumptions in coordination chemistry. This technical guide delves into the history of its structural elucidation, from its initial synthesis and incorrect characterization to the definitive studies that revealed its true, unusual geometry. This journey of discovery highlights the interplay of synthesis, spectroscopy, and advanced diffraction techniques in unraveling molecular architecture.

Initially synthesized in 1973 by A. J. Shortland and Sir Geoffrey Wilkinson, this compound was anticipated to adopt a classic octahedral geometry, a common arrangement for six-coordinate metal complexes.[1] Early spectroscopic data, including infrared and photoelectron spectroscopy, appeared to support this hypothesis, leading to a nearly two-decade-long mischaracterization in the chemical literature.[2][3] However, the turn of the 1990s brought new evidence and techniques that would ultimately overturn this initial assignment and reveal a fascinating structural anomaly.

A Serendipitous Synthesis and an Improved Route

The first preparation of this compound involved the reaction of tungsten hexachloride (WCl₆) with methyllithium (B1224462) (CH₃Li) in diethyl ether.[1] The original protocol, however, proved difficult to reproduce, a puzzle that was later solved by Wilkinson himself. He recounted that a seemingly minor, and initially unreported, detail of pouring a degassed petroleum ether extract through the air, rather than transferring it under inert atmosphere, was crucial. This accidental and controlled introduction of a small amount of oxygen was likely necessary to reoxidize a reduced tungsten species formed during the reaction.[4]

A more reliable and higher-yield synthesis was later developed in 1976 by Wilkinson and Galyer, utilizing trimethylaluminium (Al(CH₃)₃) as the methylating agent in the presence of trimethylamine.[2]

Initial Synthesis of this compound (Wilkinson & Shortland, 1973)

The interaction of three equivalents of methyl-lithium with tungsten hexachloride in diethyl ether produces a brown solution from which this compound can be isolated.[1] All manipulations were carried out under rigorous oxygen-free conditions. An ether solution of methyllithium was gradually added to a suspension of tungsten hexachloride in diethyl ether at -20°C. The solution turned dark red. After the addition was complete, the mixture was allowed to warm to room temperature. The ether was removed by vacuum evaporation at 0°C, and the product was extracted with degassed petroleum ether. A crucial, serendipitous step in the original procedure involved the brief exposure of the petroleum ether to air during transfer, which was later found to be essential for obtaining the product.[4] The product was purified by sublimation at room temperature onto a cold probe (-78°C) to yield a red crystalline solid.[5]

Improved Synthesis of this compound (Wilkinson & Galyer, 1976)

This improved method involves the reaction of tungsten hexachloride with trimethylaluminium in the presence of trimethylamine. The stoichiometry of this reaction is: WCl₆ + 6 Al(CH₃)₃ → W(CH₃)₆ + 6 Al(CH₃)₂Cl[2] This procedure generally provides better and more consistent yields of this compound.

The Plot Thickens: Theoretical Doubts and a Zirconium Analogue

The first significant challenge to the octahedral assignment for d⁰ ML₆ complexes came in 1989 from the work of Girolami and Morse. Their X-ray crystallographic study of the [Zr(CH₃)₆]²⁻ anion revealed a trigonal prismatic, rather than octahedral, geometry.[2] This groundbreaking discovery prompted a re-evaluation of the structures of other similar d⁰ complexes, with the authors predicting that this compound would also possess a trigonal prismatic structure.

Further fueling the suspicion of a non-octahedral structure were theoretical calculations. In 1995, Landis and coworkers, using valence bond theory and VALBOND calculations, predicted a distorted trigonal prismatic structure for this compound.[2]

The Decisive Evidence: Gas-Phase and Solid-State Structural Determinations

The definitive experimental evidence that shattered the long-held belief in an octahedral structure for this compound came from two key techniques: gas-phase electron diffraction (GED) and single-crystal X-ray diffraction.

In 1990, Volden, Haaland, and their coworkers conducted a gas-phase electron diffraction study of this compound.[2][3] This technique, which provides information about the structure of molecules in the gas phase, free from intermolecular interactions in a crystal lattice, conclusively demonstrated that the molecule is not octahedral. Their data was consistent with a trigonal prismatic geometry with either D₃h or C₃v symmetry.

The final and most detailed picture of this compound's structure came in 1996 from the single-crystal X-ray diffraction work of Pfennig and Seppelt.[3] By growing and analyzing a single crystal of the highly volatile and unstable compound at low temperatures, they were able to determine its precise solid-state structure. Their findings confirmed the trigonal prismatic geometry and further revealed a distortion to a C₃v symmetry. The structure can be described as two sets of three methyl groups, with one set being closer to the tungsten atom and having wider C-W-C angles, while the other set is further away with more acute C-W-C angles.[3]

Gas-Phase Electron Diffraction (Volden, Haaland, et al., 1990)

The gas-phase electron diffraction experiments were performed with a Balzers Eldigraph KDG-2 instrument. A sample of this compound was sublimed and introduced into the diffraction chamber through a nozzle maintained at a low temperature to handle the volatile compound. The electron beam was accelerated to a high voltage, and the scattered electrons were detected on photographic plates. The analysis of the diffraction pattern, which consists of concentric rings, allowed for the determination of the internuclear distances and bond angles in the gaseous W(CH₃)₆ molecules. The data were best fitted to a model with a trigonal prismatic coordination of the methyl groups around the tungsten atom.

Single-Crystal X-ray Diffraction (Pfennig & Seppelt, 1996)

Single crystals of this compound were grown by slow sublimation in a sealed glass capillary at a low temperature gradient. Due to the compound's high volatility and sensitivity to air and moisture, all manipulations were performed under an inert atmosphere and at low temperatures. A suitable crystal was mounted on a goniometer head in a stream of cold nitrogen gas. X-ray diffraction data were collected on an automated four-circle diffractometer using Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares procedures. The low temperature of data collection (-163 °C) was crucial to minimize thermal motion and prevent decomposition of the crystal.

Quantitative Structural Data

The following tables summarize the key quantitative data obtained from the definitive structural studies of this compound.

Table 1: Gas-Phase Electron Diffraction Structural Parameters for this compound

ParameterValue
W-C bond distance (Å)2.145 ± 0.005
C-H bond distance (Å)1.115 ± 0.005
∠ W-C-H (°)109.5 (assumed)
SymmetryD₃h or C₃v

Data from Volden, Haaland, et al., 1990.[2][3]

Table 2: Single-Crystal X-ray Diffraction Structural Parameters for this compound at -163 °C

ParameterValue
Bond Distances (Å)
W-C12.12(2)
W-C22.16(2)
**Bond Angles (°) **
C1-W-C1'94.1(8)
C2-W-C2'75.8(7)
C1-W-C280.5(7)
C1-W-C2'136.9(7)
SymmetryC₃v

Data from Pfennig and Seppelt, 1996.[3]

Visualizing the Path to Discovery and the Final Structure

The journey to elucidate the structure of this compound can be visualized as a logical progression of scientific inquiry, driven by new experimental techniques and theoretical insights.

G cluster_0 Initial Hypothesis (1973-1989) cluster_1 Challenging the Paradigm (1989-1995) cluster_2 Definitive Elucidation (1990-1996) A Synthesis of W(CH3)6 (Wilkinson & Shortland, 1973) B Spectroscopic Data (IR, Photoelectron Spectroscopy) A->B C Hypothesized Octahedral Structure (Oh) B->C D Trigonal Prismatic Structure of [Zr(CH3)6]2- (Girolami & Morse, 1989) C->D E Theoretical Prediction of Trigonal Prismatic W(CH3)6 (Landis et al., 1995) D->E F Gas-Phase Electron Diffraction (Volden, Haaland, et al., 1990) E->F H Confirmed Distorted Trigonal Prismatic Structure (C3v) F->H G Single-Crystal X-ray Diffraction (Pfennig & Seppelt, 1996) G->H G cluster_0 cluster_1 W W C1 C W->C1 C2 C W->C2 C3 C W->C3 C4 C W->C4 C5 C W->C5 C6 C W->C6

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Hexamethyl Tungsten Using Methyllithium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of hexamethyl tungsten (W(CH₃)₆), a volatile, air-sensitive organometallic compound. The synthesis is based on the original method reported by Wilkinson and Shortland, which involves the reaction of tungsten hexachloride (WCl₆) with methyllithium (B1224462) (MeLi) in diethyl ether.[1][2][3] This protocol includes information on reagent handling, reaction setup using Schlenk line techniques, product isolation, and purification by sublimation. Additionally, quantitative data and safety precautions are presented to ensure a reproducible and safe experimental outcome.

Introduction

This compound is a red, crystalline solid that is highly volatile, subliming at -30 °C.[1][2] It is notable for its distorted trigonal prismatic geometry, a deviation from the more common octahedral geometry for hexacoordinate metal complexes.[1][2] Due to its high reactivity and sensitivity to air and moisture, the synthesis and handling of this compound require stringent inert atmosphere techniques.[4] This application note provides a comprehensive guide for the successful synthesis of this compound for research purposes.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molar Mass of W(CH₃)₆274.05 g/mol [5]
Optimal WCl₆:MeLi Molar Ratio1:3[4]
Reaction Temperature0 °C to 30 °C[4]
Typical YieldUp to 50% (based on W)[4]
Sublimation TemperatureRoom Temperature[4]
Sublimation PressureHigh Vacuum[4]

Experimental Protocol

1. Reagents and Materials

  • Tungsten hexachloride (WCl₆)

  • Methyllithium (MeLi) solution in diethyl ether

  • Anhydrous diethyl ether

  • Anhydrous hexanes

  • Dry ice and acetone

  • Liquid nitrogen

  • High-purity nitrogen or argon gas

  • Schlenk line apparatus

  • Schlenk flasks and other appropriate glassware

  • Cannulas for liquid transfer

  • Sublimation apparatus

2. Safety Precautions

  • Pyrophoric Reagents: Methyllithium is pyrophoric and will ignite on contact with air. All handling must be done under an inert atmosphere.

  • Air and Moisture Sensitivity: Tungsten hexachloride and this compound are extremely sensitive to air and moisture.[1][2] All glassware must be rigorously dried, and the entire experiment must be conducted under a high-purity inert atmosphere (nitrogen or argon) using a Schlenk line.

  • Volatility: this compound is highly volatile. The use of a cold trap cooled with liquid nitrogen is essential to prevent contamination of the vacuum pump and to safely handle the product.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and gloves, is required.

3. Experimental Setup

All glassware should be oven-dried at >120 °C overnight and assembled hot under a flow of inert gas or cooled under vacuum on the Schlenk line.

experimental_setup cluster_schlenk_line Schlenk Line cluster_reaction_flask Reaction Flask Setup N2_Ar_Source Nitrogen/Argon Source Manifold Dual Manifold N2_Ar_Source->Manifold Vacuum_Pump Vacuum Pump Cold_Trap Cold Trap (-196 °C) Vacuum_Pump->Cold_Trap Cold_Trap->Manifold Gas_Inlet Gas Inlet Manifold->Gas_Inlet Inert Gas Supply Reaction_Flask Three-Neck Schlenk Flask Stir_Bar Magnetic Stir Bar Reaction_Flask->Stir_Bar Septum Rubber Septum Reaction_Flask->Septum Reaction_Flask->Gas_Inlet Addition_Funnel Addition Funnel (or Cannula Port) Reaction_Flask->Addition_Funnel

Caption: Schlenk line setup for inert atmosphere synthesis.

4. Reaction Procedure

  • Preparation of Tungsten Hexachloride Slurry:

    • In a glovebox or under a strong flow of inert gas, weigh tungsten hexachloride (WCl₆) into a dry, pre-weighed Schlenk flask containing a magnetic stir bar.

    • Attach the flask to the Schlenk line, evacuate, and refill with inert gas three times.

    • Cool the flask to 0 °C using an ice-water bath.

    • Add anhydrous diethyl ether via cannula to create a slurry.

  • Addition of Methyllithium:

    • Cool a measured volume of methyllithium solution in diethyl ether (a 1:3 molar equivalent to WCl₆) to 0 °C.

    • Slowly add the methyllithium solution to the stirred WCl₆ slurry at 0 °C via cannula over a period of 30-60 minutes. The reaction is exothermic, and the temperature should be maintained between 0 °C and 5 °C.

    • A color change from the dark color of WCl₆ to a brown solution/suspension will be observed.[3]

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The reaction should not exceed 30 °C to avoid thermal decomposition of the product.[4]

5. Work-up and Isolation

  • Solvent Removal:

    • Cool the reaction mixture to 0 °C.

    • Remove the diethyl ether under vacuum. This should be done carefully to avoid excessive foaming and potential loss of the volatile product. The cold trap on the Schlenk line should be cooled with liquid nitrogen.

  • Extraction:

    • Once the ether is removed, a dark residue will remain.

    • Cool the flask to -78 °C (dry ice/acetone bath) and add pre-chilled anhydrous hexanes via cannula to extract the product.

    • Warm the mixture to 0 °C and stir for 15-20 minutes.

    • Allow the solid byproducts (LiCl) to settle.

  • Filtration:

    • Transfer the hexane (B92381) solution containing the this compound to another clean, dry Schlenk flask via cannula filtration at 0 °C. This can be achieved by using a filter cannula (a cannula with a frit).

6. Purification by Sublimation

  • Solvent Removal:

    • Remove the hexane from the filtrate under vacuum at 0 °C to yield the crude, dark red, solid this compound.

  • Sublimation:

    • The crude product can be purified by vacuum sublimation.

    • Assemble a sublimation apparatus under an inert atmosphere. The crude product is in the bottom of the sublimator, and a cold finger is inserted.

    • Evacuate the sublimation apparatus to high vacuum.

    • Cool the cold finger with a dry ice/acetone slurry (-78 °C).

    • Allow the bottom of the sublimator to slowly warm to room temperature. The this compound will sublime onto the cold finger as a red crystalline solid.

    • Once the sublimation is complete, backfill the apparatus with inert gas.

    • The purified this compound can be collected from the cold finger in a glovebox or under a strong flow of inert gas.

synthesis_workflow Start Start Prepare_WCl6_Slurry Prepare WCl₆ Slurry in Et₂O at 0 °C Start->Prepare_WCl6_Slurry End End Add_MeLi Slowly Add MeLi in Et₂O (1:3 ratio) at 0 °C Prepare_WCl6_Slurry->Add_MeLi React Stir and Warm to Room Temperature Add_MeLi->React Remove_Solvent_Vacuum Remove Et₂O under Vacuum at 0 °C React->Remove_Solvent_Vacuum Extract_Hexanes Extract with Cold Hexanes Remove_Solvent_Vacuum->Extract_Hexanes Filter Filter via Cannula at 0 °C Extract_Hexanes->Filter Remove_Hexane_Vacuum Remove Hexane under Vacuum at 0 °C Filter->Remove_Hexane_Vacuum Sublimation Purify by Vacuum Sublimation Remove_Hexane_Vacuum->Sublimation Collect_Product Collect Purified W(CH₃)₆ Sublimation->Collect_Product Collect_Product->End

Caption: Workflow for the synthesis of this compound.

Characterization

The purified this compound can be characterized by various spectroscopic methods. Due to its instability, it is recommended to prepare samples in a glovebox and in deuterated solvents that have been thoroughly dried and degassed.

  • ¹H NMR: (in deuterotoluene) shows a single sharp signal at τ 8.38 with satellites due to ¹⁸³W coupling (J(¹⁸³W-¹H) = 3.0 Hz).[4]

  • ¹³C NMR: (in C₆D₆) shows a single peak with satellites (J(¹⁸³W-¹³C) = 40.0 Hz).[4]

  • IR Spectroscopy: A key absorption at approximately 482 cm⁻¹ is assigned to the W-C stretching frequency.[4]

Storage

This compound is thermally unstable at room temperature over long periods.[2] It should be stored in a sealed container under an inert atmosphere at low temperatures (-20 °C or below) in a freezer.

Conclusion

The synthesis of this compound using methyllithium is a feasible procedure for a well-equipped research laboratory. Success is highly dependent on the rigorous exclusion of air and moisture through the proficient use of Schlenk line techniques. The provided protocol, when followed with care and attention to safety, should allow for the reliable synthesis of this interesting and reactive organometallic compound.

References

Improved Synthesis of Hexamethyltungsten(VI) with Trimethylaluminium: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the improved synthesis of hexamethyltungsten(VI) (W(CH₃)₆) utilizing trimethylaluminium (Al(CH₃)₃). This method, originally developed by Galyer and Wilkinson, offers a more reliable and higher-yielding alternative to the initial synthesis that employed methyllithium. Hexamethyltungsten is a volatile, red crystalline solid at room temperature and is highly soluble in various organic solvents.[1] Due to its air-sensitive nature, all manipulations must be performed under an inert atmosphere.

Chemical Properties and Safety Considerations

Hexamethyltungsten is an air-sensitive and thermally unstable compound.[1] It is crucial to handle this substance in a rigorously oxygen-free and dry environment to prevent decomposition and potential hazards. Solid hexamethyltungsten has been reported to be explosive, and appropriate safety precautions, including the use of personal protective equipment and conducting reactions in a well-ventilated fume hood, are mandatory.

Table 1: Physical and Chemical Properties of Hexamethyltungsten(VI)

PropertyValue
Chemical Formula W(CH₃)₆
Molar Mass 274.07 g/mol
Appearance Red, crystalline solid
Volatility Sublimes at -30 °C
Solubility Soluble in petroleum ethers, aromatic hydrocarbons, ethers, CS₂, CCl₄

Reaction Scheme

The improved synthesis of hexamethyltungsten(VI) proceeds via the reaction of tungsten hexachloride (WCl₆) with trimethylaluminium in a hydrocarbon solvent. Trimethylamine (B31210) is used to sequester the chlorodimethylaluminium byproduct. The balanced chemical equation for this reaction is:

WCl₆ + 6 Al(CH₃)₃ → W(CH₃)₆ + 6 Al(CH₃)₂Cl[1]

Experimental Protocol

This protocol is based on the method described by Galyer and Wilkinson. All procedures should be carried out using standard Schlenk line or glovebox techniques under an inert atmosphere (e.g., argon or nitrogen).

Materials:

  • Tungsten hexachloride (WCl₆)

  • Trimethylaluminium (Al₂(CH₃)₆)

  • Trimethylamine (N(CH₃)₃), anhydrous

  • iso-Pentane, anhydrous

  • Dry ice/acetone bath

  • Standard Schlenk glassware

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, suspend tungsten hexachloride in anhydrous iso-pentane.

  • Addition of Reagents: Cool the suspension to -78 °C using a dry ice/acetone bath. Slowly add a solution of trimethylaluminium in iso-pentane to the stirred suspension. Following the addition of trimethylaluminium, slowly introduce anhydrous trimethylamine to the reaction mixture.

  • Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for several hours. The solution will typically turn a deep red color, indicating the formation of hexamethyltungsten.

  • Work-up: The white precipitate formed (adduct of chlorodimethylaluminium and trimethylamine) is removed by filtration under inert atmosphere.

  • Purification: The solvent is removed from the filtrate under vacuum to yield crude hexamethyltungsten. The product is then purified by sublimation at room temperature onto a cold probe (-78 °C).

  • Storage: The purified red crystals of hexamethyltungsten should be stored at low temperatures (e.g., in a freezer) under an inert atmosphere to prevent decomposition.

Table 2: Summary of Reagents and Reaction Conditions

ReagentMolar Ratio (relative to WCl₆)SolventTemperatureReaction Time
Tungsten Hexachloride (WCl₆)1iso-Pentane-78 °C to RTSeveral hours
Trimethylaluminium (Al₂(CH₃)₆)3 (equivalent to 6 Al(CH₃)₃)iso-Pentane-78 °C-
Trimethylamine (N(CH₃)₃)~6--78 °C-

Note: The exact molar ratios and reaction times may require optimization based on the specific scale and equipment used.

Characterization Data

The identity and purity of the synthesized hexamethyltungsten can be confirmed by various spectroscopic methods.

Table 3: Spectroscopic Data for Hexamethyltungsten(VI)

TechniqueObserved Data
¹H NMR A single resonance is observed due to the rapid exchange of methyl groups.
¹³C NMR A single resonance is observed.
Infrared (IR) Characteristic W-C stretching frequencies are observed.

Experimental Workflow

The following diagram illustrates the key steps in the improved synthesis of hexamethyltungsten(VI).

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification WCl6 WCl₆ in iso-Pentane Reaction Reaction Mixture WCl6->Reaction AlMe3 Al(CH₃)₃ AlMe3->Reaction NMe3 N(CH₃)₃ NMe3->Reaction Filtration Filtration Reaction->Filtration Separation of Precipitate Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Sublimation Sublimation Evaporation->Sublimation Crude Product Product Pure W(CH₃)₆ Sublimation->Product Purified Product

Caption: Workflow for the synthesis of W(CH₃)₆.

Logical Relationship of Components

The following diagram illustrates the relationship between the reactants, intermediates, and products in the synthesis.

LogicalRelationship Reactants Reactants WCl₆, Al(CH₃)₃, N(CH₃)₃ Intermediate Intermediate Complex Reactants->Intermediate Product Product W(CH₃)₆ Intermediate->Product Byproduct Byproduct Adduct [Al(CH₃)₂Cl・N(CH₃)₃] Intermediate->Byproduct

Caption: Component relationships in the synthesis.

References

Application Notes and Protocols: Synthesis of Hexamethyl Tungsten from Tungsten Hexachloride and Dimethylzinc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethyl tungsten, W(CH₃)₆, is a volatile, crystalline, air-sensitive organometallic compound first synthesized in 1973.[1] It is notable for its unusual distorted trigonal prismatic geometry.[1] This document provides detailed application notes and a comprehensive protocol for the synthesis of this compound from the reaction of tungsten hexachloride (WCl₆) and dimethylzinc (B1204448) (Zn(CH₃)₂). The protocol is based on established literature procedures and is intended for use by qualified researchers in a controlled laboratory setting. All operations should be performed under an inert atmosphere using appropriate Schlenk line or glovebox techniques.

Reaction Scheme

The synthesis of this compound from tungsten hexachloride and dimethylzinc proceeds according to the following reaction:

WCl₆ + 3 Zn(CH₃)₂ → W(CH₃)₆ + 3 ZnCl₂

Hazards and Safety Precautions

Extreme caution is required when handling the reagents and product involved in this synthesis.

  • Tungsten Hexachloride (WCl₆): Corrosive and moisture-sensitive.[2] It can cause severe skin burns and eye damage.[2] Inhalation may cause respiratory irritation.[2] It reacts with water to release hydrogen chloride gas.[3]

  • Dimethylzinc (Zn(CH₃)₂): Pyrophoric, reacting spontaneously with air.[4] It also reacts violently with water.[4] It is corrosive and can cause severe skin and eye burns.[4]

  • This compound (W(CH₃)₆): Air-sensitive and thermally unstable.[1] It can decompose at room temperature to release methane (B114726) and ethane.[2]

All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen). Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and compatible gloves, must be worn at all times. A readily accessible fire extinguisher suitable for organometallic fires (e.g., Class D) is essential.

Experimental Protocol

This protocol details the synthesis of this compound on a millimolar scale.

Materials and Reagents:

  • Tungsten hexachloride (WCl₆)

  • Dimethylzinc (Zn(CH₃)₂) solution in a hydrocarbon solvent (e.g., heptane)

  • Anhydrous, degassed dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous, degassed pentane

  • Celite® for filtration

Equipment:

  • Schlenk line or glovebox

  • Schlenk flasks and other appropriate glassware, oven-dried before use

  • Cannula for liquid transfers

  • Low-temperature bath (e.g., cryocooler or dry ice/acetone)

  • Filter cannula or fritted glass filter

  • Sublimation apparatus

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add tungsten hexachloride (1.0 eq) to a Schlenk flask equipped with a magnetic stir bar. Add anhydrous, degassed dichloromethane to create a suspension.

  • Addition of Dimethylzinc: Cool the tungsten hexachloride suspension to -78 °C using a dry ice/acetone bath or a cryocooler. While stirring vigorously, slowly add a solution of dimethylzinc (3.0 eq) in heptane (B126788) dropwise via cannula. The addition should be performed over a period of at least 30 minutes to control the reaction exotherm.

  • Reaction: After the addition is complete, allow the reaction mixture to warm slowly to -35 °C and stir at this temperature for an additional 30 minutes. The solution will typically turn a deep red or brown color.

  • Work-up and Isolation:

    • Filter the cold reaction mixture through a pre-cooled filter cannula packed with Celite® into a second Schlenk flask to remove the precipitated zinc chloride.

    • Wash the precipitate with cold, anhydrous pentane.

    • Combine the filtrate and the washings.

  • Purification by Sublimation:

    • Remove the solvent from the combined filtrate in vacuo at a low temperature (e.g., -40 °C) to yield the crude, red, solid this compound.

    • Assemble a sublimation apparatus and cool the collection probe to a very low temperature (e.g., with dry ice or a cryocooler).

    • Gently warm the flask containing the crude product to no more than room temperature under a dynamic vacuum. This compound will sublime as a red crystalline solid onto the cold probe.[1]

Data Presentation

The following table summarizes key quantitative data for the synthesis and characterization of this compound.

ParameterValueReference(s)
Reactants
WCl₆ Molar Mass396.61 g/mol
Zn(CH₃)₂ Molar Mass95.47 g/mol
Stoichiometry (WCl₆:Zn(CH₃)₂)1 : 3
Reaction Conditions
SolventDichloromethane/Heptane
Reaction Temperature-78 °C to -35 °C
Reaction Time~1 hour
Product: this compound
Chemical FormulaW(CH₃)₆[1]
Molar Mass274.07 g/mol [1]
AppearanceRed, crystalline solid[1]
Yield~12% (reported for a specific procedure)
Melting Point~30 °C (decomposes)[2]
Sublimation Temperature-30 °C[1]
Spectroscopic Data
¹H NMR (in CD₂Cl₂)δ 1.65 ppm (s, 18H)
¹³C NMR (in CD₂Cl₂)δ 82 ppm (s, 6C, J(¹⁸³W-¹³C) = 47 Hz)
IR Absorption (W-C stretch)~482 cm⁻¹

Visualizations

SynthesisWorkflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification WCl6 WCl₆ Suspension in CH₂Cl₂ ReactionFlask Reaction Flask at -78°C WCl6->ReactionFlask ZnMe2 Zn(CH₃)₂ Solution in Heptane ZnMe2->ReactionFlask Slow addition Stirring Warm to -35°C Stir for 30 min ReactionFlask->Stirring Filtration Filter through Celite® at low temperature Stirring->Filtration SolventRemoval Remove Solvent in vacuo at -40°C Filtration->SolventRemoval Sublimation Sublimation SolventRemoval->Sublimation Product Pure W(CH₃)₆ Sublimation->Product

Caption: Experimental workflow for the synthesis of this compound.

LogicalRelationships Start Start InertAtmosphere Strict Inert Atmosphere (Schlenk/Glovebox) Start->InertAtmosphere Reagents Reagents: WCl₆ (corrosive, moisture-sensitive) Zn(CH₃)₂ (pyrophoric, reacts with air/water) InertAtmosphere->Reagents Reaction Controlled Reaction (Low Temperature) Reagents->Reaction Workup Anhydrous Work-up (Low Temperature) Reaction->Workup Purification Purification by Sublimation Workup->Purification Product Product: W(CH₃)₆ (Air-sensitive, thermally unstable) Purification->Product End End Product->End

Caption: Key considerations and logical flow for the synthesis of this compound.

References

Application Notes and Protocols for the Handling and Storage of Air-Sensitive Hexamethyl Tungsten

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Hexamethyl tungsten (W(CH₃)₆) is a highly reactive, air-sensitive, and thermally unstable compound that may decompose violently. All handling and storage procedures must be conducted by trained personnel in a controlled laboratory environment with appropriate safety measures in place. A thorough risk assessment should be completed before commencing any work with this compound.

Introduction

This compound is a red, crystalline, and highly volatile organometallic compound.[1][2] Its extreme sensitivity to air and moisture, coupled with its thermal instability at room temperature, necessitates specialized handling and storage techniques to ensure personnel safety and maintain the compound's integrity.[3][4] These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound.

Physicochemical Properties and Hazards

A comprehensive understanding of the properties of this compound is crucial for its safe handling. Key data is summarized in the table below.

PropertyValueCitation
Chemical Formula W(CH₃)₆[1][2]
Molar Mass 274.05 g/mol [2]
Appearance Red, crystalline solid[1][2]
Air and Moisture Sensitivity Extremely air-sensitive; reacts with oxygen and moisture.[1][2][4]
Thermal Stability Decomposes at room temperature.[1][3]
Volatility Extremely volatile, sublimes at -30 °C.[1][2]
Solubility Highly soluble in petroleum, aromatic hydrocarbons, ethers, carbon disulfide, and carbon tetrachloride.[1][2]
Decomposition Products Methane, trace amounts of ethane, and a black residue containing polymethylene and tungsten.[1][3]
Potential Hazards May decompose violently or explosively.[4][5]

Experimental Protocols

All manipulations of this compound must be performed under a dry, oxygen-free inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques. The oxygen and moisture levels in the glovebox should be maintained below 1 ppm.

This protocol outlines the steps for safely transferring solid this compound from a storage container to a reaction vessel inside a glovebox.

Materials:

  • Glovebox with an inert atmosphere (<1 ppm O₂, H₂O)

  • Storage vial of this compound

  • Reaction vessel (e.g., Schlenk flask)

  • Spatula (non-metallic, e.g., PTFE, to avoid potential catalytic decomposition)

  • Balance inside the glovebox

  • Cryo-cooled surface or cold well (optional, to minimize sublimation)

Procedure:

  • Pre-cool Equipment: If possible, pre-cool the spatula and reaction vessel in the glovebox freezer or on a cryo-cooled surface to minimize sublimation of the this compound upon contact.

  • Equilibrate to Glovebox Temperature: Allow the storage vial of this compound to equilibrate to the glovebox temperature before opening to prevent condensation of any residual moisture.

  • Tare Reaction Vessel: Place the reaction vessel on the balance and tare it.

  • Transfer Solid: Using the pre-cooled, non-metallic spatula, carefully and quickly transfer the desired amount of solid this compound from the storage vial to the tared reaction vessel. Minimize the time the storage vial is open.

  • Weigh Compound: Obtain the mass of the transferred this compound.

  • Seal Vessels: Securely seal both the reaction vessel and the original storage vial.

  • Clean Up: Carefully clean the spatula and any surfaces inside the glovebox that may have come into contact with the this compound using a dry wipe, followed by a wipe lightly dampened with an appropriate inert solvent (e.g., hexane). Dispose of the wipes in a designated solid waste container within the glovebox.

This protocol describes the preparation of a solution of known concentration of this compound.

Materials:

  • Glovebox or Schlenk line setup

  • Solid this compound

  • Anhydrous, deoxygenated solvent (e.g., hexane, toluene)

  • Volumetric flask

  • Syringe or cannula for solvent transfer

  • Magnetic stir bar and stir plate

Procedure:

  • Prepare Reaction Vessel: Add a magnetic stir bar to a clean, dry volumetric flask of the desired volume.

  • Add Solid: Transfer the required mass of solid this compound to the volumetric flask following the protocol outlined in section 3.2.

  • Add Solvent: Using a syringe or cannula, add a small amount of the anhydrous, deoxygenated solvent to the volumetric flask to dissolve the solid.

  • Dissolve Solid: Gently swirl or stir the flask until all the this compound has dissolved.

  • Dilute to Volume: Carefully add the solvent to the volumetric flask until the solution reaches the calibration mark.

  • Homogenize: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: If not for immediate use, transfer the solution to a sealed storage vessel, such as a Schlenk flask with a PTFE valve.

Storage and Stability

Proper storage is critical to prevent decomposition and ensure the safe containment of this compound.

ParameterRecommendationRationale
Atmosphere Dry, oxygen-free inert gas (argon or nitrogen).Prevents decomposition via reaction with air and moisture.[1][2][4]
Temperature -30 °C or below.Minimizes thermal decomposition and sublimation.[1][2]
Container Tightly sealed glass vessel (e.g., Schlenk flask with a PTFE valve or a sealed ampoule) stored inside a secondary container.Prevents leakage and provides an additional barrier against atmospheric exposure.
Light Store in the dark.To prevent any potential photochemical decomposition pathways.
Duration Short-term storage is recommended. The compound's stability, even under optimal conditions, is limited.This compound is known to decompose even at low temperatures over time.

Waste Disposal

Waste containing this compound must be handled as hazardous.

Protocol for Quenching and Disposal:

  • Small Residues: Small residual amounts of this compound in glassware can be quenched by slowly adding a less reactive alcohol, such as isopropanol, at low temperature (-78 °C, dry ice/acetone bath) under an inert atmosphere. This should be followed by the slow addition of water. The process is exothermic and will release flammable gases (methane).

  • Contaminated Solvents: Solvents contaminated with this compound should be collected in a designated, sealed waste container under an inert atmosphere. This waste should be clearly labeled and disposed of through a certified hazardous waste management service.

  • Solid Waste: Contaminated items such as spatulas, wipes, and weighing paper should be collected in a sealed container within the glovebox and disposed of as hazardous solid waste.

Visualizations

Handling_Workflow Workflow for Handling Solid this compound cluster_prep Preparation cluster_transfer Transfer cluster_cleanup Cleanup & Storage Prep_Glovebox Prepare Inert Atmosphere (Glovebox/Schlenk Line) Precool_Tools Pre-cool Spatula and Reaction Vessel Prep_Glovebox->Precool_Tools Maintain Inert Atmosphere Equilibrate Equilibrate Storage Vial to Glovebox Temperature Precool_Tools->Equilibrate Tare_Vessel Tare Reaction Vessel Equilibrate->Tare_Vessel Transfer_Solid Transfer Solid W(CH3)6 Tare_Vessel->Transfer_Solid Weigh Weigh Transferred Solid Transfer_Solid->Weigh Seal Seal All Vessels Weigh->Seal Clean_Tools Clean Spatula and Surfaces Seal->Clean_Tools Store_Compound Store at <= -30°C Seal->Store_Compound Dispose_Waste Dispose of Contaminated Waste Clean_Tools->Dispose_Waste

Caption: Workflow for handling solid this compound.

Storage_Logic Logical Relationships for Safe Storage WMe6 This compound Inert_Atmosphere Inert Atmosphere (Ar or N2) WMe6->Inert_Atmosphere prevents oxidation/ hydrolysis Low_Temp Low Temperature (<= -30°C) WMe6->Low_Temp minimizes thermal decomposition Darkness Storage in Darkness WMe6->Darkness prevents photochemical decomposition Sealed_Container Sealed Primary Container Inert_Atmosphere->Sealed_Container Low_Temp->Sealed_Container Secondary_Container Secondary Containment Sealed_Container->Secondary_Container provides additional barrier Safe_Storage Safe Storage Secondary_Container->Safe_Storage Darkness->Sealed_Container

Caption: Key requirements for safe storage.

References

Hexamethyl Tungsten: A Prospective Precursor for Chemical Vapor Deposition

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexamethyl tungsten, with the chemical formula W(CH₃)₆, is a fascinating organometallic compound that holds theoretical potential as a precursor for the chemical vapor deposition (CVD) of tungsten-containing thin films. Its high volatility and the absence of halogens, which can be detrimental in certain microelectronic applications, make it an intriguing candidate. This document provides an overview of its properties, a generalized protocol for its potential use in CVD, and a discussion of its known decomposition pathways.

This compound is an air-sensitive, red, crystalline solid at room temperature that is highly volatile, subliming at -30 °C.[1][2] It is soluble in various organic solvents such as petroleum, aromatic hydrocarbons, ethers, carbon disulfide, and carbon tetrachloride.[1][2][3] While a patent was filed in 1991 for its use in the CVD of tungsten thin films for semiconductor manufacturing, it has not been adopted for this purpose in industrial processes, where tungsten hexafluoride (WF₆) remains the standard precursor.[1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound relevant to its potential use as a CVD precursor is presented below.

PropertyValue
Chemical FormulaW(CH₃)₆
Molar Mass274.05 g·mol⁻¹[1]
AppearanceRed crystalline solid / Vivid red gas[1]
Melting Point~30 °C[3]
Sublimation Temperature-30 °C at 10⁻² Torr[3]
Molecular GeometryDistorted trigonal prismatic[1][2][4]
StabilityDecomposes at room temperature; spontaneously flammable in air.[2][3]

Generalized Experimental Protocol for CVD using this compound

Disclaimer: The following is a generalized protocol based on standard CVD practices with organometallic precursors. It is not a validated protocol for this compound and should be adapted and optimized with appropriate safety precautions in a research setting.

Objective: To deposit a tungsten-containing thin film on a substrate using this compound as the precursor.

Materials:

  • This compound (W(CH₃)₆)

  • Substrate (e.g., silicon wafer, quartz)

  • Carrier gas (e.g., Argon, Nitrogen)

  • Solvent for precursor handling (if necessary, e.g., anhydrous, deoxygenated hydrocarbon solvent)

Equipment:

  • Low-pressure CVD reactor with a heated substrate holder

  • Precursor delivery system (e.g., bubbler or direct liquid injection)

  • Mass flow controllers for carrier gas

  • Vacuum pump and pressure gauges

  • Exhaust gas scrubbing system

  • In-situ monitoring equipment (optional, e.g., quartz crystal microbalance, mass spectrometer)

Procedure:

  • Substrate Preparation:

    • Clean the substrate using a standard procedure appropriate for the substrate material to remove any organic and inorganic contaminants. For silicon wafers, this may involve a piranha etch followed by a deionized water rinse and drying.

    • Load the substrate into the CVD reactor.

  • System Purging:

    • Evacuate the reactor to a base pressure of <10⁻⁶ Torr to remove residual air and moisture.

    • Purge the reactor and gas lines with an inert carrier gas (e.g., Argon) to ensure an inert atmosphere.

  • Precursor Handling and Delivery:

    • Due to its high volatility and air sensitivity, handle this compound in an inert atmosphere (e.g., glovebox).

    • Load the precursor into the delivery system (e.g., a temperature-controlled bubbler).

    • Heat the precursor delivery lines to prevent condensation.

  • Deposition:

    • Heat the substrate to the desired deposition temperature. The optimal temperature would need to be determined experimentally, likely in the range where thermal decomposition of the precursor occurs.

    • Introduce the carrier gas through the precursor bubbler to transport this compound vapor into the reactor. The precursor flow rate can be controlled by the bubbler temperature and the carrier gas flow rate.

    • Maintain a constant pressure within the reactor during deposition.

    • The deposition time will determine the film thickness.

  • Post-Deposition:

    • Stop the precursor flow and cool down the substrate under a continuous flow of inert gas.

    • Vent the reactor to atmospheric pressure with the inert gas before removing the substrate.

  • Characterization:

    • Analyze the deposited film for its properties, such as thickness (ellipsometry, profilometry), composition (X-ray photoelectron spectroscopy, Auger electron spectroscopy), morphology (scanning electron microscopy), and electrical resistivity (four-point probe).

Visualizing the Process and Chemistry

Experimental Workflow

The following diagram illustrates a generalized workflow for the chemical vapor deposition process using a volatile precursor like this compound.

CVD_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition sub_prep Substrate Cleaning sys_purge System Evacuation & Purge sub_prep->sys_purge Load Substrate precursor_delivery Precursor Vapor Transport sys_purge->precursor_delivery Set Deposition Parameters deposition Thermal Decomposition on Substrate precursor_delivery->deposition film_growth Thin Film Formation deposition->film_growth cooldown Substrate Cooling film_growth->cooldown End Deposition venting Reactor Venting cooldown->venting characterization Film Characterization venting->characterization Unload Sample

A generalized workflow for Chemical Vapor Deposition (CVD).

Decomposition Pathway

At room temperature, this compound undergoes thermal decomposition. The primary products are methane (B114726) and trace amounts of ethane, leaving a black residue purported to contain polymethylene and tungsten.[1][2] The decomposition of this compound to form pure tungsten metal is considered unlikely.[2] The approximate stoichiometry proposed by Wilkinson and Shortland is:

W(CH₃)₆ → 3CH₄ + (CH₂)₃ + W

The following diagram illustrates this decomposition pathway.

Decomposition_Pathway cluster_products WMe6 W(CH₃)₆ (this compound) Decomp Thermal Decomposition WMe6->Decomp CH4 CH₄ (Methane) Decomp->CH4 C2H6 C₂H₆ (Ethane, trace) Decomp->C2H6 Residue Black Residue (Polymethylene & Tungsten) Decomp->Residue Products Decomposition Products

References

Application Notes and Protocols for the Chemical Vapor Deposition (CVD) of Tungsten Thin Films from Hexamethyltungsten [W(CH3)6]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of the use of hexamethyltungsten, W(CH3)6, as a precursor for the chemical vapor deposition (CVD) of tungsten (W) thin films. While tungsten thin films are critical in various high-technology applications, including microelectronics and catalysis, the use of W(CH3)6 for this purpose remains largely exploratory. Unlike the more established tungsten precursors such as tungsten hexafluoride (WF6) and tungsten hexacarbonyl (W(CO)6), detailed experimental protocols for W(CH3)6 are not widely documented in peer-reviewed literature. A patent application filed in 1991 suggested its use for depositing tungsten thin films in semiconductor manufacturing; however, this process has not seen widespread adoption to date.

These notes compile the available information on W(CH3)6, discuss its potential advantages and challenges as a CVD precursor, and provide a generalized experimental protocol based on fundamental CVD principles and data from analogous organometallic tungsten compounds.

Precursor Properties: Hexamethyltungsten [W(CH3)6]

Hexamethyltungsten is a homoleptic alkyl complex of tungsten. Its physical and chemical properties are crucial for its application in CVD.

PropertyValue
Chemical Formula W(CH3)6
Molecular Weight 274.07 g/mol
Appearance Red, crystalline solid at room temperature
Volatility Highly volatile, sublimes at -30 °C
Solubility Soluble in nonpolar organic solvents (e.g., pentane, hexane)
Thermal Stability Decomposes at temperatures above 140-150 °C

Potential Advantages and Challenges of W(CH3)6 as a CVD Precursor

Potential Advantages:

  • Fluorine-Free: Unlike the widely used WF6, W(CH3)6 does not contain fluorine, thus eliminating the risk of fluorine incorporation into the tungsten film or the underlying substrate, which can be detrimental to device performance.

  • Lower Decomposition Temperature: Organometallic precursors often have lower decomposition temperatures compared to halide precursors, potentially enabling lower-temperature deposition processes. This is advantageous for temperature-sensitive substrates.

  • Potential for High Purity Films: The absence of halide and oxygen atoms in the precursor could lead to the deposition of high-purity tungsten films, provided the methyl ligands can be cleanly removed during the CVD process.

Challenges:

  • Precursor Instability: Hexamethyltungsten is thermally sensitive and can be explosive. Its handling and storage require stringent safety precautions.

  • Carbon Incorporation: A significant challenge with most organometallic precursors is the potential for carbon incorporation into the deposited film from the organic ligands. This can increase the film's resistivity and negatively impact its electrical properties.

  • Limited Commercial Availability and High Cost: Compared to WF6 and W(CO)6, W(CH3)6 is less common and more expensive, which limits its practical application in large-scale manufacturing.

  • Lack of Established Processes: The scarcity of published research and established process parameters makes process development challenging and time-consuming.

Generalized Experimental Protocol for CVD of Tungsten from W(CH3)6

The following is a generalized protocol for the deposition of tungsten thin films using W(CH3)6 in a low-pressure CVD (LPCVD) reactor. This protocol is based on general CVD practices for organometallic precursors and should be optimized for specific reactor configurations and desired film properties.

4.1. Materials and Equipment

  • Precursor: Hexamethyltungsten [W(CH3)6]

  • Substrates: Silicon wafers, silicon dioxide, or other suitable substrates.

  • Carrier Gas: High-purity argon (Ar) or nitrogen (N2).

  • Reactant Gas (optional): Hydrogen (H2) to aid in the reduction of the precursor and removal of methyl ligands.

  • CVD Reactor: A cold-wall or hot-wall LPCVD system equipped with:

    • Substrate heater with temperature control.

    • Mass flow controllers for precise gas delivery.

    • A precursor delivery system (e.g., a bubbler or a direct liquid injection system) with temperature control.

    • Vacuum pump and pressure control system.

  • Safety Equipment: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The CVD system should be housed in a well-ventilated area or a fume hood due to the toxic and potentially pyrophoric nature of the precursor and byproducts.

4.2. Experimental Procedure

  • Substrate Preparation:

    • Clean the substrates using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants.

    • Load the cleaned substrates into the CVD reactor.

  • System Purge:

    • Pump down the reactor to its base pressure (typically < 10-6 Torr).

    • Purge the reactor and gas lines with a high-purity inert gas (Ar or N2) to remove any residual air and moisture.

  • Deposition Process:

    • Heat the substrate to the desired deposition temperature (a starting range of 200-400 °C is suggested based on the decomposition temperature of similar organometallic tungsten precursors).

    • Heat the W(CH3)6 precursor source to a controlled temperature to ensure a stable vapor pressure. For W(CH3)6, which sublimes at -30 °C, the delivery system will need to be cooled and then gently heated to control the vapor delivery rate.

    • Introduce the carrier gas (Ar or N2) through the precursor source to transport the W(CH3)6 vapor into the reactor.

    • Optionally, introduce a co-reactant gas such as H2 to the reactor.

    • Maintain a constant deposition pressure within the reactor (a starting range of 0.1-10 Torr is suggested).

    • Continue the deposition for the desired amount of time to achieve the target film thickness.

  • Post-Deposition:

    • Stop the precursor and reactant gas flows.

    • Cool down the substrate under an inert gas flow.

    • Vent the reactor to atmospheric pressure with the inert gas.

    • Remove the coated substrates for characterization.

4.3. Suggested Process Parameters (for initial optimization)

ParameterSuggested Range
Substrate Temperature200 - 400 °C
Reactor Pressure0.1 - 10 Torr
W(CH3)6 Source TemperatureTo be determined based on vapor pressure requirements
Carrier Gas (Ar) Flow Rate10 - 100 sccm
H2 Flow Rate (optional)50 - 500 sccm

Characterization of Tungsten Thin Films

The properties of the deposited tungsten films should be thoroughly characterized to evaluate the success of the deposition process.

PropertyCharacterization Technique
Film Thickness Ellipsometry, Profilometry, Scanning Electron Microscopy (SEM)
Crystal Structure X-ray Diffraction (XRD)
Film Composition X-ray Photoelectron Spectroscopy (XPS), Auger Electron Spectroscopy (AES)
Surface Morphology Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM)
Electrical Resistivity Four-Point Probe

Experimental Workflow and Reaction Pathway

The following diagrams illustrate the general experimental workflow for the CVD of tungsten from W(CH3)6 and a simplified proposed reaction pathway.

G cluster_prep Preparation cluster_cvd CVD Process cluster_post Post-Deposition sub_clean Substrate Cleaning sub_load Load Substrate into Reactor sub_clean->sub_load pump_down Pump Down to Base Pressure sub_load->pump_down sys_purge System Purge with Inert Gas pump_down->sys_purge heat_sub Heat Substrate sys_purge->heat_sub precursor_delivery Introduce W(CH3)6 Vapor heat_sub->precursor_delivery deposition Film Deposition precursor_delivery->deposition co_reactant Introduce H2 (optional) co_reactant->deposition cool_down Cool Down Substrate deposition->cool_down vent Vent Reactor cool_down->vent unload Unload Coated Substrate vent->unload Characterization Characterization unload->Characterization

Caption: Experimental workflow for the CVD of tungsten thin films from W(CH3)6.

G precursor W(CH3)6 (gas) adsorption Adsorption on Substrate Surface W(CH3)6 (ads) precursor->adsorption Mass Transport decomposition Thermal Decomposition adsorption->decomposition Surface Reaction desorption Desorption of Byproducts decomposition->desorption film Tungsten (W) Thin Film decomposition->film byproducts Volatile Byproducts (e.g., CH4, C2H6) desorption->byproducts

Caption: Proposed reaction pathway for the thermal CVD of tungsten from W(CH3)6.

Concluding Remarks

The use of hexamethyltungsten for the CVD of tungsten thin films is a topic of scientific interest, primarily due to its fluorine-free nature. However, the lack of established experimental protocols and the inherent challenges associated with the precursor's stability and potential for carbon contamination have limited its practical application. The generalized protocol and information provided herein are intended to serve as a starting point for researchers interested in exploring this novel precursor for tungsten thin film deposition. Further systematic studies are required to establish a viable and reproducible CVD process using W(CH3)6.

Application Notes and Protocols for Tungsten Deposition in Semiconductor Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Hexamethyl Tungsten: While this compound (W(CH₃)₆) has been explored as a potential precursor for tungsten film deposition, its practical application in mainstream semiconductor manufacturing is limited. This is primarily due to its thermal instability and the potential for carbon incorporation into the deposited films, which can adversely affect electrical properties. The industry standard for high-quality tungsten deposition relies on tungsten hexafluoride (WF₆) due to its high volatility, high purity, and well-understood reaction chemistry. Therefore, the following application notes and protocols will focus on the established and widely implemented WF₆-based processes.

Application Notes

Introduction to Tungsten in Semiconductor Fabrication

Tungsten (W) is a critical material in modern integrated circuits (ICs). Its primary role is to form conductive pathways that connect the billions of transistors on a chip. These connections, known as interconnects and contacts (or plugs), are essential for the proper functioning of the device.[1] The desirable properties of tungsten for these applications include:

  • Low Electrical Resistivity: Ensures efficient signal transmission with minimal delay.

  • High Thermal Stability: Withstands the high temperatures used in subsequent manufacturing steps.

  • Excellent Electromigration Resistance: Resists the degradation and movement of atoms caused by high current densities, ensuring device reliability.

  • Superior Gap-Fill Capability: Can conformally fill very narrow, high-aspect-ratio vias and trenches without creating voids.[1]

Tungsten films are typically deposited using Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD).[2]

Deposition Techniques: CVD vs. ALD

Chemical Vapor Deposition (CVD): Tungsten CVD is a widely used process for filling features like contacts and vias, a step often referred to as "W-plug fill". In a typical process, tungsten hexafluoride (WF₆) gas and a reducing agent, most commonly hydrogen (H₂), are simultaneously introduced into a reaction chamber heated to 300-500°C.[3] The gases react on the substrate surface to deposit a tungsten film. While CVD offers a high deposition rate suitable for filling large features (bulk fill), its ability to conformally coat very aggressive, narrow structures can be limited.[4]

Atomic Layer Deposition (ALD): ALD is a more advanced technique that builds tungsten films one atomic layer at a time. The process consists of sequential, self-limiting surface reactions.[5] For tungsten ALD, a typical cycle involves:

  • WF₆ Pulse: WF₆ gas is introduced and chemisorbs onto the substrate surface.

  • Purge: Inert gas (e.g., Ar or N₂) removes any unreacted WF₆ from the chamber.

  • Reducing Agent Pulse: A reducing agent (e.g., silane (B1218182) (SiH₄) or disilane (B73854) (Si₂H₆)) is introduced, reacting with the surface-adsorbed WF₆ precursor to form a monolayer of tungsten.[6]

  • Purge: Inert gas removes the reducing agent and reaction byproducts.

This cycle is repeated until the desired film thickness is achieved. ALD provides unparalleled control over film thickness and delivers exceptional conformality, making it the preferred method for depositing thin nucleation layers and for filling the most advanced, high-aspect-ratio features.[7]

Quantitative Data

The tables below summarize typical process parameters and resulting film properties for both ALD and CVD tungsten deposition using WF₆.

Table 1: Process Parameters for Tungsten Atomic Layer Deposition (ALD)

Parameter Precursor System Value Range Notes
Deposition Temperature WF₆ / SiH₄ 200 - 300 °C ALD window is temperature-dependent.[6]
WF₆ / B₂H₆ 200 - 300 °C Similar temperature window to SiH₄.
WF₆ / H₂ (Hot-Wire) 220 - 350 °C Atomic hydrogen is used as the reductant.[8]
Pressure WF₆ / SiH₄ 1 - 10 Torr Process pressure can influence conformality.[3]
WF₆ Pulse Time WF₆ / SiH₄ 0.1 - 5 seconds Must be sufficient to saturate the surface.[3]
SiH₄ Pulse Time WF₆ / SiH₄ 0.5 - 10 seconds Dependent on reactor geometry and flow rates.

| Purge Time | All | 5 - 30 seconds | Critical for preventing CVD-like reactions. |

Table 2: Film Properties of ALD Tungsten

Property Precursor System Typical Value Reference
Growth per Cycle (GPC) WF₆ / SiH₄ 5 - 6 Å/cycle [6]
WF₆ / Si₂H₆ ~2.5 Å/cycle [9]
WF₆ / H₂ (Hot-Wire) ~0.5 Å/cycle [3]
Resistivity WF₆ / B₂H₆ ~150 µΩ-cm [4]
WF₆ / H₂ (Hot-Wire) ~15 µΩ-cm [10]

| Purity (W content) | WF₆ / H₂ (Hot-Wire) | >99 at.% |[8] |

Table 3: Process Parameters and Properties for Tungsten Chemical Vapor Deposition (CVD)

Parameter / Property Precursor System Typical Value Reference
Deposition Temperature WF₆ / H₂ 300 - 500 °C [3]
Pressure WF₆ / H₂ 1 - 100 Torr [3][11]
Gas Flow Rate Ratio (H₂:WF₆) WF₆ / H₂ 10:1 to 20:1 [3]
Deposition Rate WF₆ / H₂ 100 - 1000 nm/min Varies significantly with temperature and pressure.

| Resistivity (Bulk Film) | WF₆ / H₂ | < 20 µΩ-cm |[4] |

Experimental Protocols

Protocol 1: Atomic Layer Deposition of a Tungsten Nucleation Layer

This protocol describes a typical ALD process for depositing a thin (~5 nm) tungsten nucleation layer on a TiN barrier layer using WF₆ and SiH₄.

1. Substrate Preparation: a. Load a 300 mm silicon wafer with a pre-deposited TiN barrier layer into the ALD reactor load lock. b. Transfer the wafer to the process module.

2. Reactor Conditions: a. Heat the substrate to the target deposition temperature of 275°C. b. Set the process chamber pressure to 5 Torr. c. Establish a continuous flow of Ar carrier gas at 500 sccm.

3. ALD Cycling: a. The process is defined by a sequence of timed gas pulses and purges. For a target thickness of 5 nm with a GPC of 0.5 nm/cycle, 10 cycles are required. b. Cycle 1 of 10: i. WF₆ Pulse: Inject WF₆ into the chamber for 1 second. ii. Ar Purge: Stop the WF₆ flow and purge the chamber with Ar for 15 seconds. iii. SiH₄ Pulse: Inject SiH₄ into the chamber for 3 seconds. iv. Ar Purge: Stop the SiH₄ flow and purge the chamber with Ar for 20 seconds. c. Repeat the cycle (steps 3.b.i through 3.b.iv) for a total of 10 times.

4. Process Completion: a. After the final cycle, stop all reactive gas flows and maintain the Ar flow. b. Transfer the wafer from the process module to the cool-down station and then out of the tool.

5. Characterization: a. Measure film thickness and uniformity using ellipsometry or X-ray reflectance (XRR). b. Evaluate film resistivity using a four-point probe. c. Assess conformality on patterned wafers using cross-sectional Scanning Electron Microscopy (SEM).

Protocol 2: Chemical Vapor Deposition for Bulk Tungsten Fill

This protocol outlines a CVD process for the bulk fill of tungsten into vias following the deposition of an ALD nucleation layer.

1. Substrate Preparation: a. Use a wafer that has undergone the ALD nucleation process as described in Protocol 1. b. Transfer the wafer into the CVD process chamber.

2. Reactor Conditions: a. Heat the substrate to the target deposition temperature of 400°C. b. Set the process chamber pressure to 40 Torr.

3. Deposition Step: a. Initiate the flow of reactant gases simultaneously into the chamber. i. WF₆ Flow: 100 sccm ii. H₂ Flow: 1500 sccm iii. Ar Flow (Carrier): 1000 sccm b. Continue the gas flow for a predetermined time (e.g., 60 seconds) to achieve the target bulk fill thickness (e.g., 500 nm). The exact time will depend on the calibrated deposition rate of the specific tool.

4. Process Completion: a. Stop the flow of WF₆ and H₂. b. Purge the chamber with Ar gas. c. Transfer the wafer to the cool-down module and unload.

5. Post-Deposition Processing: a. The wafer will typically undergo Chemical Mechanical Planarization (CMP) to remove the excess tungsten from the wafer surface, leaving only the tungsten-filled vias.

Visualizations

Experimental and Logical Workflows

ALD_Workflow cluster_prep Preparation cluster_ald ALD Cycles (Repeat N times) cluster_completion Completion Load Load Wafer into Load Lock Transfer_In Transfer to Process Module Load->Transfer_In Heat Heat Substrate (e.g., 275°C) Transfer_In->Heat WF6_Pulse 1. WF6 Pulse (Precursor Adsorption) Heat->WF6_Pulse Purge1 2. Ar Purge WF6_Pulse->Purge1 N cycles SiH4_Pulse 3. SiH4 Pulse (Surface Reaction) Purge1->SiH4_Pulse N cycles Purge2 4. Ar Purge SiH4_Pulse->Purge2 N cycles Purge2->WF6_Pulse N cycles Transfer_Out Transfer to Cool-Down Purge2->Transfer_Out Unload Unload Wafer Transfer_Out->Unload Characterize Film Characterization (Ellipsometry, SEM) Unload->Characterize

Caption: Experimental workflow for Tungsten Atomic Layer Deposition (ALD).

ALD_Mechanism Start Initial Surface (-Si-H) Step1 WF6 Pulse WF6(g) + -Si-H → -Si-WFx* + HF(g) Start->Step1 1 Surface1 Precursor-Terminated Surface (-Si-WFx) Step1->Surface1 Step2 SiH4 Pulse SiH4(g) + -Si-WFx → -Si-W + SiFxHy(g) Surface1->Step2 2 Surface2 Tungsten Surface with New Reactive Sites Step2->Surface2 Surface2->Step1 Next Cycle

Caption: Simplified surface reaction mechanism for Tungsten ALD.

Interconnect_Structure cluster_M2 Metal 2 Layer (M2) cluster_V1 Via 1 cluster_M1 Metal 1 Layer (M1) cluster_Contact Contact Level cluster_Device Device Level M2 Cu or Al Interconnect V1 W-Plug M2->V1 M1 Cu or Al Interconnect V1->M1 Contact W-Plug M1->Contact Transistor Transistor (Source/Drain) Contact->Transistor

Caption: Logical relationship in a multilevel interconnect scheme.

References

Application Notes and Protocols: Hexamethyl Tungsten in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethyl tungsten, W(CH3)6, is a highly volatile and reactive organometallic compound.[1] While its direct application in catalysis is limited due to its instability, it serves as a valuable precursor for the synthesis of highly active cationic tungsten catalysts. This document provides detailed application notes and protocols for the use of this compound as a precatalyst in olefin metathesis reactions, a powerful tool in organic synthesis and polymer chemistry.[2][3]

The primary application highlighted is the generation of a cationic tungsten(VI) penta-methyl complex, [W(CH3)5]+, which effectively catalyzes the self-metathesis of terminal olefins and the ring-opening metathesis polymerization (ROMP) of cyclic olefins.[2] This methodology offers a pathway to valuable chemical transformations relevant to materials science and the synthesis of complex organic molecules.

Catalytic Applications

The primary catalytic application of this compound involves its conversion to the cationic complex [W(CH3)5]+[CH3B(C6F5)3]-. This species is catalytically active in two main types of olefin metathesis reactions:

  • Self-Metathesis of Terminal Olefins: This reaction involves the conversion of a terminal olefin into a symmetrical internal olefin and ethylene. An example is the self-metathesis of 1-octene (B94956) to produce 7-tetradecene.[2]

  • Ring-Opening Metathesis Polymerization (ROMP): This process uses a cyclic olefin as a monomer to produce a polymer with the double bonds retained in the backbone. The polymerization of cyclooctene (B146475) to form polyoctenamer is a key example.[2]

Data Presentation

The following table summarizes the quantitative data for the catalytic reactions using the [W(CH3)5]+[CH3B(C6F5)3]- catalyst, derived from this compound.

Reaction TypeSubstrateCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Conversion (%)Yield (%)Notes
Self-Metathesis1-Octene5252460557-tetradecene as the main product.
ROMPCyclooctene1-40 to 251>95>95Rapid polymerization observed.

Experimental Protocols

Protocol 1: Synthesis of the Cationic Tungsten Catalyst [W(CH3)5]+[CH3B(C6F5)3]-

This protocol describes the in-situ generation of the active cationic tungsten catalyst from this compound.

Materials:

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound in dichloromethane to a pre-cooled (-20 °C) Schlenk flask equipped with a magnetic stir bar.

  • In a separate flask, prepare a solution of an equimolar amount of tris(pentafluorophenyl)borane in dichloromethane.

  • Slowly add the B(C6F5)3 solution to the stirred solution of this compound at -20 °C.

  • Allow the reaction mixture to stir at -20 °C for 30 minutes. The formation of the cationic complex is typically quantitative.[4]

  • The resulting solution of [W(CH3)5]+[CH3B(C6F5)3]- in dichloromethane is used directly in the subsequent catalytic reactions.

Protocol 2: Self-Metathesis of 1-Octene

This protocol details the use of the in-situ generated cationic tungsten catalyst for the self-metathesis of 1-octene.

Materials:

  • Solution of [W(CH3)5]+[CH3B(C6F5)3]- in dichloromethane (from Protocol 1)

  • 1-Octene, freshly distilled and degassed

  • Anhydrous dichloromethane

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and stir bar

  • Gas chromatograph (GC) for analysis

Procedure:

  • To the freshly prepared catalyst solution from Protocol 1 (typically 5 mol% relative to the substrate), add the desired amount of 1-octene at room temperature under an inert atmosphere.

  • Stir the reaction mixture at 25 °C.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of 1-octene and the formation of 7-tetradecene.

  • After 24 hours, quench the reaction by exposing the mixture to air.

  • The product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography on silica (B1680970) gel.

Protocol 3: Ring-Opening Metathesis Polymerization (ROMP) of Cyclooctene

This protocol describes the rapid polymerization of cyclooctene using the cationic tungsten catalyst.

Materials:

  • Solution of [W(CH3)5]+[CH3B(C6F5)3]- in dichloromethane (from Protocol 1)

  • Cyclooctene, freshly distilled and degassed

  • Anhydrous dichloromethane

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and stir bar

  • Methanol (B129727) for precipitation

  • Filtration apparatus

Procedure:

  • In a reaction vessel under an inert atmosphere, prepare a solution of cyclooctene in dichloromethane.

  • Cool the monomer solution to the desired temperature (e.g., -40 °C or 25 °C).

  • Add the solution of the cationic tungsten catalyst (typically 1 mol% relative to the monomer) to the stirred monomer solution.

  • Observe the reaction mixture. Polymerization is often rapid, indicated by a significant increase in viscosity.[4]

  • After 1 hour, terminate the polymerization by adding methanol to the reaction mixture. This will precipitate the polyoctenamer.

  • Collect the polymer by filtration, wash it with methanol, and dry it under vacuum to a constant weight.

  • The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Visualizations

Experimental_Workflow Experimental Workflow for Catalysis cluster_catalyst_prep Catalyst Preparation cluster_metathesis Olefin Metathesis WMe6 This compound (W(CH3)6) Mix Mix at -20°C WMe6->Mix BCF B(C6F5)3 BCF->Mix DCM1 Anhydrous CH2Cl2 DCM1->Mix Catalyst [W(CH3)5]+[CH3B(C6F5)3]- Solution Mix->Catalyst Reaction Catalytic Reaction Catalyst->Reaction Substrate Olefin Substrate (e.g., 1-Octene or Cyclooctene) Substrate->Reaction DCM2 Anhydrous CH2Cl2 DCM2->Reaction Analysis Reaction Monitoring / Work-up Reaction->Analysis Product Metathesis Product (e.g., 7-Tetradecene or Polyoctenamer) Analysis->Product

Caption: Workflow for catalyst preparation and olefin metathesis.

Chauvin_Mechanism Proposed Catalytic Cycle for Olefin Metathesis Precatalyst [W(CH3)5]+ Precatalyst Carbene [W(=CH2)(CH3)3]+ Active Carbene Precatalyst->Carbene α-H abstraction Metallacyclobutane Tungstacyclobutane Intermediate Carbene->Metallacyclobutane + R-CH=CH2 Olefin R-CH=CH2 (Olefin) Olefin->Metallacyclobutane NewOlefin R-CH=CH-R (Product) Metallacyclobutane->NewOlefin Cycloreversion NewCarbene [W(=CHR)(CH3)3]+ Metallacyclobutane->NewCarbene Cycloreversion NewCarbene->Carbene + CH2=CH2 (regenerates catalyst)

References

Application Notes and Protocols: Hexamethyl Tungsten for Olefin Metathesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hexamethyl tungsten (W(CH₃)₆) as a precursor for catalytically active species in olefin metathesis reactions. While this compound itself is not catalytically active, its activation, particularly through the formation of cationic complexes, initiates metathesis activity. This document details the preparation of the active catalyst, experimental protocols for key reactions, and a summary of the current understanding of its mechanism and applications.

Introduction

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds.[1][2] This transformation has found widespread application in organic synthesis, polymer chemistry, and materials science.[3] While ruthenium and molybdenum-based catalysts are most commonly employed, tungsten catalysts also play a significant role.[4]

This compound (W(CH₃)₆) is a homoleptic organometallic compound that, on its own, does not exhibit catalytic activity in olefin metathesis.[5][6] However, it can be activated to form a potent catalyst. A key activation strategy involves the reaction of this compound with a strong Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), to generate a cationic tungsten(VI) penta-methyl complex, [W(CH₃)₅]⁺[CH₃B(C₆F₅)₃]⁻.[5][6] This cationic species has a low energy barrier to form a tungsten carbene intermediate, which is the active species in the metathesis catalytic cycle.[5][6]

This document provides protocols for the synthesis of the active cationic tungsten catalyst from this compound and its application in representative olefin metathesis reactions.

Catalyst Preparation and Experimental Workflow

The preparation of the active olefin metathesis catalyst from this compound involves two main steps: the synthesis of this compound and its subsequent activation to the cationic complex.

experimental_workflow cluster_synthesis This compound Synthesis cluster_activation Catalyst Activation WCl6 WCl₆ in CH₂Cl₂ Reaction1 Reaction at -80°C to -35°C WCl6->Reaction1 ZnMe2 (CH₃)₂Zn in heptane (B126788) ZnMe2->Reaction1 Filtration Successive Filtrations with Pentane Reaction1->Filtration SolventRemoval Solvent Removal Filtration->SolventRemoval WMe6 This compound (W(CH₃)₆) (Red Solid) SolventRemoval->WMe6 WMe6_sol W(CH₃)₆ in CH₂Cl₂ WMe6->WMe6_sol Dissolve Reaction2 Mixing at -20°C WMe6_sol->Reaction2 BCF B(C₆F₅)₃ in CH₂Cl₂ BCF->Reaction2 ActiveCatalyst [W(CH₃)₅]⁺[CH₃B(C₆F₅)₃]⁻ (Active Catalyst) Reaction2->ActiveCatalyst

Figure 1: Experimental workflow for the synthesis of the active tungsten metathesis catalyst.
Protocol for the Synthesis of this compound (W(CH₃)₆)

This protocol is adapted from the literature procedure.[5] Caution: this compound is highly unstable and can decompose violently.[6] All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques and at low temperatures.

Materials:

Procedure:

  • In a Schlenk flask, suspend WCl₆ (1.0 eq) in anhydrous dichloromethane.

  • Cool the suspension to -80 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of dimethylzinc in heptane (3.0 eq) to the cooled suspension with stirring.

  • After the addition is complete, allow the reaction mixture to warm to -35 °C and stir for an additional 30 minutes.

  • Filter the mixture at low temperature.

  • Wash the solid residue with cold, anhydrous pentane.

  • Remove the solvent from the combined filtrates under vacuum to yield this compound as a red solid.

Protocol for the Preparation of the Active Cationic Catalyst [W(CH₃)₅]⁺[CH₃B(C₆F₅)₃]⁻

This protocol describes the in-situ generation of the active catalyst.[5]

Materials:

  • This compound (W(CH₃)₆)

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • In a Schlenk flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane and cool the solution to -20 °C.

  • In a separate flask, dissolve tris(pentafluorophenyl)borane (1.0 eq) in anhydrous dichloromethane and cool to -20 °C.

  • Slowly add the B(C₆F₅)₃ solution to the stirred solution of this compound at -20 °C.

  • The resulting solution contains the active cationic tungsten-penta-methyl complex and can be used directly for olefin metathesis reactions.

Olefin Metathesis Protocols

The cationic tungsten complex [W(CH₃)₅]⁺[CH₃B(C₆F₅)₃]⁻ has been shown to be effective for the self-metathesis of terminal olefins and the ring-opening metathesis polymerization (ROMP) of cyclic olefins.[5]

Self-Metathesis of 1-Octene (B94956)

Materials:

  • Active catalyst solution ([W(CH₃)₅]⁺[CH₃B(C₆F₅)₃]⁻) in dichloromethane

  • 1-Octene, anhydrous and degassed

  • Dichloromethane (CH₂Cl₂), anhydrous (for quenching and analysis)

Procedure:

  • In a glovebox, mix the active catalyst solution with dry 1-octene in a sealable reaction vessel (e.g., a thick-walled glass ampoule).

  • Seal the vessel under vacuum.

  • Allow the reaction to proceed at room temperature for 12 hours.

  • At the end of the reaction, freeze the vessel in liquid nitrogen to stop the reaction.

  • Quench the reaction by adding a known amount of dichloromethane.

  • Filter the resulting solution and analyze the product mixture by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS) to determine conversion and product distribution.

Ring-Opening Metathesis Polymerization (ROMP) of Cyclooctene (B146475)

Materials:

  • Active catalyst solution ([W(CH₃)₅]⁺[CH₃B(C₆F₅)₃]⁻) in dichloromethane

  • Cyclooctene, anhydrous and degassed

Procedure:

  • The cationic tungsten complex is also active for the ROMP of cyclooctene, even at temperatures as low as -40 °C.[5]

  • The general procedure is similar to the self-metathesis of 1-octene, where the active catalyst is mixed with the monomer.

  • The polymerization of cyclooctene yields polyoctenamer.[5]

Quantitative Data

Quantitative data for olefin metathesis reactions catalyzed by the [W(CH₃)₅]⁺[CH₃B(C₆F₅)₃]⁻ system is limited in the available literature. The following table summarizes the qualitative findings and provides a template for recording experimental data.

SubstrateReaction TypeCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)ProductsSelectivity (%)TONTOF (h⁻¹)Reference
1-OcteneSelf-MetathesisNot SpecifiedRoom Temp.12Catalytically Active7-Tetradecene, EthyleneNot SpecifiedNot ReportedNot Reported[5][6]
CycloocteneROMPNot Specified-40Not SpecifiedEffective PolymerizationPolyoctenamerNot ApplicableNot ReportedNot Reported[5]
trans-2-OcteneSelf-MetathesisNot SpecifiedNot SpecifiedNot SpecifiedInactiveNo ReactionNot ApplicableNot ReportedNot Reported[5]

Note: The lack of detailed quantitative data such as catalyst loading, turnover numbers (TON), and turnover frequencies (TOF) in the primary literature highlights an area for further research to fully characterize the efficiency and scope of this catalytic system.

Reaction Mechanism

The currently accepted mechanism for olefin metathesis, for which Yves Chauvin was awarded the Nobel Prize in Chemistry in 2005, proceeds through a metallacyclobutane intermediate.[1][2] In the case of the this compound-derived catalyst, the reaction is initiated by the formation of a tungsten-carbene species from the cationic [W(CH₃)₅]⁺ complex.

chauvin_mechanism cluster_activation Catalyst Activation cluster_cycle Chauvin Catalytic Cycle WMe6 W(CH₃)₆ WMe5_plus [W(CH₃)₅]⁺ WMe6->WMe5_plus + B(C₆F₅)₃ - [CH₃B(C₆F₅)₃]⁻ BCF B(C₆F₅)₃ Carbene [W]=CH₂ WMe5_plus->Carbene → forms active carbene MeBCF_minus [CH₃B(C₆F₅)₃]⁻ Metallacycle1 Metallacyclobutane Carbene->Metallacycle1 + R¹HC=CHR¹ Olefin1 R¹HC=CHR¹ Carbene2 [W]=CHR¹ Metallacycle1->Carbene2 - H₂C=CHR¹ Metallacycle2 Metallacyclobutane Carbene2->Metallacycle2 + R²HC=CHR² Product1 H₂C=CHR¹ Olefin2 R²HC=CHR² Metallacycle2->Carbene - R¹HC=CHR² Product2 R¹HC=CHR²

Figure 2: Proposed mechanism for olefin metathesis catalyzed by activated this compound.

The catalytic cycle is proposed to proceed as follows:

  • Carbene Formation: The cationic tungsten complex, [W(CH₃)₅]⁺, generates a tungsten-carbene (alkylidene) species, denoted as [W]=CH₂.

  • [2+2] Cycloaddition: The tungsten-carbene reacts with an olefin (e.g., R¹HC=CHR¹) in a [2+2] cycloaddition to form a four-membered metallacyclobutane intermediate.[2]

  • Retro [2+2] Cycloaddition: The metallacyclobutane ring cleaves to release a new olefin (H₂C=CHR¹) and a new tungsten-carbene species ([W]=CHR¹).

  • Reaction with a Second Olefin: The new tungsten-carbene reacts with a second olefin molecule (R²HC=CHR²) to form a different metallacyclobutane intermediate.

  • Product Formation and Catalyst Regeneration: This second metallacyclobutane cleaves to release the final metathesis product (R¹HC=CHR²) and regenerates the initial tungsten-carbene, which can then re-enter the catalytic cycle.

Applications and Relevance to Drug Development

The primary reported applications for the this compound-derived catalyst are in fundamental olefin metathesis reactions such as the self-metathesis of terminal alkenes and the ROMP of strained cycloalkenes.[5]

For professionals in drug development, it is important to note that there are currently no specific, documented applications of the this compound-derived catalyst system in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients (APIs). The field of olefin metathesis in drug discovery and development is predominantly reliant on well-defined ruthenium and molybdenum catalysts due to their generally higher functional group tolerance and broader substrate scope.[7]

However, tungsten-based catalysts are of significant interest for their high activity and unique selectivity profiles, particularly in stereoselective metathesis.[8] The development of new tungsten-based catalytic systems, including those derived from readily available precursors like this compound, could offer alternative and potentially more cost-effective routes to complex molecular architectures relevant to medicinal chemistry. The reactivity of the cationic tungsten pentamethyl complex with terminal olefins suggests potential for applications in cross-metathesis and ring-closing metathesis (RCM), which are key transformations in the synthesis of macrocyclic and heterocyclic compounds often found in natural products and pharmaceuticals. Further research is required to explore the functional group tolerance and substrate scope of this specific catalyst to ascertain its utility in the synthesis of complex, biologically active molecules.

References

Application Notes and Protocols for the Preparation of Heterogeneous Catalysts from Hexamethyl Tungsten

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of heterogeneous catalysts derived from the organometallic precursor, hexamethyl tungsten (W(CH₃)₆). This document is intended for professionals in chemical research and development, including those in the pharmaceutical industry, who are exploring novel catalytic systems. This compound is a volatile, air-sensitive compound that serves as a valuable precursor for creating highly active and well-defined supported tungsten catalysts.

Introduction to this compound as a Catalyst Precursor

This compound is an organometungsten compound with the formula W(CH₃)₆.[1] Its volatility and high reactivity make it a suitable precursor for depositing tungsten species onto various catalyst supports, such as silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃). The resulting supported tungsten catalysts are particularly effective for olefin metathesis reactions, a powerful tool in organic synthesis for the formation of carbon-carbon double bonds.[2][3]

The primary application of heterogeneous catalysts derived from this compound is in olefin disproportionation (metathesis) . For instance, propene can be converted into ethylene (B1197577) and butenes.[2] This type of catalysis is crucial in the petrochemical industry and is increasingly finding applications in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Supported Tungsten Catalysts for Olefin Metathesis

Heterogeneous catalysts for olefin metathesis can be prepared by impregnating a support material with a solution of this compound. The choice of support and the activation conditions are critical in determining the catalyst's activity and selectivity.

Experimental Protocols

Protocol 1: Preparation of W/SiO₂ and W/γ-Al₂O₃ for Propene Disproportionation

This protocol is adapted from early work on the development of tungsten-based metathesis catalysts.[2]

Materials:

  • This compound (W(CH₃)₆)

  • High-surface-area silica (SiO₂) or gamma-alumina (γ-Al₂O₃)

  • Cyclohexane (B81311), anhydrous

  • Schlenk line and glassware

  • Inert atmosphere glovebox

Procedure:

  • Support Pre-treatment: The silica or γ-alumina support is evacuated for 1 hour at 298 K to remove adsorbed water and other volatile impurities. This step is crucial as this compound is highly reactive towards protic sources.

  • Preparation of Impregnation Solution: Inside an inert atmosphere glovebox, a solution of this compound in anhydrous cyclohexane is prepared. For example, 0.017 g of this compound can be dissolved in 1 ml of cyclohexane.[2]

  • Impregnation: The pre-treated support (e.g., 0.1 g) is transferred to a Schlenk flask under an inert atmosphere. The this compound solution is then added to the support.

  • Incubation: The mixture is allowed to stand in the dark for 45 minutes to ensure uniform impregnation of the precursor onto the support.[2]

  • Solvent Removal: The solvent is removed under vacuum, leaving the this compound deposited on the support.

  • Thermal Activation: The impregnated support is thermally activated in vacuum for 1 hour at a temperature of 373 K or above. This step is critical for the formation of the active catalytic species.[2]

  • Catalyst Handling and Storage: The final catalyst is highly air-sensitive and should be stored and handled under an inert atmosphere.

Data Presentation

The following table summarizes the quantitative data for catalysts prepared using a similar impregnation method.

CatalystSupportTungsten Loading (wt%)Propene Disproportionation Activity (Initial Rate)Reference
W/SiO₂Silica7.8Comparable to Mo(CO)₆/SiO₂[2]
W/γ-Al₂O₃γ-AluminaNot specifiedActive for propene disproportionation[2]
Mo/SiO₂Silica1.5Active for propene disproportionation[2]

Synthesis of Tungsten Carbide Catalysts

While the direct synthesis of tungsten carbide from this compound is less commonly reported in detail, organotungsten compounds, in general, are used as precursors for tungsten carbide synthesis through pyrolysis under high-temperature and high-pressure conditions.[4] Tungsten carbides are of interest as low-cost alternatives to noble metal catalysts for hydrogenation reactions.[5]

Further research is required to establish detailed protocols for the preparation of tungsten carbide catalysts specifically from this compound.

Experimental Workflow and Reaction Mechanism

Experimental Workflow

The general workflow for the preparation of a supported heterogeneous catalyst from this compound is depicted below.

experimental_workflow cluster_prep Catalyst Preparation cluster_catalysis Catalytic Reaction support_pretreatment Support Pre-treatment (Evacuation at 298 K) impregnation Impregnation (in inert atmosphere) support_pretreatment->impregnation solution_prep Precursor Solution Preparation (W(CH₃)₆ in Cyclohexane) solution_prep->impregnation solvent_removal Solvent Removal (under vacuum) impregnation->solvent_removal activation Thermal Activation (≥ 373 K in vacuum) solvent_removal->activation catalyst_testing Catalytic Testing (e.g., Propene Disproportionation) activation->catalyst_testing

Caption: Workflow for supported catalyst preparation from this compound.

Reaction Mechanism: Olefin Metathesis

The widely accepted mechanism for olefin metathesis is the Chauvin mechanism, which involves a metal-carbene active species and a metallacyclobutane intermediate.

chauvin_mechanism catalyst [W]=CHR¹ metallacyclobutane Metallacyclobutane Intermediate catalyst->metallacyclobutane + R²HC=CHR² olefin R²HC=CHR² metallacyclobutane->catalyst - R²HC=CHR² product1 [W]=CHR² metallacyclobutane->product1 - R¹HC=CHR² product1->metallacyclobutane + R¹HC=CHR² product2 R¹HC=CHR²

Caption: The Chauvin mechanism for olefin metathesis.

Safety and Handling

This compound is an air-sensitive and thermally unstable compound. It should be handled with care in an inert atmosphere, such as in a glovebox or using Schlenk line techniques. It is also volatile and sublimes at low temperatures.[1] Appropriate personal protective equipment should be worn at all times.

Characterization of Catalysts

To fully understand the properties and performance of the prepared catalysts, a suite of characterization techniques should be employed. These include:

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): To determine the tungsten loading on the support.

  • Brunauer-Emmett-Teller (BET) analysis: To measure the surface area and pore size distribution of the catalyst.

  • X-ray Diffraction (XRD): To identify the crystalline phases of the tungsten species on the support.

  • Transmission Electron Microscopy (TEM): To visualize the morphology and size of the tungsten particles.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the tungsten species.

These characterization data are essential for establishing structure-activity relationships and for optimizing catalyst preparation and performance.

References

Application Notes and Protocols: Hexamethyl Tungsten Supported on Silica and Alumina

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hexamethyl tungsten, W(CH₃)₆, is a volatile, air-sensitive organometallic compound that serves as a valuable precursor for creating highly active single-site catalysts.[1] When supported on high-surface-area metal oxides like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃), its thermal stability is significantly enhanced.[2] The resulting supported tungsten-methyl species are effective precursors for a variety of catalytic transformations, most notably olefin metathesis. This reaction, which reorganizes carbon-carbon double bonds, is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures essential in materials science and drug discovery.

These application notes provide detailed protocols for the synthesis of silica- and alumina-supported this compound catalysts and their application in olefin metathesis.

Synthesis of Supported Catalysts

The primary method for preparing these catalysts is through Surface Organometallic Chemistry (SOMC), which involves grafting the molecular precursor onto a pre-treated support material.

Protocol 1: Synthesis of Silica-Supported Tungsten Pentamethyl Complex

This protocol details the synthesis of a [(≡SiO)WMe₅] complex by grafting this compound onto a partially dehydroxylated silica surface.[2]

Materials:

  • This compound (WMe₆)

  • High surface area silica (SiO₂) (e.g., 200-300 m²/g)

  • Pentane (B18724) or other inert alkane solvent, dried and deoxygenated

  • Schlenk line or glovebox for inert atmosphere operations

Equipment:

  • Tube furnace

  • Schlenk flask

  • Cannula for liquid transfer

  • Filter frit

Procedure:

  • Silica Pretreatment (Dehydroxylation):

    • Place the silica in a quartz tube fitted with a stopcock.

    • Heat the silica under a high vacuum (<10⁻⁵ Torr) in a tube furnace.

    • Raise the temperature to 700°C and hold for at least 12 hours to partially dehydroxylate the surface, creating isolated silanol (B1196071) (≡Si-OH) groups.

    • Cool the silica to room temperature under vacuum and transfer to an inert atmosphere (glovebox) for storage.

  • Grafting Reaction:

    • In a glovebox, add the pretreated silica to a Schlenk flask.

    • Prepare a solution of WMe₆ in dry, deoxygenated pentane. The concentration will depend on the desired tungsten loading.

    • Slowly add the WMe₆ solution to the silica suspension at room temperature while stirring.

    • Allow the reaction to proceed for 2-4 hours. During this time, the red color of the WMe₆ solution may fade as it reacts with the surface silanol groups. The reaction is: ≡Si-OH + W(CH₃)₆ → (≡SiO)W(CH₃)₅ + CH₄.

  • Washing and Isolation:

    • After the reaction is complete, filter the solid catalyst using a filter frit.

    • Wash the resulting pale-yellow solid multiple times with fresh pentane to remove any unreacted WMe₆.

    • Dry the supported catalyst under vacuum to remove residual solvent.

    • Store the final product, [(≡SiO)WMe₅], under an inert atmosphere.

Protocol 2: Synthesis of Alumina-Supported Tungsten Alkylidene Complex

While direct protocols for grafting WMe₆ onto alumina are less common in the provided literature, a similar approach can be used based on methods for supporting other tungsten alkylidene complexes.[3] This protocol is adapted for WMe₆.

Materials:

  • This compound (WMe₆)

  • Gamma-alumina (γ-Al₂O₃), neutral, high surface area (e.g., 180 m²/g)

  • Pentane or other inert alkane solvent, dried and deoxygenated

Equipment:

  • Tube furnace

  • Schlenk flask or glovebox

Procedure:

  • Alumina Pretreatment (Calcination):

    • Place the γ-Al₂O₃ in a suitable vessel.

    • Calcine the alumina by heating in a furnace under a flow of dry air or inert gas. A typical procedure involves heating to 500°C for 4-6 hours to remove physisorbed water and dehydroxylate the surface.[3]

    • Cool the alumina under vacuum or in a desiccator and transfer to an inert atmosphere.

  • Grafting Reaction:

    • Add the pretreated alumina to a Schlenk flask inside a glovebox.

    • Prepare a solution of WMe₆ in dry, deoxygenated pentane.

    • Add the WMe₆ solution to the stirred suspension of alumina in pentane.

    • The interaction may involve reaction with surface hydroxyls or adsorption onto acidic sites on the alumina surface.[3]

    • Stir the suspension for several hours until the WMe₆ is adsorbed, indicated by the solution becoming colorless.

  • Washing and Isolation:

    • Filter the solid material.

    • Wash thoroughly with fresh pentane to remove non-adsorbed precursor.

    • Dry the catalyst under vacuum.

    • Store the final alumina-supported tungsten complex under an inert atmosphere.

Workflow for Catalyst Synthesis

SynthesisWorkflow cluster_support Support Preparation cluster_grafting Grafting Process Support Support Material (Silica or Alumina) Pretreat Pretreatment (Calcination / Dehydroxylation) Support->Pretreat Graft Grafting Reaction Pretreat->Graft WMe6 W(CH₃)₆ Solution (in inert solvent) WMe6->Graft Wash Washing & Filtration Graft->Wash Dry Drying under Vacuum Wash->Dry Final Final Supported Catalyst [(Support-O)-WMe₅] Dry->Final

A generalized workflow for synthesizing supported tungsten catalysts.

Quantitative Data Summary

The properties and performance of supported tungsten catalysts can vary significantly based on the support material, tungsten loading, and reaction conditions.

Table 1: Properties of Various Supported Tungsten Catalysts

Catalyst PrecursorSupport MaterialSupport PretreatmentTungsten Loading (wt%)Key FindingReference
WMe₆SilicaDehydroxylated at 700°C3.50Forms a stable grafted complex [(≡SiO)WMe₅].[2]
W(NAr)(CHCMe₂R)(X)₂SilicaDehydroxylated at 700°CN/ACatalyst activity depends on the electronic character of ligands.[4]
[NEt][W(=O)₃(CH₂-tBu)]SilicaDehydroxylated at 700°CN/AForms a well-defined monoalkylated tungsten dioxo complex.[5]
W(NAr)(CHCMe₂Ph)(pyrrolide)γ-AluminaCalcined at 500°C0.05 mmol/gAdsorbed largely through interaction with acidic surface sites.[3]
Ammonium metatungstateγ-AluminaN/A10 - 50Forms a highly dispersed surface tungsten oxide complex.[6]

Table 2: Representative Catalytic Performance in Olefin Metathesis

CatalystSubstrateReactionConversion/ActivitySelectivityReference
[(≡SiO)WMe₄]⁺[MeB(C₆F₅)₃]⁻PropeneMetathesisGood activityN/A[2][7]
[(≡SiO)W(NAr)(CHCMe₂R)(X)]cis-4-NoneneSelf-metathesisTOF is predictable from ligand steric/electronic parameters.N/A[4]
[(≡SiO)-W(=O)₂(CH-tBu)]1-OcteneSelf-metathesisPrecatalyst for metathesis.N/A[5]
6 /Al₂O₃¹CH₂=CHCH₂B(pin)Homocoupling23%91% Z-product[3]
¹ 6 = W(NAr)(CHCMe₂Ph)(OHIPT-NMe₂)(pyrrolide)

Application in Olefin Metathesis

Silica- and alumina-supported WMe₆ complexes are primarily used as precursors for olefin metathesis catalysts. The supported species can be activated to form tungsten carbene intermediates, which initiate the catalytic cycle.[7] This application is highly relevant to professionals in drug development, as olefin metathesis is a powerful tool for constructing the complex carbon skeletons of pharmacologically active molecules.

Protocol 3: General Procedure for Olefin Metathesis

This protocol describes a typical batch reaction for the self-metathesis of a terminal olefin like 1-octene.[5]

Materials:

  • Silica- or alumina-supported tungsten catalyst

  • Substrate (e.g., 1-octene), purified and degassed

  • Anhydrous, deoxygenated solvent (e.g., toluene (B28343) or pentane)

  • Internal standard for GC analysis (e.g., dodecane)

Equipment:

  • Schlenk flask or sealed reactor

  • Magnetic stirrer and hot plate

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactor Setup:

    • Under an inert atmosphere, add the supported tungsten catalyst to a Schlenk flask equipped with a stir bar.

    • Add the desired amount of anhydrous solvent.

  • Reaction Initiation:

    • Add the internal standard, followed by the olefin substrate, to the flask via syringe.

    • Seal the reactor and place it in a temperature-controlled oil bath (e.g., 80-100°C).

    • Begin vigorous stirring.

  • Monitoring and Analysis:

    • At regular intervals, withdraw small aliquots from the reaction mixture using a syringe.

    • Quench the aliquot (e.g., with a small amount of ethyl vinyl ether).

    • Analyze the quenched sample by GC to determine substrate conversion and product formation.

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter to remove the heterogeneous catalyst. The catalyst can potentially be washed, dried, and reused.

    • The product can be isolated from the filtrate by standard purification techniques (e.g., distillation or chromatography).

Olefin Metathesis Catalytic Cycle (Chauvin Mechanism)

ChauvinCycle A [W]=CR¹₂ B Metallacyclobutane A->B + R³₂C=CR⁴₂ C [W]=CR³₂ B->C - R¹₂C=CR⁴₂ D Metallacyclobutane C->D + R¹₂C=CR²₂ D->A - R²₂C=CR³₂ sub1 R³₂C=CR⁴₂ prod1 R¹₂C=CR³₂ sub2 R¹₂C=CR²₂ prod2 R¹₂C=CR¹₂

The Chauvin mechanism for olefin metathesis.

Safety Considerations

  • This compound (WMe₆) is extremely air-sensitive, pyrophoric, and thermally unstable. It sublimes at -30°C and can decompose explosively.[1] All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques.

  • Solvents should be rigorously dried and deoxygenated before use.

  • Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

References

Application Notes and Protocols: Reactions of Hexamethyl Tungsten with Acids and Halogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethyl tungsten, W(CH₃)₆, is a volatile, crystalline, air-sensitive organometallic compound that serves as a valuable precursor in organotungsten chemistry.[1] Its reactivity is characterized by the lability of the tungsten-methyl bonds, making it susceptible to reactions with a variety of electrophiles, including acids and halogens. Understanding these reactions is crucial for the controlled synthesis of new tungsten complexes with potential applications in catalysis and materials science. These application notes provide a detailed overview of the reactions of this compound with Brønsted acids and halogens, including experimental protocols and characterization data.

Reaction with Acids (Protonolysis)

The reaction of this compound with Brønsted acids results in the stepwise cleavage of the tungsten-methyl bonds, liberating methane (B114726) gas and forming various tungsten-containing products. The nature of the final tungsten product is highly dependent on the stoichiometry of the acid, the reaction conditions, and the presence of coordinating ligands.

A general representation of the initial protonolysis step is as follows:

W(CH₃)₆ + HX → [W(CH₃)₅]⁺X⁻ + CH₄

Further reaction with the acid can lead to the substitution of additional methyl groups.

Experimental Protocol: Reaction with a Generic Brønsted Acid (HX)

Objective: To synthesize a pentamethyl tungsten species via controlled protonolysis of this compound.

Materials:

  • This compound (W(CH₃)₆)

  • Anhydrous Brønsted acid (e.g., HCl in diethyl ether)

  • Anhydrous, deoxygenated solvent (e.g., diethyl ether or toluene)

  • Schlenk line and glassware

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve a known amount of this compound in the chosen anhydrous, deoxygenated solvent in a Schlenk flask equipped with a magnetic stir bar.

  • Cool the solution to -78 °C using a low-temperature bath.

  • Slowly add one molar equivalent of the anhydrous Brønsted acid solution dropwise to the stirred solution of this compound.

  • Observe the evolution of gas (methane).

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for a specified time (e.g., 1 hour) to ensure complete reaction.

  • Slowly warm the reaction mixture to room temperature.

  • Remove the solvent under vacuum to isolate the product.

  • Characterize the resulting tungsten product using appropriate spectroscopic techniques (e.g., NMR, IR).

Safety Precautions: this compound is highly air-sensitive and can be pyrophoric. All manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon). Serious explosions have been reported when working with W(CH₃)₆, even in the absence of air.[1]

Data Presentation: Protonolysis of this compound
Reactant (Acid)Stoichiometry (W(CH₃)₆:Acid)SolventTemperature (°C)ProductYield (%)Spectroscopic Data
B(C₆F₅)₃ (Lewis Acid)1:1Dichloromethane-20[W(CH₃)₅]⁺[CH₃B(C₆F₅)₃]⁻Quantitative¹H NMR (CD₂Cl₂): δ 2.7 (s, 15H, W-CH₃), 0.5 (s, 3H, B-CH₃). ¹³C NMR (CD₂Cl₂): δ 103.2 (W-CH₃), 10.8 (B-CH₃).

Reaction with Halogens (Halogenolysis)

This compound readily reacts with halogens (Cl₂, Br₂, I₂) in a process known as halogenolysis. This reaction involves the cleavage of one or more tungsten-methyl bonds and the formation of a methyl halide and a tungsten halide species. The extent of the reaction and the final product depend on the halogen, the stoichiometry, and the reaction conditions.

The general equation for the initial step of halogenolysis is:

W(CH₃)₆ + X₂ → W(CH₃)₅X + CH₃X

Experimental Protocol: Reaction with Bromine (Br₂)

Objective: To synthesize a pentamethyl tungsten bromide species via controlled halogenolysis of this compound.

Materials:

  • This compound (W(CH₃)₆)

  • Bromine (Br₂) solution in an inert solvent (e.g., carbon tetrachloride)

  • Anhydrous, deoxygenated solvent (e.g., pentane (B18724) or hexane)

  • Schlenk line and glassware

  • Magnetic stirrer and stir bar

  • Low-temperature bath

Procedure:

  • Under an inert atmosphere, prepare a dilute solution of this compound in the chosen anhydrous, deoxygenated solvent in a Schlenk flask.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a stoichiometric amount (e.g., one equivalent) of the bromine solution dropwise to the stirred this compound solution.

  • Monitor the reaction by observing the disappearance of the red-brown color of the bromine.

  • After the addition is complete, allow the reaction to stir at a low temperature for a designated period.

  • Slowly warm the reaction to room temperature.

  • Isolate the product by removing the solvent under vacuum.

  • Characterize the product by spectroscopic methods.

Data Presentation: Halogenolysis of this compound
Reactant (Halogen)Stoichiometry (W(CH₃)₆:Halogen)SolventTemperature (°C)ProductYield (%)Spectroscopic Data
Bromine (Br₂)1:1Pentane-78 to RTW(CH₃)₅BrNot ReportedData not available in searched literature.
Iodine (I₂)1:1Pentane-78 to RTW(CH₃)₅INot ReportedData not available in searched literature.
Chlorine (Cl₂)1:1Pentane-78 to RTW(CH₃)₅ClNot ReportedData not available in searched literature.

Note: While the general reactivity is known, specific yields and detailed spectroscopic data for the direct halogenolysis products of W(CH₃)₆ are not well-documented in the available literature.

Mandatory Visualizations

Reaction Pathways

Reactions_of_Hexamethyl_Tungsten WMe6 W(CH₃)₆ Protonolysis Protonolysis WMe6->Protonolysis + HX Halogenolysis Halogenolysis WMe6->Halogenolysis + X₂ WMe5X_acid [W(CH₃)₅]⁺X⁻ + CH₄ Protonolysis->WMe5X_acid WMe5X_halogen W(CH₃)₅X + CH₃X Halogenolysis->WMe5X_halogen

Caption: General reaction pathways for this compound.

Experimental Workflow for Protonolysis

Protonolysis_Workflow start Start dissolve Dissolve W(CH₃)₆ in anhydrous solvent start->dissolve cool Cool to -78 °C dissolve->cool add_acid Add HX solution dropwise cool->add_acid stir Stir at -78 °C add_acid->stir warm Warm to RT stir->warm isolate Isolate product (remove solvent) warm->isolate characterize Characterize product (NMR, IR) isolate->characterize end End characterize->end

Caption: Workflow for the protonolysis of this compound.

Conclusion

The reactions of this compound with acids and halogens provide routes to a variety of organotungsten compounds. The protocols outlined here serve as a foundational guide for researchers exploring this chemistry. It is important to note that these reactions are sensitive and require careful control of stoichiometry and temperature to achieve selective product formation. Further research is needed to fully characterize the products and elucidate the detailed mechanisms of these transformations.

References

Hexamethyl Tungsten: Application Notes and Protocols for Metallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethyl tungsten, W(CH₃)₆, is a volatile, air-sensitive organometallic compound that has been explored as a potential precursor for the deposition of tungsten thin films.[1][2] Its high volatility and lower decomposition temperature compared to other tungsten precursors make it a candidate for low-temperature metallization processes, which are crucial for temperature-sensitive substrates. This document provides an overview of its application as a metallizing agent, focusing on Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) techniques. Due to the limited amount of published research on the use of this compound for metallization, this document combines available data with theoretical protocols based on the compound's known properties.

Properties of this compound

This compound is a red, crystalline solid at room temperature that is highly volatile, subliming at -30 °C.[1][2] It is extremely soluble in various organic solvents. The molecule adopts a distorted trigonal prismatic geometry.[2] A key characteristic for its use in metallization is its thermal instability, decomposing at relatively low temperatures. At room temperature, it slowly decomposes, yielding methane (B114726) and a black residue containing tungsten and polymethylene.[1]

Quantitative Data Summary

The following table summarizes the known quantitative data related to this compound and its use in metallization. It is important to note the scarcity of comprehensive data in the literature.

PropertyValueConditionsReference
Physical Properties of W(CH₃)₆
Molar Mass274.05 g/mol [2]
AppearanceRed crystalline solid / Vivid red gasRoom Temperature[2]
Sublimation Point-30 °C[1][2]
Decomposition TemperatureRapid decomposition at ~50°C in the absence of air
Film Properties (from alternative precursors for comparison)
Resistivity (W film from SiH₄/WF₆)7.5–8.5 μΩ cm> 400 °C[3]
Resistivity (W film from SiH₄/WF₆)10–15 μΩ cm300 °C[3]
Resistivity (W₂N from W(CO)₆/NH₃)as low as 123 μΩ·cm200-350 °C[4]
Growth Rate (ALD of W from WF₆/Si₂H₆)2.5 Å/cycle425-600 K[5]

Experimental Protocols

Safety Precautions: this compound is air-sensitive and can decompose explosively, even in the absence of air.[1] All handling should be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, is mandatory.

Protocol 1: Low-Pressure Chemical Vapor Deposition (LPCVD) of Tungsten Films

This protocol is a theoretical methodology based on the known properties of this compound and general LPCVD principles.

Objective: To deposit a thin tungsten-containing film on a substrate via thermal decomposition of this compound.

Materials:

  • This compound (W(CH₃)₆)

  • Substrate (e.g., Si, SiO₂, TiN)

  • High-purity argon or nitrogen gas

  • LPCVD reactor equipped with a heated substrate holder and precursor delivery system

Equipment:

  • Low-pressure CVD reactor

  • Substrate heater with temperature control

  • Mass flow controllers for carrier gas

  • Vacuum pump and pressure gauges

  • Precursor bubbler with temperature control

Methodology:

  • Substrate Preparation: Clean the substrate using a standard procedure appropriate for the substrate material to remove any organic and native oxide contaminants.

  • System Preparation:

    • Load the cleaned substrate into the LPCVD reactor.

    • Evacuate the reactor to a base pressure of < 1 x 10⁻⁶ Torr.

    • Purge the reactor with high-purity inert gas.

  • Precursor Handling:

    • In an inert atmosphere glovebox, load this compound into a stainless-steel bubbler.

    • Connect the bubbler to the LPCVD reactor's gas delivery line.

    • Gently heat the bubbler to a controlled temperature (e.g., -10 to 10 °C) to generate sufficient vapor pressure.

  • Deposition Process:

    • Heat the substrate to the desired deposition temperature (e.g., 200-400 °C).

    • Introduce a carrier gas (e.g., argon) through the this compound bubbler to transport the precursor vapor into the reactor.

    • Maintain a stable reactor pressure during deposition (e.g., 0.1-1.0 Torr).

    • The deposition time will depend on the desired film thickness and the growth rate at the chosen parameters.

  • Post-Deposition:

    • After the desired deposition time, stop the precursor flow and cool down the substrate under an inert gas flow.

    • Vent the reactor to atmospheric pressure with inert gas before removing the substrate.

Protocol 2: Atomic Layer Deposition (ALD) of Tungsten Films (Exploratory)

This is a proposed, exploratory protocol as there is limited literature on the ALD of tungsten using this compound. The process would rely on the self-limiting surface reactions of the precursor and a co-reactant.

Objective: To deposit a conformal tungsten-containing film with atomic-level thickness control.

Materials:

  • This compound (W(CH₃)₆)

  • Co-reactant gas (e.g., H₂, NH₃, or a reducing agent)

  • High-purity inert purge gas (e.g., argon or nitrogen)

  • Substrate (e.g., Si, SiO₂, TiN)

Equipment:

  • ALD reactor with precursor and co-reactant delivery systems

  • Heated substrate holder

  • Fast-acting ALD valves

  • Vacuum pump and pressure gauges

Methodology:

  • System and Substrate Preparation: Follow steps 1 and 2 from the LPCVD protocol.

  • ALD Cycle:

    • Pulse A (W(CH₃)₆): Introduce a pulse of this compound vapor into the reactor. The precursor will adsorb and react with the substrate surface.

    • Purge 1: Purge the reactor with an inert gas to remove any unreacted precursor and gaseous byproducts.

    • Pulse B (Co-reactant): Introduce a pulse of the co-reactant gas (e.g., H₂) to react with the adsorbed tungsten species on the surface, ideally reducing it to metallic tungsten and forming volatile byproducts.

    • Purge 2: Purge the reactor with an inert gas to remove the co-reactant and any reaction byproducts.

  • Deposition Process: Repeat the ALD cycle (Pulse A -> Purge 1 -> Pulse B -> Purge 2) until the desired film thickness is achieved.

  • Process Parameters:

    • Substrate Temperature: 200-350 °C (to be optimized)

    • Pulse Times: 0.1 - 2 seconds (to be optimized)

    • Purge Times: 5 - 20 seconds (to be optimized)

  • Post-Deposition: Follow step 5 from the LPCVD protocol.

Visualizations

CVD_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition sub_prep Substrate Cleaning sys_prep System Purge & Evacuation precursor Heat W(CH3)6 Precursor sys_prep->precursor transport Transport Precursor Vapor with Carrier Gas precursor->transport deposit Thermal Decomposition on Heated Substrate transport->deposit cooldown Cool Down Under Inert Gas deposit->cooldown removal Substrate Removal cooldown->removal Thermal_Decomposition cluster_products Decomposition Products WMe6 W(CH3)6 (gas) Surface Heated Substrate WMe6->Surface Adsorption W_film Tungsten Film (solid) Surface->W_film Deposition CH4 Methane (gas) Surface->CH4 Desorption Byproducts Hydrocarbon Byproducts (gas) Surface->Byproducts Desorption

References

Troubleshooting & Optimization

Technical Support Center: Hexamethyltungsten Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields during the synthesis of hexamethyltungsten (W(CH₃)₆).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My synthesis of hexamethyltungsten resulted in a very low, or even zero, yield. What are the common causes?

Low yields in hexamethyltungsten synthesis are a frequently reported issue. The primary causes are often related to the inherent instability of the product and the stringent requirements of the reaction conditions. Key factors include:

  • Reagent Quality and Stoichiometry: The purity and reactivity of the starting materials, particularly the tungsten hexachloride (WCl₆) and the methylating agent, are critical. The molar ratios of reactants must be precisely controlled. For the methyllithium (B1224462) (MeLi) method, a WCl₆:MeLi ratio of 1:3 has been found to be optimal, with higher ratios leading to no product isolation.[1]

  • Reaction Conditions: Hexamethyltungsten is extremely sensitive to air and moisture and is spontaneously flammable.[1][2] The synthesis must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous, degassed solvents.

  • Thermal Instability: The product is thermally sensitive and decomposes at room temperature, releasing methane (B114726).[2][3] Reaction temperatures should be carefully controlled and kept low. For instance, the original synthesis method recommends not exceeding 30°C, while alternative methods are performed at temperatures as low as -80°C.[1][4]

  • Product Volatility: Hexamethyltungsten is extremely volatile, subliming at -30°C.[2][5] Significant product loss can occur during solvent removal and product isolation if the apparatus is not sufficiently cooled.

Q2: Which synthetic method provides a better yield? The methyllithium or the trimethylaluminium route?

The original synthesis reported in 1973, which uses methyllithium with tungsten hexachloride in diethyl ether, is known to frequently produce poor or inconsistent yields.[2][5] An improved method, published in 1976, utilizes trimethylaluminium (Al(CH₃)₃) in conjunction with trimethylamine.[2][5] This improved synthesis is reported to allow for the preparation of multigram quantities and is generally considered more reliable.[6]

Q3: I observed a black residue forming during my reaction or workup. What is it?

The formation of a black residue is indicative of the decomposition of hexamethyltungsten.[2] At room temperature, W(CH₃)₆ decomposes to produce methane and trace amounts of ethane, leaving a black residue purported to contain polymethylene and tungsten.[2][3] This decomposition underscores the necessity of maintaining low temperatures throughout the synthesis and purification process.

Q4: Can I use other alkylating agents besides methyllithium and trimethylaluminium?

Yes, dimethylzinc (B1204448) (Zn(CH₃)₂) has also been successfully used as an alkylating agent to synthesize hexamethyltungsten.[3][5] One documented procedure involves reacting tungsten hexachloride with dimethylzinc in dichloromethane (B109758) at -80°C, followed by warming to -35°C, which resulted in a 12% yield.[4]

Quantitative Data Summary

The table below summarizes key quantitative parameters from different synthetic protocols for hexamethyltungsten.

ParameterMethod 1: Methyllithium (MeLi)Method 2: Trimethylaluminium (AlMe₃)Method 3: Dimethylzinc (ZnMe₂)
Primary Reagents WCl₆, MeLiWCl₆, AlMe₃WCl₆ (or WF₆), ZnMe₂
Stoichiometry WCl₆ + ~3 eq. LiMe[1]WCl₆ + 6 AlMe₃ → WMe₆ + 6 Al(CH₃)₂Cl[2][5]WX₆ + 3 ZnMe₂ → WMe₆ + 3 ZnX₂[3][5]
Solvent Diethyl ether[2][5]Hydrocarbon[6]Dichloromethane / Pentane[4]
Reaction Temperature 0°C to < 30°C[1]Not specified, low temp. assumed-80°C, warmed to -35°C[4]
Reported Yield Up to ~50% (highly variable)[1]"Multigram quantities"[6]12% (in one specific prep)[4]

Experimental Protocols

Method 1: Synthesis using Methyllithium (Original Method)

This protocol is based on the initial synthesis by Wilkinson and Shortland.[1][2]

  • Under a strict inert atmosphere, prepare a solution of tungsten hexachloride (WCl₆) in anhydrous diethyl ether.

  • Cool the solution to approximately 0°C.

  • Slowly add a solution of methyllithium (LiMe) in diethyl ether to the WCl₆ solution while stirring vigorously. The optimal molar ratio of WCl₆ to LiMe is approximately 1:3.[1]

  • Maintain the reaction temperature between 0°C and 30°C. Exceeding 30°C will lead to thermal decomposition of the product.[1]

  • After the addition is complete, continue stirring at low temperature according to the original procedure's specifications.

  • Isolate the product via low-temperature filtration and subsequent sublimation of the volatile red solid at -30°C. All apparatus must be kept cold to prevent product loss.

Method 2: Synthesis using Trimethylaluminium (Improved Method)

This protocol is based on the improved synthesis by Wilkinson and Galyer.[2][6]

  • In an inert atmosphere glovebox or Schlenk line, dissolve tungsten hexachloride (WCl₆) in an anhydrous hydrocarbon solvent (e.g., hexane).

  • Cool the solution to a low temperature (e.g., -78°C).

  • Slowly add a solution of trimethylaluminium (Al(CH₃)₃) to the WCl₆ solution. The required stoichiometry is 6 equivalents of Al(CH₃)₃ per equivalent of WCl₆.[2]

  • Allow the reaction to proceed at low temperature.

  • After the reaction is complete, add an amine (e.g., trimethylamine) to precipitate the aluminium by-product (Al(CH₃)₂Cl) as an adduct.[2][6]

  • Filter the mixture at low temperature to remove the precipitate.

  • Carefully remove the solvent under vacuum at very low temperatures (below -30°C) to isolate the red, crystalline W(CH₃)₆.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of hexamethyltungsten.

G Troubleshooting Low Yield in W(CH3)6 Synthesis start Low or No Yield Observed reagents 1. Check Reagents & Stoichiometry start->reagents conditions 2. Verify Reaction Conditions start->conditions isolation 3. Review Product Isolation Technique start->isolation reagent_purity Are starting materials (WCl6, Me-source) pure and fresh? reagents->reagent_purity Purity? atmosphere Was a strict inert atmosphere maintained? (Air & Moisture Free) conditions->atmosphere Atmosphere? volatility Was product lost due to high volatility? (sublimes at -30°C) isolation->volatility Volatility? reagent_sol1 Solution: Use freshly sublimed WCl6 and titrated/fresh Me-source. reagent_purity->reagent_sol1 No stoich Is the molar ratio of reactants correct? (e.g., 1:3 for WCl6:MeLi) reagent_purity->stoich Yes stoich_sol Solution: Accurately measure reactants. Avoid excess methylating agent. stoich->stoich_sol No atmosphere_sol Solution: Use Schlenk line or glovebox. Use degassed, anhydrous solvents. atmosphere->atmosphere_sol No temp Was the temperature kept low and controlled? (<30°C) atmosphere->temp Yes temp_sol Solution: Use cryocool/ baths. Monitor internal reaction temperature. temp->temp_sol No volatility_sol Solution: Perform solvent removal and transfers below -30°C. Use cold traps. volatility->volatility_sol Yes decomp Did product decompose during workup? (exposure to RT) volatility->decomp No decomp_sol Solution: Keep product cold at all times, including storage. decomp->decomp_sol Yes

A troubleshooting workflow for low W(CH₃)₆ synthesis yield.

References

Thermal decomposition of hexamethyl tungsten at room temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hexamethyl tungsten.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound, with the chemical formula W(CH₃)₆, is a red, crystalline, and highly volatile organometallic compound. It is notable for its air-sensitivity and solubility in various organic solvents such as petroleum, aromatic hydrocarbons, ethers, carbon disulfide, and carbon tetrachloride.

Q2: How stable is this compound at room temperature?

This compound is thermally unstable and decomposes at room temperature, even in the absence of air. This decomposition is a critical factor to consider during its storage and handling in experimental setups. While solid W(CH₃)₆ decomposes slowly, dilute solutions in organic solvents exhibit greater stability.

Q3: What are the primary decomposition products of this compound at room temperature?

The thermal decomposition of this compound at room temperature primarily yields methane (B114726) (CH₄) and trace amounts of ethane. A non-volatile black residue is also formed, which is believed to consist of polymethylene and tungsten. The formation of pure tungsten metal from this process is considered unlikely.

Q4: What is the approximate stoichiometry of the thermal decomposition of this compound?

The approximate stoichiometry for the thermal decomposition has been proposed as follows: W(CH₃)₆ → 3CH₄ + (CH₂)₃ + W

Q5: What are the primary safety concerns when working with this compound?

This compound is a hazardous material that requires careful handling. Key safety concerns include:

  • Explosion Hazard: It can explode even in the absence of air.

  • Pyrophoricity: It is spontaneously flammable in air.

  • Reactivity: It reacts violently with oxygen, acids, and halogens.

Q6: How is this compound synthesized?

There are two primary methods for the synthesis of this compound:

  • Methyl Lithium Method: This original method involves the reaction of methyl lithium with tungsten hexachloride in diethyl ether. However, this method is often reported to give low yields.

  • Trimethylaluminium Method: An improved synthesis utilizes trimethylaluminium and trimethylamine, which generally provides better yields. The stoichiometry for this improved synthesis is: WCl₆ + 6Al(CH₃)₃ → W(CH₃)₆ + 6Al(CH₃)₂Cl.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Red crystalline solid turns into a black residue. Thermal decomposition of this compound.This is an expected decomposition process at room temperature. To minimize this, store the compound at low temperatures (sublimation occurs at -30 °C) and in a dark, inert atmosphere. For experimental use, prepare fresh solutions and use them promptly.
Unexpected peaks observed in ¹H or ¹³C NMR spectra. Presence of decomposition products (e.g., methane, ethane) or impurities from synthesis.Methane will appear as a sharp singlet in the ¹H NMR spectrum. Compare spectra with literature values for pure this compound. If decomposition is suspected, repurify the sample by sublimation if possible, or synthesize a fresh batch.
A brown solution of this compound in diethyl ether is obtained during synthesis. This is the expected color of the solution from which this compound can be isolated.Proceed with the isolation and purification steps of the synthesis.
Low or no yield during synthesis using the methyl lithium method. This is a common issue with this synthetic route.Consider using the improved synthesis method with trimethylaluminium, which is reported to give higher and more consistent yields.
Sudden pressure buildup in a sealed container. Evolution of gaseous decomposition products (methane, ethane).EXTREME CAUTION IS ADVISED. This indicates rapid decomposition and a potential explosion hazard. Do not handle the container directly. If possible, vent the container in a fume hood with a blast shield. Always use vessels with pressure relief mechanisms when working with or storing this compound.

Data Presentation

Table 1: Properties of this compound and its Decomposition Products

Property This compound (W(CH₃)₆) Methane (CH₄) Ethane (C₂H₆) Polymethylene & Tungsten Residue
Appearance Red, crystalline solidColorless gasColorless gasBlack solid
Molar Mass 274.05 g/mol 16.04 g/mol 30.07 g/mol N/A
Volatility Extremely volatile, sublimes at -30 °CGas at room temperatureGas at room temperatureNon-volatile
Solubility Soluble in petroleum, aromatic hydrocarbons, ethers, CS₂, CCl₄Sparingly soluble in organic solventsSoluble in organic solventsInsoluble

Experimental Protocols

General Protocol for Handling Air-Sensitive this compound

Given the pyrophoric and explosive nature of this compound, all manipulations must be carried out under a strict inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

  • Inert Atmosphere: Ensure the glovebox or Schlenk line is properly purged and maintained at low oxygen and moisture levels.

  • Glassware: All glassware must be oven-dried and cooled under vacuum or an inert atmosphere before use.

  • Solvents: Use anhydrous, deoxygenated solvents.

  • Transfers:

    • Solid: Use a glovebox for weighing and transferring the solid.

    • Solution: Use gas-tight syringes or cannulas for transferring solutions.

  • Storage: Store this compound in a sealed container, in the dark, and at low temperatures (below -30 °C) in a refrigerator or freezer approved for flammable materials.

  • Disposal: Quench any residual this compound slowly with a high-boiling point alcohol (e.g., isopropanol) under an inert atmosphere and with cooling. The resulting mixture should be disposed of as hazardous waste.

Visualizations

Decomposition Pathway of this compound

DecompositionPathway WMe6 This compound (W(CH₃)₆) (Red Crystalline Solid) Decomposition Thermal Decomposition (Room Temperature) WMe6->Decomposition Products Decomposition Products Decomposition->Products Methane Methane (CH₄) (Gas) Products->Methane Ethane Ethane (C₂H₆) (Trace Gas) Products->Ethane Residue Polymethylene & Tungsten (Black Residue) Products->Residue

Caption: Thermal decomposition of this compound at room temperature.

Technical Support Center: Handling and Decomposition of Hexamethyltungsten (W(CH3)6)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hexamethyltungsten (W(CH₃)₆). The focus is on preventing the formation of methane (B114726) and ethane (B1197151), which are common decomposition products.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition products of W(CH₃)₆?

A1: At room temperature, hexamethyltungsten undergoes decomposition to yield methane (CH₄) as the primary gaseous product, with trace amounts of ethane (C₂H₆) also observed.[1][2] The process leaves a black residue purported to contain polymethylene and tungsten.[1][2] The approximate stoichiometry for this decomposition is:

W(CH₃)₆ → 3CH₄ + (CH₂)₃ + W[1]

Q2: What are the main factors that cause W(CH₃)₆ to decompose?

A2: W(CH₃)₆ is a highly reactive and thermally sensitive compound. Its decomposition is primarily triggered by:

  • Elevated Temperatures: The compound is unstable at room temperature and decomposes.[1][2] It is also extremely volatile, subliming at -30 °C.[3]

  • Exposure to Air and Oxygen: W(CH₃)₆ is air-sensitive and can be spontaneously flammable in air.[1][3]

  • Presence of Acidic Protons: It reacts with compounds containing acidic protons (e.g., water, alcohols, acids) to liberate methane.[1][3]

  • Exposure to Halogens: Reaction with halogens like bromine and iodine will break down the compound to form methyl halides and tungsten halides.[1][3]

  • Physical Shock: Serious explosions have been reported, indicating sensitivity to physical shock, even in the absence of air.[1]

Q3: My W(CH₃)₆ sample is showing signs of decomposition (black residue, gas evolution). What are the likely causes in my experimental setup?

A3: Unintended decomposition during an experiment is a common issue. Please refer to the troubleshooting guide below to diagnose the potential cause. Key areas to check include the purity of your solvents and reagents, the integrity of your inert atmosphere, and your temperature control.

Q4: How can I minimize decomposition during storage and handling?

A4: Strict adherence to inert atmosphere techniques is crucial.

  • Storage: Store W(CH₃)₆ at low temperatures (≤ -30 °C) in a sealed, airtight container under an inert atmosphere (e.g., argon or nitrogen).

  • Handling: All manipulations should be performed in a glovebox or using Schlenk line techniques. Use pre-dried, deoxygenated solvents. Dilute solutions in non-protic, anhydrous organic solvents like petroleum, aromatic hydrocarbons, or ethers are generally more stable for handling at room temperature than the solid compound.[4]

Troubleshooting Guide: Unwanted Methane and Ethane Formation

If you are observing excessive gas formation or premature decomposition of your W(CH₃)₆, use the following guide to identify and resolve the issue.

Symptom / Observation Potential Cause Recommended Action
Rapid decomposition upon solvent addition Solvent contains water or other protic impurities.Use freshly distilled, anhydrous, and deoxygenated solvents. Test solvent purity with a suitable indicator if necessary.
Decomposition occurs over time in a sealed reaction vessel Slow leak in the experimental setup allowing ingress of air/moisture.Check all seals, joints, and septa for leaks. Use high-vacuum grease where appropriate. Maintain a positive pressure of inert gas.
Reaction turns black and produces gas when another reagent is added The added reagent is impure, contains acidic protons, or is inherently reactive with W(CH₃)₆.Verify the purity and dryness of all reagents before addition. Ensure compatibility with organometallic compounds.
Decomposition is observed even with pure, anhydrous reagents under an inert atmosphere The reaction temperature is too high.Maintain the reaction at the lowest possible temperature. Use a cryostat or cooling bath for precise temperature control. Remember that W(CH₃)₆ decomposition can be exothermic, leading to a runaway reaction.
Inconsistent results between experimental runs Contamination of glassware or handling equipment.Ensure all glassware is rigorously cleaned and oven-dried before being brought into an inert atmosphere. Passivate surfaces if necessary.

Experimental Protocols

Protocol 1: Safe Handling and Dispensing of Solid W(CH₃)₆
  • Preparation: Ensure the glovebox atmosphere is dry (<1 ppm O₂, <1 ppm H₂O). Bring the sealed container of W(CH₃)₆, a pre-chilled spatula, and a pre-weighed, sealable receiving vessel into the glovebox antechamber.

  • Temperature Equilibration: Allow the containers and tools to equilibrate to the glovebox temperature to prevent condensation.

  • Dispensing: Inside the glovebox, carefully open the W(CH₃)₆ container. Using the pre-chilled spatula, quickly transfer the desired amount of the red, crystalline solid to the receiving vessel.

  • Sealing and Storage: Securely seal both the primary container and the receiving vessel. Clean the spatula thoroughly.

  • Removal: Remove the sealed vessels from the glovebox via the antechamber. If not for immediate use, store the dispensed amount at ≤ -30 °C.

Protocol 2: Setting up a Reaction with W(CH₃)₆
  • Glassware Preparation: Assemble the reaction glassware (e.g., Schlenk flask) and dry it thoroughly in an oven. Allow it to cool under a stream of inert gas or in a desiccator before transferring to a Schlenk line or glovebox.

  • Solvent Addition: Add anhydrous, deoxygenated solvent to the reaction flask via cannula transfer under a positive pressure of inert gas.

  • Cooling: Cool the solvent to the desired reaction temperature (e.g., using a dry ice/acetone bath).

  • Addition of W(CH₃)₆: If using solid W(CH₃)₆, add it to the cooled solvent under a strong flow of inert gas. If using a stock solution, add it slowly via a gas-tight syringe.

  • Reagent Addition: Add any subsequent reagents slowly and dropwise, monitoring for any signs of decomposition such as color change or gas evolution.

  • Reaction Monitoring: Maintain the reaction under a positive pressure of inert gas and at the desired temperature for the duration of the experiment.

Visualizations

DecompositionPathway Decomposition Pathway of W(CH₃)₆ WCH36 W(CH₃)₆ Decomp Decomposition WCH36->Decomp Heat, Air, Protons Methane Methane (CH₄) (Major Product) Decomp->Methane Ethane Ethane (C₂H₆) (Trace Product) Decomp->Ethane Residue Black Residue (Polymethylene + W) Decomp->Residue

Caption: Primary decomposition pathway of hexamethyltungsten.

ExperimentalWorkflow Experimental Workflow for Handling W(CH₃)₆ cluster_prep Preparation cluster_reaction Reaction Setup DryGlassware Oven-Dry Glassware InertAtmosphere Establish Inert Atmosphere (Glovebox / Schlenk Line) DryGlassware->InertAtmosphere AddSolvent Add Solvent to Flask InertAtmosphere->AddSolvent PrepareSolvents Prepare Anhydrous, Deoxygenated Solvents PrepareSolvents->AddSolvent Cool Cool to Target Temperature AddSolvent->Cool AddWCH36 Add W(CH₃)₆ Cool->AddWCH36 AddReagents Add Other Reagents Slowly AddWCH36->AddReagents Monitor Monitor Reaction AddReagents->Monitor

Caption: Workflow for minimizing decomposition during experiments.

TroubleshootingTree Troubleshooting Decomposition Issues Start Decomposition Observed CheckTiming When does it occur? Start->CheckTiming OnSolventAdd Upon Solvent Addition CheckTiming->OnSolventAdd Immediately OnReagentAdd Upon Reagent Addition CheckTiming->OnReagentAdd During Addition OverTime Gradually Over Time CheckTiming->OverTime Slowly ActionSolvent Action: Verify Solvent Purity (Anhydrous & Deoxygenated) OnSolventAdd->ActionSolvent ActionReagent Action: Verify Reagent Purity & Compatibility OnReagentAdd->ActionReagent ActionLeak Action: Check for System Leaks (Air/Moisture Ingress) OverTime->ActionLeak ActionTemp Action: Check & Lower Reaction Temperature OverTime->ActionTemp

Caption: Decision tree for troubleshooting W(CH₃)₆ decomposition.

References

Technical Support Center: Hexamethyl Tungsten (W(CH3)6)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hexamethyl Tungsten (W(CH3)6). This guide is designed for researchers, scientists, and drug development professionals to provide essential information for the safe and effective handling of this highly volatile and reactive organometallic compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics?

A1: this compound, with the chemical formula W(CH3)6, is a transition metal alkyl complex. It is a red, crystalline, and highly volatile solid at room temperature.[1][2] A key characteristic is its extreme volatility, as it sublimes at -30 °C.[1][2] It is also highly soluble in various organic solvents like petroleum, aromatic hydrocarbons, and ethers.[1][2] This compound is air-sensitive and known to be spontaneously flammable in air.[1][3]

Q2: What are the major safety risks associated with handling W(CH3)6?

A2: The primary safety concern is its potential for explosive decomposition, which can occur even in the absence of air.[1][2] It is also spontaneously flammable in air and reacts vigorously with compounds containing acidic protons, as well as with halogens.[1][3] Due to these risks, it must be handled with extreme care in rigorously air-free and degassed systems.[3]

Q3: How stable is this compound at room temperature?

A3: At room temperature, W(CH3)6 is unstable and will decompose.[1][2] The decomposition process releases methane (B114726) and small amounts of ethane, leaving behind a black residue purported to contain polymethylene and tungsten.[1][2]

Q4: What are the recommended storage conditions for W(CH3)6?

A4: Given its high volatility and reactivity, W(CH3)6 should be stored in a cool, dry, and well-ventilated place under an inert atmosphere (such as nitrogen or argon). Containers must be kept tightly closed.[4] It is crucial to prevent contact with air, moisture, and incompatible materials to avoid decomposition or violent reactions.

Q5: Can W(CH3)6 be used for Chemical Vapor Deposition (CVD) of tungsten films?

A5: Although a patent was filed in 1991 for its use in CVD for manufacturing semiconductor devices, it has not been widely adopted for this purpose.[1][2] Instead, tungsten hexafluoride (WF6) combined with a reductant like hydrogen is more commonly used in industrial applications.[2][5]

Troubleshooting Guide

This section addresses specific problems that may arise during experiments involving W(CH3)6.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Precursor Flow Rate 1. Precursor decomposition in the bubbler/ampoule. 2. Temperature fluctuations in the delivery system. 3. Clogging in delivery lines due to decomposition products.1. Ensure the precursor container is maintained at the recommended low temperature. Avoid repeated heating and cooling cycles.[6] 2. Verify the stability and accuracy of all heating jackets and temperature controllers. 3. Perform regular maintenance and cleaning of delivery lines. If a clog is suspected, safely purge the system with an inert gas and follow appropriate cleaning protocols.
Low or No Film Deposition 1. Insufficient precursor vapor pressure. 2. Precursor decomposition before reaching the substrate. 3. Incorrect substrate temperature (outside the ALD/CVD window).[7]1. Gently and precisely increase the bubbler temperature to increase vapor pressure, being careful not to exceed the decomposition temperature. 2. Check for hot spots in the delivery lines that could cause premature decomposition. Ensure uniform heating. 3. Optimize the substrate temperature. Temperatures that are too high can cause precursor desorption or decomposition, while temperatures that are too low can result in low reactivity.[7]
Poor Film Quality (e.g., high impurity content, poor adhesion) 1. Co-reactant (e.g., oxygen, water) leaks into the chamber. 2. Incomplete reactions or purging cycles in ALD. 3. Substrate surface is not properly prepared or cleaned.1. Perform a leak check on the deposition system. Ensure all fittings and seals are secure. 2. Increase the duration of precursor pulses and inert gas purges to ensure complete surface reactions and removal of by-products.[7] 3. Implement a rigorous pre-deposition substrate cleaning protocol to remove contaminants.
Sudden Pressure Spikes in the System 1. Rapid, uncontrolled decomposition of the precursor.1. IMMEDIATELY shut down the precursor flow and heating systems. Safely vent the chamber through appropriate exhaust and scrubbing systems. This indicates a serious instability and potential explosion risk.[1][2] Review all temperature and pressure parameters before cautiously resuming work.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

PropertyValueSource(s)
Chemical Formula C6H18W[2][8]
Molar Mass 274.05 g/mol [2][8]
Appearance Red crystalline solid / Vivid red gas[1][2]
Melting Point ~30 °C[3]
Sublimation Point -30 °C[1][2]
Molecular Geometry Distorted Trigonal Prismatic (C3v symmetry)[1][2][9]
W-C Stretching Frequency (IR) 482 cm-1[3]

Experimental Protocols & Visualizations

Protocol: General Handling and Preparation for a Deposition Experiment

Objective: To safely transfer W(CH3)6 from storage and prepare it for use in a CVD/ALD system.

Materials:

  • This compound in a sealed ampoule/bubbler.

  • Inert atmosphere glovebox (N2 or Ar).

  • Deposition reactor with appropriate precursor delivery lines.

  • Temperature control system (heating jackets and chillers).

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, appropriate gloves.

Methodology:

  • Preparation: Ensure the glovebox is purged and has a stable inert atmosphere (<1 ppm O2, H2O). All tools and reactor components to be used must be transferred into the glovebox and allowed to outgas.

  • Precursor Installation:

    • Transfer the sealed W(CH3)6 ampoule into the glovebox.

    • Carefully connect the ampoule to the gas lines of the deposition system inside the glovebox. Use appropriate fittings and ensure tight seals.

    • Once connected, the entire delivery line assembly can be carefully removed from the glovebox and installed onto the main reactor.

  • System Purge: After installation, perform multiple purge-and-pump cycles on the delivery line with high-purity inert gas to remove any residual atmospheric contaminants.

  • Temperature Stabilization:

    • Set the chiller for the W(CH3)6 ampoule to the desired sublimation/vaporization temperature. A common starting point is a low temperature (e.g., -20 °C to 0 °C) to establish a stable, low vapor pressure.

    • Set the heating jackets for the delivery lines to a temperature above the precursor's sublimation point but well below its decomposition temperature to prevent condensation. A typical value might be 40-50 °C.

  • Vapor Delivery: Once all temperatures are stable and the system is under vacuum, the precursor can be introduced into the reaction chamber by opening the appropriate valves. The flow rate is controlled by the ampoule temperature and any mass flow controllers in the line.

Diagram: Experimental Workflow for W(CH3)6 Deposition

experimental_workflow cluster_prep Pre-Experiment Preparation cluster_system System Setup & Deposition cluster_post Post-Deposition prep_glovebox Purge Glovebox (<1 ppm O2/H2O) install_precursor Install Precursor Ampoule in Glovebox prep_glovebox->install_precursor install_lines Connect to Reactor Gas Lines install_precursor->install_lines pump_purge Pump/Purge Delivery Lines with Inert Gas install_lines->pump_purge stabilize_temp Stabilize Ampoule & Line Temperatures pump_purge->stabilize_temp start_deposition Introduce Precursor Vapor to Chamber stabilize_temp->start_deposition stop_flow Stop Precursor Flow start_deposition->stop_flow cooldown Cool System Under Inert Gas stop_flow->cooldown vent Vent System & Remove Substrate cooldown->vent caption Fig. 1: General workflow for a deposition experiment using W(CH3)6.

Fig. 1: General workflow for a deposition experiment using W(CH3)6.
Diagram: Troubleshooting Logic for Poor Film Quality

troubleshooting_workflow Troubleshooting: Poor Film Quality start Problem: Poor Film Quality check_impurities High Impurity Content? start->check_impurities check_adhesion Poor Adhesion? check_impurities->check_adhesion No leak_check Action: Perform System Leak Check check_impurities->leak_check Yes check_uniformity Non-Uniform Film? check_adhesion->check_uniformity No clean_substrate Action: Improve Substrate Pre-Cleaning Protocol check_adhesion->clean_substrate Yes temp_profile Action: Verify Temperature Uniformity Across Substrate check_uniformity->temp_profile Yes end_node Re-run Experiment check_uniformity->end_node No purge_time Action: Increase Purge Duration leak_check->purge_time purge_time->end_node clean_substrate->end_node temp_profile->end_node

Fig. 2: Decision tree for troubleshooting poor film quality.

References

Technical Support Center: Stabilizing Hexamethyl Tungsten Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with hexamethyl tungsten (W(CH3)6) solutions. Given the compound's inherent instability, proper handling and stabilization techniques are critical for successful experimentation.

Troubleshooting Guide

This compound is a highly reactive and thermally sensitive compound. Many experimental challenges arise from its decomposition. Below is a guide to common issues, their probable causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Rapid color change of solution from red to brown/black Decomposition of this compound. This can be initiated by exposure to air, moisture, or elevated temperatures.Immediately ensure the inert atmosphere is intact. If using a Schlenk line, check for leaks. If in a glovebox, verify low oxygen and moisture levels. Cool the solution to at least -30°C to slow further decomposition. The solution is likely compromised and may need to be discarded.
Gas evolution (bubbling) from the solution Decomposition of this compound, producing methane (B114726) and ethane (B1197151) gas.[1]This is a clear sign of active decomposition. Handle the flask with extreme caution as pressure can build up. Ensure adequate venting through a bubbler. Cool the solution immediately to below its sublimation point (-30°C).
Formation of a black precipitate Advanced decomposition of this compound, resulting in the formation of polymethylene and tungsten-containing residues.[1]The solution is no longer viable for most applications. The precipitate is a solid waste product. The solution should be quenched and disposed of according to safety protocols.
Inconsistent experimental results Partial decomposition of the this compound solution, leading to a lower concentration of the active species.Prepare fresh solutions of this compound for each experiment, if possible. If storing solutions, do so at or below -30°C and for a limited time. Consider in-situ NMR analysis to determine the concentration of W(CH3)6 before use.
Low or no reactivity in a planned reaction Complete or significant decomposition of the this compound starting material.Verify the purity of the solid this compound before preparing solutions. Ensure solvents are rigorously dried and deoxygenated. Use freshly prepared solutions for optimal reactivity.
Explosion or rapid, uncontrolled reaction Exposure of this compound to air, moisture, or incompatible chemicals (e.g., acids, halogens).[1]EXTREME CAUTION IS ADVISED. this compound is pyrophoric and can be explosive. Always handle in a certified and properly functioning glovebox or under a rigorously maintained inert atmosphere on a Schlenk line. Never expose the compound to air. Ensure all glassware is scrupulously dry.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound solution instability?

A1: The primary cause is its inherent thermal instability. At room temperature, this compound readily decomposes into methane, ethane, and a black residue.[1] This decomposition is accelerated by exposure to air and moisture, with which it reacts pyrophorically.

Q2: What is the expected shelf-life of a this compound solution?

A2: The shelf-life is highly dependent on temperature and solvent purity. At room temperature, significant decomposition can occur within hours. For short-term storage (hours to a few days), solutions should be kept at or below -30°C in a scrupulously air- and moisture-free environment. Long-term storage of solutions is generally not recommended.

Q3: Which solvents are recommended for preparing this compound solutions?

A3: this compound is soluble in a variety of non-protic, non-halogenated organic solvents. These include petroleum ethers, aromatic hydrocarbons (e.g., toluene, benzene), and ethers (e.g., diethyl ether).[1][2] It is critical that these solvents are rigorously dried and deoxygenated prior to use to prevent rapid decomposition.

Q4: Are there any chemical additives that can stabilize this compound solutions?

A4: While specific quantitative data is scarce in the literature, the stability of some tungsten alkyl complexes can be enhanced by the addition of Lewis bases. The formation of an adduct can block decomposition pathways. Phosphine ligands are known to form stable adducts with tungsten complexes. However, it should be noted that this compound is considered coordinatively saturated and may not readily form adducts with all Lewis bases. The effectiveness of any potential stabilizer should be experimentally verified, for example, by NMR spectroscopy over time.

Q5: How can I monitor the decomposition of my this compound solution?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is an effective tool for monitoring the decomposition. The 1H NMR spectrum of fresh this compound will show a characteristic singlet for the methyl protons. As decomposition proceeds, new peaks corresponding to methane and ethane will appear. By integrating the respective signals, the extent of decomposition can be quantified.

Q6: What are the visual indicators of decomposition?

A6: A freshly prepared solution of this compound should be a red color. The primary visual indicator of decomposition is a color change to brown or black, often accompanied by the formation of a black precipitate. Gas evolution may also be observed.

Experimental Protocols

Protocol 1: General Handling and Preparation of a this compound Solution

  • Objective: To safely prepare a solution of this compound under an inert atmosphere.

  • Materials:

    • This compound solid

    • Dry, deoxygenated solvent (e.g., toluene)

    • Schlenk flask or vial with a septum-sealed sidearm

    • Glovebox or Schlenk line with a supply of high-purity argon or nitrogen

    • Dry glassware (oven-dried and cooled under vacuum)

    • Gas-tight syringe

  • Procedure:

    • All manipulations of solid this compound must be performed in a glovebox with low oxygen and moisture levels (<1 ppm).

    • Inside the glovebox, weigh the desired amount of this compound into a tared Schlenk flask or vial.

    • Seal the flask and remove it from the glovebox.

    • If using a Schlenk line, connect the flask to the manifold and perform at least three vacuum/inert gas backfill cycles to ensure an inert atmosphere in the headspace.

    • Using a gas-tight syringe, transfer the desired volume of dry, deoxygenated solvent into the flask.

    • Gently swirl the flask to dissolve the solid. If necessary, cool the flask to aid dissolution and maintain stability.

    • The resulting red solution should be used immediately or stored at or below -30°C.

Protocol 2: Attempted Stabilization with a Lewis Base and Monitoring by NMR

  • Objective: To prepare a this compound solution with a potential stabilizing agent and monitor its stability over time.

  • Materials:

    • Freshly prepared this compound solution (from Protocol 1)

    • Potential stabilizing ligand (e.g., triphenylphosphine), dried and deoxygenated

    • NMR tubes suitable for air-sensitive samples (e.g., J. Young tubes)

    • Deuterated solvent (e.g., toluene-d8), dried and deoxygenated

  • Procedure:

    • Prepare a stock solution of the stabilizing ligand in the desired deuterated solvent under an inert atmosphere.

    • In a glovebox, prepare a solution of this compound in the deuterated solvent in a vial.

    • To this solution, add the desired molar equivalent of the stabilizer stock solution.

    • Transfer a portion of this solution into an NMR tube suitable for air-sensitive samples and seal it.

    • Prepare a control sample of this compound in the same deuterated solvent without the stabilizer.

    • Acquire an initial 1H NMR spectrum of both samples.

    • Store both NMR tubes at a constant temperature (e.g., room temperature or a refrigerated bath).

    • Acquire subsequent 1H NMR spectra at regular time intervals (e.g., every hour).

    • Compare the rate of appearance of decomposition products (methane, ethane) in the stabilized sample versus the control sample to assess the efficacy of the stabilizing agent.

Visualizations

DecompositionPathway WMe6 W(CH₃)₆ (this compound) Intermediate Putative Intermediate [W(CH₃)₅• + •CH₃] WMe6->Intermediate Homolytic Cleavage (Initiation) Methane Methane (CH₄) Intermediate->Methane Hydrogen Abstraction Ethane Ethane (C₂H₆) Intermediate->Ethane Radical Combination Residue Black Residue (Polymethylene + W-containing species) Intermediate->Residue Further Decomposition

Caption: Postulated decomposition pathway of this compound.

TroubleshootingWorkflow Start Observe Issue with W(CH₃)₆ Solution ColorChange Color Change? (Red to Brown/Black) Start->ColorChange GasEvo Gas Evolution? ColorChange->GasEvo No CheckAtmosphere Check Inert Atmosphere (Leaks, O₂, H₂O levels) ColorChange->CheckAtmosphere Yes Precipitate Precipitate Formation? GasEvo->Precipitate No GasEvo->CheckAtmosphere Yes Quench Solution Compromised Quench and Dispose Precipitate->Quench Yes UseFresh Prepare Fresh Solution Precipitate->UseFresh No, but results are inconsistent CoolSolution Cool Solution Immediately (≤ -30°C) CheckAtmosphere->CoolSolution CoolSolution->Quench

Caption: A logical workflow for troubleshooting common issues.

StabilizationProtocol PrepWMe6 Prepare W(CH₃)₆ Solution in Deuterated Solvent (Inert Atmosphere) SplitSample Split into Two Samples (Control & Test) PrepWMe6->SplitSample AddStabilizer Add Potential Stabilizer to Test Sample SplitSample->AddStabilizer PrepNMR Transfer Samples to Air-Sensitive NMR Tubes SplitSample->PrepNMR Control AddStabilizer->PrepNMR Test InitialNMR Acquire Initial ¹H NMR (t=0) PrepNMR->InitialNMR Incubate Store Both Tubes at Constant Temperature InitialNMR->Incubate MonitorNMR Acquire ¹H NMR at Regular Intervals Incubate->MonitorNMR Analyze Compare Decomposition Rate (Methane/Ethane Formation) MonitorNMR->Analyze

Caption: Workflow for testing potential stabilizing agents.

References

Technical Support Center: Synthesis of Hexamethyl Tungsten

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of hexamethyl tungsten (W(CH₃)₆). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the synthesis yield of this highly air- and moisture-sensitive organometallic compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main reported methods for the synthesis of this compound are:

  • The reaction of tungsten hexachloride (WCl₆) with methyllithium (B1224462) (CH₃Li) in diethyl ether. This was the original method reported by Wilkinson and Shortland in 1973. However, this method is often cited as giving poor and sometimes no yield.[1]

  • An improved synthesis using the reaction of tungsten hexachloride (WCl₆) with trimethylaluminium (Al(CH₃)₃) in the presence of trimethylamine (B31210). This method, disclosed by Wilkinson and Galyer in 1976, is generally considered to provide higher and more reliable yields.[1][2] An alternative alkylating agent that can be used is dimethylzinc.[2]

Q2: Why is the yield of this compound often low?

A2: The low yield of this compound can be attributed to several factors:

  • Extreme Sensitivity: this compound is highly sensitive to oxygen and moisture, leading to rapid decomposition.[1][2] All manipulations must be carried out under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Thermal Instability: The compound is thermally unstable and can decompose at room temperature to produce methane (B114726) and a black residue.[1] It is also volatile, subliming at -30 °C.[1][2]

  • Side Reactions: The highly reactive nature of the organometallic reagents used can lead to side reactions and the formation of byproducts, reducing the yield of the desired product.

  • Purification Losses: this compound is volatile and sensitive, which can lead to significant material loss during purification steps like sublimation if not performed carefully.

Q3: What is the reported yield for the improved synthesis method using trimethylaluminium?

A3: The 1976 paper by Wilkinson and Galyer describes the synthesis of multigram quantities of hexamethyltungsten using trimethylaluminium, suggesting a significant improvement over the methyllithium method. While specific quantitative yields can vary based on experimental conditions and scale, this method is the preferred route for achieving higher yields.

Q4: What are the common impurities in this compound synthesis?

A4: Common impurities can include:

  • Unreacted starting materials, such as tungsten hexachloride.

  • Byproducts from the reaction, such as dimethylaluminium chloride (Al(CH₃)₂Cl) when using trimethylaluminium.[1][2]

  • Decomposition products, which can include polymethylene and elemental tungsten.[1]

  • Tungsten oxytetrachloride (WOCl₄) and tungsten pentachloride (WCl₅) if the starting WCl₆ is impure or if there is exposure to trace oxygen.

Q5: What are the safety concerns associated with the synthesis of this compound?

A5: this compound is a hazardous material. It is pyrophoric and can ignite spontaneously in the air.[1] Additionally, serious explosions have been reported during its handling, even in the absence of air. Therefore, it is crucial to handle this compound with extreme caution in a proper inert-atmosphere glovebox and take all necessary safety precautions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions to improve the yield.

Problem Potential Cause(s) Recommended Solution(s)
No or Very Low Yield of Red Crystalline Product 1. Poor Quality of Reagents: Tungsten hexachloride may be contaminated with oxides or moisture. Organometallic reagents (methyllithium or trimethylaluminium) may have degraded.1a. Purify Reagents: Use freshly sublimed tungsten hexachloride. Titrate the organometallic reagents to determine their exact concentration before use.
2. Presence of Oxygen or Moisture: Leaks in the reaction setup or use of wet solvents/glassware.2a. Ensure Inert Atmosphere: Use Schlenk line techniques or a glovebox. Flame-dry all glassware before use. Use freshly distilled, anhydrous solvents.
3. Incorrect Reaction Temperature: Temperature may be too high, leading to decomposition, or too low, resulting in a slow or incomplete reaction.3a. Optimize Temperature: For the trimethylaluminium method, maintain the reaction at a low temperature during the addition of the reagent and then allow it to slowly warm up as per the detailed protocol.
Formation of a Black or Brown Precipitate Instead of a Red Solution/Solid 1. Decomposition of this compound: The product is thermally unstable and decomposes at room temperature.[1]1a. Maintain Low Temperatures: Keep the reaction and the product at low temperatures (below 0 °C) at all times.
2. Reaction with Oxygen/Moisture: Exposure to air or water will rapidly decompose the product.2a. Strict Inert Conditions: Re-evaluate the experimental setup for any potential leaks. Ensure all reagents and solvents are rigorously dried.
Difficulty in Isolating the Pure Product 1. Volatility of this compound: The product sublimes at -30 °C and can be lost during solvent removal or transfer.[1][2]1a. Careful Purification: Use low-temperature sublimation or crystallization for purification. When removing solvent, use a high-vacuum line with a cold trap to collect the product.
2. Co-sublimation with Impurities: Volatile impurities may co-sublimate with the product.2a. Fractional Sublimation: Perform sublimation at a very slow rate and with a carefully controlled temperature gradient to separate compounds with different volatilities.
Low Yield After Purification 1. Inefficient Extraction/Transfer: Product loss during transfers between vessels.1a. Minimize Transfers: Plan the experimental workflow to minimize the number of transfers. Rinse glassware with cold, dry solvent to recover any residual product.
2. Decomposition During Purification: The product may decompose on the purification medium (e.g., chromatography column) or during prolonged purification times.2a. Use Appropriate Purification Methods: Avoid column chromatography. Low-temperature crystallization or sublimation are the preferred methods.

Experimental Protocols

Improved Synthesis of this compound using Trimethylaluminium

This protocol is based on the improved method reported by Wilkinson and Galyer.

Materials:

  • Tungsten hexachloride (WCl₆)

  • Trimethylaluminium (Al(CH₃)₃)

  • Trimethylamine (N(CH₃)₃)

  • Anhydrous diethyl ether or a hydrocarbon solvent (e.g., pentane, hexane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: Under a strictly inert atmosphere, place a solution of tungsten hexachloride in the chosen anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar.

  • Cooling: Cool the flask to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Reagent Addition: Slowly add a solution of trimethylaluminium (at least 6 equivalents) to the cooled and stirred suspension of tungsten hexachloride.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature while stirring continuously. The reaction progress can be monitored by a color change.

  • Byproduct Removal: To remove the dimethylaluminium chloride byproduct, add trimethylamine to the reaction mixture. This will form a non-volatile adduct with the aluminum byproduct.

  • Isolation of Crude Product: Filter the reaction mixture to remove any precipitated salts. Carefully remove the solvent from the filtrate under vacuum at low temperature to obtain the crude this compound.

  • Purification: Purify the crude product by low-temperature sublimation or crystallization from a cold hydrocarbon solvent.

Visualizations

Experimental Workflow for Improved this compound Synthesis

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification WCl6 WCl₆ in Anhydrous Solvent ReactionVessel Reaction Vessel (Stirring at -78°C) WCl6->ReactionVessel TMA Al(CH₃)₃ Solution TMA->ReactionVessel Warming Slow Warming to Room Temp ReactionVessel->Warming AddNMe3 Add N(CH₃)₃ Warming->AddNMe3 Filtration Filtration AddNMe3->Filtration SolventRemoval Low Temp Solvent Removal Filtration->SolventRemoval Purification Low Temp Sublimation/ Crystallization SolventRemoval->Purification FinalProduct Pure W(CH₃)₆ Purification->FinalProduct G cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of W(CH₃)₆ ReagentQuality Poor Reagent Quality Start->ReagentQuality InertAtmosphere Compromised Inert Atmosphere Start->InertAtmosphere Temperature Incorrect Reaction Temperature Start->Temperature PurificationLoss Loss During Purification Start->PurificationLoss PurifyReagents Purify/Titrate Reagents ReagentQuality->PurifyReagents CheckSetup Check Setup for Leaks Use Dry Solvents/Glassware InertAtmosphere->CheckSetup OptimizeTemp Optimize & Control Temperature Temperature->OptimizeTemp RefinePurification Refine Low-Temp Purification Technique PurificationLoss->RefinePurification

References

Technical Support Center: Synthesis of Hexamethyltungsten (W(CH3)6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of hexamethyltungsten (W(CH3)6).

Troubleshooting Guide

This guide addresses common problems, their probable causes, and recommended solutions to mitigate side reactions and improve the yield and safety of your W(CH3)6 synthesis.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield of W(CH3)6 Methyllithium (B1224462) Route: - Formation of insoluble, unreactive tungsten species. - Side reactions leading to the reduction of W(VI). - Incomplete reaction due to low temperature.General: - Impure or degraded starting materials (WCl6, methyllithium, trimethylaluminium). - Presence of moisture or oxygen in the reaction setup.Methyllithium Route: - Ensure the use of freshly prepared and accurately titrated methyllithium. - Maintain the reaction temperature between 0°C and 30°C to ensure a reasonable reaction rate without promoting decomposition.[1] - Strictly adhere to the optimal 1:3 molar ratio of WCl6 to methyllithium.[1]General: - Use freshly sublimed WCl6. - Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
Formation of Black Precipitate - Thermal decomposition of the W(CH3)6 product. - Reductive side reactions, especially in the methyllithium synthesis, leading to lower oxidation state tungsten species.- Maintain the reaction and workup temperatures below 30°C. W(CH3)6 is thermally unstable and decomposes at room temperature.[1] - For the methyllithium route, add the reagent slowly to control the reaction exotherm.
Unstable, Chlorine-Containing Byproducts - Incorrect stoichiometry in the methyllithium synthesis (e.g., a WCl6:LiCH3 ratio of 1:2).- Use a WCl6 to methyllithium molar ratio of approximately 1:3 for the best yields of W(CH3)6. Ratios below this can lead to the formation of unstable, partially methylated tungsten chloride species.[1]
Violent Decomposition or Explosion - Rapid, uncontrolled thermal decomposition of W(CH3)6. - Reaction of pyrophoric reagents (methyllithium, trimethylaluminium) with air or moisture. - Incompatible chemical mixing, leading to a runaway reaction.- Never work alone when handling pyrophoric reagents. - Use appropriate personal protective equipment (PPE), including fire-resistant lab coats and safety glasses. - Ensure the reaction is well-stirred and temperature is carefully controlled. - Quench any residual pyrophoric reagents carefully at the end of the reaction. - Be aware that serious explosions have been reported for W(CH3)6, even in the absence of air.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method for W(CH3)6 provides a better yield?

The improved synthesis using trimethylaluminium and trimethylamine (B31210) generally provides higher and more reproducible yields compared to the original method using methyllithium. The methyllithium route is notorious for frequently giving poor or sometimes even zero yields.[2] While specific yields can vary based on experimental conditions, the trimethylaluminium method is the preferred route for obtaining multigram quantities of hexamethyltungsten.[3]

Q2: What are the primary decomposition products of W(CH3)6?

At room temperature, hexamethyltungsten decomposes to produce methane (B114726) (CH4) and trace amounts of ethane (B1197151) (C2H6). A black residue containing polymethylene and tungsten is also formed.

Q3: What is the role of trimethylamine in the synthesis using trimethylaluminium?

Trimethylamine acts as a Lewis base that coordinates to the byproduct, chlorodimethylaluminium (Al(CH3)2Cl), facilitating its removal from the reaction mixture and simplifying the purification of W(CH3)6.[3]

Q4: Can I use a different solvent than diethyl ether for the methyllithium synthesis?

The use of diethyl ether is crucial for the success of the reaction when using methyllithium. Using other solvents like tetrahydrofuran (B95107) (THF) or light petroleum has been reported to result in no isolable W(CH3)6.

Q5: What are the key safety precautions for synthesizing W(CH3)6?

  • Strictly anoxic and anhydrous conditions: Both the reagents and the product are extremely sensitive to air and moisture. All manipulations must be carried out under a dry, inert atmosphere.

  • Pyrophoric reagents: Methyllithium and trimethylaluminium are pyrophoric and will ignite on contact with air. Handle them using appropriate syringe or cannula techniques.

  • Thermal instability: W(CH3)6 is thermally unstable and can decompose violently. Maintain low temperatures throughout the synthesis and purification.

  • Explosion hazard: Be aware of the potential for explosions, even in the absence of air. Use a blast shield and other appropriate safety measures.

Data Presentation

Synthetic Method Methylating Agent Typical Yield Key Byproducts Notes
Original SynthesisMethyllithium (LiCH3)Highly variable, often low to none. Up to ~50% under optimal conditions.[1]Lithium chloride (LiCl), unstable partially methylated tungsten chlorides.Yield is highly sensitive to the stoichiometry of reagents.
Improved SynthesisTrimethylaluminium (Al(CH3)3)Generally higher and more reproducible than the methyllithium route.Dimethylaluminium chloride (Al(CH3)2Cl).The use of trimethylamine facilitates the removal of the aluminum byproduct.[3]
Alternative MethodDimethylzinc (Zn(CH3)2)Reported yields can be low.Zinc halides (e.g., ZnCl2).An alternative alkylating agent.[2]

Experimental Protocols

Improved Synthesis of Hexamethyltungsten using Trimethylaluminium

This protocol is based on the improved method reported by Wilkinson and Galyer.[2][3]

Materials:

  • Tungsten hexachloride (WCl6)

  • Trimethylaluminium (Al(CH3)3)

  • Trimethylamine (N(CH3)3)

  • Hydrocarbon solvent (e.g., hexane)

  • Standard Schlenk line and glassware

Procedure:

  • Under a dry, inert atmosphere, suspend tungsten hexachloride in a hydrocarbon solvent in a Schlenk flask equipped with a magnetic stirrer.

  • Cool the suspension to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add a solution of trimethylaluminium in the same solvent to the stirred suspension. The stoichiometry of the reaction is: WCl6 + 6 Al(CH3)3 → W(CH3)6 + 6 Al(CH3)2Cl[2]

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for several hours.

  • To remove the dimethylaluminium chloride byproduct, add an excess of trimethylamine to the reaction mixture. This will form a complex with the aluminum halide, facilitating its separation.

  • Filter the reaction mixture to remove any solid byproducts.

  • Carefully remove the solvent from the filtrate under reduced pressure at a low temperature to yield the crude hexamethyltungsten product.

  • Purify the W(CH3)6 by sublimation at low temperature and pressure.

Visualizations

SynthesisPathways Synthesis and Side Reactions of W(CH3)6 WCl6 WCl6 WMe6 W(CH3)6 (Product) WCl6->WMe6 Methylation ReducedW Reduced Tungsten Species WCl6->ReducedW Reduction PartiallyMethylated Partially Methylated Tungsten Chlorides WCl6->PartiallyMethylated Incomplete Methylation MeLi Methyllithium (LiCH3) MeLi->WMe6 MeLi->ReducedW MeLi->PartiallyMethylated AlMe3 Trimethylaluminium (Al(CH3)3) AlMe3->WMe6 Decomposition Decomposition Products (Methane, Ethane, etc.) WMe6->Decomposition Thermal Instability

Caption: Main synthesis pathways and potential side reactions in the formation of hexamethyltungsten.

This technical support guide is intended to assist researchers in the successful and safe synthesis of hexamethyltungsten. For further details, it is recommended to consult the primary literature.

References

Hexamethyl tungsten sensitivity to air and moisture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Hexamethyl tungsten (W(CH₃)₆). Due to its extreme sensitivity to air and moisture, proper handling and troubleshooting are critical for successful and safe experimentation.

Frequently Asked Questions (FAQs)

Q1: How sensitive is this compound to air?

A1: this compound is extremely sensitive to air. It is classified as an air-sensitive and pyrophoric compound, meaning it can spontaneously ignite upon contact with air.[1] The compound is readily destroyed by oxygen.[2]

Q2: What is the nature of this compound's sensitivity to moisture?

Q3: What are the primary decomposition products of this compound when exposed to air and moisture?

A3: Upon exposure to air and moisture, this compound decomposes to form methane (B114726), trace amounts of ethane (B1197151), and an unidentified black residue purported to contain polymethylene and tungsten.[1] The reaction with oxygen leads to the formation of tungsten oxides.

Q4: How should this compound be stored?

A4: this compound should be stored in a cool, dry, and inert environment. It is highly volatile, subliming at -30 °C, and thermally unstable at room temperature.[1][2] Storage should be in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (e.g., in a freezer) to minimize decomposition.

Q5: What are the visible signs of decomposition?

A5: The decomposition of the red, crystalline solid is indicated by a color change and the formation of a black residue.[1] Gas evolution (methane) is also a sign of decomposition.

Data Presentation: Properties of this compound

PropertyValueCitations
Chemical Formula W(CH₃)₆[2]
Molar Mass 274.05 g/mol [2]
Appearance Red, crystalline solid[2]
Volatility Extremely volatile, sublimes at -30 °C[2]
Solubility Highly soluble in petroleum, aromatic hydrocarbons, ethers, CS₂, CCl₄[2]
Air Sensitivity Pyrophoric; spontaneously flammable in air[1]
Moisture Sensitivity Highly sensitive; reacts to release methane[1]
Thermal Stability Decomposes at room temperature[1]
Decomposition Products Methane, ethane (trace), black residue (polymethylene and tungsten)[1]

Troubleshooting Guide

Issue 1: My this compound sample has turned dark or black.

  • Question: Why has my red this compound sample darkened?

  • Answer: A color change from red to dark brown or black is a clear indication of decomposition. This is likely due to exposure to trace amounts of air or moisture, or prolonged storage at ambient temperature. The black residue consists of decomposition products, including polymethylene and tungsten.[1]

Issue 2: I am observing unexpected gas evolution in my reaction.

  • Question: My reaction vessel is pressurizing, and I suspect gas is being evolved. What could be the cause?

  • Answer: Uncontrolled gas evolution is likely due to the decomposition of this compound, which releases methane and small amounts of ethane.[1] This can be caused by the presence of acidic impurities (including water) in your solvents or reagents, or by thermal decomposition if the reaction is conducted at or above room temperature for an extended period.

Issue 3: My experiment with this compound is giving poor or no yield.

  • Question: I am not obtaining the desired product in my reaction involving this compound. What are the potential reasons?

  • Answer: Low or zero yield is a common problem when working with highly sensitive reagents. The primary cause is likely the decomposition of the this compound before or during the reaction. It is crucial to ensure all solvents and reagents are rigorously dried and degassed, and that the entire experiment is conducted under a strictly inert atmosphere using techniques such as a Schlenk line or a glovebox.

Issue 4: A small fire or spark was observed when handling the compound.

  • Question: I observed a spark or small fire when transferring this compound. What happened and how can I prevent it?

  • Answer: This indicates a pyrophoric event, where the compound spontaneously ignited upon contact with air.[1] This is a serious safety hazard. To prevent this, all transfers must be performed under an inert atmosphere. Ensure there are no leaks in your Schlenk line or glovebox. Use appropriate techniques like cannula transfer for solutions.

Experimental Protocols

Representative Protocol: Synthesis of this compound

This protocol is an example of the rigorous inert atmosphere techniques required when working with this compound.

Objective: To synthesize this compound from tungsten hexachloride and trimethylaluminium.

Materials:

  • Tungsten hexachloride (WCl₆)

  • Trimethylaluminium (Al(CH₃)₃)

  • Hydrocarbon solvent (e.g., hexane)

  • Amine (for removal of chlorodimethylaluminium)

  • Schlenk line apparatus

  • Dry, oxygen-free solvents and glassware

Procedure:

  • Preparation of Apparatus: All glassware must be thoroughly dried in an oven and cooled under a stream of dry, inert gas (argon or nitrogen). The reaction should be assembled on a Schlenk line to maintain an inert atmosphere throughout the procedure.

  • Reaction Setup: In a Schlenk flask, suspend tungsten hexachloride in a dry hydrocarbon solvent under an inert atmosphere.

  • Addition of Reagent: Cool the suspension and slowly add a solution of trimethylaluminium in the same solvent. The reaction is exothermic and the temperature should be carefully controlled.

  • Reaction: Allow the reaction to proceed at a controlled temperature. The solution will change color as the reaction progresses.

  • Workup: After the reaction is complete, the by-product, chlorodimethylaluminium, is removed by the addition of an amine, which forms a precipitate.

  • Isolation of Product: The precipitate is removed by filtration under inert atmosphere. The solvent is then removed from the filtrate under vacuum at low temperature to yield crude this compound.

  • Purification: The product can be purified by low-temperature sublimation.

Safety Precautions:

  • Both trimethylaluminium and this compound are pyrophoric and will ignite on contact with air.

  • The entire procedure must be carried out under a strictly inert atmosphere.

  • Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) must be worn at all times.

  • Work in a well-ventilated fume hood.

Visualizations

DecompositionPathway WMe6 This compound (W(CH₃)₆) (Red Solid) Decomposition Decomposition Products WMe6->Decomposition Air Air (O₂) Air->Decomposition Moisture Moisture (H₂O) Moisture->Decomposition Heat Heat (Room Temp.) Heat->Decomposition Methane Methane (CH₄) Decomposition->Methane Ethane Ethane (C₂H₆) Decomposition->Ethane Residue Black Residue (Polymethylene & Tungsten) Decomposition->Residue Oxides Tungsten Oxides Decomposition->Oxides

Caption: Decomposition pathway of this compound.

TroubleshootingWorkflow start Experiment Start issue Unexpected Observation? start->issue color_change Sample Darkened? issue->color_change Yes continue_exp Continue Experiment issue->continue_exp No gas Gas Evolution? color_change->gas No decomp Decomposition Likely - Check inert atmosphere - Verify solvent purity - Control temperature color_change->decomp Yes yield Poor Yield? gas->yield No gas->decomp Yes yield->decomp Yes yield->continue_exp No

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Hexamethyl Tungsten Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hexamethyl tungsten (W(CH₃)₆). Given the compound's inherent instability and challenging synthesis, this guide aims to address common issues to improve experimental consistency and success.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with working with this compound?

A1: this compound is notoriously challenging to handle due to its high reactivity and instability. It is an air-sensitive, red, crystalline solid that is extremely volatile, subliming at -30 °C.[1][2] At room temperature, it decomposes to produce methane (B114726) and trace amounts of ethane.[1] Furthermore, it is pyrophoric, meaning it can ignite spontaneously in air.[1] Serious explosions have been reported even in the absence of air. Therefore, all manipulations must be carried out under an inert atmosphere using either a Schlenk line or a glovebox.[3][4][5][6]

Q2: What are the main synthesis routes for this compound, and what are their respective challenges?

A2: There are two primary methods for synthesizing this compound. The original method, reported by Wilkinson and Shortland in 1973, involves the reaction of tungsten hexachloride (WCl₆) with methyllithium (B1224462) (CH₃Li) in diethyl ether.[1][2] However, this method is known to frequently result in poor or even zero yields.[1] An improved synthesis was later developed by Wilkinson and Galyer in 1976, which utilizes trimethylaluminium (Al(CH₃)₃) in the presence of trimethylamine (B31210).[1][2][7] This improved method is reported to allow for the synthesis of multigram quantities of the compound.[7]

Q3: What is the correct molecular geometry of this compound?

A3: Contrary to initial assumptions of an octahedral structure, this compound adopts a distorted trigonal prismatic geometry with C₃ᵥ symmetry.[1][2] This unusual geometry was a subject of debate for nearly two decades. The distortion is characterized by one set of three methyl groups having wider C-W-C angles (94-97°) and shorter C-W bond lengths, while the other set has smaller angles (75-78°) and longer bond lengths.[1][2]

Q4: How should this compound be stored?

A4: Due to its extreme volatility and thermal instability, this compound should be stored at low temperatures, ideally below its sublimation point of -30 °C. It must be stored under an inert atmosphere of argon or nitrogen to prevent decomposition and spontaneous ignition.[1][2]

Troubleshooting Guides

Low or No Product Yield in Synthesis

Problem: The synthesis of this compound resulted in a very low yield or no product at all.

Possible Causes and Solutions:

  • Reagent Quality: The purity and activity of the starting materials, particularly tungsten hexachloride and the methylating agent (methyllithium or trimethylaluminium), are critical. Impurities can lead to side reactions and significantly lower the yield.

    • Solution: Use freshly purified or newly purchased reagents. Ensure anhydrous conditions are strictly maintained, as trace amounts of water will react with the organometallic reagents.[8]

  • Reaction Conditions: Temperature control is crucial. The reaction to form this compound is typically carried out at low temperatures.

    • Solution: Carefully monitor and control the reaction temperature according to the specific protocol being used. For the improved synthesis with trimethylaluminium, the reaction is often performed at low temperatures and then allowed to slowly warm up.

  • Air and Moisture Contamination: this compound and the reagents used in its synthesis are extremely sensitive to air and moisture.[1][2]

    • Solution: Ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried) and the reaction is performed under a high-purity inert atmosphere (argon or nitrogen) using a Schlenk line or in a glovebox.[3][4] All solvents must be thoroughly dried and degassed.

  • Work-up and Isolation: The high volatility of this compound can lead to significant product loss during solvent removal and isolation.

    • Solution: Perform all purification steps at low temperatures. Sublimation is the preferred method for purification and should be carried out under high vacuum and at temperatures below -30 °C to collect the product.[1]

Inconsistent Spectroscopic Data (NMR)

Problem: The ¹H or ¹³C NMR spectrum of the product is inconsistent, showing broad peaks or unexpected signals.

Possible Causes and Solutions:

  • Decomposition: this compound readily decomposes at room temperature, which can lead to the appearance of methane and other byproducts in the NMR spectrum.[1]

    • Solution: Prepare and run the NMR sample at low temperatures to minimize decomposition. Use a pre-cooled NMR probe if available. The presence of a sharp singlet around 0.2 ppm in the ¹H NMR spectrum is indicative of methane.

  • Dynamic Molecular Structure: The molecule exhibits dynamic motions in solution, which can affect the appearance of the NMR spectra.[9]

    • Solution: Low-temperature NMR experiments can help to resolve the signals of the non-equivalent methyl groups. Theoretical calculations predict a difference of about 18 ppm in the ¹³C NMR spectrum for the two sets of methyl groups in the distorted trigonal prismatic structure.[9]

  • Sample Preparation: Contamination with air or moisture during sample preparation will lead to decomposition.

    • Solution: Prepare the NMR sample in a glovebox or using a Schlenk line. Use a J. Young NMR tube to ensure an airtight seal.

Difficulty in Obtaining Single Crystals for X-ray Diffraction

Problem: Attempts to grow single crystals of this compound suitable for X-ray diffraction have been unsuccessful.

Possible Causes and Solutions:

  • Thermal Instability: The compound's low thermal stability makes crystal growth challenging as it can decompose before or during crystallization.

    • Solution: All crystallization attempts must be performed at low temperatures. Slow sublimation at a carefully controlled temperature gradient below -30 °C is a viable method for growing single crystals.

  • Purity of the Sample: Impurities can inhibit crystal growth or lead to the formation of poor-quality crystals.

    • Solution: Ensure the this compound is of high purity before attempting crystallization. Sublimation is an effective purification technique.

  • Crystallization Technique: Standard crystallization techniques may not be suitable for such a volatile and unstable compound.

    • Solution: Slow evaporation of a dilute solution in a non-coordinating solvent at a very low and constant temperature can be attempted. Vapor diffusion with a volatile non-solvent at low temperatures may also be effective. All manipulations must be performed in an inert atmosphere.

Data Summary

Table 1: Synthesis Methods for this compound

Synthesis MethodPrecursorsTypical SolventReported YieldKey Considerations
Original Method (Wilkinson & Shortland, 1973) WCl₆, CH₃LiDiethyl etherPoor to none[1]Highly sensitive to reaction conditions; often unreliable.
Improved Method (Wilkinson & Galyer, 1976) WCl₆, Al(CH₃)₃, N(CH₃)₃Hydrocarbon"Multigram quantities"[7]More reliable and higher yielding than the original method. Trimethylamine is used to remove aluminum byproducts.

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula W(CH₃)₆[10]
Molar Mass 274.05 g/mol [2]
Appearance Red, crystalline solid[1][2]
Sublimation Point -30 °C[1][2]
Decomposition Decomposes at room temperature[1]
Solubility Highly soluble in petroleum, aromatic hydrocarbons, ethers, carbon disulfide, and carbon tetrachloride[1][2]
Reactivity Pyrophoric in air; reacts with acids and halogens[1][2]

Experimental Protocols

Improved Synthesis of this compound

This protocol is based on the improved synthesis method reported by Wilkinson and Galyer.[1][7] All procedures must be carried out under a high-purity inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques.

Materials:

  • Tungsten hexachloride (WCl₆)

  • Trimethylaluminium (Al(CH₃)₃)

  • Trimethylamine (N(CH₃)₃)

  • Anhydrous hydrocarbon solvent (e.g., pentane (B18724) or hexane)

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, suspend tungsten hexachloride in the chosen anhydrous hydrocarbon solvent.

  • Cool the suspension to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Slowly add a solution of trimethylaluminium in the same solvent to the stirred suspension. The stoichiometry of the reaction is 1:6 (WCl₆:Al(CH₃)₃).[2]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Cool the mixture again and add an excess of trimethylamine to precipitate the aluminum byproducts as an adduct.

  • Filter the reaction mixture at low temperature to remove the precipitated aluminum salts.

  • Carefully remove the solvent from the filtrate under vacuum at low temperature to yield crude this compound.

  • Purify the product by sublimation at low temperature (<-30 °C) under high vacuum.

Handling and Transfer of this compound

Given its pyrophoric and volatile nature, this compound must be handled with extreme caution in an inert atmosphere.

Using a Glovebox:

  • Ensure the glovebox has a low oxygen and water atmosphere (<1 ppm).

  • Pre-cool all glassware and spatulas that will come into contact with the compound.

  • Transfer the solid compound quickly and efficiently to minimize sublimation losses.

Using a Schlenk Line:

  • Solid transfers can be challenging on a Schlenk line due to the compound's volatility. If necessary, perform transfers at low temperatures under a positive pressure of inert gas.

  • For transferring solutions, use a cannula or a gas-tight syringe. Ensure all transfer apparatus is dry and purged with inert gas.

Visualizations

Synthesis_Workflow Improved Synthesis of this compound Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification WCl6 WCl₆ Suspension Reaction Reaction at Low Temp WCl6->Reaction 1. Add to AlMe3 Al(CH₃)₃ Solution AlMe3->Reaction 2. Slow Addition WarmUp Warm to Room Temp Reaction->WarmUp Add_NMe3 Add N(CH₃)₃ WarmUp->Add_NMe3 Filter Low Temp Filtration Add_NMe3->Filter Solvent_Removal Solvent Removal (Vac) Filter->Solvent_Removal Sublimation Sublimation (<-30°C) Solvent_Removal->Sublimation Product Pure W(CH₃)₆ Sublimation->Product

Caption: Workflow for the improved synthesis of this compound.

Decomposition_Pathway Thermal Decomposition of this compound WMe6 W(CH₃)₆ TransitionState Decomposition WMe6->TransitionState Room Temp Methane 3 CH₄ (g) TransitionState->Methane Polymethylene (CH₂)₃ (s) TransitionState->Polymethylene Tungsten W (s) TransitionState->Tungsten

Caption: Approximate stoichiometry of this compound decomposition.[1]

Troubleshooting_Low_Yield Troubleshooting Logic for Low Synthesis Yield cluster_solutions Solutions Start Low/No Yield Observed CheckReagents Verify Reagent Purity & Dryness Start->CheckReagents CheckConditions Check Reaction Temperature Start->CheckConditions CheckAtmosphere Ensure Inert Atmosphere Start->CheckAtmosphere CheckWorkup Review Work-up & Isolation Technique Start->CheckWorkup PurifyReagents Use Fresh/Purified Reagents CheckReagents->PurifyReagents If impure/wet ControlTemp Maintain Low Temperature CheckConditions->ControlTemp If incorrect ImproveInert Use Schlenk Line/Glovebox Correctly CheckAtmosphere->ImproveInert If compromised LowTempWorkup Perform Work-up at Low Temp CheckWorkup->LowTempWorkup If product loss

References

Technical Support Center: Synthesis of Hexamethyltungsten (W(CH₃)₆)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of hexamethyltungsten (W(CH₃)₆). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the synthesis of this highly reactive and unstable organometallic compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for W(CH₃)₆?

A1: The two main synthetic routes for hexamethyltungsten are the reaction of a tungsten(VI) halide with an organolithium reagent or an organoaluminum reagent.[1][2]

  • Methyllithium (B1224462) Route: The original synthesis reported by Wilkinson and Shortland in 1973 involves the reaction of tungsten hexachloride (WCl₆) with methyllithium (CH₃Li) in diethyl ether.[1][2]

  • Trimethylaluminium Route: An improved and often higher-yielding synthesis was later developed, utilizing trimethylaluminium ((CH₃)₃Al) as the methylating agent in conjunction with trimethylamine.[1][2][3]

  • Dimethylzinc (B1204448) Route: Another alternative involves the use of dimethylzinc ((CH₃)₂Zn).[2]

Q2: Why am I getting low or no yield of W(CH₃)₆ with the methyllithium method?

A2: The reaction of WCl₆ with methyllithium is notoriously inconsistent and can result in poor or even zero yields.[1] Several factors can contribute to this:

  • Stoichiometry: The molar ratio of WCl₆ to CH₃Li is critical. Using a 1:3 molar ratio has been reported to give the best yields. Deviations from this ratio can lead to the formation of unstable, chlorine-containing byproducts or complete failure to isolate W(CH₃)₆.[4]

  • Solvent: The use of diethyl ether as the reaction medium is essential for the success of this reaction. Using other solvents like THF or petroleum ether has been reported to yield no isolatable product.[4]

  • Temperature: The reaction temperature must be carefully controlled. While the reaction is slow at temperatures below 0°C, exceeding 30°C can lead to thermal decomposition of the product.[4]

  • Purity of Reagents: The purity of WCl₆ and the quality of the methyllithium solution are paramount. Impurities can lead to side reactions and decomposition of the product.

Q3: My W(CH₃)₆ product decomposes rapidly. How can I improve its stability?

A3: Hexamethyltungsten is an extremely unstable compound, particularly at room temperature, where it decomposes to methane (B114726) and a black residue.[1] It is also highly air- and moisture-sensitive.[2][4] To handle and store it successfully:

  • Low Temperatures: W(CH₃)₆ is significantly more stable at low temperatures. It sublimes at -30°C and should be stored at or below -40°C under an inert atmosphere (e.g., purified nitrogen or argon) or in a vacuum.[1][4]

  • Inert Atmosphere: All manipulations must be carried out under strictly anaerobic and anhydrous conditions using Schlenk line or glovebox techniques.[4]

  • Solvent Choice: Dilute solutions in non-reactive, dry, and degassed organic solvents such as light petroleum fractions or aromatic hydrocarbons are more stable than the solid and can be handled at room temperature for short periods.[4]

Q4: What are the signs of W(CH₃)₆ decomposition?

A4: Decomposition is typically indicated by a color change from the characteristic deep red of W(CH₃)₆ to a black or brown precipitate.[1] The evolution of a gas (methane) is also a key indicator of decomposition.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction mixture turns black or brown immediately upon addition of methylating agent. 1. Presence of oxygen or moisture in the reaction setup. 2. Impure reagents (WCl₆ or methylating agent). 3. Reaction temperature is too high.1. Ensure all glassware is rigorously dried and the reaction is performed under a high-purity inert atmosphere. Use freshly distilled and degassed solvents. 2. Use freshly sublimed WCl₆ and a recently titrated and verified methylating agent. 3. Maintain the recommended low temperature for the specific protocol during reagent addition and the initial reaction phase.
Low or inconsistent yields. 1. Incorrect stoichiometry of reactants. 2. Inappropriate solvent. 3. Suboptimal reaction temperature or time. 4. Loss of product during workup and purification.1. Carefully control the molar ratios of reactants as specified in the chosen protocol. 2. Use the recommended solvent (e.g., diethyl ether for the methyllithium route). 3. Optimize the reaction temperature and duration based on literature procedures. 4. Perform workup and purification steps at low temperatures and under an inert atmosphere to minimize decomposition. Sublimation should be performed under high vacuum and with a cold trap.
Difficulty in isolating the product. 1. Product is too volatile and is lost during solvent removal. 2. Product has decomposed before or during isolation.1. Remove the solvent under vacuum at very low temperatures (e.g., 0°C or below).[4] 2. Ensure all isolation steps are performed rapidly and at low temperatures. Use pre-cooled filtration and collection apparatus.
Product is contaminated with byproducts. 1. Side reactions due to incorrect stoichiometry or impurities. 2. Incomplete reaction.1. Review and optimize the reactant ratios and ensure the purity of all reagents and solvents. 2. Ensure the reaction is allowed to proceed for the recommended duration at the appropriate temperature.

Data Presentation: Comparison of Synthesis Parameters

Parameter Methyllithium Route Trimethylaluminium Route Dimethylzinc Route
Tungsten Source WCl₆WCl₆WCl₆ or WF₆
Methylating Agent Methyllithium (CH₃Li)Trimethylaluminium ((CH₃)₃Al)Dimethylzinc ((CH₃)₂Zn)
Typical Stoichiometry 1 WCl₆ : 3 CH₃Li1 WCl₆ : 6 (CH₃)₃Al1 WX₆ : 3 (CH₃)₂Zn
Solvent Diethyl ether (essential)Hydrocarbon solventDichloromethane
Typical Temperature ~0°C to <30°CNot specified, but low temperatures are generally required.-80°C to -35°C
Reported Yield Up to ~50% (often poor or zero)Improved yields over the methyllithium route.~12%
Key Considerations Highly sensitive to stoichiometry and solvent.[4]Requires removal of aluminum byproducts, often with an amine.[3]Product is highly unstable and prone to violent decomposition.

Experimental Protocols

Protocol 1: Synthesis of W(CH₃)₆ via the Methyllithium Route (Adapted from Wilkinson and Shortland, 1973, and subsequent optimizations)[1][4]

  • Preparation: Under a high-purity inert atmosphere (e.g., argon or nitrogen), add a stirred suspension of finely powdered tungsten hexachloride (WCl₆) in anhydrous, degassed diethyl ether to a Schlenk flask cooled to 0°C.

  • Reaction: Slowly add a solution of methyllithium (CH₃Li) in diethyl ether (in a 3:1 molar ratio to WCl₆) to the cooled and stirred WCl₆ suspension over a period of 1-2 hours. Maintain the temperature at or below 0°C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The color of the mixture should change to a deep red.

  • Initial Workup: Cool the reaction mixture back to 0°C. Remove the diethyl ether by vacuum evaporation at this temperature.

  • Purification: The crude product is then purified by sublimation at room temperature under high vacuum, collecting the red crystalline W(CH₃)₆ on a cold probe (e.g., cooled with dry ice/acetone, -78°C).

Protocol 2: Synthesis of W(CH₃)₆ via the Trimethylaluminium Route (Adapted from Wilkinson and Galyer, 1976)[1][2][3]

  • Preparation: In a glovebox or using Schlenk techniques, prepare a solution of tungsten hexachloride (WCl₆) in a dry, degassed hydrocarbon solvent (e.g., hexane (B92381) or toluene).

  • Reaction: Cool the WCl₆ solution to a low temperature (e.g., -78°C). Slowly add a solution of trimethylaluminium ((CH₃)₃Al) in a hydrocarbon solvent (in a 6:1 molar ratio to WCl₆).

  • Complexation and Removal of Byproduct: After the reaction is complete, add a coordinating amine (e.g., trimethylamine) to the reaction mixture to precipitate the aluminum byproduct (Al(CH₃)₂Cl) as an adduct.

  • Isolation: Filter the reaction mixture at low temperature to remove the precipitated aluminum salt.

  • Purification: Remove the solvent from the filtrate under vacuum at low temperature to yield W(CH₃)₆. Further purification can be achieved by sublimation as described in Protocol 1.

Visualizations

experimental_workflow_methyllithium cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Suspend WCl₆ in Et₂O prep2 Cool to 0°C prep1->prep2 react1 Add CH₃Li solution (3 eq.) prep2->react1 react2 Warm to RT, stir react1->react2 workup1 Cool to 0°C react2->workup1 workup2 Remove Et₂O under vacuum workup1->workup2 workup3 Sublime at RT under high vacuum workup2->workup3 workup4 Collect pure W(CH₃)₆ on cold probe workup3->workup4

Caption: Workflow for W(CH₃)₆ Synthesis via the Methyllithium Route.

logical_relationship_troubleshooting start Low/No Yield of W(CH₃)₆ cause1 Impure Reagents start->cause1 cause2 Incorrect Stoichiometry start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Presence of Air/Moisture start->cause4 cause5 Incorrect Solvent start->cause5 solution1 Use Purified Reagents cause1->solution1 leads to solution2 Verify Molar Ratios cause2->solution2 leads to solution3 Strict Temperature Control cause3->solution3 leads to solution4 Use Inert Atmosphere Techniques cause4->solution4 leads to solution5 Use Anhydrous Diethyl Ether cause5->solution5 leads to

Caption: Troubleshooting Logic for Low Yields in W(CH₃)₆ Synthesis.

References

Technical Support Center: Purification of Hexamethyl Tungsten

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of hexamethyl tungsten (W(CH₃)₆). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this highly reactive and thermally sensitive organometallic compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges stem from its inherent instability and high reactivity. This compound is extremely sensitive to air and moisture, thermally unstable at room temperature, and can be explosive.[1][2] It is also highly volatile, subliming at temperatures as low as -30 °C, which requires careful handling to prevent sample loss.[1][3][4]

Q2: What are the common impurities in crude this compound?

A2: Common impurities depend on the synthetic method used. In the improved synthesis using trimethylaluminium (Al(CH₃)₃) and tungsten hexachloride (WCl₆), the primary byproduct is dimethylaluminium chloride (Al(CH₃)₂Cl).[3][4] Other potential impurities include unreacted starting materials, partially methylated tungsten species, and decomposition products such as polymethylene and non-volatile tungsten residues.[1]

Q3: What are the initial signs of decomposition in my this compound sample?

A3: Decomposition is often indicated by a color change of the red crystalline solid or its solutions, the evolution of gases (methane and ethane), and the formation of a black, insoluble residue.[1]

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. A pure sample of this compound should exhibit a single sharp peak in the ¹H NMR spectrum.[3] The presence of other peaks can indicate impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile impurities and decomposition products.

Troubleshooting Guides

Issue 1: Low Yield of Crystalline Product After Purification
Possible Cause Troubleshooting Step
Decomposition during purification This compound is thermally sensitive. Ensure all purification steps (recrystallization, sublimation) are performed at the lowest possible temperatures. For sublimation, a high vacuum is crucial to lower the required temperature.
Product loss during handling Due to its high volatility, ensure all transfers are conducted under an inert atmosphere and at low temperatures. Use pre-cooled glassware and cannulas for transfers.
Incomplete crystallization If recrystallizing, ensure the solution is sufficiently concentrated. Slow cooling is critical for obtaining good quality crystals. Seeding with a previously obtained pure crystal can aid crystallization.
Co-sublimation with volatile impurities If impurities have similar volatility, a single sublimation may not be sufficient. Consider fractional sublimation with a carefully controlled temperature gradient.
Issue 2: Product Appears as an Oil or Decomposes Upon Solvent Removal
Possible Cause Troubleshooting Step
Presence of impurities Impurities can lower the melting point of the product, causing it to appear as an oil. Ensure the preceding reaction work-up effectively removes byproducts.
Residual solvent Traces of solvent can prevent crystallization. Ensure the product is dried under high vacuum at a low temperature for an extended period.
Thermal decomposition Removing the solvent at too high a temperature will lead to decomposition. Solvent removal should be performed at or below 0 °C under high vacuum.
Issue 3: ¹H NMR Spectrum Shows Multiple Peaks
Possible Cause Troubleshooting Step
Residual Solvents Peaks corresponding to common laboratory solvents (e.g., diethyl ether, pentane, toluene) may be present. Compare observed peaks with known solvent chemical shifts.
Unreacted Starting Material If using trimethylaluminium, check for a sharp singlet corresponding to Al(CH₃)₃.
Byproducts The presence of dimethylaluminium chloride may be indicated by a distinct methyl peak.
Decomposition Products Methane and ethane (B1197151) are gaseous and may not be observed in the solution-state NMR of the product. Broader signals may indicate the presence of oligomeric or polymeric decomposition products.

Quantitative Data

The following table summarizes key physical properties of this compound relevant to its purification and handling.

PropertyValueCitation
Molar Mass274.05 g·mol⁻¹[3]
AppearanceRed crystalline solid / Vivid red gas[3]
Sublimation Temperature-30 °C[1][3][4]
SolubilityExtremely soluble in petroleum, aromatic hydrocarbons, ethers, carbon disulfide, and carbon tetrachloride.[1][3][4]

Experimental Protocols

Protocol 1: Purification by Sublimation

This method is effective for separating volatile this compound from non-volatile impurities.

Methodology:

  • Preparation: Under a strictly inert atmosphere (e.g., in a glovebox), load the crude this compound into a sublimation apparatus. The apparatus should be scrupulously clean and dry.

  • Assembly: Assemble the sublimation apparatus, ensuring all joints are well-sealed. The collection probe ("cold finger") should be filled with a suitable coolant (e.g., dry ice/acetone slush or a cryocooler).

  • Evacuation: Slowly evacuate the apparatus to a high vacuum (< 10⁻³ mbar).

  • Heating: Gently warm the bottom of the sublimator containing the crude product. A water bath starting at room temperature and very slowly increasing in temperature is recommended to avoid rapid, uncontrolled sublimation.

  • Collection: The red this compound will sublime and deposit as crystals on the cold probe.

  • Completion: Once sublimation is complete, turn off the heating and allow the apparatus to cool to room temperature.

  • Isolation: Slowly and carefully backfill the apparatus with an inert gas. Transfer the purified crystals on the cold probe to a pre-weighed Schlenk flask under an inert atmosphere.

Protocol 2: Purification by Recrystallization

Recrystallization can be used to purify this compound from soluble and insoluble impurities. The choice of solvent is critical.

Methodology:

  • Solvent Selection: this compound is highly soluble in many common non-polar organic solvents. A suitable solvent for recrystallization will dissolve the compound at a slightly elevated temperature (e.g., 0 to 20 °C) and show significantly lower solubility at colder temperatures (e.g., -40 to -78 °C). Pentane or hexane (B92381) are often suitable choices.

  • Dissolution: In a glovebox or using Schlenk techniques, dissolve the crude this compound in a minimal amount of the chosen solvent at a slightly elevated temperature (e.g., 0 °C).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a filtration of the warm solution through a pre-cooled filter cannula into a clean Schlenk flask.

  • Crystallization: Slowly cool the saturated solution. Initial cooling to room temperature followed by further cooling in a -40 °C or -78 °C freezer is recommended. Slow cooling is crucial for the formation of pure, well-defined crystals.

  • Isolation: Once crystallization is complete, isolate the crystals by decanting the supernatant via a cannula.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum at a low temperature (e.g., -20 °C) to remove any residual solvent.

Visualizations

Decomposition_Pathway Decomposition Pathway of this compound WMe6 W(CH₃)₆ Decomposition Thermal Decomposition (Room Temperature) WMe6->Decomposition Methane Methane (CH₄) Decomposition->Methane Ethane Ethane (C₂H₆) Decomposition->Ethane Residue Black Residue (Polymethylene + Tungsten Species) Decomposition->Residue

Caption: Decomposition of this compound.

Troubleshooting_Workflow Troubleshooting Purification of this compound start Crude W(CH₃)₆ purification Purification (Sublimation or Recrystallization) start->purification analysis Purity Analysis (¹H NMR, etc.) purification->analysis pure Pure Product (Single ¹H NMR Peak) analysis->pure Success impure Impure Product (Multiple ¹H NMR Peaks) analysis->impure Failure troubleshoot Identify Impurity Source impure->troubleshoot decomp Decomposition troubleshoot->decomp byproduct Synthetic Byproduct troubleshoot->byproduct solvent Residual Solvent troubleshoot->solvent re_purify Re-purify under milder conditions decomp->re_purify improve_workup Improve initial work-up byproduct->improve_workup dry Dry under high vacuum at low temperature solvent->dry re_purify->analysis improve_workup->purification dry->analysis

Caption: Purification Troubleshooting Workflow.

References

Technical Support Center: Characterization of Unstable Organometallic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges encountered during the characterization of unstable organometallic compounds.

Frequently Asked Questions (FAQs)

Q1: My organometallic compound decomposes upon exposure to air and moisture. How can I acquire reliable characterization data?

A1: Handling air- and moisture-sensitive organometallic compounds requires specialized techniques to prevent decomposition.[1][2][3] All sample manipulations, including preparation for analysis, should be performed in an inert atmosphere, such as inside a glovebox or using Schlenk line techniques.[1][4][5] Solvents must be rigorously dried and deoxygenated before use.[1] For analysis, specialized sample holders and introduction methods are available for various instruments to maintain an inert environment during data acquisition.[3]

Q2: I am observing unexpected peaks in the NMR spectrum of my purified organometallic compound. What could be the cause?

A2: Unexpected peaks in the NMR spectrum of an unstable organometallic compound can arise from several factors:

  • Decomposition: The compound may be degrading in the NMR solvent or due to residual impurities (e.g., water, oxygen). Using rigorously dried and degassed NMR solvents is crucial.

  • Fluxional Processes: Some organometallic molecules exhibit fluxionality, where ligands exchange positions on the metal center, leading to complex or averaged spectra. Variable-temperature NMR studies can help elucidate these dynamic processes.[6]

  • Paramagnetism: If your compound is paramagnetic, it can lead to significantly broadened peaks and a wide chemical shift range.[6]

  • Ligand Rearrangement: In some cases, ligand redistribution can occur, leading to a mixture of species in solution.[3]

Q3: Mass spectrometry analysis of my organometallic compound does not show the expected molecular ion peak. What troubleshooting steps can I take?

A3: The absence of a molecular ion peak in the mass spectrum of an unstable organometallic compound is a common issue.[7] Several factors can contribute to this:

  • Fragmentation: The compound may be fragmenting in the ion source. Optimizing the ionization method and parameters is critical. For instance, using a soft ionization technique like Electrospray Ionization (ESI) and carefully controlling the source temperature can help preserve the molecular ion.[7]

  • Low Volatility: Some organometallic compounds have low volatility, making them unsuitable for techniques like Electron Ionization (EI) that require the sample to be in the gas phase.[7]

  • Ion-Molecule Reactions: In the gas phase, ion-molecule reactions can occur, leading to the formation of clusters or aggregates, which can complicate the interpretation of the mass spectrum.[7]

  • Inert Atmosphere: For air-sensitive compounds, using a specialized setup that allows for sample introduction under an inert atmosphere is essential to prevent decomposition before analysis.[3]

Q4: I am struggling to obtain single crystals of my organometallic compound suitable for X-ray diffraction. What can I do?

A4: Growing single crystals of unstable organometallic compounds can be challenging. Low-temperature crystallization techniques are often favored to improve crystal quality and prevent decomposition.[8] Experiment with a variety of solvents and solvent mixtures, and consider techniques such as slow evaporation, vapor diffusion, and slow cooling. It is crucial to maintain an inert atmosphere throughout the crystallization process.

Troubleshooting Guides

Problem: Inconsistent NMR Spectra
Symptom Possible Cause Troubleshooting Action
Broad peaks Paramagnetism, chemical exchange, or sample decomposition.Check the magnetic properties of your compound. Acquire spectra at different temperatures to investigate dynamic processes. Prepare a fresh sample using rigorously dried and degassed solvent.
Disappearing signals Decomposition of the compound over time.Run the NMR experiment immediately after sample preparation. Consider using a sealed NMR tube prepared in a glovebox.
Unexpected chemical shifts Presence of impurities or decomposition products.Re-purify the sample. Compare the spectrum with literature data for similar compounds. Use 2D NMR techniques (e.g., COSY, HSQC) to aid in structure elucidation.
Hydride signals not observed The hydride ligand may be exchanging with deuterated solvent or is too broad to be detected.Use a non-deuterated solvent for a quick check if possible. Metal hydride signals can appear over a wide range, from 0 to -40 ppm.[2][6]
Problem: Mass Spectrometry Failures
Symptom Possible Cause Troubleshooting Action
No molecular ion observed Fragmentation in the ion source, thermal decomposition, or non-volatility.Use a soft ionization technique (e.g., ESI, MALDI). Optimize source temperature and other instrument parameters.[7] For volatile but sensitive compounds, consider direct probe EI-MS with an inert atmosphere sample introduction system.[3]
Complex spectrum with many peaks Fragmentation, ligand loss, or cluster formation.Simplify the spectrum by adjusting instrument parameters. Use tandem MS (MS/MS) to analyze fragmentation patterns. Dilution of the sample can sometimes reduce aggregation.[7]
Signal intensity decreases rapidly Sample degradation in the solvent or upon exposure to air.Prepare the sample solution immediately before analysis. Use an inert atmosphere sample introduction method.

Experimental Protocols

Protocol 1: NMR Sample Preparation for Air-Sensitive Organometallic Compounds
  • Glovebox Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., nitrogen or argon).

  • Materials: Bring a clean, dry NMR tube with a sealable cap (e.g., J. Young tube), a vial containing the organometallic compound, a vial of deuterated solvent (previously dried over a drying agent and degassed), and micropipettes into the glovebox.

  • Sample Weighing: Weigh the desired amount of the organometallic compound into the NMR tube.

  • Solvent Addition: Add the appropriate volume of deuterated solvent to the NMR tube using a micropipette.

  • Sealing: Securely seal the NMR tube.

  • Mixing: Gently agitate the tube to dissolve the compound.

  • Analysis: Remove the sealed NMR tube from the glovebox and acquire the NMR spectrum immediately.

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS) of Unstable Organometallic Compounds
  • Inert Atmosphere Sample Preparation: In a glovebox, prepare a dilute solution of the organometallic compound in a suitable, dry, and degassed solvent (e.g., acetonitrile, methanol).

  • Syringe Loading: Load the sample solution into a gas-tight syringe.

  • Instrument Setup: Set the ESI-MS instrument parameters. Use a low source temperature to minimize thermal decomposition.[7]

  • Sample Infusion: Place the syringe in a syringe pump and connect it to the ESI source. Infuse the sample at a low flow rate.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Analyze the spectrum for the molecular ion peak and any fragmentation patterns.

Visualizations

Experimental Workflow for Characterization of an Unstable Organometallic Compound

G Experimental Workflow for Characterization cluster_synthesis Synthesis & Isolation cluster_characterization Characterization cluster_handling Sample Handling cluster_data Data Analysis & Structure Elucidation Synthesis Synthesis in Inert Atmosphere Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Glovebox Glovebox Purification->Glovebox Handling of Purified Compound Schlenk Schlenk Line Purification->Schlenk Handling of Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, ³¹P, etc.) Analysis Spectroscopic & Crystallographic Data Analysis NMR->Analysis MS Mass Spectrometry (ESI, EI) MS->Analysis XRay Single-Crystal X-Ray Diffraction XRay->Analysis IR IR Spectroscopy IR->Analysis Glovebox->NMR Sample Preparation Glovebox->MS Sample Preparation Glovebox->XRay Sample Preparation Glovebox->IR Sample Preparation Schlenk->NMR Sample Preparation Schlenk->MS Sample Preparation Schlenk->XRay Sample Preparation Schlenk->IR Sample Preparation

Caption: Workflow for the synthesis, handling, and characterization of unstable organometallic compounds.

Troubleshooting Logic for Absence of Molecular Ion in Mass Spectrometry

G Troubleshooting: Missing Molecular Ion in MS Start No Molecular Ion Peak CheckDecomposition Is the compound thermally labile? Start->CheckDecomposition CheckVolatility Is the compound volatile enough for the ionization method? CheckDecomposition->CheckVolatility No LowerTemp Lower ion source temperature CheckDecomposition->LowerTemp Yes CheckSensitivity Is the compound air/moisture sensitive? CheckVolatility->CheckSensitivity Yes SoftIonization Use a softer ionization technique (e.g., ESI, MALDI) CheckVolatility->SoftIonization No InertIntro Use inert atmosphere sample introduction CheckSensitivity->InertIntro Yes Failure Still no molecular ion, consider derivatization or alternative techniques CheckSensitivity->Failure No Success Molecular Ion Observed LowerTemp->Success SoftIonization->Success InertIntro->Success

Caption: A decision tree for troubleshooting the absence of a molecular ion peak in mass spectrometry.

References

Technical Support Center: Managing the High Reactivity of Hexamethyl Tungsten

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the highly reactive organometallic precursor, hexamethyl tungsten (W(CH₃)₆). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during storage, handling, and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly reactive and air-sensitive compound. The primary hazards include:

  • Pyrophoricity: It is spontaneously flammable in air.[1]

  • Thermal Instability: The compound decomposes at room temperature, releasing flammable gases like methane (B114726) and ethane.[2][3]

  • Reactivity with Protic Solvents: It reacts with compounds containing acidic protons to release methane.[1][3]

  • Explosion Risk: Although not common, serious explosions have been reported, even in the absence of air.[1]

Q2: What are the ideal storage conditions for this compound?

A2: To maintain its integrity, this compound should be stored in a cool, dry, and inert environment. Specifically:

  • Temperature: Store at or below -30 °C in a freezer to minimize thermal decomposition. This compound sublimes at -30°C.[1][2]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent contact with air and moisture.

  • Container: Use a tightly sealed, appropriate container (e.g., a Schlenk flask or a sealed ampoule within a secondary container) to prevent exposure to the atmosphere.

Q3: How can I tell if my this compound has decomposed?

A3: Decomposition of this compound is often indicated by a visual change in the material and the evolution of gas. Key signs include:

  • Color Change: The red crystalline solid will darken and form a black residue.[2][3]

  • Gas Evolution: You may observe gas evolution (methane and ethane) from the solid.[2][3]

  • Pressure Buildup: In a sealed container, decomposition will lead to a buildup of pressure due to gas formation.

Troubleshooting Guides

Issue 1: Precursor Decomposition in Storage
  • Question: I opened my container of this compound and found a black, tarry substance instead of red crystals. What happened?

  • Answer: This indicates that the this compound has decomposed. The most likely causes are exposure to air/moisture or elevated temperatures. At room temperature, it decomposes to produce methane, ethane, and a black residue containing polymethylene and tungsten.[2][3] To prevent this, always store the compound at low temperatures (≤ -30°C) and under a strictly inert atmosphere. Ensure your storage container is properly sealed.

Issue 2: Inconsistent Precursor Delivery in CVD/ALD
  • Question: My deposition rate is fluctuating, and I suspect an issue with the this compound precursor delivery. What should I check?

  • Answer: Inconsistent precursor delivery is often due to the high volatility and thermal sensitivity of this compound. Consider the following:

    • Temperature Control: Ensure the entire delivery line, from the precursor vessel to the reaction chamber, is maintained at a stable and appropriate temperature to prevent condensation or premature decomposition.

    • Clogged Lines: Decomposition can lead to the formation of solid byproducts that can clog delivery lines. If you suspect a clog, safely purge the lines with an inert gas and, if necessary, perform a bake-out under vacuum.

    • Carrier Gas Flow: Verify that the inert carrier gas flow rate is stable and sufficient to transport the precursor vapor effectively.

Issue 3: Poor Quality or No Film Deposition
  • Question: I am not getting the expected tungsten film, or the film quality is poor. What are the potential causes related to the this compound precursor?

  • Answer: Several factors related to the precursor can lead to poor deposition results:

    • Precursor Purity: If the precursor has partially decomposed, the impurities can interfere with the deposition process. Always use a fresh or properly stored batch of this compound.

    • Reaction with Contaminants: this compound is highly reactive. Traces of oxygen or moisture in the reaction chamber or carrier gas will lead to the formation of tungsten oxides instead of a pure tungsten film.[1] Ensure a high-purity, oxygen- and moisture-free environment in your deposition system.

    • Substrate Incompatibility: While not extensively documented for this compound, some organometallic precursors can have poor nucleation on certain substrates. Consider the use of a suitable adhesion layer if necessary.

Issue 4: Chamber Contamination and Cleaning
  • Question: After several deposition runs with this compound, I'm observing particle formation and flaking from the chamber walls. What is the best way to clean the chamber?

  • Answer: The black residue from this compound decomposition can contaminate the chamber. A multi-step cleaning process is recommended:

    • Initial Mechanical Cleaning: Carefully remove any loose debris and visible deposits using appropriate tools (e.g., cleanroom wipes, swabs).

    • Solvent Cleaning: Use a solvent in which the decomposition products are soluble. Given the hydrocarbon nature of the ligands, an organic solvent followed by a standard degreasing agent may be effective.

    • Plasma Cleaning: An in-situ plasma clean using a fluorine-based gas (e.g., NF₃) can be effective in removing tungsten and its residues.[4] This should be followed by a hydrogen plasma to remove any fluorine residues.[5]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical FormulaW(CH₃)₆[1]
Molar Mass274.05 g/mol [6]
AppearanceRed, crystalline solid[1]
Sublimation Point-30 °C[1][2]
DecompositionDecomposes at room temperature[2][3]
SolubilityHighly soluble in petroleum, aromatic hydrocarbons, ethers, carbon disulfide, and carbon tetrachloride[1]

Table 2: Reactivity of this compound

ReactantProductsNotesReference
Oxygen (Air)Tungsten oxides, CO₂, H₂OSpontaneously flammable[1]
Acids (with acidic protons)Methane, unidentified tungsten derivativesVigorous reaction[1][3]
Halogens (e.g., Br₂, I₂)Methyl halide, tungsten halide---[1][3]

Experimental Protocols

Protocol 1: Handling and Transfer of this compound in a Glovebox
  • Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., <1 ppm O₂ and H₂O). All glassware and tools must be thoroughly dried in an oven and cooled in the antechamber.

  • Pre-cooling: Place the sealed container of this compound in a cold well or on a pre-chilled block inside the glovebox to maintain its temperature below -30 °C.

  • Weighing: If weighing is required, use a pre-tared, cooled vial. Quickly transfer the desired amount of this compound and immediately seal the vial.

  • Dissolution: If making a solution, use a pre-chilled, anhydrous solvent. Slowly add the solvent to the vial containing the this compound while gently swirling.

  • Storage of Aliquots: Store any prepared solutions in sealed containers at or below -30 °C.

Protocol 2: Transfer of this compound Solution using a Schlenk Line
  • System Preparation: Ensure the Schlenk line is providing a positive pressure of dry, inert gas (argon or nitrogen). All glassware should be flame-dried under vacuum and backfilled with inert gas.

  • Cannula Transfer: Use a double-ended cannula for the transfer. Purge the cannula with inert gas before inserting it into the this compound solution.

  • Transfer Process: Insert one end of the purged cannula into the headspace of the this compound solution container and the other end into the receiving flask. To initiate the transfer, lower the cannula into the solution. The positive pressure in the source flask will push the liquid through the cannula.

  • Completion: Once the desired amount is transferred, raise the cannula out of the solution to stop the flow. Remove the cannula from both flasks while maintaining a positive flow of inert gas.

Visualizations

experimental_workflow Experimental Workflow for this compound cluster_storage Storage cluster_handling Handling (Inert Atmosphere) cluster_deposition Deposition cluster_analysis Analysis storage Store W(CH3)6 at <= -30°C under Inert Gas glovebox Glovebox Transfer (Solid) storage->glovebox Solid Transfer schlenk Schlenk Line Transfer (Solution) glovebox->schlenk Prepare Solution cvd_ald CVD/ALD Reactor schlenk->cvd_ald Precursor Delivery analysis Film Characterization cvd_ald->analysis Deposited Film

Caption: Workflow for handling this compound from storage to analysis.

troubleshooting_logic Troubleshooting Logic for Poor Film Quality start Poor Film Quality/ No Deposition check_precursor Check Precursor Integrity (Color, Storage Conditions) start->check_precursor check_system Check Deposition System (Leaks, Contamination) check_precursor->check_system Good decomposed Precursor Decomposed -> Use Fresh Batch check_precursor->decomposed Bad check_delivery Check Precursor Delivery (Temperature, Flow Rate) check_system->check_delivery Good system_issue System Contaminated -> Clean Chamber & Purge Lines check_system->system_issue Bad delivery_issue Delivery Issue -> Adjust Parameters/Check for Clogs check_delivery->delivery_issue Bad success Deposition Successful check_delivery->success Good decomposition_pathway Decomposition Pathway of this compound WMe6 W(CH3)6 (Red Crystalline Solid) Decomposition Decomposition (Room Temperature) WMe6->Decomposition Methane Methane (CH4) (Gas) Decomposition->Methane Ethane Ethane (C2H6) (Gas, Trace) Decomposition->Ethane Residue Black Residue (Polymethylene + Tungsten) Decomposition->Residue

References

Technical Support Center: Safe Disposal of Hexamethyl Tungsten Residues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed procedures and safety information for researchers, scientists, and drug development professionals on the safe handling and disposal of hexamethyl tungsten (W(CH₃)₆) residues. This compound is a pyrophoric organometallic compound, meaning it can ignite spontaneously on contact with air.[1][2][3] Strict adherence to these protocols is essential to ensure laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its residues hazardous?

A1: this compound (W(CH₃)₆) is a volatile, red, crystalline organometallic compound.[4] It is highly reactive and pyrophoric, meaning it is spontaneously flammable in air.[1][5] Its residues are hazardous because any unreacted W(CH₃)₆ will react violently with air or moisture. The decomposition process at room temperature also produces flammable gases like methane (B114726) and ethane.[5][6] Therefore, all residues must be considered reactive and handled with extreme caution.

Q2: What personal protective equipment (PPE) is mandatory when handling this compound residues?

A2: Appropriate PPE is critical. This includes:

  • A flame-resistant lab coat.[7]

  • Chemical splash goggles and a face shield.[8]

  • Flame-retardant gloves.[7]

  • Closed-toed shoes and long pants made of non-synthetic materials.[7]

Q3: How should I handle and store residues before quenching?

A3: All residues, including contaminated solvents and glassware, must be maintained under an inert atmosphere (e.g., nitrogen or argon) at all times to prevent ignition.[1] Store residues in a clearly labeled, sealed container, away from heat sources, oxidizers, and any compounds with acidic protons (like water and alcohols).[4][8] Do not leave containers with residues of pyrophoric materials open to the atmosphere.[9]

Q4: What is the fundamental principle for safely neutralizing (quenching) this compound residues?

A4: The principle is to slowly and controllably react the pyrophoric material with a series of reagents that increase in reactivity. The process typically involves diluting the residue in an inert, high-boiling point solvent (like toluene (B28343) or hexane) and cooling the mixture in an ice bath.[10][11] A less reactive quenching agent, such as isopropanol (B130326), is added slowly first. This is followed by a more reactive alcohol like methanol (B129727), and finally by water to ensure all pyrophoric material is destroyed.[9][10] This stepwise addition allows for the controlled release of heat and flammable gases.

Q5: What are the final disposal products after quenching?

A5: After complete quenching, the this compound is decomposed. The final mixture will contain the inert solvent, alcohols, water, and tungsten-containing inorganic species.[4][5] This resulting solution should be treated as hazardous chemical waste and disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[12][13]

Troubleshooting Guide

Problem / Issue Probable Cause(s) Solution(s)
The quenching reaction is too vigorous and uncontrolled. 1. The quenching agent was added too quickly. 2. The residue solution was not sufficiently diluted. 3. The reaction vessel was not adequately cooled.1. Immediately stop the addition of the quenching agent. 2. Ensure the reaction flask is securely submerged in the cooling bath (e.g., ice/water). 3. Once the reaction subsides, resume addition at a much slower rate. 4. If necessary, add more inert solvent to further dilute the mixture (do this only after the initial vigorous reaction has ceased).
A fire starts during the procedure. Exposure of the pyrophoric material to air or moisture.1. If the fire is small and contained within the flask, covering the opening with a watch glass can extinguish it by cutting off oxygen. 2. For a small, controllable spill fire, smother it with a compatible extinguishing agent like dry sand. Do NOT use a water or carbon dioxide extinguisher.[9] 3. If the fire is large or uncontrollable, activate the fire alarm, evacuate the area, and call emergency services.[9]
How do I handle a small spill of this compound solution? Accidental spillage during transfer.1. Do not panic. Do not use paper towels or other combustible materials to clean the spill.[9] 2. Smother the spill with dry sand, sodium carbonate, or another dry, inert powder.[9] 3. Once the material is covered, slowly and carefully transfer the mixture to a flask under an inert atmosphere for quenching as described in the protocol below.[9]
How do I clean contaminated glassware? Residual pyrophoric material remains on the glassware surfaces.1. After your experiment, rinse the glassware with an inert, dry solvent (e.g., toluene) under an inert atmosphere.[10] 2. Transfer this rinsate to the flask containing other residues for quenching. 3. Repeat the rinse two more times.[14] 4. Only after the glassware has been thoroughly rinsed and the rinsate has been quenched can the glassware be safely exposed to air and washed normally.
The final solution appears to be reactive after the full quenching procedure. Incomplete quenching due to insufficient reagent, time, or mixing.1. Re-cool the flask in an ice bath under an inert atmosphere. 2. Slowly and carefully add more of the last quenching agent used (water). 3. Allow the mixture to warm to room temperature and stir for several more hours.[11] 4. If you are still uncertain, consult with your institution's EHS office before handling the waste container.

Experimental Protocol: Quenching this compound Residues

This protocol details the neutralization of W(CH₃)₆ residues in a fume hood using a Schlenk line. This procedure must be performed by trained personnel. Working alone is strictly prohibited. [14]

1. Preparation (in a certified fume hood):

  • Don all required PPE (flame-resistant lab coat, safety glasses, face shield, flame-retardant gloves).
  • Set up a Schlenk flask or a three-neck round-bottom flask equipped with a stir bar, a gas inlet connected to an inert gas (N₂ or Ar) source with a bubbler, and a rubber septum for reagent addition.
  • Ensure a cooling bath (ice/water) is ready.
  • Under a positive pressure of inert gas, transfer all residues (e.g., leftover solution, solvent used to rinse glassware) into the reaction flask using cannula or syringe techniques.
  • Dilute the residue with a dry, inert solvent (e.g., toluene, hexane) so that the concentration of the pyrophoric material is low (e.g., <20% wt).[14]

2. Quenching Procedure:

  • Cool the flask containing the diluted residue to 0 °C in the ice bath.[11]
  • Step 1: Isopropanol Addition. Slowly add dry isopropanol dropwise via syringe through the septum. Control the addition rate to keep the reaction gentle and avoid excessive gas evolution. Continue adding isopropanol until gas evolution ceases.[10]
  • Step 2: Methanol Addition. After the reaction with isopropanol is complete, slowly add dry methanol dropwise as a more reactive quenching agent. Again, continue until no more reaction is observed.[10]
  • Step 3: Water Addition. Finally, add water dropwise with extreme care. The reaction with water can be vigorous.[10]
  • Once the addition of water is complete and no further reaction is observed, remove the ice bath.

3. Completion and Waste Handling:

  • Allow the mixture to warm to room temperature and stir for an additional 2-6 hours to ensure the reaction is complete.[11][14]
  • The resulting mixture is now considered quenched.
  • Label the container with a hazardous waste tag, listing all components (e.g., toluene, isopropanol, methanol, water, tungsten salts).
  • Arrange for pickup and disposal through your institution's EHS department.

Data Presentation: Quenching Parameters

ParameterSpecificationRationale
Atmosphere Inert (Nitrogen or Argon)Prevents spontaneous ignition of W(CH₃)₆ in air.[1]
Initial Concentration < 20% wt in inert solventDilution helps to control the reaction rate and dissipate heat.[14]
Temperature 0 °C (Ice/Water Bath)Reduces the reaction rate, preventing a thermal runaway.[11][15]
Quenching Reagent Order 1. Isopropanol 2. Methanol 3. WaterA graded approach from less reactive to more reactive protic sources allows for better control over the exothermic reaction.[10]
Addition Rate Slow, DropwisePrevents a violent, uncontrolled reaction and buildup of pressure from flammable gas byproducts (methane).[15]
Post-Quench Stir Time 2-6 hours at room temperatureEnsures that any remaining traces of pyrophoric material are fully neutralized.[11][14]

Mandatory Visualizations

Disposal_Decision_Workflow start Residue Generated (this compound) check_inert Is residue under inert atmosphere? start->check_inert maintain_inert Maintain under Inert Atmosphere check_inert->maintain_inert Yes check_inert->maintain_inert No (Correct Immediately) ppe Wear Full PPE (Flame-Resistant Coat, Goggles, Face Shield, Gloves) maintain_inert->ppe location Perform procedure in certified fume hood or glove box ppe->location no_solo Ensure Not Working Alone location->no_solo protocol Proceed to Quenching Protocol no_solo->protocol

Caption: Pre-disposal safety checklist for this compound residues.

Quenching_Workflow cluster_prep Preparation cluster_quench Quenching Steps (Slow, Dropwise Addition) cluster_finish Completion prep1 1. Transfer Residue to Schlenk Flask under N2/Ar prep2 2. Dilute with Inert Solvent (e.g., Toluene) prep1->prep2 prep3 3. Cool Flask to 0 °C (Ice Bath) prep2->prep3 quench1 4. Add Isopropanol (until reaction ceases) prep3->quench1 quench2 5. Add Methanol (until reaction ceases) quench1->quench2 quench3 6. Add Water (until reaction ceases) quench2->quench3 finish1 7. Warm to Room Temp & Stir for 2-6 hours quench3->finish1 finish2 8. Label as Hazardous Waste (List all components) finish1->finish2 finish3 9. Dispose via EHS Office finish2->finish3

Caption: Step-by-step experimental workflow for quenching W(CH₃)₆.

References

Technical Support Center: Hexamethyl Tungsten Violent Decomposition Risks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the significant risks of violent decomposition associated with hexamethyl tungsten (W(CH3)6). All personnel must be thoroughly trained in handling pyrophoric and explosive materials before commencing any work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it considered hazardous?

A1: this compound is a red, crystalline, and highly volatile organometallic compound.[1][2] It is classified as a pyrophoric material, meaning it can spontaneously ignite in air.[3] Crucially, it is known to be unstable and can decompose violently, even in the absence of air, posing a significant explosion risk.[1]

Q2: What are the known decomposition pathways and products of this compound?

A2: At room temperature, this compound undergoes a slow decomposition to produce methane (B114726) and trace amounts of ethane, leaving a black residue.[2] However, the primary concern is its propensity for rapid, violent decomposition, which can lead to an explosion. The precise products of a violent decomposition are not well-documented in publicly available literature, but they are expected to be gaseous hydrocarbons and finely divided tungsten-containing solids.

Q3: What factors can trigger a violent decomposition or explosion?

A3: While precise quantitative data is scarce, the following factors are known or highly likely to trigger a violent decomposition:

  • Exposure to Air or Moisture: As a pyrophoric substance, contact with air or moisture can lead to rapid ignition and potentially explosive decomposition.[3][4]

  • Elevated Temperatures: Increased temperature will accelerate the decomposition rate, significantly increasing the risk of a runaway reaction.

  • Physical Shock or Friction: Like many unstable compounds, mechanical shock or friction could potentially initiate a violent decomposition.

  • Impurities and Catalysts: The presence of certain impurities or catalysts may lower the decomposition temperature or accelerate the reaction rate, although specific catalytic effects for this compound's explosive decomposition are not well-documented.

Q4: What are the immediate signs of a potential runaway reaction or impending decomposition?

A4: Due to the speed of violent decomposition, visual precursory signs may be minimal or non-existent. However, any unexpected changes in the reaction mixture should be treated as a sign of extreme danger. These can include:

  • Sudden color change.

  • Unexpected gas evolution or bubbling.

  • Rapid increase in temperature (if being monitored).

  • Unusual sounds from the reaction vessel.

In the event of any of these signs, immediate and safe evacuation of the area is the primary response.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected Gas Evolution or Pressure Buildup in Reaction Vessel * Initiation of thermal decomposition. * Contamination with air or moisture. * Reaction with an incompatible material.1. DO NOT ATTEMPT TO VENT THE SYSTEM MANUALLY. This could create a spark or a sudden pressure change, triggering an explosion. 2. If the reaction is being heated, immediately remove the heat source. 3. If it is safe to do so, increase the flow of inert gas to the headspace to dilute any reactive gases. 4. Evacuate the laboratory immediately. Alert all personnel and follow your institution's emergency procedures. 5. Inform emergency responders of the nature of the materials involved.
Discoloration or Precipitation in this compound Solution * Decomposition of the compound. * Reaction with trace impurities in the solvent or on glassware.1. Treat any unexpected change as a potential indicator of instability. 2. Ensure the inert atmosphere is maintained. 3. If proceeding with the experiment is necessary, do so with extreme caution behind a blast shield. 4. Consider that the purity of the reagent may be compromised, which could affect the reaction outcome and safety.
Small Fire at Needle Tip or Cannula During Transfer * Exposure of the pyrophoric material to air.1. This can sometimes occur with pyrophoric reagents. Do not panic. 2. A small beaker of sand can be used to extinguish these minor flames at the needle tip.[5] 3. Ensure a positive pressure of inert gas is maintained throughout the transfer.
Clogged Needle or Cannula During Transfer * Solid decomposition products forming in the needle. * Using a syringe that has been used previously without proper cleaning.1. Do not attempt to force the plunger. This can cause the needle to detach, spraying the pyrophoric material. 2. Carefully withdraw the needle from the reaction vessel and the reagent bottle. 3. Quench the needle and syringe by slowly and carefully injecting the contents into a flask containing an inert, high-boiling solvent like mineral oil, followed by slow addition of a quenching agent like isopropanol. 4. Use a new, dry, and clean needle for the transfer. It is recommended to use a syringe only once for transferring pyrophoric materials.[4]

Quantitative Data on Decomposition

ParameterValue / ObservationSource / Comment
Decomposition Onset Temperature Decomposes at room temperature. The rate is slow but accelerates with increasing temperature.[2]
Violent Decomposition Threshold Not precisely determined, but any elevation of temperature above ambient conditions significantly increases the risk.General principle for thermally unstable compounds.
Activation Energy (Decomposition) Not found for W(CH3)6. For comparison, the activation energy for the thermal decomposition of Tungsten Hexacarbonyl (W(CO)6) is approximately 62.6 kcal/mol for the homogeneous reaction.[6] This value is for a different compound and should not be directly applied to W(CH3)6.
Pressure Generation Rapid and significant, leading to explosive failure of sealed containers.Inferred from the known explosive nature of the compound.

Experimental Protocols

Extreme caution must be exercised. These protocols are intended for experienced researchers in facilities designed for handling explosive and pyrophoric materials.

Protocol 1: Safe Handling and Transfer of this compound

This protocol outlines the general procedure for transferring this compound using Schlenk line or glove box techniques.

Methodology:

  • Preparation:

    • All glassware must be oven-dried for at least 12 hours and then cooled under a stream of dry, inert gas (Argon or Nitrogen).[7]

    • The Schlenk line or glove box must be purged with inert gas to remove all traces of air and moisture.[3][8]

    • Ensure a blast shield is in place between the operator and the apparatus.[3]

    • Have a Class D fire extinguisher, powdered lime, or dry sand readily accessible.[5]

  • Personal Protective Equipment (PPE):

    • Wear a flame-resistant lab coat (e.g., Nomex), chemical splash goggles, a face shield, and heavy chemical-resistant gloves.[3][5]

  • Transfer (using a cannula):

    • The receiving flask and the this compound container should both be under a positive pressure of inert gas, vented through a bubbler.[7]

    • Insert a double-tipped needle (cannula) through the septa of both vessels, ensuring one end is in the headspace of the receiving flask and the other is submerged in the this compound solution.[7]

    • Slightly increase the pressure in the this compound container to slowly push the liquid through the cannula into the receiving flask.

    • Monitor the transfer closely for any signs of reaction.

  • Post-Transfer:

    • Once the transfer is complete, remove the cannula from the receiving flask first, then from the source container, while maintaining a positive inert gas flow.

    • The cannula should be immediately quenched in a beaker of an inert, high-boiling solvent, followed by slow addition of a quenching agent like isopropanol.

Protocol 2: In-situ Monitoring of Thermal Decomposition (Conceptual)

This is a conceptual outline for a high-risk experiment that should only be performed in a specialized laboratory with remote operation capabilities and extensive safety measures.

Methodology:

  • Apparatus:

    • A small-scale, high-pressure reaction vessel equipped with sapphire windows for spectroscopic analysis (e.g., Raman or IR).

    • The vessel must be rated to withstand pressures far exceeding the expected decomposition pressure.

    • The experiment should be housed in a blast-proof chamber.

  • Procedure:

    • A very dilute solution of this compound in an inert, anhydrous solvent is prepared in a glove box.

    • The solution is transferred to the high-pressure vessel under an inert atmosphere.

    • The vessel is sealed and placed in the blast-proof chamber.

    • Spectroscopic monitoring begins at room temperature.

    • The temperature is increased very slowly using a remotely operated heating system.

    • Spectra are collected continuously to observe changes in the molecular structure of this compound and the appearance of decomposition products.

    • Pressure and temperature are monitored continuously.

    • The experiment is terminated at the first sign of accelerated decomposition.

Visualizations

Decomposition_Risks WMe6 This compound (W(CH3)6) Decomposition Decomposition WMe6->Decomposition inherently unstable SlowDecomp Slow Decomposition (Room Temperature) Decomposition->SlowDecomp ViolentDecomp Violent Decomposition (Explosion) Decomposition->ViolentDecomp Methane Methane (CH4) SlowDecomp->Methane Ethane Ethane (C2H6) SlowDecomp->Ethane Residue Black Residue SlowDecomp->Residue GaseousProducts Gaseous Products (Hydrocarbons) ViolentDecomp->GaseousProducts SolidProducts Tungsten-containing Particulates ViolentDecomp->SolidProducts Triggers Triggers Triggers->ViolentDecomp Heat Heat Heat->Triggers AirMoisture Air / Moisture AirMoisture->Triggers Shock Shock / Friction Shock->Triggers

Caption: Logical relationship of this compound decomposition pathways and triggers.

Troubleshooting_Workflow Start Unexpected Event Observed (e.g., Gas Evolution, Color Change) Isolate Isolate the Reaction (Remove Heat Source if applicable) Start->Isolate Assess Is the situation escalating rapidly? Isolate->Assess Evacuate IMMEDIATE EVACUATION Assess->Evacuate Yes Monitor Monitor from a Safe Distance (if possible) Assess->Monitor No Notify Notify Emergency Services and All Personnel Evacuate->Notify End Incident Resolved Notify->End Stable Situation appears stable? Monitor->Stable Stable->Evacuate No, escalating Consult Consult with Senior Personnel and Safety Officer Stable->Consult Yes Quench Plan for remote quenching or disposal Consult->Quench Quench->End

Caption: Troubleshooting workflow for an unexpected event during a this compound experiment.

References

Validation & Comparative

A Comparative Guide to Hexamethyl Tungsten and Tungsten Hexafluoride for Chemical Vapor Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of thin-film deposition, particularly for applications demanding high-purity tungsten, the choice of precursor is a critical determinant of the final film quality and the viability of the manufacturing process. This guide provides a detailed comparison of two tungsten precursors for Chemical Vapor Deposition (CVD): the well-established tungsten hexafluoride (WF₆) and the less conventional organometallic compound, hexamethyl tungsten (W(CH₃)₆). While WF₆ is the industry standard with a wealth of supporting data, W(CH₃)₆ presents theoretical advantages for low-temperature applications, though it remains largely unexplored in practical CVD settings.

Executive Summary

Tungsten hexafluoride is the dominant precursor for CVD of tungsten in the semiconductor industry, valued for its high deposition rates and the excellent electrical properties of the resulting films.[1][2] However, its high toxicity, corrosive nature, and the potential for fluorine contamination are significant drawbacks.[1] this compound, in contrast, is an organometallic precursor that decomposes at significantly lower temperatures, offering the potential for deposition on thermally sensitive substrates. Despite a patent application for its use in CVD, W(CH₃)₆ is not commercially utilized for this purpose, and there is a notable absence of comprehensive experimental data on its performance in the scientific literature.[3] This guide will synthesize the available information to provide an objective comparison, highlighting the established performance of WF₆ and the prospective, yet unproven, attributes of W(CH₃)₆.

Performance Comparison: this compound vs. Tungsten Hexafluoride

Due to the limited availability of experimental data for the CVD of tungsten using this compound, a direct quantitative comparison is challenging. The following tables summarize the known properties of tungsten films deposited using tungsten hexafluoride with different reduction agents. A qualitative comparison with the expected properties from this compound is also provided.

Table 1: Comparison of Film Properties from WF₆ CVD

PropertyWF₆ with H₂ ReductionWF₆ with SiH₄ ReductionThis compound (W(CH₃)₆) (Projected)
Film Purity High (can be >99.95%)[4]Generally high, but can have Si incorporationUnknown, potential for carbon incorporation
Resistivity Low (typically 10-20 µΩ·cm)[2]Low (can be as low as 7.5-8.5 µΩ·cm)[1]Unknown
Deposition Temperature 300-500°C[1]~250-400°C[1][5]Potentially much lower (~50°C decomposition)
Conformality ExcellentGoodUnknown
Adhesion Requires adhesion layer (e.g., TiN)Good on SiUnknown

Table 2: Comparison of Precursor Properties and Process Characteristics

FeatureTungsten Hexafluoride (WF₆)This compound (W(CH₃)₆)
Physical State Colorless gasRed, volatile crystalline solid[3]
Volatility HighHigh (sublimes at -30°C)[3]
Toxicity & Safety Highly toxic and corrosive; reacts with moisture to form HF[1]Air-sensitive; decomposition byproducts may be hazardous[3]
Byproducts HF, SiF₄ (corrosive and hazardous)[1]Methane and other hydrocarbons (less corrosive)
Industrial Use for CVD Widespread in the semiconductor industry[1][2]Not currently used commercially[3]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for tungsten CVD using tungsten hexafluoride. A theoretical protocol for this compound is proposed based on its known properties, but it should be noted that this is not based on established experimental literature.

Protocol 1: Low-Pressure Chemical Vapor Deposition (LPCVD) of Tungsten from WF₆ and H₂

This protocol is typical for depositing tungsten films for applications such as interconnects in integrated circuits.

  • Substrate Preparation: A silicon wafer with a titanium nitride (TiN) adhesion layer is loaded into a cold-wall LPCVD reactor.

  • Reactor Purge: The reactor is pumped down to a base pressure of approximately 10⁻⁶ Torr and then purged with high-purity argon (Ar) or nitrogen (N₂) to remove residual atmospheric gases.

  • Heating: The substrate is heated to the desired deposition temperature, typically in the range of 300-500°C.[1]

  • Gas Introduction:

    • Hydrogen (H₂) gas is introduced into the reactor at a controlled flow rate.

    • Tungsten hexafluoride (WF₆) gas is subsequently introduced into the reactor. The H₂/WF₆ flow rate ratio is a critical parameter influencing deposition rate and film properties.

  • Deposition: The deposition is carried out at a constant pressure, typically in the range of 0.1 to 1 Torr. The deposition time is varied to achieve the desired film thickness.

  • Termination and Cool-down: The WF₆ and H₂ flows are stopped, and the reactor is purged with an inert gas. The substrate is then allowed to cool down to room temperature under the inert atmosphere before being removed from the reactor.

Protocol 2: Low-Pressure Chemical Vapor Deposition (LPCVD) of Tungsten from WF₆ and SiH₄

This process is often used for the initial nucleation layer of tungsten due to its lower deposition temperature.

  • Substrate Preparation and Reactor Purge: Follow steps 1 and 2 from Protocol 1.

  • Heating: The substrate is heated to a temperature of approximately 250-385°C.[6]

  • Gas Introduction:

    • Silane (SiH₄) gas is introduced into the reactor.

    • Tungsten hexafluoride (WF₆) gas is then introduced. The SiH₄/WF₆ ratio is carefully controlled.

  • Deposition: The deposition is performed at a pressure typically between 1 and 10 Torr.[6]

  • Termination and Cool-down: The precursor gas flows are stopped, followed by an inert gas purge and cooling of the substrate as described in Protocol 1.

Proposed Protocol: Low-Temperature CVD of Tungsten from W(CH₃)₆

This hypothetical protocol is based on the known low decomposition temperature of this compound.

  • Precursor Handling: this compound is highly air-sensitive and must be handled in an inert atmosphere (e.g., a glovebox). The precursor is loaded into a sublimator.

  • Substrate Preparation and Reactor Purge: The substrate is loaded into a cold-wall CVD reactor, which is then purged as in Protocol 1.

  • Precursor Delivery: The sublimator containing W(CH₃)₆ is heated gently (e.g., to -30°C or slightly above to increase vapor pressure) to introduce the precursor vapor into the reactor via a carrier gas (e.g., Argon).

  • Heating: The substrate is heated to a temperature sufficient to induce thermal decomposition of the precursor, potentially as low as 50°C.

  • Deposition: The deposition would proceed via the thermal decomposition of W(CH₃)₆ on the heated substrate surface.

  • Termination and Cool-down: The precursor flow is stopped, and the reactor is purged and cooled under an inert atmosphere.

Diagrams of CVD Processes and Chemical Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and chemical reactions involved in tungsten CVD.

WF6_H2_CVD_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition Load_Substrate Load Substrate (Si/TiN) Pump_Purge Pump Down & Purge (Ar) Load_Substrate->Pump_Purge Heat_Substrate Heat Substrate (300-500°C) Pump_Purge->Heat_Substrate Introduce_H2 Introduce H₂ Heat_Substrate->Introduce_H2 Introduce_WF6 Introduce WF₆ Introduce_H2->Introduce_WF6 CVD_Process CVD Reaction Introduce_WF6->CVD_Process Stop_Gases Stop Precursor Flow CVD_Process->Stop_Gases Purge_Cool Purge & Cool Down Stop_Gases->Purge_Cool Unload_Sample Unload Sample Purge_Cool->Unload_Sample WF6_SiH4_CVD_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition Load_Substrate Load Substrate (Si) Pump_Purge Pump Down & Purge (Ar) Load_Substrate->Pump_Purge Heat_Substrate Heat Substrate (~250-400°C) Pump_Purge->Heat_Substrate Introduce_SiH4 Introduce SiH₄ Heat_Substrate->Introduce_SiH4 Introduce_WF6 Introduce WF₆ Introduce_SiH4->Introduce_WF6 CVD_Process CVD Reaction Introduce_WF6->CVD_Process Stop_Gases Stop Precursor Flow CVD_Process->Stop_Gases Purge_Cool Purge & Cool Down Stop_Gases->Purge_Cool Unload_Sample Unload Sample Purge_Cool->Unload_Sample Reaction_Pathways cluster_WF6_H2 WF₆ + H₂ Reduction cluster_WF6_SiH4 WF₆ + SiH₄ Reduction cluster_WMe6 W(CH₃)₆ Thermal Decomposition WF6_g_H2 WF₆(g) + 3H₂(g) W_s_H2 W(s) WF6_g_H2->W_s_H2 Heat (300-500°C) HF_g_H2 6HF(g) WF6_g_H2->HF_g_H2 Heat (300-500°C) WF6_g_SiH4 2WF₆(g) + 3SiH₄(g) W_s_SiH4 2W(s) WF6_g_SiH4->W_s_SiH4 Heat (~250-400°C) SiF4_g 3SiF₄(g) WF6_g_SiH4->SiF4_g Heat (~250-400°C) H2_g 6H₂(g) WF6_g_SiH4->H2_g Heat (~250-400°C) WMe6_g W(CH₃)₆(g) W_s_Me6 W(s) WMe6_g->W_s_Me6 Heat (~50°C) CH4_g Hydrocarbon byproducts WMe6_g->CH4_g Heat (~50°C)

References

A Comparative Guide to the Synthesis of Hexamethyl Tungsten

Author: BenchChem Technical Support Team. Date: December 2025

Hexamethyl tungsten, W(CH₃)₆, is a volatile, crystalline solid at room temperature and a notable organometallic compound due to its unusual distorted trigonal prismatic geometry.[1] Its synthesis is a delicate process, given its high reactivity and thermal instability. This guide provides a comparative overview of the primary methods for synthesizing this compound, offering detailed experimental protocols and performance data to aid researchers in selecting the most suitable method for their needs.

Comparison of Synthesis Methods

Three main routes have been established for the synthesis of this compound, each utilizing a different methylating agent to react with a tungsten halide precursor. The choice of method impacts key parameters such as yield, purity, and the complexity of the experimental setup.

Parameter Methyllithium (B1224462) (Wilkinson & Shortland, 1973) Trimethylaluminium (Wilkinson & Galyer, 1976) Dimethylzinc (B1204448)
Tungsten Precursor Tungsten hexachloride (WCl₆)Tungsten hexachloride (WCl₆)Tungsten hexachloride (WCl₆) or Tungsten hexafluoride (WF₆)
Methylating Agent Methyllithium (CH₃Li)Trimethylaluminium (Al(CH₃)₃)Dimethylzinc (Zn(CH₃)₂)
Reaction Stoichiometry WCl₆ + 6 CH₃Li → W(CH₃)₆ + 6 LiClWCl₆ + 6 Al(CH₃)₃ → W(CH₃)₆ + 6 Al(CH₃)₂Cl[1][2]WX₆ + 3 Zn(CH₃)₂ → W(CH₃)₆ + 3 ZnX₂ (X = F, Cl)[2][3]
Typical Yield Often poor to none; highly sensitive to reaction conditions.Generally higher and more reliable; enables multigram scale synthesis.[4]Can be effective, though less commonly cited for W(CH₃)₆ synthesis.
Key Reaction Conditions Diethyl ether as solvent.Hydrocarbon solvent, requires subsequent removal of aluminium byproducts using an amine like trimethylamine (B31210).[1][3][4]Details are less commonly reported in the context of W(CH₃)₆ synthesis.
Primary Challenge Low and inconsistent yields.Separation of the product from aluminium-containing byproducts.Handling of the highly pyrophoric dimethylzinc.

Experimental Protocols

Synthesis using Methyllithium

This original method, reported by Wilkinson and Shortland in 1973, involves the direct reaction of tungsten hexachloride with methyllithium.[5]

Procedure:

  • A solution of tungsten hexachloride in diethyl ether is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled, and a stoichiometric equivalent of methyllithium in diethyl ether is added dropwise while maintaining a low temperature.

  • The reaction mixture is stirred for a specified period at a controlled temperature.

  • The solvent is removed under vacuum, and the this compound is extracted from the residue using a non-polar solvent like petroleum ether.

  • Purification is typically achieved by sublimation of the volatile W(CH₃)₆.

Synthesis using Trimethylaluminium

Considered an improved method, this approach offers more consistent and higher yields.

Procedure:

  • Tungsten hexachloride is suspended in a hydrocarbon solvent (e.g., hexane) under an inert atmosphere.

  • The suspension is cooled, and a solution of trimethylaluminium in the same solvent is added slowly.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • To remove the dimethylaluminium chloride byproduct, an amine such as trimethylamine is added to the mixture, which selectively precipitates the aluminium species.[1][3]

  • The mixture is filtered, and the solvent is removed from the filtrate under vacuum.

  • This compound is then isolated and purified by sublimation.

Synthesis using Dimethylzinc

This method provides an alternative route, although it is less frequently described for the synthesis of this compound itself.

Procedure:

  • A solution or suspension of tungsten hexachloride or tungsten hexafluoride in an appropriate solvent is prepared under an inert atmosphere.

  • A solution of dimethylzinc in a hydrocarbon solvent is added to the tungsten precursor at a controlled temperature.

  • Following the reaction, the zinc halide byproduct is separated.

  • The this compound is isolated from the solution and purified, typically by sublimation.

Logical Workflow of Synthesis Methods

Synthesis_Comparison cluster_precursor Tungsten Precursor cluster_reagents Methylating Agents cluster_synthesis Synthesis Methods cluster_product Final Product WCl6 WCl₆ Method1 Wilkinson & Shortland (1973) Low Yield WCl6->Method1 in Et₂O Method2 Improved Synthesis (1976) Higher Yield WCl6->Method2 in hydrocarbon Method3 Alternative Route WCl6->Method3 MeLi Methyllithium (CH₃Li) MeLi->Method1 AlMe3 Trimethylaluminium (Al(CH₃)₃) AlMe3->Method2 ZnMe2 Dimethylzinc (Zn(CH₃)₂) ZnMe2->Method3 WMe6 This compound (W(CH₃)₆) Method1->WMe6 Method2->WMe6 Method3->WMe6

Caption: Comparative workflow of this compound synthesis.

References

A Comparative Guide to Tungsten Alkyl Precursors: Hexamethyl Tungsten in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise deposition of high-purity thin films is paramount. In the realm of tungsten deposition, the choice of precursor is a critical factor influencing film quality and process parameters. This guide provides an objective comparison of hexamethyl tungsten (W(CH3)6) with other tungsten alkyl and common precursors, supported by available experimental data and detailed methodologies.

This compound, a volatile, air-sensitive, red crystalline solid, has been a subject of academic interest due to its unique structure and reactivity.[1][2] While a patent application was filed in 1991 for its use in the chemical vapor deposition (CVD) of tungsten thin films, it has not been widely adopted in industrial applications, where tungsten hexafluoride (WF6) remains the industry standard.[1] This guide will delve into the known properties of this compound and compare it with other precursors to provide a comprehensive overview for researchers exploring novel deposition chemistries.

This compound: Properties and Synthesis

This compound is notable for its distorted trigonal prismatic geometry, a departure from the more common octahedral geometry of many six-coordinate organometallic compounds.[1] It is highly reactive and decomposes at room temperature, releasing methane.[2] Its high volatility is a desirable characteristic for a CVD or Atomic Layer Deposition (ALD) precursor.

The synthesis of this compound has been reported through several routes, primarily involving the reaction of a tungsten halide with a methylating agent. The improved synthesis method reported by Wilkinson and Galyer in 1976 utilizes the reaction of tungsten hexachloride (WCl6) with trimethylaluminium (Al(CH3)3) in the presence of trimethylamine.[2]

Synthesis_of_Hexamethyl_Tungsten WCl6 Tungsten Hexachloride (WCl6) reaction + WCl6->reaction AlMe3 Trimethylaluminium (Al(CH3)3) AlMe3->reaction Solvent Diethyl Ether / Trimethylamine Solvent->reaction WMe6 This compound (W(CH3)6) Byproduct Al(CH3)2Cl reaction->WMe6 reaction->Byproduct

Figure 1: Synthesis of this compound.

Comparison of Tungsten Precursors

The selection of a tungsten precursor is a trade-off between various factors including volatility, thermal stability, reactivity, and the potential for impurity incorporation into the deposited film. The following tables summarize the properties and performance of this compound in comparison to other common tungsten precursors. Due to the limited publicly available data on tungsten deposition from this compound, some of the data for other precursors is more extensive.

Table 1: Physical and Chemical Properties of Tungsten Precursors

PrecursorFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Key Characteristics
This compoundW(CH₃)₆274.05Decomposes at RTSublimes at -30°CHighly volatile and reactive, air-sensitive, fluorine-free.[1][2][3]
Tungsten HexafluorideWF₆297.832.317.1Industry standard, high deposition rates, corrosive, fluorine incorporation.
Tungsten HexachlorideWCl₆396.61275346.7Fluorine-free alternative to WF6, solid precursor.[4]
Tungsten HexacarbonylW(CO)₆351.9150 (decomposes)175 (sublimes)Solid precursor, deposits tungsten carbide at lower temperatures.[5]
Bis(tert-butylimido)bis(dimethylamido)tungsten(tBuN)₂(Me₂N)₂W454.43Liquid at RT-Liquid precursor for ALD of tungsten nitride, fluorine-free.[6]

Table 2: Deposition Characteristics and Film Properties

PrecursorDeposition MethodTemperature (°C)Growth Rate (Å/cycle or Å/min)Film Resistivity (μΩ·cm)Film Purity/Impurities
This compoundCVD (potential)N/AN/AN/AExpected to be fluorine-free, potential for carbon incorporation.
Tungsten HexafluorideCVD, ALD300-800High (CVD)7.5 - 15Fluorine contamination is a major concern.[5]
Tungsten HexachlorideALD275-3501.5 - 1.8 Å/cycle1500Low Al and Cl contaminants reported.[5]
Tungsten HexacarbonylCVD350-500Dependent on T and P15 (after annealing)Can form tungsten carbide, potential for carbon and oxygen impurities.[5]
(tBuN)₂(Me₂N)₂WALD250-3500.1 nm/cycleConductive (as WN)Forms tungsten nitride (WN).[6]

Experimental Protocols

General Thermal ALD Protocol:

  • Substrate Preparation: The substrate is loaded into the ALD reactor chamber.

  • Purge 1: The reactor is purged with an inert gas (e.g., Ar, N₂) to remove any residual gases.

  • Precursor Pulse: A pulse of the tungsten precursor vapor is introduced into the chamber. For a solid precursor like this compound, this would involve heating the precursor to achieve sufficient vapor pressure.

  • Purge 2: The reactor is purged again with the inert gas to remove any unreacted precursor and gaseous byproducts.

  • Co-reactant Pulse: A pulse of a co-reactant gas (e.g., H₂, NH₃, SiH₄) is introduced to react with the adsorbed precursor layer on the substrate surface.

  • Purge 3: A final purge with the inert gas removes any unreacted co-reactant and byproducts.

  • Repeat: Steps 3-6 are repeated in a cyclic manner to achieve the desired film thickness.

ALD_Process_Workflow start Start purge1 Inert Gas Purge start->purge1 precursor_pulse Tungsten Precursor Pulse purge1->precursor_pulse purge2 Inert Gas Purge precursor_pulse->purge2 coreactant_pulse Co-reactant Pulse purge2->coreactant_pulse purge3 Inert Gas Purge coreactant_pulse->purge3 decision Desired Thickness? purge3->decision decision->precursor_pulse No end End decision->end Yes

Figure 2: General Thermal ALD Process Workflow.

Conclusion and Future Outlook

The primary challenge for the adoption of any new precursor is the need to match or exceed the performance of the incumbent technology. For tungsten metallization in the semiconductor industry, this means achieving low resistivity, high purity, excellent conformality, and high deposition rates. Future research on this compound should focus on systematic studies of its deposition behavior, including the influence of process parameters on film properties. Direct comparative studies with other fluorine-free tungsten alkyls and established precursors are crucial to objectively assess its potential. As the demand for advanced materials in microelectronics and other fields continues to grow, the exploration of novel precursors like this compound will be essential for pushing the boundaries of thin film deposition technology.

References

A Comparative Guide to the Catalytic Activity of Hexamethyl Tungsten and Molybdenum Hexacarbonyl in Metathesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of hexamethyl tungsten (W(CH₃)₆) and molybdenum hexacarbonyl (Mo(CO)₆) as precursors in metathesis reactions. While direct, side-by-side comparisons in the literature are scarce, this document synthesizes available experimental data to highlight their respective strengths, activation requirements, and catalytic capabilities.

Executive Summary

This compound and molybdenum hexacarbonyl are not typically employed as direct, single-component catalysts for olefin metathesis under standard conditions. This compound requires activation to form a catalytically active cationic species, which then demonstrates activity in olefin metathesis.[1] Molybdenum hexacarbonyl is more commonly associated with alkyne metathesis, often in the presence of a co-catalyst, and can serve as a source of molybdenum for the in situ generation of more active species.[2] This guide focuses on their roles as catalyst precursors and presents the available data on their performance in metathesis reactions.

Data Presentation: Catalytic Performance in Metathesis

The following tables summarize the quantitative data for the catalytic performance of systems derived from this compound and molybdenum hexacarbonyl in metathesis reactions.

Table 1: Catalytic Performance of this compound-Derived Catalyst in 1-Octene Metathesis

Catalyst SystemSubstrateReactionConversion (%)TON (Turnover Number)ConditionsReference
W(CH₃)₆ + B(C₆F₅)₃1-OcteneSelf-MetathesisActive (quantitative data not specified)Not SpecifiedRoom temperature, 12 h[1]

Note: this compound alone shows no catalytic activity for olefin metathesis. Activation with a Lewis acid like B(C₆F₅)₃ is necessary to generate the active cationic tungsten-penta-methyl complex.[1]

Table 2: Catalytic Performance of Molybdenum Hexacarbonyl-Based Systems in Metathesis

Catalyst SystemSubstrateReactionYield (%)TON (Turnover Number)ConditionsReference
Mo(CO)₆ + p-chlorophenolVarious diynesRing-Closing Alkyne MetathesisHigh (specific yields vary)Not SpecifiedHigh temperature (e.g., 160 °C)[2]
MoO₃/SiO₂ (prepared from Mo precursor)PropenePropene MetathesisUp to ~60%Not Specified50 °C[3]

Note: Molybdenum hexacarbonyl is often used to generate more complex catalysts in situ, for instance, in the presence of phenols for alkyne metathesis.[2] Supported molybdenum oxide catalysts, for which Mo(CO)₆ can be a precursor, are active in olefin metathesis.[3]

Mandatory Visualization

Below are diagrams illustrating the activation pathways and catalytic cycles relevant to this compound and molybdenum hexacarbonyl in metathesis reactions.

W_Activation WMe6 This compound (W(CH₃)₆) Cationic_W Cationic Tungsten Complex [W(CH₃)₅]⁺[MeB(C₆F₅)₃]⁻ (Active Catalyst) WMe6->Cationic_W + B(C₆F₅)₃ - CH₄ Inactive Inactive for Metathesis WMe6->Inactive No Reaction BCF Tris(pentafluorophenyl)borane (B(C₆F₅)₃) Chauvin_Mechanism cluster_cycle Catalytic Cycle Metal_Carbene Metal Alkylidene [M]=CR¹R² Metallacyclobutane Metallacyclobutane Intermediate Metal_Carbene->Metallacyclobutane + R³CH=CHR⁴ Alkene1 Alkene Substrate R³CH=CHR⁴ Alkene1->Metallacyclobutane Alkene2 Alkene Product R¹R²C=CHR³ Metallacyclobutane->Alkene2 Cycloreversion New_Carbene New Metal Alkylidene [M]=CHR⁴ New_Carbene->Metal_Carbene + Alkene (cycle continues) Mo_Activation MoCO6 Molybdenum Hexacarbonyl (Mo(CO)₆) Active_Mo Active Molybdenum Species (structure debated) MoCO6->Active_Mo + Phenol - CO (High Temp) Phenol Phenol Co-catalyst (e.g., p-chlorophenol)

References

A Comparative Structural Analysis of Hexamethyltungsten (W(CH₃)₆) and Other d⁰ ML₆ Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 18, 2025

Affiliation: Google Research

Abstract

Hexamethyltungsten, W(CH₃)₆, is a seminal compound in organometallic chemistry, notable for its surprising molecular structure. As a d⁰ transition metal complex with six identical ligands (a homoleptic ML₆ species), simple valence-shell electron-pair-repulsion (VSEPR) models would predict a classic octahedral geometry. However, experimental evidence has conclusively shown that W(CH₃)₆ adopts a distorted trigonal prismatic geometry. This guide provides a detailed structural comparison between W(CH₃)₆ and other d⁰ ML₆ complexes, supported by experimental data from single-crystal X-ray diffraction and gas-phase electron diffraction. We explore the electronic and steric factors that lead to these unusual geometries and provide detailed protocols for the characterization techniques employed.

Introduction: The Structural Anomaly of W(CH₃)₆

Six-coordinate transition metal complexes predominantly adopt octahedral geometries.[1] However, the class of d⁰ ML₆ complexes presents a fascinating exception to this rule. Hexamethyltungsten (W(CH₃)₆), first synthesized in 1973, was initially presumed to be octahedral based on preliminary spectroscopic data.[2] It was not until later studies, prompted by the discovery of a trigonal prismatic structure for the isoelectronic [Zr(CH₃)₆]²⁻ anion, that the true structure of W(CH₃)₆ was elucidated.[2][3]

This re-examination revealed that W(CH₃)₆ is not octahedral but possesses a distorted trigonal prismatic structure.[1][4] This finding has spurred significant theoretical and experimental work to understand the subtle electronic effects, such as second-order Jahn-Teller distortions and agostic interactions, that govern the geometries of these electron-deficient complexes.[1][5][6]

The Molecular Structure of Hexamethyltungsten (W(CH₃)₆)

The definitive structure of W(CH₃)₆ was determined by single-crystal X-ray diffraction at low temperatures (-163 °C) due to its thermal instability.[4] The molecule exhibits a strongly distorted trigonal prismatic geometry.[4]

  • Symmetry: The WC₆ core has C₃ᵥ symmetry, and the overall molecule, including hydrogen atoms, has C₃ symmetry.[1][7]

  • Bonding: The structure features two distinct sets of methyl groups. One triangular face of the prism is "opened up," characterized by longer W-C bonds (average 2.187 Å) and acute C-W-C angles (75.4° - 78.2°). The other face is "closed," with shorter W-C bonds (average 2.102 Å) and wider C-W-C angles (93.3° - 96.9°).[2][4]

  • Theoretical Basis: This deviation from an ideal D₃ₕ trigonal prism is attributed to a second-order Jahn-Teller distortion, which stabilizes the d⁰ electronic configuration by mixing filled and empty molecular orbitals.[1] Additionally, computational studies suggest the presence of hyperconjugative "agostic" interactions between C-H bonds and the electron-deficient tungsten center, further contributing to the distortion.[5][6][8]

Structural Comparison with Other d⁰ ML₆ Complexes

The structural landscape of d⁰ ML₆ complexes is diverse and highly dependent on the nature of both the central metal and the surrounding ligands. While W(CH₃)₆ is a key example, comparison with related species provides crucial insights into the governing structural principles.

  • Isoelectronic Alkyl Complexes: Like W(CH₃)₆, other d⁰ hexamethyl complexes such as [Zr(CH₃)₆]²⁻, [Nb(CH₃)₆]⁻, and [Ta(CH₃)₆]⁻ are also found to be trigonal prismatic.[2][3] The isoelectronic d¹ complex, hexamethylrhenium (Re(CH₃)₆), also adopts a distorted trigonal prismatic structure, though the distortion is less pronounced than in its tungsten analogue.[4][9]

  • Influence of Ligands: The nature of the ligand is critical. In contrast to the alkyl complexes, tungsten hexamethoxide, W(OCH₃)₆, adopts a regular octahedral geometry.[9] This highlights that the σ-donating, non-π-bonding nature of the methyl groups is a key factor in favoring the trigonal prismatic arrangement.

  • Hydride Analogues: Theoretical calculations on the parent hydride, WH₆, also predict a distorted trigonal prism (C₃ᵥ) as the most stable structure, indicating the distortion is an intrinsic electronic feature, not purely a result of ligand bulk.[7][8]

  • Main Group Comparison: For context, the main group analogue Te(CH₃)₆ has a regular octahedral structure as predicted by VSEPR theory, underscoring the unique role of d-orbitals in the structural chemistry of the transition metal complexes.[4]

The logical flow for comparing these structures is visualized in the diagram below.

G cluster_0 Structural Comparison of d⁰ ML₆ Complexes cluster_1 Ligand Type cluster_2 Specific Complexes (Alkyl) cluster_3 Specific Complexes (Alkoxide) cluster_4 Observed Geometry d0_ML6 d⁰ ML₆ Complex Alkyl Alkyl Ligands (e.g., -CH₃) d0_ML6->Alkyl Alkoxide Alkoxide Ligands (e.g., -OCH₃) d0_ML6->Alkoxide WMe6 W(CH₃)₆ Alkyl->WMe6 ZrMe6 [Zr(CH₃)₆]²⁻ Alkyl->ZrMe6 ReMe6 Re(CH₃)₆ (d¹) Alkyl->ReMe6 WOMe6 W(OCH₃)₆ Alkoxide->WOMe6 TP Distorted Trigonal Prismatic WMe6->TP ZrMe6->TP ReMe6->TP Oh Octahedral WOMe6->Oh

Caption: Logical workflow for comparing d⁰ ML₆ complex structures.

Data Presentation: Comparative Structural Parameters

The table below summarizes key quantitative data for W(CH₃)₆ and related d⁰ ML₆ complexes.

CompoundMetal dⁿMolecular GeometryM-L Bond Lengths (Å)L-M-L Angles (°)Method
W(CH₃)₆ d⁰Distorted Trigonal Prismatic (C₃ᵥ)W-C: 2.102 (avg, short), 2.187 (avg, long)C-W-C: 93.3-96.9 (wide), 75.4-78.2 (narrow)SC-XRD[4]
[Zr(CH₃)₆]²⁻ d⁰Trigonal PrismaticZr-C: Not specified in detailNot specified in detailSC-XRD[3]
[Ta(CH₃)₆]⁻ d⁰Regular Trigonal PrismaticTa-C: 2.226 (avg)Not specified in detailSC-XRD
Re(CH₃)₆ Distorted Trigonal PrismaticRe-C: Two sets of bond lengthsC-Re-C: Two sets of anglesSC-XRD[4][9]
W(OCH₃)₆ d⁰OctahedralW-O: 1.895 (avg)O-W-O: ~90SC-XRD[9]

Experimental Protocols

The structural determination of these sensitive and often volatile compounds relies on precise experimental techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids, providing precise bond lengths and angles.[10]

  • Crystal Growth: High-quality single crystals are paramount. For thermally unstable compounds like W(CH₃)₆, crystallization must be performed at low temperatures. A typical method involves the slow cooling of a saturated solution. For W(CH₃)₆, single crystals were obtained by recrystallization from acetone (B3395972) at -90°C.[4]

  • Crystal Mounting: Due to the high air and moisture sensitivity of many organometallic compounds, crystals are handled under an inert atmosphere (e.g., in a glovebox).[10][11] The crystal is coated in a cryoprotectant oil (e.g., paratone) and mounted on a goniometer head on the diffractometer.[11]

  • Data Collection: The mounted crystal is cooled to a low temperature (typically ~100 K) in a stream of cold nitrogen gas to minimize thermal motion of the atoms.[10] Diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å).[10]

  • Structure Solution and Refinement: The collected diffraction patterns are processed to determine the unit cell dimensions and symmetry. The atomic positions are determined from the diffraction intensities, and the structural model is refined using mathematical algorithms to achieve the best fit with the experimental data.[10]

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the structure of molecules in the gas phase, free from the intermolecular forces present in a crystal lattice.[12]

  • Sample Introduction: The sample is volatilized and introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.[12] Hexamethyltungsten is highly volatile, subliming at -30 °C, making it suitable for this technique.[1]

  • Electron Scattering: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the electrostatic potential of the molecules.[12]

  • Data Collection: The scattered electrons form a diffraction pattern on a detector, which is recorded as a function of the scattering angle.[12]

  • Structural Analysis: The diffraction pattern is a function of the internuclear distances within the molecule. By analyzing the pattern, a one-dimensional radial distribution curve is generated, from which geometric parameters (bond lengths, angles) can be derived by fitting to a molecular model.[12] This technique was instrumental in the initial finding that W(CH₃)₆ was trigonal prismatic rather than octahedral.[1][4]

Conclusion

The distorted trigonal prismatic structure of W(CH₃)₆ stands as a compelling deviation from the standard octahedral model for six-coordinate complexes. This structural preference is not an isolated curiosity but is characteristic of a family of d⁰ (and d¹) ML₆ complexes with simple alkyl ligands, driven by subtle second-order Jahn-Teller electronic effects. The stark contrast with the octahedral geometry of W(OCH₃)₆ underscores the critical role of ligand electronics in dictating molecular geometry. The elucidation of these structures, made possible by advanced experimental techniques like low-temperature single-crystal X-ray diffraction and gas-phase electron diffraction, has deepened our understanding of chemical bonding beyond simple predictive models and continues to inform the rational design of new molecules.

References

Hexamethyl Tungsten's Surprising Structure: A Departure from Octahedral Geometry

Author: BenchChem Technical Support Team. Date: December 2025

Contrary to long-held expectations for six-coordinate metal complexes, hexamethyl tungsten (W(CH₃)₆) adopts a distorted trigonal prismatic geometry rather than the typical octahedral arrangement. This fascinating anomaly in the world of organometallic chemistry, confirmed by advanced structural analysis techniques, is attributed to subtle electronic effects, specifically a second-order Jahn-Teller distortion.

For decades after its first synthesis in 1973 by Wilkinson and Shortland, this compound was presumed to possess an octahedral structure, a prediction supported by initial infrared and photoelectron spectroscopy data.[1][2] However, later and more definitive studies utilizing gas-phase electron diffraction and single-crystal X-ray diffraction revealed its true, and far more unusual, molecular geometry.[3][4] These investigations demonstrated that the six methyl groups surrounding the central tungsten atom are arranged in a distorted trigonal prism, with the WC₆ framework exhibiting C₃ᵥ symmetry.[3]

The initial synthesis was motivated by the desire to create a thermally more stable octahedral methyl compound, as tetrahedral methyl transition metal compounds were known to be unstable.[1][3] The synthesis was later improved by using trimethylaluminium in conjunction with trimethylamine (B31210) instead of methyllithium.[1][5]

A Tale of Two Geometries: Octahedral vs. Trigonal Prismatic

The preference for a distorted trigonal prismatic structure over an octahedral one is rooted in the electronic configuration of the d⁰ tungsten center. While the valence shell electron pair repulsion (VSEPR) theory, which often successfully predicts the geometry of main-group compounds, fails to explain this deviation, the concept of a second-order Jahn-Teller distortion provides a more nuanced understanding.[2][4] This effect suggests that a molecule can lower its overall energy by distorting from a higher symmetry geometry (in this case, octahedral) to a lower symmetry one (trigonal prismatic).

Computational studies, including ab initio and density functional theory (DFT) calculations, have corroborated these experimental findings.[2][6] These theoretical models indicate that the distorted trigonal prismatic structure represents a lower energy state for this compound compared to a perfect octahedral or a regular trigonal prismatic geometry.[2][6] In fact, the regular trigonal prismatic (D₃h) structure is calculated to be a transition state between two equivalent distorted C₃ minima.[2]

The structure of this compound can be visualized as two sets of three methyl groups. One triangular face is closer to the tungsten atom with shorter C-W bond lengths and wider C-W-C bond angles (94-97°), while the other triangular face is further away with longer C-W bonds and more acute C-W-C angles (75-78°).[1][3]

This deviation from the expected octahedral geometry is not unique to this compound. Other d⁰ ML₆ complexes, such as [ZrMe₆]²⁻, [NbMe₆]⁻, and [TaMe₆]⁻, have also been found to exhibit trigonal prismatic or distorted trigonal prismatic structures, challenging the universality of the octahedral model for six-coordinate metal centers.[1]

Experimental Determination of the Molecular Structure

The journey to definitively determine the structure of this compound highlights the evolution of analytical techniques in chemistry.

Experimental TechniqueInitial Finding/InterpretationDefinitive Finding
Infrared (IR) Spectroscopy Consistent with an octahedral (Oₕ) structure[1]-
Photoelectron Spectroscopy Appeared to confirm an octahedral (Oₕ) assignment[1][3]-
Gas-Phase Electron Diffraction Confirmed a trigonal prismatic structure (D₃ₕ or C₃ᵥ symmetry)[1][3]-
Single-Crystal X-ray Diffraction Established a strongly distorted trigonal prismatic coordination geometry (C₃ᵥ symmetry for the WC₆ framework)[3][4]The true molecular configuration[2]

Visualizing the Geometries

To better understand the structural differences, the following diagrams illustrate the idealized octahedral and the actual distorted trigonal prismatic geometries of a generic ML₆ complex.

G Figure 1: Comparison of Molecular Geometries cluster_0 Octahedral Geometry (Oh) cluster_1 Distorted Trigonal Prismatic Geometry (Chv) M1 M L11 L M1->L11 L12 L M1->L12 L13 L M1->L13 L14 L M1->L14 L15 L M1->L15 L16 L M1->L16 M2 M L21 L M2->L21 L22 L M2->L22 L23 L M2->L23 L24 L M2->L24 L25 L M2->L25 L26 L M2->L26 L21->L22 L22->L23 L23->L21 L24->L25 L25->L26 L26->L24

Figure 1: Comparison of Molecular Geometries

Experimental Protocols

Synthesis of this compound

An improved synthesis method reported by Wilkinson and Galyer in 1976 involves the reaction of tungsten hexachloride with trimethylaluminium in the presence of trimethylamine.[1][3] The stoichiometry for this reaction is:

WCl₆ + 6 Al(CH₃)₃ → W(CH₃)₆ + 6 Al(CH₃)₂Cl

Alternatively, dimethylzinc (B1204448) can be used for the alkylation:[2][3]

WCl₆ + 3 Zn(CH₃)₂ → W(CH₃)₆ + 3 ZnCl₂

Single-Crystal X-ray Diffraction

To obtain suitable crystals for X-ray diffraction, this compound is typically recrystallized from a solvent like acetone (B3395972) at low temperatures (e.g., -90°C).[4] A single crystal is then mounted on a goniometer and cooled to a very low temperature (e.g., -163°C) to minimize thermal vibrations.[2][4] X-rays are directed at the crystal, and the diffraction pattern is collected and analyzed to determine the precise positions of the atoms in the crystal lattice, revealing the molecule's three-dimensional structure.

The case of this compound serves as a compelling example of how initial assumptions in chemistry can be overturned by more sophisticated experimental techniques and theoretical models, leading to a deeper understanding of molecular structure and bonding.

References

The Second-Order Jahn-Teller Effect in Hexamethyltungsten: A Comparative Guide to its Distorted Structure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the structural determination of hexamethyltungsten (W(CH3)6), focusing on the second-order Jahn-Teller distortion. It includes experimental data, detailed methodologies, and a comparative analysis of bonding theories.

Hexamethyltungsten, a d0 transition metal complex, has been a subject of significant academic interest due to its unusual distorted trigonal prismatic geometry.[1] Initially, its structure was presumed to be octahedral based on early infrared (IR) and photoelectron spectroscopy studies.[1] However, subsequent experimental and theoretical work overturned this assignment, revealing a fascinating case of structural distortion driven by electronic effects. This guide compares the key findings and methodologies that have elucidated the true structure of W(CH3)6.

Structural Comparison: Octahedral vs. Distorted Trigonal Prismatic

The deviation of W(CH3)6 from the idealized octahedral geometry is significant. The structure is best described as a distorted trigonal prism with C3v symmetry for the WC6 framework.[1][2] This distortion involves the opening of one set of three methyl groups to wider C-W-C angles with shorter W-C bonds, while the other set of three methyl groups closes to smaller angles with longer W-C bonds.[1]

ParameterIdeal Octahedral (Oh)W(CH3)6 (Single-Crystal X-ray Diffraction)W(CH3)6 (Gas-Phase Electron Diffraction)W(CH3)6 (Density Functional Theory)
Point Group OhC3v (distorted trigonal prism)D3h or C3v (trigonal prism)C3v (distorted trigonal prism)
C-W-C Angles 90°, 180°[3][4]94-97° and 75-78°[1]Consistent with trigonal prismatic geometry[1]Consistent with a distorted trigonal prism
W-C Bond Lengths All equalTwo sets of bond lengths: shorter (associated with wider angles) and longer (associated with narrower angles)[1]A single average bond length is typically reported in earlier studies.Two distinct sets of bond lengths are predicted.

The Prevailing Explanation: Second-Order Jahn-Teller Distortion

The most widely accepted explanation for the distorted trigonal prismatic structure of W(CH3)6 is the second-order Jahn-Teller (SOJT) effect, also known as the pseudo-Jahn-Teller effect.[1] This effect involves the mixing of a filled molecular orbital (the highest occupied molecular orbital, HOMO) with an empty molecular orbital (the lowest unoccupied molecular orbital, LUMO) of appropriate symmetry, leading to a stabilization of the molecule and a distortion from a higher-symmetry geometry.

In the case of a hypothetical octahedral W(CH3)6, the HOMO is of t2g symmetry and the LUMO is of eg symmetry. A distortion to a trigonal prismatic geometry (D3h) splits these orbitals. Further distortion to the observed C3v symmetry allows for the mixing of the highest occupied a1' orbital with the lowest unoccupied e' orbitals. This interaction stabilizes the molecule, making the distorted trigonal prismatic geometry the energetic minimum.

SOJT_Distortion cluster_trigonal_prismatic Trigonal Prismatic (D3h) Oh_eg eg (LUMO) Oh_t2g t2g (HOMO) D3h_e' e' (LUMO) Oh_eg->D3h_e' Distortion D3h_a1' a1' (HOMO) Oh_t2g->D3h_a1' D3h_e'' e'' Oh_t2g->D3h_e'' C3v_e_LUMO e (LUMO - destabilized) D3h_e'->C3v_e_LUMO C3v_a1_HOMO a1 (HOMO - stabilized) D3h_a1'->C3v_a1_HOMO

Orbital correlation diagram for the second-order Jahn-Teller distortion in W(CH3)6.

Alternative Bonding Models

While the second-order Jahn-Teller effect provides a robust explanation based on molecular orbital theory, other bonding models have also been used to rationalize the structure of W(CH3)6.

  • Valence Bond Theory and VALBOND Calculations: Landis and coworkers, using valence bond theory and the VALBOND computational method, also predicted a distorted trigonal prismatic structure for W(CH3)6 prior to its definitive experimental determination.[1] This approach focuses on the hybridization of atomic orbitals to form chemical bonds.

Bonding ModelPrediction for W(CH3)6 StructureKey Concepts
Second-Order Jahn-Teller (MO Theory) Distorted trigonal prism (C3v)Mixing of filled and empty molecular orbitals of appropriate symmetry.
Valence Bond Theory (VALBOND) Distorted trigonal prismHybridization of tungsten's valence orbitals (s, p, and d) to form directional bonds with the methyl groups.

Experimental Protocols

The determination of the structure of W(CH3)6 required specialized experimental techniques due to its high volatility and sensitivity to air and moisture.

Synthesis and Crystallization of Hexamethyltungsten

The synthesis of W(CH3)6 is typically carried out under an inert atmosphere (e.g., argon) using Schlenk line techniques. An improved synthesis involves the reaction of tungsten hexachloride (WCl6) with trimethylaluminium (Al(CH3)3) in a non-coordinating solvent like pentane (B18724) at low temperatures.

For single-crystal X-ray diffraction, obtaining suitable crystals is challenging. Seppelt and coworkers reported that recrystallization from acetone (B3395972) at -90°C yielded well-diffracting, needle-shaped single crystals.

Synthesis_Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization WCl6 WCl6 in pentane Reaction Reaction at low temperature (-78°C to -35°C) WCl6->Reaction AlMe3 Al(CH3)3 AlMe3->Reaction WMe6_solution W(CH3)6 solution Reaction->WMe6_solution Filtration Filtration at -10°C WMe6_solution->Filtration Concentration Concentration in vacuo Filtration->Concentration Recrystallization Recrystallization from acetone at -90°C Concentration->Recrystallization Crystals Single crystals of W(CH3)6 Recrystallization->Crystals

Experimental workflow for the synthesis and crystallization of W(CH3)6.
Single-Crystal X-ray Diffraction

Due to the air-sensitivity of W(CH3)6, the single crystal is mounted on the diffractometer under a cold stream of nitrogen gas (typically around -163°C).[2] This low temperature also minimizes thermal vibrations of the atoms, leading to a more precise structural determination. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated. The resulting data is then processed to determine the electron density map and, subsequently, the positions of the atoms in the crystal lattice.

Gas-Phase Electron Diffraction

This technique is used to determine the structure of molecules in the gas phase, free from intermolecular interactions that are present in the solid state. A beam of high-energy electrons is passed through a gaseous sample of W(CH3)6. The electrons are scattered by the atoms in the molecules, and the resulting diffraction pattern of concentric rings is recorded. The analysis of the scattering pattern provides information about the internuclear distances in the molecule.

Conclusion

The case of hexamethyltungsten serves as a compelling example of how advanced experimental techniques and theoretical models are essential for accurately determining molecular structures. The initial mis-assignment of an octahedral geometry highlights the limitations of relying solely on certain spectroscopic methods. The definitive characterization of its distorted trigonal prismatic structure, primarily explained by the second-order Jahn-Teller effect, has deepened our understanding of the subtle electronic factors that govern molecular geometry in transition metal complexes. This knowledge is crucial for the rational design of new molecules with specific properties in fields ranging from catalysis to materials science.

References

Validating Trigonal Prismatic Structures: A Crystallographer's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of molecular geometry is paramount. While octahedral coordination is common, the less frequent trigonal prismatic geometry presents unique structural and electronic properties of significant interest. X-ray crystallography stands as the definitive method for validating such structures. This guide provides a comparative analysis, supported by experimental data, to objectively assess and confirm the trigonal prismatic coordination sphere.

Distinguishing Geometries: Trigonal Prism vs. Octahedron

The primary alternative to a trigonal prismatic geometry is the well-known octahedral arrangement. The key differentiator lies in the relative orientation of the two triangular faces formed by the coordinating atoms. In a perfect trigonal prism, these faces are eclipsed, resulting in a "twist angle" of 0°. Conversely, a perfect octahedron exhibits staggered triangular faces with a twist angle of 60°.[1] Real-world complexes often display geometries intermediate between these two ideals.

A quantitative comparison of key crystallographic parameters is essential for unambiguous assignment of the coordination geometry. The following table summarizes typical values derived from X-ray crystallographic data for idealized and experimentally observed geometries.

ParameterIdeal Trigonal PrismIdeal OctahedronExample: [Li(tmeda)]2[Zr(SC6H4-4-CH3)6] (near trigonal prismatic)[1]Example: A typical Co(II) octahedral complex
Twist Angle (θ) 60°~9.18°[1]~55-60°
Ligand-Metal-Ligand (L-M-L) Bite Angle (for bidentate ligands) Varies depending on ligand~90°Not applicable (monodentate ligands)~85-95°
Symmetry Point Group D3hOhApproximates D3hApproximates Oh

Experimental Validation: The X-ray Crystallography Workflow

The validation of a trigonal prismatic structure via single-crystal X-ray diffraction follows a well-established protocol. The primary goal is to obtain a high-quality crystal that diffracts X-rays, allowing for the determination of the electron density map and subsequent atomic model.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth and Selection: High-quality single crystals of the compound of interest are grown from a supersaturated solution. A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.

  • Mounting: The selected crystal is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all possible crystallographic planes to the beam.[2] The diffracted X-rays are recorded by a detector, generating a diffraction pattern of spots (reflections).[3]

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution: The initial atomic positions are determined from the processed data using methods such as Patterson or direct methods, often implemented in software packages like SHELXS or SIR92.[4]

  • Structure Refinement: The initial model is refined against the experimental data to improve the atomic positions, thermal parameters, and overall agreement between the calculated and observed diffraction patterns. This is typically performed using software like SHELXL or CRYSTALS.[4][5]

  • Structure Validation: The final refined structure is validated to check for geometric plausibility, consistency with known chemical principles, and the quality of the fit to the experimental data. Tools like PLATON are used for this purpose.[4][6] The Crystallographic Information File (CIF) generated contains all the relevant data about the crystal structure determination.[7]

Visualizing the Workflow

The logical flow of validating a trigonal prismatic structure through X-ray crystallography can be visualized as follows:

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Structure Determination & Validation cluster_output Final Output synthesis Synthesis of Compound crystal_growth Crystal Growth synthesis->crystal_growth data_collection Data Collection crystal_growth->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file trigonal_prismatic Validated Trigonal Prismatic Structure cif_file->trigonal_prismatic

Caption: Workflow for the validation of a trigonal prismatic structure using X-ray crystallography.

Conclusion

The validation of a trigonal prismatic structure is a meticulous process that relies on the robust and precise data provided by single-crystal X-ray crystallography. By carefully analyzing key geometric parameters, particularly the twist angle, and comparing them to established values for idealized geometries, researchers can confidently assign the coordination environment. The detailed experimental protocol and computational analysis outlined in this guide provide a framework for the unambiguous characterization of these fascinating and often functionally important molecular structures.

References

A Comparative Guide to Ab Initio and DFT Calculations for the Molecular Structure of Hexamethyltungsten (W(CH3)6)

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of computational methods for determining the geometry of a classic organometallic complex.

The determination of the precise molecular structure of hexamethyltungsten, W(CH3)6, has been a notable challenge in inorganic chemistry, ultimately resolved through a synergy of experimental techniques and theoretical calculations. Initial assumptions of a simple octahedral geometry proved incorrect, with experimental evidence from gas-phase electron diffraction and single-crystal X-ray diffraction revealing a unique, distorted trigonal prismatic structure.[1][2] This guide provides a comparative analysis of ab initio and Density Functional Theory (DFT) methods in accurately predicting the complex geometry of W(CH3)6, offering researchers and scientists a clear overview of the performance of various computational approaches.

The Structural Conundrum: Octahedron vs. Trigonal Prism

Contrary to the expectations for six-coordinate metal complexes, W(CH3)6 does not adopt an octahedral (Oh) geometry. Instead, its equilibrium structure is a distorted trigonal prism with C3 symmetry, featuring a local C3v symmetry for the tungsten-carbon skeleton.[3][4] This distortion is not a result of crystal packing forces but is an intrinsic feature of the molecule.[4] Theoretical studies have shown that a regular trigonal prismatic (D3h) structure is a transition state, approximately 20 kJ/mol higher in energy than the distorted C3 minimum.[3][4] The deviation from an idealized geometry is attributed to a second-order Jahn-Teller distortion.[1]

Performance of Computational Methods

The accurate prediction of W(CH3)6's structure is highly dependent on the level of theory employed, particularly the treatment of electron correlation. Early theoretical studies that neglected electron correlation failed to identify the correct distorted minimum.[3] The inclusion of electron correlation, either through ab initio methods like Møller-Plesset perturbation theory (MP2) or via DFT with appropriate functionals, is crucial. This is largely due to the importance of describing the hyperconjugative "agostic" interactions between the C-H bonds of the methyl groups and the tungsten center.[3]

Quantitative Comparison of Calculated and Experimental Structures

The following table summarizes key structural parameters of W(CH3)6 obtained from various computational methods and experimental techniques. The distorted trigonal prismatic structure is characterized by two distinct sets of W-C bond lengths and C-W-C bond angles.

MethodW-C Bond Lengths (Å)C-W-C Bond Angles (°)SymmetryReference
Experimental
Single-Crystal X-ray Diffraction2.12, 2.1875-78, 94-97C3vSeppelt et al. (1996, 1998)[1][5]
Gas-Phase Electron Diffraction2.145 (avg.)-D3h/C3vVolden et al. (1990)[5]
Computational
MP2Data not availableData not availableC3Kaupp (1996)[3]
B3LYP (DFT)Data not availableData not availableC3Kaupp (1996)[3]
BP86 (DFT)Data not availableData not availableC3Kaupp (1996)[3]
VALBOND (Valence Bond)PredictedPredictedDistortedLandis et al. (1995)[1]

Specific calculated bond lengths and angles were not explicitly found in the provided search results in a tabular format, but the methods were reported to successfully reproduce the distorted C3/C3v symmetry.

Experimental and Computational Protocols

A brief overview of the methodologies employed in the key experimental and computational studies is provided below.

Experimental Protocols
  • Single-Crystal X-ray Diffraction: The structure of W(CH3)6 was determined by single-crystal X-ray diffraction at -163°C.[4] This technique provides precise atomic coordinates in the solid state, revealing the distorted trigonal prismatic geometry with C3v symmetry.[4]

  • Gas-Phase Electron Diffraction (GED): GED studies were conducted on gaseous W(CH3)6. This method provides information about the molecular structure free from intermolecular interactions. The results were consistent with a trigonal prismatic structure of either D3h or C3v symmetry.[1]

Computational Protocols

The seminal computational work by Kaupp in 1996 employed both ab initio and DFT methods.

  • Ab Initio Calculations: Møller-Plesset perturbation theory up to the second order (MP2) was used to account for electron correlation.

  • Density Functional Theory (DFT) Calculations: A range of gradient-corrected and hybrid functionals were employed for geometry optimizations. These functionals provide a computationally efficient way to include electron correlation.

  • Basis Sets: While specific basis sets were not detailed in the summaries, such calculations typically involve using effective core potentials for the heavy tungsten atom and appropriate valence basis sets for carbon and hydrogen.

  • Software: The specific software used was not mentioned in the provided results, but common quantum chemistry packages for such calculations include Gaussian, ORCA, or ADF.

Logical Workflow for a Typical Calculation

The following diagram illustrates the typical workflow for performing a quantum chemical calculation to determine the structure of a molecule like W(CH3)6.

computational_workflow cluster_input 1. Input Preparation cluster_calculation 2. Quantum Chemical Calculation cluster_analysis 3. Analysis of Results initial_geom Initial Geometry (e.g., Octahedral or Trigonal Prismatic) method_selection Select Method (e.g., DFT, MP2) geom_opt Geometry Optimization initial_geom->geom_opt basis_set Select Basis Set basis_set->geom_opt energy_min Verify Energy Minimum (Frequency Calculation) geom_opt->energy_min struct_params Extract Structural Parameters (Bond Lengths, Angles) energy_min->struct_params compare_exp Compare with Experimental Data struct_params->compare_exp

Caption: Workflow for theoretical structure determination of W(CH3)6.

Conclusion

The case of hexamethyltungsten serves as a powerful example of the importance of modern computational chemistry in elucidating complex molecular structures. Both ab initio methods that properly account for electron correlation (like MP2) and DFT methods with appropriate functionals can successfully predict the experimentally observed distorted trigonal prismatic geometry of W(CH3)6. The failure of earlier, simpler theoretical models underscores the necessity of selecting a computational protocol that can adequately describe the subtle electronic effects, such as agostic interactions, that govern the structure of many organometallic compounds. For researchers in related fields, this guide highlights the predictive power of these computational tools when applied with a sound understanding of their theoretical underpinnings.

References

A Comparative Guide to the Reactivity of Hexamethyltungsten (WMe₆) and Schrock Catalysts in Olefin Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic reactivity between the simple organometallic compound hexamethyltungsten (WMe₆) and well-defined Schrock-type tungsten alkylidene complexes in the field of olefin metathesis. While both are tungsten-based, their mechanisms of activation, substrate scope, and overall efficiency differ profoundly. This comparison is supported by experimental data to inform catalyst selection for synthetic applications.

Introduction to the Catalysts

Hexamethyltungsten (WMe₆) is a homoleptic organometallic compound featuring a tungsten atom in a +6 oxidation state coordinated to six methyl groups.[1] On its own, WMe₆ is not a competent catalyst for olefin metathesis. It is notoriously unstable, decomposing at temperatures above -20 °C, and requires activation, typically through abstraction of a methyl group by a strong Lewis acid, to generate a catalytically active cationic species.[1][2]

Schrock Catalysts are a class of well-defined, high-oxidation-state tungsten or molybdenum alkylidene complexes.[3] Developed by Richard R. Schrock, these catalysts are characterized by an imido or oxo ligand and bulky alkoxide or aryloxide ligands.[4] They are pre-formed with the metal-carbon double bond (the alkylidene) that is the key initiating species in the olefin metathesis catalytic cycle, making them highly active directly from the bottle, albeit with significant air and moisture sensitivity.[4]

Performance Comparison: WMe₆-derived Catalyst vs. a Schrock Catalyst

The reactivity of these two systems is best compared by examining their performance in a standard test reaction: the self-metathesis of a terminal alkene. The data below contrasts the performance of a WMe₆-derived cationic complex with a highly active, well-defined cationic tungsten Schrock catalyst.

ParameterWMe₆-derived Cationic CatalystHigh-Activity Cationic Schrock Catalyst
Catalyst Precursor WMe₆ + B(C₆F₅)₃W(O)(IMes)(CHCMe₂Ph)Cl(OTf)
Active Species [WMe₅]⁺[MeB(C₆F₅)₃]⁻[W(O)(IMes)(CHCMe₂Ph)(OTf)]⁺[B(ArF)₄]⁻
Substrate 1-Octene (B94956)Methyl Oleate (B1233923)
Reaction Type Self-MetathesisSelf-Metathesis
Catalyst Loading 2 mol%0.01 mol% (1:10,000)
Temperature 25 °C25 °C
Reaction Time 24 h4 h
Conversion / Yield ~12% conversion>95% conversion
Turnover Number (TON) ~610,000
Substrate Scope Terminal alkenes (e.g., 1-octene), ROMP of cyclooctene. Inactive for internal alkenes (e.g., trans-2-octene).[1]Broad scope including terminal and internal alkenes, and functionalized olefins (esters, nitriles, amines).[5][6]
Functional Group Tol. Not extensively studied, but likely poor due to the highly reactive cationic nature.Good, tolerates various functional groups.[5][6]
Handling Requires in situ generation from highly unstable WMe₆ at low temperatures under strict inert atmosphere.[1]Air and moisture sensitive, requires handling in a glovebox, but is a well-defined, isolable solid.[4]

Catalytic Mechanisms and Activation

The fundamental catalytic cycle for both systems, once an active alkylidene is formed, is the Chauvin mechanism. This involves a series of [2+2] cycloaddition and cycloreversion steps via a metallacyclobutane intermediate. The primary difference lies in how the initial, catalytically active tungsten alkylidene is generated.

Activation of WMe₆

Neutral WMe₆ is inactive because it lacks a metal-carbene bond and has a high barrier to its formation. Activation is achieved by reacting WMe₆ with a potent Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), which abstracts a methyl anion to form a highly electrophilic cationic pentamethyltungsten complex, [WMe₅]⁺. This species is believed to undergo α-hydrogen abstraction to generate the active methylidene catalyst, [WMe₃(=CH₂)]⁺, which can then enter the catalytic cycle.[1][2]

G WMe6 WMe₆ (Inactive Precursor) Cation [WMe₅]⁺[MeB(C₆F₅)₃]⁻ WMe6->Cation + B(C₆F₅)₃ -20 °C, CH₂Cl₂ BCF B(C₆F₅)₃ Carbene Active Catalyst [WMe₃(=CH₂)]⁺ Cation->Carbene α-H abstraction Cycle Chauvin Catalytic Cycle Carbene->Cycle Initiation

Caption: Activation pathway for WMe₆ to an active olefin metathesis catalyst.

Schrock Catalyst Cycle

Schrock catalysts are pre-activated, meaning they are synthesized and isolated as stable alkylidene complexes. The reaction begins immediately upon introduction of an olefin substrate. The catalyst reacts with the substrate olefin (R¹-CH=CH₂) in a [2+2] cycloaddition to form a tungstacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release the first product (in this case, ethylene) and form a new tungsten alkylidene. This new alkylidene reacts intramolecularly to close the ring, forming another metallacyclobutane, which then expels the cyclic olefin product and regenerates a tungsten methylidene catalyst that continues the cycle.

G cluster_cycle Chauvin Mechanism Cat_Start [W]=CHR¹ Metallacycle1 Metallacyclobutane Intermediate Cat_Start->Metallacycle1 + R²CH=CHR³ Alkene_In R²CH=CHR³ Cat_New [W]=CHR³ Metallacycle1->Cat_New - R¹CH=CHR² Cat_New->Cat_Start + Olefin - Product Product1 R¹CH=CHR²

Caption: The generally accepted Chauvin mechanism for Schrock-type catalysts.

Experimental Protocols

Protocol 1: In Situ Generation and Use of WMe₆-derived Catalyst for 1-Octene Metathesis

Adapted from Dey et al., Oil & Gas Science and Technology, 2016.[1]

Warning: Hexamethyltungsten (WMe₆) is extremely unstable and potentially explosive. This reaction must be carried out by trained personnel under a strict inert atmosphere (glovebox or Schlenk line) and at low temperatures.

  • Catalyst Preparation: In a glovebox, a solution of tris(pentafluorophenyl)borane (B(C₆F₅)₃, 51.2 mg, 0.1 mmol) in 0.5 mL of anhydrous dichloromethane (B109758) is prepared in a Schlenk flask equipped with a magnetic stir bar. The solution is cooled to -20 °C.

  • A pre-cooled (-20 °C) solution of hexamethyltungsten (WMe₆, 27.4 mg, 0.1 mmol) in 0.5 mL of anhydrous dichloromethane is added dropwise to the B(C₆F₅)₃ solution with stirring.

  • The resulting mixture, containing the cationic complex [WMe₅]⁺[MeB(C₆F₅)₃]⁻, is stirred at -20 °C for 10 minutes.

  • Metathesis Reaction: To the freshly prepared catalyst solution, 1-octene (561 mg, 5.0 mmol, corresponding to a 50:1 substrate-to-catalyst ratio) is added.

  • The reaction flask is sealed and allowed to warm to room temperature (25 °C).

  • The reaction is stirred for 24 hours.

  • Analysis: The reaction is quenched by exposure to air. An aliquot is removed, diluted with diethyl ether, and analyzed by Gas Chromatography (GC) and GC-Mass Spectrometry (GC/MS) to determine the conversion of 1-octene and the formation of the primary product, 7-tetradecene.

Protocol 2: Self-Metathesis of an Ester using a High-Activity Cationic Tungsten Schrock Catalyst

Adapted from Buchmeiser et al., J. Am. Chem. Soc., 2015.[6]

Warning: Schrock catalysts are air- and moisture-sensitive. All manipulations must be performed under a strict inert atmosphere (glovebox).

  • Catalyst Preparation: The cationic catalyst [W(O)(IMes)(CHCMe₂Ph)(OTf)]⁺[B(ArF)₄]⁻ is synthesized according to literature procedures.

  • Reaction Setup: In a glovebox, a stock solution of the catalyst is prepared in anhydrous 1,2-dichloroethane (B1671644).

  • In a reaction vial equipped with a magnetic stir bar, methyl oleate (148.2 mg, 0.5 mmol) is dissolved in 1,2-dichloroethane to achieve the desired concentration.

  • Metathesis Reaction: The reaction is initiated by adding the required volume of the catalyst stock solution to the substrate solution to achieve a substrate-to-catalyst ratio of 10,000:1 (0.01 mol%).

  • The vial is sealed and the reaction mixture is stirred at 25 °C for 4 hours.

  • Analysis: The reaction is quenched by adding a few drops of ethyl vinyl ether. The conversion and product distribution are determined by GC analysis of an aliquot taken from the crude reaction mixture.

Conclusion

The comparison clearly demonstrates that WMe₆ and Schrock catalysts represent two vastly different approaches to tungsten-catalyzed olefin metathesis.

  • WMe₆ is a precursor to a weakly active catalyst that must be generated in situ under cryogenic conditions. Its utility is limited to non-functionalized terminal olefins and its performance, as indicated by low turnover numbers, is poor. It is primarily of academic interest for mechanistic studies rather than a practical tool for organic synthesis.

  • Schrock Catalysts are well-defined, pre-activated, and highly efficient catalysts. They exhibit exceptionally high turnover numbers, broad substrate scope including functionalized molecules, and are indispensable tools in modern organic and polymer chemistry.[3] While their sensitivity requires specialized handling techniques, their performance and reliability far exceed that of catalyst systems derived from WMe₆.

For researchers in drug development and complex molecule synthesis, the choice is unequivocal. Schrock-type catalysts offer the reactivity, functional group tolerance, and predictability required for demanding synthetic applications.

References

A Comparative Guide to the Lewis Acidity of Hexamethyltungsten Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Lewis acidity of derivatives of hexamethyltungsten, W(CH₃)₆. While hexamethyltungsten itself is not a traditional Lewis acid, its derivatives, particularly cationic species, exhibit significant Lewis acidic character, which is crucial for their catalytic activity. This document outlines the conceptual framework for understanding this Lewis acidity, compares it with other relevant tungsten-based and common Lewis acids, and provides detailed experimental and computational protocols for its quantification.

Introduction to Lewis Acidity in Hexamethyltungsten Derivatives

Hexamethyltungsten, W(CH₃)₆, is a d⁰ transition metal alkyl complex with a distorted trigonal prismatic geometry. Due to the absence of low-lying empty orbitals and the presence of six electron-donating methyl groups, W(CH₃)₆ itself does not function as a Lewis acid. Instead, it can act as a Lewis base through the abstraction of a methyl anion (CH₃⁻).

The reaction of hexamethyltungsten with a strong Lewis acid, such as tris(pentafluorophenyl)borane, B(C₆F₅)₃, generates the cationic pentamethyltungsten complex, [W(CH₃)₅]⁺[1]. This reaction underscores the latent Lewis basicity of the parent compound and, more importantly, generates a derivative with significant potential for Lewis acidity.

G Generation of a Lewis Acidic Tungsten Complex WMe6 W(CH₃)₆ (Hexamethyltungsten) Intermediate Transition State WMe6->Intermediate + B(C₆F₅)₃ BCF B(C₆F₅)₃ (Strong Lewis Acid) BCF->Intermediate WMe5_cation [W(CH₃)₅]⁺ (Cationic Tungsten Complex - Lewis Acid) Intermediate->WMe5_cation Methyl Abstraction BCF_anion [MeB(C₆F₅)₃]⁻ (Methylated Boron Anion) Intermediate->BCF_anion

Caption: Reaction pathway showing the formation of the Lewis acidic [W(CH₃)₅]⁺ cation.

The resulting cationic tungsten center in [W(CH₃)₅]⁺ is electron-deficient and can accept an electron pair, thus functioning as a Lewis acid. This induced Lewis acidity is the key to the catalytic activity of this complex in processes such as olefin metathesis, a reaction in which the neutral W(CH₃)₆ is inactive[1].

Quantitative Comparison of Lewis Acidity

The following table provides a summary of Lewis acidity values for a range of common and tungsten-based Lewis acids to serve as a benchmark for estimating the potential Lewis acidity of [W(CH₃)₅]⁺. Given its cationic nature and catalytic activity, it is expected to be a relatively strong Lewis acid.

CompoundMethodLewis Acidity ValueReference Compound (for scale)
Tungsten-Based
WF₆Experimental-Reacts with phosphine (B1218219) oxides
WCl₆Gutmann-BeckettNot Reported-
[W(alkylidyne)] complexesComputationalMore Lewis acidic than Mo analogues-
Benchmark Lewis Acids
B(C₆F₅)₃Gutmann-Beckett82 ANSbCl₅ (AN=100)
B(C₆F₅)₃FLA28.82 LAU-
B(C₆F₅)₃FIA (calculated)448 kJ/mol-
AlCl₃Gutmann-Beckett87 ANSbCl₅ (AN=100)
TiCl₄Gutmann-Beckett70 ANSbCl₅ (AN=100)
[Mes₂B]⁺FLA31.59 LAU-

Experimental and Computational Protocols

To facilitate further research into the Lewis acidity of hexamethyltungsten derivatives, this section provides detailed protocols for the most common methods of Lewis acidity determination.

Gutmann-Beckett Method

This method relies on the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with a Lewis acid[2].

Experimental Workflow:

G Gutmann-Beckett Method Workflow cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Data Analysis Prepare_Et3PO Prepare a standard solution of Et₃PO in a non-coordinating solvent (e.g., CDCl₃) Add_LA Add a stoichiometric amount of the Lewis acid to be tested Prepare_Et3PO->Add_LA Acquire_NMR Acquire ³¹P{¹H} NMR spectrum of the mixture Add_LA->Acquire_NMR Measure_Shift Measure the chemical shift (δ_sample) of the Et₃PO-Lewis acid adduct Acquire_NMR->Measure_Shift Calculate_AN Calculate Acceptor Number (AN) using the formula: AN = 2.21 * (δ_sample - 41.0) Measure_Shift->Calculate_AN

Caption: Step-by-step workflow for determining the Gutmann-Beckett Acceptor Number.

Detailed Protocol:

  • Reference Spectrum: A solution of triethylphosphine oxide (Et₃PO) in a weakly Lewis acidic solvent like hexane (B92381) is used to establish a reference ³¹P NMR chemical shift (δ = 41.0 ppm, AN = 0)[2].

  • Sample Preparation: A known concentration of the Lewis acid to be tested is dissolved in a suitable non-coordinating, deuterated solvent (e.g., CDCl₃ or C₆D₆). An equimolar amount of Et₃PO is added to this solution.

  • NMR Measurement: The ³¹P{¹H} NMR spectrum of the resulting solution is recorded.

  • Calculation: The chemical shift of the Et₃PO-Lewis acid adduct (δ_sample) is determined. The Acceptor Number (AN) is then calculated using the formula: AN = 2.21 × (δ_sample − 41.0)[2].

Fluorescent Lewis Adducts (FLA) Method

This technique measures the change in the fluorescence emission of a phosphole oxide probe upon binding to a Lewis acid[3][4][5][6][7][8].

Experimental Workflow:

G Fluorescent Lewis Adducts (FLA) Method Workflow cluster_0 Titration cluster_1 Spectroscopic Measurement cluster_2 Data Analysis Prepare_Probe Prepare a solution of a fluorescent dithienophosphole oxide probe in a suitable solvent (e.g., toluene) Titrate_LA Titrate with a solution of the Lewis acid Prepare_Probe->Titrate_LA Measure_Emission Measure the fluorescence emission spectrum after each addition of the Lewis acid Titrate_LA->Measure_Emission Plot_Chromaticity Convert emission spectra to chromaticity coordinates and plot on a CIE diagram Measure_Emission->Plot_Chromaticity Determine_LAU Fit the data to a parabolic model to determine the Lewis Acidity Unit (LAU) Plot_Chromaticity->Determine_LAU

Caption: General workflow for the determination of Lewis Acidity Units using the FLA method.

Detailed Protocol:

  • Probe Selection: A suitable fluorescent dithienophosphole oxide probe is chosen. A series of probes with varying Lewis basicity is typically used to build a robust model[7].

  • Sample Preparation and Titration: A solution of the fluorescent probe is prepared in a non-coordinating solvent (e.g., toluene). This solution is then titrated with a solution of the Lewis acid of interest.

  • Fluorescence Measurement: After each addition of the Lewis acid, the fluorescence emission spectrum of the solution is recorded.

  • Data Analysis: The emission spectra are converted into chromaticity coordinates and plotted on a CIE 1931 color space diagram. The resulting data points for a series of probes are fitted to a parabolic model. The apex of this parabola corresponds to the Lewis Acidity Unit (LAU) for the Lewis acid being tested[3][7].

Computational Fluoride (B91410) Ion Affinity (FIA)

The Fluoride Ion Affinity (FIA) is a theoretical measure of Lewis acidity, defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion[9].

Computational Workflow:

G Computational FIA Workflow cluster_0 Structure Optimization cluster_1 Energy Calculation cluster_2 FIA Calculation Optimize_LA Optimize the geometry of the Lewis acid using Density Functional Theory (DFT) Calculate_Energy Calculate the electronic energies of the optimized structures Optimize_LA->Calculate_Energy Optimize_Adduct Optimize the geometry of the fluoride adduct of the Lewis acid Optimize_Adduct->Calculate_Energy Calculate_Enthalpy Calculate the enthalpy change (ΔH) for the reaction: LA + F⁻ → [LA-F]⁻ Calculate_Energy->Calculate_Enthalpy Determine_FIA FIA = -ΔH Calculate_Enthalpy->Determine_FIA

Caption: A simplified workflow for the computational determination of Fluoride Ion Affinity.

Detailed Protocol:

  • Model Building: The 3D structures of the Lewis acid and its corresponding fluoride adduct are built.

  • Geometry Optimization: The geometries of both species are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and an appropriate basis set.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface and to obtain thermal corrections to the enthalpy.

  • FIA Calculation: The Fluoride Ion Affinity is calculated as the negative of the enthalpy change for the reaction: LA(g) + F⁻(g) → [LA-F]⁻(g)[9]. To avoid issues with the calculation of the "naked" fluoride ion, isodesmic reactions with a reference Lewis acid of known FIA are often employed[10].

Conclusion

While hexamethyltungsten itself is not a Lewis acid, its cationic derivative, [W(CH₃)₅]⁺, generated by methyl abstraction, is a key species with significant Lewis acidic character that drives its catalytic activity. Although direct quantitative data for the Lewis acidity of this complex is currently unavailable, this guide provides the necessary framework for its determination. By employing the detailed experimental and computational protocols for the Gutmann-Beckett, FLA, and FIA methods, researchers can quantitatively assess the Lewis acidity of [W(CH₃)₅]⁺ and other hexamethyltungsten derivatives. The provided comparative data for other tungsten compounds and standard Lewis acids offers a valuable context for interpreting these future findings. Such quantitative understanding will be instrumental in the rational design of new catalysts for a variety of chemical transformations.

References

Performance of WMe6-Derived Catalysts in Propene Disproportionation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Hexamethyltungsten (WMe₆)-derived heterogeneous catalysts have been identified as active systems for propene disproportionation (metathesis), offering an alternative to more conventional catalyst formulations. Seminal work in the field has indicated that the performance of WMe₆ supported on silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃) is comparable to that of catalysts derived from molybdenum hexacarbonyl (Mo(CO)₆) on alumina. This guide provides a comparative overview of WMe₆-derived catalysts alongside other established systems for propene disproportionation, such as tungsten oxide on silica (WO₃/SiO₂) and rhenium oxide on alumina (Re₂O₇/Al₂O₃). Due to the limited availability of detailed historical quantitative data for WMe₆-derived catalysts, this comparison is based on accessible research and provides a framework for understanding their relative performance. This document also outlines generalized experimental protocols for the preparation and evaluation of such catalysts and visualizes key reaction pathways and workflows.

Introduction to Propene Disproportionation Catalysts

Propene disproportionation, an equilibrium-limited reaction, converts propene into ethene and butenes, and is a cornerstone of the petrochemical industry for the production of valuable olefins. The reaction is catalyzed by various transition metal complexes, with tungsten, molybdenum, and rhenium being the most prominent. The general reaction is as follows:

2 CH₃-CH=CH₂ ⇌ CH₂=CH₂ + CH₃-CH=CH-CH₃

The activity and selectivity of these catalysts are highly dependent on the nature of the active metal center, the support material, and the method of preparation and activation.

WMe₆-Derived Catalysts:

Hexamethyltungsten is a volatile and thermally unstable organometallic compound. While inactive for metathesis in its pure form, it serves as a precursor for highly active heterogeneous catalysts when supported on high-surface-area oxides like silica or alumina.[1] The interaction of WMe₆ with the surface hydroxyl groups of the support, followed by a thermal activation step, is crucial for the formation of the catalytically active species, which are believed to be tungsten-carbene intermediates.

Alternative Catalyst Systems:

  • Tungsten Oxide on Silica (WO₃/SiO₂): This is a widely studied and industrially relevant catalyst system. It typically requires high-temperature activation (often above 400°C) to generate active sites.

  • Molybdenum Oxide on Alumina (MoO₃/Al₂O₃): Another industrially significant catalyst, often used in processes like the Phillips Triolefin Process. It generally operates at lower temperatures than its tungsten-based counterparts.

  • Rhenium Oxide on Alumina (Re₂O₇/Al₂O₃): Known for its high activity at relatively low temperatures, making it a very effective but often more expensive option.

Comparative Performance of Catalysts

While early reports described the activity of WMe₆-derived catalysts as "comparable" to Mo(CO)₆-derived systems, a lack of accessible, detailed quantitative data from these initial studies necessitates a more generalized comparison with contemporary catalyst systems.[1] The following table summarizes typical performance characteristics of various catalyst systems based on available literature.

Table 1: Comparison of Catalyst Performance in Propene Disproportionation

Catalyst SystemSupportTypical Activation Temperature (°C)Typical Reaction Temperature (°C)Propene Conversion (%)Selectivity to Ethene + Butenes (%)
WMe₆-derived SiO₂, Al₂O₃> 100Ambient to 100Data not availableData not available
WO₃/SiO₂ SiO₂400 - 800350 - 45040 - 50> 95
MoO₃/Al₂O₃ Al₂O₃500 - 600150 - 25040 - 45> 95
Re₂O₇/Al₂O₃ Al₂O₃400 - 55025 - 10040 - 60> 98

Experimental Protocols

The following sections provide generalized experimental methodologies for the preparation and evaluation of WMe₆-derived and alternative propene disproportionation catalysts.

Preparation of WMe₆/SiO₂ Catalyst

Materials:

  • Hexamethyltungsten (WMe₆)

  • High-surface-area silica (SiO₂), pre-dried under vacuum at >400°C

  • Anhydrous, deoxygenated pentane (B18724) or similar inert solvent

Procedure:

  • All manipulations are to be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques due to the air and moisture sensitivity of WMe₆.

  • A solution of WMe₆ in pentane is prepared.

  • The dried silica support is suspended in pentane.

  • The WMe₆ solution is added to the silica suspension at a low temperature (e.g., -78°C) and stirred for several hours to ensure complete reaction with the surface silanol (B1196071) groups.

  • The solvent is removed under vacuum, yielding the WMe₆-grafted silica.

  • The solid catalyst is then activated by heating under vacuum or a flow of inert gas at a temperature of 100°C or higher to generate the active species.

Propene Disproportionation Reaction

Apparatus:

  • Fixed-bed flow reactor or a batch reactor system

  • Gas chromatograph (GC) for product analysis

Procedure:

  • A known amount of the activated catalyst is loaded into the reactor under an inert atmosphere.

  • The reactor is heated to the desired reaction temperature.

  • A feed stream of propene, often diluted with an inert gas like nitrogen or argon, is passed over the catalyst bed at a defined flow rate (for a flow reactor) or the reactor is pressurized with propene (for a batch reactor).

  • The reactor effluent is periodically sampled and analyzed by GC to determine the conversion of propene and the selectivity to ethene, butenes, and any side products.

Reaction Mechanism and Visualization

The generally accepted mechanism for olefin metathesis is the Chauvin mechanism, which involves the reaction of an olefin with a metal-carbene species to form a metallacyclobutane intermediate. This intermediate can then cleave in a productive manner to yield a new olefin and a new metal-carbene.

Chauvin Mechanism for Propene Disproportionation

Chauvin_Mechanism cluster_initiation Initiation cluster_catalytic_cycle Catalytic Cycle WMe6 WMe₆ on Support Activation Thermal Activation WMe6->Activation -CH₄ WCarbene [W]=CH₂ Activation->WCarbene Metallacyclobutane1 Metallacyclobutane Intermediate WCarbene->Metallacyclobutane1 + Propene Propene1 Propene Propene1->Metallacyclobutane1 Ethene Ethene Metallacyclobutane1->Ethene WPropylidene [W]=CH-CH₃ Metallacyclobutane1->WPropylidene Metallacyclobutane2 Metallacyclobutane Intermediate WPropylidene->Metallacyclobutane2 + Propene Propene2 Propene Propene2->Metallacyclobutane2 Metallacyclobutane2->WCarbene Butene 2-Butene Metallacyclobutane2->Butene Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction and Analysis Support Silica/Alumina Support Drying High-Temp Drying Support->Drying Grafting Grafting of WMe₆ Drying->Grafting WMe6_sol WMe₆ Solution WMe6_sol->Grafting Activation Thermal Activation Grafting->Activation Catalyst Active Catalyst Activation->Catalyst Reactor Load Catalyst into Reactor Catalyst->Reactor Reaction_Cond Set Temp & Flow Propene Reactor->Reaction_Cond Sampling Effluent Sampling Reaction_Cond->Sampling GC GC Analysis Sampling->GC Data Calculate Conversion & Selectivity GC->Data

References

A Head-to-Head Battle of Tungsten Precursors: Hexamethyl Tungsten vs. Tungsten Hexacarbonyl in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice of catalyst precursor is a critical decision that dictates the efficiency, selectivity, and overall success of a catalytic reaction. Tungsten-based catalysts, known for their versatility, are often synthesized from various precursors, with hexamethyl tungsten (W(CH ₃)₆) and tungsten hexacarbonyl (W(CO)₆) being two prominent options. This guide provides an in-depth, objective comparison of these two precursors, supported by experimental data, to aid in the selection of the optimal precursor for specific catalytic applications.

At a Glance: Key Differences and Applications

This compound and tungsten hexacarbonyl, while both serving as sources of tungsten for catalysts, possess distinct chemical properties that render them suitable for different applications. This compound, a highly reactive and thermally sensitive organometallic compound, is a preferred precursor for silica-supported catalysts used in metathesis reactions. In contrast, tungsten hexacarbonyl, a more stable and less reactive compound, is widely employed in the synthesis of tungsten carbides, oxides, and for in-situ catalyst formation in reactions like hydrodeoxygenation and carbonylation.

Performance in Catalytic Applications: A Data-Driven Comparison

The performance of catalysts derived from this compound and tungsten hexacarbonyl is best illustrated through quantitative data from experimental studies. The following tables summarize key performance metrics for catalysts synthesized from each precursor in various catalytic reactions.

This compound-Derived Catalysts
Catalytic ReactionCatalyst SystemSubstrateTurnover Number (TON)Conversion (%)Product(s)Reference
Hydro-metathesis of propeneW(CH₃)₆ on Silica (B1680970)Propene2104-Butane, Ethane[1]
Hydro-metathesis of propeneW(CH₃)₆ on Silica-AluminaPropene4577-Butane, Ethane, n-decane[1]
Tungsten Hexacarbonyl-Derived Catalysts
Catalytic ReactionCatalyst SystemSubstrateTemperature (°C)Conversion (%)Product(s)Reference
Hydrodeoxygenation (HDO) of GuaiacolIn-situ WOₓ from W(CO)₆Guaiacol360~85Phenol, Benzene, Cyclohexane[2]
Hydrodeoxygenation (HDO) of GuaiacolIn-situ WOₓ from W(CO)₆Guaiacol380~95Phenol, Benzene, Cyclohexane[2]

Delving into the Chemistry: Decomposition and Catalyst Formation

The distinct reactivity of this compound and tungsten hexacarbonyl stems from their different decomposition pathways, which ultimately determine the nature of the active catalytic species.

This compound readily undergoes thermal decomposition, even at low temperatures, to generate highly reactive tungsten carbene and carbyne species, which are key intermediates in olefin and alkane metathesis. When supported on silica, this decomposition can be controlled to produce well-defined, single-site catalysts.

G W_CH3_6 This compound (W(CH₃)₆) Decomposition Thermal Decomposition (on Silica Support) W_CH3_6->Decomposition Carbene Tungsten Carbene [≡Si-O-W(=CH₂)(CH₃)₄] Decomposition->Carbene Carbyne Tungsten Carbyne [≡Si-O-W(≡CH)(CH₃)₃] Decomposition->Carbyne Active_Catalyst Active Metathesis Catalyst Carbene->Active_Catalyst Carbyne->Active_Catalyst

Decomposition of this compound

Tungsten hexacarbonyl, on the other hand, requires higher temperatures for the dissociation of its carbonyl ligands. This process can be tailored to produce various forms of tungsten, including metallic tungsten, tungsten carbide, or tungsten oxide, depending on the reaction environment. This versatility makes it a suitable precursor for a broader range of catalytic materials.

G W_CO_6 Tungsten Hexacarbonyl (W(CO)₆) Decomposition Thermal Decomposition W_CO_6->Decomposition W_species Tungsten Species (W atom or cluster) Decomposition->W_species Reaction_Environment Reaction Environment (e.g., Carbon source, Oxygen source) W_species->Reaction_Environment WC Tungsten Carbide (WC, W₂C) Reaction_Environment->WC WOx Tungsten Oxide (WOₓ) Reaction_Environment->WOx W_metal Metallic Tungsten (W) Reaction_Environment->W_metal

Decomposition of Tungsten Hexacarbonyl

Experimental Corner: Protocols for Catalyst Synthesis

Detailed and reproducible experimental protocols are paramount for the successful synthesis of high-performance catalysts. Below are representative procedures for preparing catalysts from both this compound and tungsten hexacarbonyl.

Synthesis of Silica-Supported Tungsten Catalyst from this compound

This protocol describes the preparation of a silica-supported tungsten catalyst, a highly active precursor for alkane metathesis.

G cluster_prep Support Preparation cluster_grafting Grafting Silica Silica Gel Calcination Calcination (e.g., 500°C) Silica->Calcination Dehydroxylation Dehydroxylation (e.g., 700°C under vacuum) Calcination->Dehydroxylation Grafting_step Grafting onto Dehydroxylated Silica (-80°C to RT) Dehydroxylation->Grafting_step W_CH3_6_sol Solution of W(CH₃)₆ in pentane (B18724) W_CH3_6_sol->Grafting_step Filtration Filtration and Washing (with pentane) Grafting_step->Filtration Drying Drying under vacuum Filtration->Drying Final_Catalyst [(≡Si-O-)W(CH₃)₅] Catalyst Precursor Drying->Final_Catalyst

Workflow for Silica-Supported Catalyst

Materials:

  • Silica gel

  • This compound (W(CH₃)₆)

  • Pentane (anhydrous)

Procedure:

  • Support Preparation:

    • Pre-treat silica gel by calcination in air (e.g., at 500°C) to remove organic impurities.

    • Dehydroxylate the silica by heating under high vacuum (e.g., at 700°C) to control the density of surface silanol (B1196071) groups.

  • Grafting:

    • In a glovebox, prepare a solution of this compound in anhydrous pentane.

    • Add the dehydroxylated silica to the solution at a low temperature (e.g., -80°C).

    • Allow the mixture to slowly warm to room temperature while stirring to ensure complete grafting of the tungsten complex onto the silica surface.

  • Isolation:

    • Filter the resulting solid and wash thoroughly with anhydrous pentane to remove any unreacted precursor.

    • Dry the material under high vacuum to obtain the final silica-supported tungsten catalyst precursor, [(≡Si-O-)W(CH₃)₅].

Synthesis of Tungsten Carbide Catalyst from Tungsten Hexacarbonyl

This protocol outlines the synthesis of a tungsten carbide catalyst on an activated carbon support, a material with applications in various catalytic reactions, including hydrogenation and desulfurization.[1]

G cluster_mixing Precursor Mixing cluster_sublimation Sublimation cluster_carburization Carburization W_CO_6 Tungsten Hexacarbonyl (W(CO)₆) Mixing Mixing of W(CO)₆ and AC W_CO_6->Mixing AC Activated Carbon (AC) AC->Mixing Sublimation_step Gentle Heating (to sublime W(CO)₆ onto AC) Mixing->Sublimation_step Microwave Microwave Irradiation (e.g., 360-630 W under N₂) Sublimation_step->Microwave Final_Catalyst Tungsten Carbide on Activated Carbon (WC/AC) Microwave->Final_Catalyst

Workflow for Tungsten Carbide Catalyst

Materials:

  • Tungsten hexacarbonyl (W(CO)₆)

  • Activated carbon (AC)

Procedure:

  • Precursor Mixing:

    • Thoroughly mix tungsten hexacarbonyl powder and activated carbon in a desired ratio (e.g., 1:1 by weight).[1]

  • Sublimation:

    • Gently heat the mixture on a hot plate with a cooled lid to promote the sublimation of tungsten hexacarbonyl and its even deposition onto the activated carbon support.[1]

  • Carburization:

    • Transfer the mixture to a microwave reactor.

    • Irradiate the sample with microwaves (e.g., 360-630 W) under a nitrogen atmosphere for a short duration (e.g., 2-5 minutes) to induce the formation of tungsten carbide.[1]

Conclusion: Making the Right Choice

The selection between this compound and tungsten hexacarbonyl as a catalyst precursor is fundamentally driven by the target catalytic application and the desired nature of the final active species.

  • This compound is the precursor of choice for generating highly active, well-defined, and often single-site catalysts for metathesis reactions . Its high reactivity, while demanding careful handling, allows for the formation of specific tungsten carbene and carbyne species that are essential for these transformations. The use of a support like silica is crucial to stabilize the active sites.

  • Tungsten hexacarbonyl offers greater versatility and stability , making it a robust precursor for a wider range of tungsten-based materials, including tungsten carbides, oxides, and metallic nanoparticles . Its lower reactivity and higher thermal stability allow for more controlled decomposition and catalyst formation, making it suitable for applications in hydrodeoxygenation, hydrogenation, and carbonylation reactions .

By understanding the distinct chemical behaviors and performance characteristics of these two precursors, researchers can make informed decisions to design and synthesize highly effective tungsten-based catalysts tailored to their specific needs.

References

Spectroscopic Signatures of Distorted Trigonal Prismatic Geometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The coordination geometry of a metal complex is a fundamental determinant of its physical and chemical properties, including its reactivity, magnetism, and spectroscopic characteristics. While octahedral geometry is ubiquitous in coordination chemistry, less common geometries, such as the trigonal prismatic arrangement, can impart unique and desirable properties to a complex. This guide provides a comparative analysis of the spectroscopic evidence for distorted trigonal prismatic geometry, with a focus on contrasting it with the more familiar distorted octahedral geometry. The manganese(II) complexes, [Mn(acac)₂ (bpy)] (distorted trigonal prismatic) and [Mn(acac)₂(phen)] (distorted octahedral), will be used as a central case study.

Structural Comparison: Defining the Distortion

The primary distinction between octahedral and trigonal prismatic geometry lies in the arrangement of the six coordinating atoms around the central metal ion. In an ideal octahedron, the ligands are positioned at the vertices of two opposing equilateral triangles that are staggered relative to each other, resulting in a twist angle of 60°. In a perfect trigonal prism, these triangles are eclipsed, corresponding to a twist angle of 0°. Real-world complexes often exhibit geometries that are intermediate between these two ideals.

The complex [Mn(acac)₂(bpy)] provides a clear example of a distorted trigonal prismatic geometry. X-ray crystallographic data reveals a coordination environment around the manganese(II) ion that is significantly closer to a trigonal prism than an octahedron.[1] In contrast, the related complex [Mn(acac)₂(phen)] adopts a distorted octahedral geometry.[1]

Table 1: Comparison of Structural Parameters for [Mn(acac)₂(bpy)] and an Ideal Trigonal Prism

Parameter[Mn(acac)₂(bpy)][1]Ideal Trigonal Prism
Coordination Geometry Distorted Trigonal PrismaticTrigonal Prismatic
Twist Angle (average) ~ -2.2°
Mn-N Bond Lengths (Å) 2.283(2), 2.288(3)-
Mn-O Bond Lengths (Å) 2.1480(16) - 2.1580(18)-
O-Mn-O Bite Angle (acac) ~ 82.5°-
N-Mn-N Bite Angle (bpy) ~ 68.5°-

Spectroscopic Evidence: Distinguishing Geometries

The differences in coordination geometry between distorted trigonal prismatic and octahedral complexes give rise to distinct spectroscopic signatures. Electron Paramagnetic Resonance (EPR) and UV-Visible (UV-Vis) spectroscopy are powerful tools for probing these differences.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is particularly sensitive to the electronic environment of paramagnetic metal ions like high-spin Mn(II) (d⁵). The room temperature powder EPR spectra of [Mn(acac)₂(bpy)] and [Mn(acac)₂(phen)] show noticeable differences.[1] The spectrum of the distorted trigonal prismatic [Mn(acac)₂(bpy)] is characterized by a broad signal, while the distorted octahedral [Mn(acac)₂(phen)] exhibits a more defined six-line hyperfine splitting pattern typical for octahedral manganese(II) complexes.[1][2] This difference arises from the distinct zero-field splitting (ZFS) parameters (D and E) in the two geometries, which are influenced by the symmetry of the ligand field around the Mn(II) ion.

Table 2: Comparative EPR and UV-Vis Data

ComplexGeometryEPR Features (RT Powder)[1]UV-Vis λₘₐₓ (nm)[1]
[Mn(acac)₂(bpy)] Distorted Trigonal PrismaticBroad signal centered around g ≈ 2365 (MLCT)
[Mn(acac)₂(phen)] Distorted OctahedralBroad signal with emerging six-line hyperfine structure around g ≈ 2Not explicitly reported in the comparative study
UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of a coordination complex is dictated by the energy differences between its d-orbitals, which are in turn governed by the coordination geometry. The electronic spectrum of the solid [Mn(acac)₂(bpy)] displays a Metal-to-Ligand Charge Transfer (MLCT) band at 365 nm.[1] While d-d transitions for high-spin Mn(II) are spin-forbidden and therefore very weak, the overall electronic structure, which influences the position and intensity of charge transfer bands, is a direct consequence of the coordination environment. A direct comparison of the d-d transitions between the two geometries is challenging due to their low intensity.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of coordination complexes.

Synthesis of [Mn(acac)₂(bpy)]

The synthesis of [Mn(acac)₂(bpy)] is achieved through the reaction of manganese(II) chloride tetrahydrate with acetylacetone (B45752) and 2,2'-bipyridine (B1663995) in a suitable solvent. The product can be isolated as yellow crystals upon cooling.

X-ray Crystallography

Single-crystal X-ray diffraction data for [Mn(acac)₂(bpy)] was collected on a Nonius Kappa CCD diffractometer at 150 K using graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å).[3] The structure was solved by direct methods and refined using standard software packages.

EPR Spectroscopy

Room temperature powder EPR spectra were recorded on a Bruker EMX spectrometer operating at X-band frequencies (approximately 9.434 GHz).[1] A diphenylpicrylhydrazyl (dpph) sample was used as a g-marker. Frozen solution spectra were recorded at 77 K in a CH₂Cl₂/toluene mixture.[2]

UV-Visible Spectroscopy

The electronic spectrum of solid [Mn(acac)₂(bpy)] was recorded on a suitable spectrophotometer, likely using a diffuse reflectance setup.[1]

d-Orbital Splitting and its Implications

The arrangement of ligands in a distorted trigonal prismatic field leads to a unique d-orbital splitting pattern, which is different from the t₂g and eg sets found in octahedral geometry. This difference in orbital energies is the fundamental reason for the distinct spectroscopic properties.

d_orbital_splitting free_ion d-orbitals (degenerate) e_prime e' (dx²-y², dxy) a1_prime a₁' (dz²) free_ion->a1_prime Splitting e_double_prime e'' (dxz, dyz) eg eg (dx²-y², dz²) t2g t2g (dxy, dxz, dyz) free_ion->t2g Splitting

Caption: d-Orbital Splitting in Different Ligand Fields.

The diagram above illustrates the conceptual splitting of d-orbitals from a degenerate state in a free metal ion to the distinct patterns observed in distorted trigonal prismatic and octahedral coordination environments. The relative energies of the orbitals in the trigonal prismatic case can vary depending on the specific nature of the distortion and the ligands involved. This unique electronic structure is the origin of the characteristic spectroscopic features discussed.

References

Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of Hexamethyl Tungsten

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of highly reactive reagents like hexamethyl tungsten is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with established safety standards. This compound is a pyrophoric organometallic compound, meaning it can ignite spontaneously upon contact with air.[1] Therefore, rigorous adherence to these procedures is critical.

Essential Safety and Handling Information

This compound must be handled in a strictly inert and anhydrous atmosphere, typically within a glovebox or using Schlenk line techniques.[2] It is an air-sensitive, red, crystalline solid at room temperature that is extremely volatile.[1][3] Accidental exposure to air can lead to fire and the release of toxic fumes. All personnel handling this compound must be thoroughly trained in the manipulation of pyrophoric reagents.

Personal Protective Equipment (PPE) and Emergency Preparedness

Before beginning any disposal procedure, ensure all necessary personal protective equipment is worn and emergency resources are readily accessible.

ItemSpecificationPurpose
Eye Protection Chemical splash goggles and a face shieldTo protect against splashes and potential explosions.
Hand Protection Fire-resistant gloves over chemically resistant gloves (e.g., nitrile)To provide a barrier against both chemical contact and fire.
Body Protection Flame-retardant laboratory coatTo protect the body from fire and chemical splashes.
Emergency Equipment Class D or powdered lime/sand fire extinguisherTo extinguish metal-based fires.
Safety shower and eyewash stationFor immediate decontamination in case of exposure.

Detailed Disposal Protocol: Quenching of this compound

The primary method for rendering this compound non-hazardous is through a controlled quenching process. This involves reacting it with a series of alcohols of increasing reactivity to safely neutralize it. This procedure should be performed in a well-ventilated fume hood or a glovebox.

Step 1: Preparation and Dilution

  • In an inert atmosphere (glovebox or Schlenk line), carefully transfer the residual this compound to a reaction flask equipped with a magnetic stir bar.

  • Dilute the this compound with a dry, inert, high-boiling point solvent such as heptane (B126788) or toluene (B28343).[3] The final concentration of the pyrophoric material should be low, ideally less than 10% by weight, to control the reaction rate and heat generation.

Step 2: Initial Quenching with Isopropanol (B130326)

  • Cool the diluted this compound solution to 0 °C using an ice-water bath.

  • Under vigorous stirring, slowly add dry isopropanol dropwise via an addition funnel or syringe.[2][3][4] The rate of addition should be carefully controlled to prevent a rapid temperature increase or excessive gas evolution.

  • Continue the slow addition of isopropanol until gas evolution ceases. This indicates that the most reactive components have been neutralized.

Step 3: Secondary Quenching with Methanol (B129727)

  • Once the reaction with isopropanol has subsided, slowly add dry methanol to the mixture.[3][4] Methanol is more reactive than isopropanol and will quench any remaining less reactive species.

  • Continue to add methanol dropwise until gas evolution is no longer observed.

Step 4: Final Hydrolysis with Water

  • After the reaction with methanol is complete, very slowly and cautiously add water to the reaction mixture.[3][4] This final step ensures that any remaining reactive material is fully hydrolyzed.

  • The addition of water may still generate some heat and gas, so proceed with caution.

Step 5: Neutralization and Waste Collection

  • Once the quenching process is complete and the solution has been allowed to warm to room temperature, check the pH of the aqueous layer.

  • Neutralize the solution with a dilute acid (e.g., 1 M HCl) if necessary.

  • The final, neutralized solution should be collected in a designated hazardous waste container, properly labeled, and disposed of according to your institution's hazardous waste management guidelines.

Contaminated Materials Disposal

All glassware, syringes, and other equipment contaminated with this compound must also be quenched. Rinse the equipment three times with an inert solvent (e.g., toluene or hexane).[5] The rinsate should be collected and quenched using the same procedure outlined above. After quenching, the glassware can be washed normally. Any contaminated disposable materials, such as gloves and paper towels, should be carefully quenched with isopropanol in a safe location before being placed in a designated hazardous waste container.[4]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal procedure.

G This compound Disposal Workflow cluster_prep Preparation cluster_quench Quenching cluster_final Final Steps prep1 Transfer this compound to Flask (Inert Atmosphere) prep2 Dilute with Inert Solvent (e.g., Heptane) prep1->prep2 quench1 Cool to 0°C prep2->quench1 quench2 Slowly Add Isopropanol quench1->quench2 quench3 Slowly Add Methanol quench2->quench3 quench4 Slowly Add Water quench3->quench4 final1 Warm to Room Temperature quench4->final1 final2 Neutralize pH final1->final2 final3 Collect as Hazardous Waste final2->final3

Caption: A flowchart of the this compound disposal procedure.

By following these detailed procedures, laboratory personnel can safely and effectively manage the disposal of this compound, minimizing risks and ensuring a safe research environment. Always consult your institution's specific safety protocols and hazardous waste management guidelines.

References

Safeguarding Your Research: Essential Protocols for Handling Hexamethyl Tungsten

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Hexamethyl tungsten (W(CH₃)₆). Adherence to these procedural guidelines is mandatory to ensure a safe laboratory environment and prevent hazardous incidents. This compound is a highly reactive, air-sensitive, and volatile organometallic compound that poses significant risks if not handled correctly. Reports have indicated the potential for serious explosions, even in the absence of air.[1]

Core Safety and Handling Information

This compound is a red, crystalline solid at room temperature that is extremely volatile, subliming at -30°C.[1][2] It is spontaneously flammable in air and reacts with acids and halogens.[2] Due to its hazardous nature, all handling must be conducted with the utmost care, utilizing appropriate personal protective equipment and engineering controls.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound to minimize exposure risks. The following table outlines the required PPE, categorized by the level of protection. For all operations involving this compound, a minimum of Level C protection is recommended.

Protection LevelRespiratory ProtectionHand ProtectionEye/Face ProtectionBody ProtectionFootwear
Level C (Recommended Minimum) Full-face, air-purifying respirator with appropriate cartridges for organic vapors.[3][4]Inner and outer chemical-resistant gloves (e.g., nitrile or neoprene).[3]Full-face respirator provides eye and face protection.Chemical-resistant clothing (e.g., coveralls or a hooded two-piece chemical splash suit).[4][5]Chemical-resistant, steel-toe boots.[3]
Level B (For increased respiratory risk) Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or a positive-pressure supplied-air respirator with escape SCBA.[3][4]Inner and outer chemical-resistant gloves.[3]Face shield in addition to SCBA facepiece.[3]Hooded chemical-resistant clothing.[3]Outer chemical-resistant boots.[3]
Level A (For highest risk of exposure) Positive-pressure, full-facepiece SCBA or a positive-pressure supplied-air respirator with escape SCBA.[3][6]Totally encapsulated chemical- and vapor-protective suit with inner and outer chemical-resistant gloves.[3]Provided by the totally encapsulated suit.Totally encapsulated chemical- and vapor-protective suit.[3]Chemical-resistant boots integral to the suit.

Note: The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial. The following step-by-step plan outlines the key stages of a typical laboratory workflow.

1. Preparation:

  • Work Area: All manipulations must be performed in a well-ventilated area, preferably within a certified chemical fume hood or a glovebox with an inert atmosphere (e.g., argon or nitrogen).[7]

  • Equipment: Ensure all glassware is dry and free of contaminants. Have appropriate fire extinguishing media (e.g., Class D fire extinguisher for combustible metals) readily available.

  • Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[5] All personnel must be familiar with their location and operation.

2. Handling and Experiments:

  • Inert Atmosphere: Due to its air-sensitive nature, this compound should be handled under an inert atmosphere whenever possible.

  • Transfer: Use appropriate techniques, such as cannula transfer for solutions, to avoid exposure to air.

  • Temperature Control: Be mindful of its high volatility and low sublimation point.[1][2] Store at recommended low temperatures (e.g., 2-8 °C) under an inert gas.

  • Avoid Incompatibilities: Keep away from strong oxidizing agents, halogens, and acids.[2][7]

3. Disposal of this compound Waste:

  • Waste Segregation: All waste contaminated with this compound, including empty containers, gloves, and paper towels, must be considered hazardous waste.[8]

  • Containerization: Collect waste in a designated, compatible, and properly labeled container.[9][10] The container must be kept tightly sealed.[9]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name, and the accumulation start date.[9]

  • Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste. Do not attempt to neutralize the waste without specific protocols and safety measures in place.[11]

Emergency Procedures

In the event of an emergency, immediate and correct action is critical.

Emergency ScenarioImmediate Actions
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.[7]
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.[7]
Inhalation Move the individual to fresh air immediately.[12] If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting.[7] Rinse the mouth with water. Seek immediate medical attention.[11]
Spill Evacuate the immediate area.[11] If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material. For large spills, or if you are not equipped to handle it, contact your institution's emergency response team immediately.
Fire If the fire is small and you are trained, use a Class D fire extinguisher. Do not use water. For larger fires, evacuate the area and activate the fire alarm.

Workflow for Safe Handling and Emergency Response

cluster_Handling Safe Handling Workflow cluster_Emergency Emergency Response cluster_FirstAid First Aid cluster_Response Response Actions Prep 1. Preparation - Assemble PPE - Prepare inert atmosphere workspace Handle 2. Handling - Transfer under inert gas - Maintain temperature control Prep->Handle Waste 3. Waste Collection - Segregate hazardous waste - Label container Handle->Waste Dispose 4. Disposal - Follow institutional protocol Waste->Dispose Exposure Exposure Event (Skin, Eye, Inhalation) Flush Flush with water (15 mins) Exposure->Flush FreshAir Move to fresh air Exposure->FreshAir Spill Spill Evacuate Evacuate Area Spill->Evacuate Contain Contain Spill Spill->Contain Fire Fire Fire->Evacuate Extinguish Use Class D Extinguisher Fire->Extinguish Medical Seek Immediate Medical Attention Flush->Medical FreshAir->Medical EmergencyServices Contact Emergency Services Extinguish->EmergencyServices Contain->EmergencyServices

Caption: Logical workflow for the safe handling of this compound and corresponding emergency response procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.